molecular formula C41H58FeN9O20 B105954 Ferrichrome A CAS No. 15258-80-7

Ferrichrome A

Cat. No.: B105954
CAS No.: 15258-80-7
M. Wt: 1052.8 g/mol
InChI Key: GLLVIRNJIQOQJW-LDEMJYSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrichrome A is a ferrichrome-type siderophore, a class of cyclic hexapeptides produced by microorganisms like the fungus Ustilago sphaerogena to facilitate the acquisition of essential iron . Its primary biological function is to chelate environmental ferric iron (Fe³⁺) with high affinity using its three hydroxamate groups, forming a stable complex that is recognized and transported into microbial cells via specific membrane transporters . This makes it an invaluable tool for studying microbial iron homeostasis and pathogenicity. Beyond its role in fundamental iron metabolism, this compound has significant and emerging research applications. Radiolabeled siderophore analogs, particularly those using Gallium-68, are being explored for precise infection imaging using Positron Emission Tomography (PET) . Furthermore, related siderophores have demonstrated promising tumor-suppressive effects, inducing apoptosis in cancer cells, highlighting their potential in oncology research . The compound is provided as "Iron-free" this compound (apo-form), ready for chelation studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

(Z)-5-[3-[5-[3-[[(E)-4-carboxy-3-methylbut-2-enoyl]-oxidoamino]propyl]-8-[3-[[(Z)-4-carboxy-3-methylbut-2-enoyl]-oxidoamino]propyl]-11,14-bis(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enoic acid;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N9O20.Fe/c1-22(16-34(57)58)13-31(54)48(68)10-4-7-25-38(64)44-26(8-5-11-49(69)32(55)14-23(2)17-35(59)60)39(65)45-27(9-6-12-50(70)33(56)15-24(3)18-36(61)62)40(66)47-29(21-52)41(67)46-28(20-51)37(63)42-19-30(53)43-25;/h13-15,25-29,51-52H,4-12,16-21H2,1-3H3,(H,42,63)(H,43,53)(H,44,64)(H,45,65)(H,46,67)(H,47,66)(H,57,58)(H,59,60)(H,61,62);/q-3;+3/b22-13-,23-14+,24-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLVIRNJIQOQJW-LDEMJYSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CO)CCCN(C(=O)C=C(C)CC(=O)O)[O-])CCCN(C(=O)C=C(C)CC(=O)O)[O-])[O-])CC(=O)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CO)CCCN(C(=O)/C=C(/C)\CC(=O)O)[O-])CCCN(C(=O)/C=C(\C)/CC(=O)O)[O-])[O-])/CC(=O)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58FeN9O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336337
Record name Ferrichrome A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1052.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-80-7
Record name Ferrichrome A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron, [cyclo[glycyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-L-seryl-L-seryl]ato(3-)]-, (OC-6-64)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ferrichrome A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ferrichrome A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Discovery and History of Ferrichrome Siderophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of ferrichrome siderophores. Tailored for researchers, scientists, and drug development professionals, this document delves into the initial isolation of ferrichrome, its structural elucidation, and the key scientific contributions that have shaped our understanding of its role in microbial iron acquisition. The guide details the intricate biosynthetic pathways, transport mechanisms across microbial membranes, and the experimental protocols pivotal for its study. Quantitative data are systematically presented in tabular format for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this important class of siderophores.

Introduction: The Challenge of Iron Bioavailability

Iron is an essential element for nearly all forms of life, playing a crucial role as a cofactor in a myriad of enzymatic reactions, including DNA synthesis, cellular respiration, and nitrogen fixation.[1] Despite its abundance in the Earth's crust, its bioavailability in aerobic environments is severely limited due to the formation of insoluble ferric (Fe³⁺) hydroxides.[1] To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of low-molecular-weight, high-affinity iron-chelating molecules known as siderophores.[1][2] This guide focuses on ferrichrome, a prominent member of the hydroxamate class of siderophores, primarily produced by fungi.

Discovery and Early History

The story of ferrichrome began in 1952 when it was first isolated.[1][3] Initially identified as a fungal growth factor, its precise biological function remained elusive.[4] A pivotal moment in siderophore research came through the work of J.B. Neilands, who, in 1957, demonstrated that ferrichrome acts as an iron transport agent.[1][5] This discovery laid the groundwork for understanding the fundamental role of siderophores in microbial iron metabolism. Subsequent research has identified ferrichrome and its analogues in various fungal genera, including Aspergillus, Ustilago, and Penicillium.[1][3][6]

Physicochemical Properties of Ferrichrome

Ferrichrome is a cyclic hexapeptide composed of three glycine (B1666218) residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues.[1][7] The three hydroxamate groups act as bidentate ligands, coordinating a single ferric iron atom in a near-perfect octahedral geometry.[1][3] This structure confers a high binding affinity and specificity for Fe³⁺.

Quantitative Data

The following tables summarize key quantitative data for ferrichrome and a related analogue, ferrichrome A.

Compound Molecular Formula Molecular Weight ( g/mol ) Reference
Ferrichrome (iron-bound)C₂₇H₄₂FeN₉O₁₂740.53[8][9]
Desferriferrichrome (iron-free)C₂₇H₄₅N₉O₁₂687.70[10][11]
This compound (iron-bound)C₄₁H₅₈FeN₉O₂₀1052.79[12]

Table 1: Molecular Properties of Ferrichrome and this compound.

Siderophore logβ₁₁₀ Reference
Ferrichrome29.07[7]
Enterobactin (triscatecholate)49[7]
Desferrioxamine B (trishydroxamate)30.6[6][7]
Aerobactin (bishydroxamate)22.5[7]
Rhodotorulic acid (bishydroxamate)21.55[7]

Table 2: Ferric Iron Stability Constants (logβ₁₁₀) of Various Siderophores.

Spectral Characteristics

The iron-bound form of ferrichrome exhibits a characteristic reddish-brown color due to ligand-to-metal charge transfer bands in the visible region of the electromagnetic spectrum. UV-Vis spectrophotometry of ferric siderophore complexes typically shows a broad absorbance maximum around 420-440 nm. The precise λmax can vary depending on the specific ferrichrome analogue and the solvent conditions. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has been employed to elucidate the solution conformation of ferrichrome and its diamagnetic analogues, confirming a rigid structure in solution that is consistent with its crystalline state.[13]

Biosynthesis of Ferrichrome

The biosynthetic pathway of ferrichrome has been extensively studied, particularly in the fungus Ustilago maydis. The process begins with the modification of L-ornithine and proceeds through a series of enzymatic steps, culminating in the cyclization of the hexapeptide.

Key Enzymes and Genes in Ustilago maydis

The biosynthesis of ferrichrome in U. maydis involves a cluster of genes, including sid1 and sid2.[14][15] The pathway for the related siderophore, this compound, involves additional enzymes encoded by the fer gene cluster.[14]

  • Sid1 (Ornithine monooxygenase): Catalyzes the initial and committing step, the N⁵-hydroxylation of L-ornithine.[14][15]

  • N⁵-transacetylase: An uncharacterized enzyme responsible for the acetylation of N⁵-hydroxyornithine.

  • Sid2 (Non-ribosomal peptide synthetase - NRPS): A multi-domain enzyme that sequentially links the three glycine and three N⁵-acetyl-N⁵-hydroxyornithine residues and catalyzes the final cyclization to form ferrichrome.[12][14]

The biosynthesis of this compound follows a more complex pathway involving additional enzymes:

  • Hcs1 (HMG-CoA synthase): Produces hydroxymethylglutaryl-CoA (HMG-CoA).[14]

  • Fer4 (Enoyl-CoA hydratase): Converts HMG-CoA to methylglutaconyl-CoA.[14]

  • Fer5 (Acylase): Couples methylglutaconyl-CoA to N⁵-hydroxyornithine.[14]

  • Fer3 (Non-ribosomal peptide synthetase - NRPS): Assembles the final this compound molecule.[14]

Ferrichrome Biosynthesis Pathway Diagram

Ferrichrome_Biosynthesis cluster_ornithine_mod Ornithine Modification cluster_assembly Peptide Assembly and Cyclization ornithine L-Ornithine hydroxyornithine N⁵-hydroxy-L-ornithine ornithine->hydroxyornithine Sid1 (Ornithine monooxygenase) acetylhydroxyornithine N⁵-acetyl-N⁵-hydroxyornithine hydroxyornithine->acetylhydroxyornithine N⁵-transacetylase nrps Sid2 (NRPS) acetylhydroxyornithine->nrps glycine 3x Glycine glycine->nrps ferrichrome Ferrichrome nrps->ferrichrome

Caption: Biosynthesis of ferrichrome from L-ornithine and glycine.

Ferrichrome Transport and Iron Uptake

Once secreted, ferrichrome scavenges ferric iron from the environment. The resulting ferri-ferrichrome complex is then recognized and transported into the microbial cell through specific membrane receptors.

Transport in Gram-Negative Bacteria (e.g., E. coli)

In Escherichia coli, the uptake of ferri-ferrichrome is a well-characterized, energy-dependent process mediated by the FhuA outer membrane receptor and the TonB-ExbB-ExbD complex in the inner membrane.[2][16][17]

  • Binding to FhuA: The ferri-ferrichrome complex binds to the FhuA receptor located in the outer membrane.[2][16]

  • Conformational Change: This binding induces a conformational change in FhuA, which is transmitted to the TonB complex.[2]

  • Energy Transduction: The TonB complex transduces energy from the proton motive force of the cytoplasmic membrane to the FhuA receptor.[18][19]

  • Translocation: This energy input facilitates the translocation of the ferri-ferrichrome complex across the outer membrane and into the periplasm.[5][19]

  • Periplasmic Transport: In the periplasm, the complex binds to the periplasmic binding protein FhuD, which shuttles it to the inner membrane ABC transporter FhuBC.[5][19]

  • Inner Membrane Transport: The FhuBC transporter actively transports the complex across the inner membrane into the cytoplasm.[9][19]

  • Iron Release: Inside the cytoplasm, iron is released from ferrichrome, likely through a reductive mechanism where Fe³⁺ is reduced to Fe²⁺, which has a much lower affinity for the siderophore.[7]

FhuA-Mediated Ferrichrome Uptake Workflow

FhuA_Uptake cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm ferriferrichrome Ferri-ferrichrome FhuA FhuA Receptor ferriferrichrome->FhuA Binding FhuD FhuD FhuA->FhuD Translocation TonB TonB-ExbB-ExbD (Inner Membrane) FhuD->TonB Transport to Inner Membrane TonB->FhuA Energy Transduction

Caption: FhuA-mediated uptake of ferri-ferrichrome in E. coli.

Transport in Fungi

Fungi also possess specific transport systems for siderophore-iron complexes. For instance, in Saccharomyces cerevisiae, which does not produce its own siderophores, the ARN family of transporters is responsible for the uptake of xenosiderophores like ferrichrome.[7] The uptake mechanism can involve endocytosis.[7] Once inside the fungal cell, iron is released, and ferrichrome can also serve as an intracellular iron storage molecule.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of ferrichrome siderophores.

Isolation and Purification of Ferrichrome

A general protocol for the isolation of ferrichrome from fungal cultures (e.g., Aspergillus or Ustilago species) is outlined below. Optimization is often required depending on the fungal species and culture conditions.

  • Fungal Culture: Grow the fungus in a low-iron medium to induce siderophore production.

  • Supernatant Collection: Separate the fungal biomass from the culture medium by centrifugation or filtration. The supernatant contains the secreted siderophores.

  • Adsorption Chromatography: Pass the supernatant through a column containing a non-polar resin (e.g., XAD-4 or Amberlite). Siderophores will adsorb to the resin.

  • Elution: Wash the resin with water to remove salts and other polar compounds. Elute the siderophores with a solvent of increasing polarity, such as a water-methanol gradient.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the siderophore-containing fractions using RP-HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).[20]

  • Characterization: Confirm the identity and purity of the isolated ferrichrome using mass spectrometry and NMR spectroscopy.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[1][21][22][23][24]

Principle: The assay solution contains a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA). This complex is blue. In the presence of a siderophore, which has a higher affinity for iron than the dye, the iron is sequestered from the complex. The resulting iron-free dye is orange/yellow, leading to a color change that can be quantified spectrophotometrically.

Protocol for CAS Agar (B569324) Plates (Semi-quantitative):

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Mix the CAS and HDTMA solutions. While stirring, slowly add the FeCl₃ solution. The solution will turn dark blue. Autoclave and cool to 50°C.

  • Prepare Growth Medium: Prepare and autoclave a suitable agar-based growth medium. Cool to 50°C.

  • Mix and Pour Plates: Aseptically mix the CAS assay solution with the molten agar medium (typically in a 1:9 ratio). Pour into sterile petri dishes and allow to solidify.

  • Inoculation and Incubation: Inoculate the test microorganism onto the CAS agar plates. Incubate under appropriate growth conditions.

  • Observation: Siderophore production is indicated by the formation of an orange or yellow halo around the microbial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.[1][21]

Ferrichrome Uptake Assay

This protocol provides a general method for studying the uptake of radiolabeled ferrichrome in microorganisms.

  • Preparation of Radiolabeled Ferri-ferrichrome: Prepare a stock solution of ⁵⁵FeCl₃. Mix with a slight molar excess of desferriferrichrome to form ⁵⁵Fe-ferrichrome.

  • Cell Culture: Grow the microorganism to the desired growth phase in a suitable medium. For iron uptake studies, cells are often pre-cultured in iron-depleted media.

  • Uptake Initiation: Harvest and wash the cells, then resuspend them in a minimal buffer. Add the ⁵⁵Fe-ferrichrome to initiate the uptake experiment.

  • Time Course Sampling: At various time points, remove aliquots of the cell suspension.

  • Uptake Termination and Washing: Immediately filter the cells through a membrane filter (e.g., 0.45 µm pore size) and wash rapidly with a cold stop buffer (e.g., buffer containing a high concentration of a non-radioactive iron salt or a chelator like EDTA) to remove non-specifically bound ⁵⁵Fe-ferrichrome.

  • Quantification: Place the filter in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity associated with the cells using a liquid scintillation counter.[25]

  • Data Analysis: Plot the amount of internalized ⁵⁵Fe over time to determine the rate of uptake.

Applications and Future Perspectives

The high affinity and specificity of ferrichrome for iron have made it a subject of interest in various fields beyond microbial physiology.

  • Drug Delivery: The siderophore-mediated iron uptake systems of pathogenic microorganisms represent a "Trojan horse" strategy for drug delivery. By attaching an antibiotic moiety to a siderophore, the drug can be actively transported into the target cell, enhancing its efficacy.

  • Clinical Diagnostics: Radiolabeled siderophores are being investigated as imaging agents for the diagnosis of infectious diseases.

  • Biocontrol: Siderophore-producing microorganisms can act as biocontrol agents by sequestering iron from the environment, thereby limiting the growth of plant pathogens.

Future research will likely focus on further elucidating the regulatory networks governing ferrichrome biosynthesis and transport, exploring the diversity of ferrichrome analogues in different microbial species, and harnessing this knowledge for the development of novel antimicrobial agents and diagnostic tools.

Conclusion

Since its discovery over seven decades ago, our understanding of ferrichrome has evolved from its initial identification as a simple growth factor to its recognition as a sophisticated molecule at the heart of microbial iron acquisition. The detailed knowledge of its structure, biosynthesis, and transport mechanisms, as outlined in this guide, provides a solid foundation for future research. The experimental protocols described herein are essential tools for scientists seeking to further unravel the complexities of siderophore biology and exploit their potential in medicine and biotechnology.

References

An In-depth Technical Guide to the Ferrichrome A Biosynthesis Pathway in Ustilago maydis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrichrome A is a cyclic hexapeptide siderophore produced by the phytopathogenic fungus Ustilago maydis to facilitate iron acquisition, a process crucial for its survival and virulence. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic components, regulatory networks, and relevant experimental methodologies. The pathway involves a series of enzymatic reactions that convert basic metabolic precursors into the complex siderophore structure. Understanding this pathway is critical for developing novel antifungal strategies and for potential applications in drug delivery and biotechnology. This document synthesizes current knowledge, presenting it in a structured format with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a pivotal role in numerous cellular processes, including respiration, DNA synthesis, and various enzymatic reactions.[1] However, the bioavailability of iron in the environment is often limited. To overcome this, many microorganisms have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron-chelating molecules known as siderophores.[1]

The corn smut fungus, Ustilago maydis, produces two hydroxamate-type siderophores: ferrichrome and this compound.[2][3] While both are crucial for iron uptake, this compound is distinguished by the acylation of its three δ-N-hydroxyornithine residues with methylglutaconyl moieties.[4] The biosynthesis of this compound is a complex process involving a dedicated set of genes and enzymes, the expression of which is tightly regulated in response to iron availability. This guide provides an in-depth exploration of the this compound biosynthesis pathway in U. maydis, offering valuable insights for researchers in mycology, infectious diseases, and drug development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Ustilago maydis is a multi-step process that begins with precursors from primary metabolism and culminates in the assembly of the final siderophore. The pathway is encoded by a cluster of genes, including hcs1, fer4, fer5, and fer3, in addition to the involvement of sid1 which is also required for ferrichrome biosynthesis.[5][6]

Key Enzymes and Genes

The core enzymes and their corresponding genes involved in the this compound biosynthesis pathway are summarized in the table below.

GeneEnzymeFunction in Pathway
hcs1Hydroxymethylglutaryl-CoA synthaseCondenses acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5]
fer4Enoyl-CoA hydratase/isomeraseConverts HMG-CoA to trans-2-methylglutaconyl-CoA.[5][7]
sid1L-ornithine N5-oxygenaseHydroxylates L-ornithine to δ-N-hydroxyornithine, a key precursor for both ferrichrome and this compound.[8][9]
fer5AcylaseTransfers the methylglutaconyl group from trans-2-methylglutaconyl-CoA to δ-N-hydroxyornithine.[5][7]
fer3Non-ribosomal peptide synthetase (NRPS)Assembles three molecules of methylglutaconyl-δ-N-hydroxyornithine, one glycine (B1666218), and two serine residues to form the cyclic hexapeptide backbone of this compound.[5][6]
Biosynthetic Steps

The biosynthesis of this compound can be delineated into the following key steps:

  • Formation of the Acyl Side Chain Precursor: The pathway initiates with the synthesis of HMG-CoA from acetyl-CoA and acetoacetyl-CoA, catalyzed by the HMG-CoA synthase, Hcs1.[5] Subsequently, the enoyl-CoA hydratase/isomerase, Fer4, converts HMG-CoA into trans-2-methylglutaconyl-CoA.[5][7]

  • Hydroxylation of Ornithine: Concurrently, the amino acid L-ornithine is hydroxylated at the N5 position by the enzyme L-ornithine N5-oxygenase, Sid1, to produce δ-N-hydroxyornithine.[8][9] This is a crucial step shared with the biosynthesis of ferrichrome.

  • Acylation of Hydroxyornithine: The acylase Fer5 then catalyzes the transfer of the trans-2-methylglutaconyl group from its CoA thioester to the δ-amino group of δ-N-hydroxyornithine.[5][7]

  • Non-Ribosomal Peptide Synthesis: The final assembly of this compound is carried out by the non-ribosomal peptide synthetase (NRPS), Fer3. This large, multi-domain enzyme orchestrates the cyclization of three molecules of the acylated hydroxyornithine with one glycine and two serine residues to form the mature this compound molecule.[5][6]

Ferrichrome_A_Biosynthesis cluster_hcs1 cluster_fer4 cluster_sid1 cluster_fer5 cluster_fer3 acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hcs1 Hcs1 acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa ornithine L-Ornithine hydroxy_ornithine δ-N-Hydroxyornithine ornithine->hydroxy_ornithine sid1 Sid1 glycine Glycine ferrichrome_a This compound glycine->ferrichrome_a fer3 Fer3 (NRPS) serine Serine serine->ferrichrome_a hmg_coa->hcs1 fer4 Fer4 methylglutaconyl_coa trans-2-Methylglutaconyl-CoA acylated_hydroxy_ornithine Methylglutaconyl- δ-N-hydroxyornithine methylglutaconyl_coa->acylated_hydroxy_ornithine methylglutaconyl_coa->fer4 fer5 Fer5 hydroxy_ornithine->acylated_hydroxy_ornithine hydroxy_ornithine->sid1 acylated_hydroxy_ornithine->ferrichrome_a acylated_hydroxy_ornithine->fer5 ferrichrome_a->fer3 hcs1->methylglutaconyl_coa

This compound Biosynthesis Pathway in U. maydis.

Regulation of this compound Biosynthesis

The production of this compound is a metabolically expensive process and is therefore tightly regulated to match the cell's demand for iron. The primary regulatory mechanism is transcriptional repression in response to high intracellular iron levels.

The Urbs1 Transcriptional Repressor

The key regulator of siderophore biosynthesis in U. maydis is the GATA-type zinc finger transcription factor, Urbs1.[10] Under iron-replete conditions, Urbs1 binds to GATA sequences in the promoter regions of the ferrichrome and this compound biosynthesis genes, including sid1, fer3, fer4, and fer5, thereby repressing their transcription.[6][7][10] When intracellular iron levels are low, Urbs1-mediated repression is alleviated, leading to the expression of these genes and the subsequent production of siderophores.[8][11]

Link to cAMP Signaling

Recent studies have also implicated the cyclic AMP (cAMP) signaling pathway in the regulation of iron uptake in U. maydis. The cAMP pathway is a central regulator of pathogenic development in this fungus. Transcriptome analyses have revealed that genes in the ferrichrome and this compound biosynthesis clusters are coregulated by the cAMP-dependent protein kinase A (PKA).[6] This suggests a complex interplay between iron sensing and developmental signaling pathways in controlling siderophore production.

Ferrichrome_A_Regulation high_iron High Iron urbs1 Urbs1 high_iron->urbs1 activates low_iron Low Iron low_iron->urbs1 inactivates fer_genes fer3, fer4, fer5, hcs1, sid1 (Biosynthesis Genes) urbs1->fer_genes represses camp_pathway cAMP Pathway camp_pathway->fer_genes regulates ferrichrome_a_prod This compound Production fer_genes->ferrichrome_a_prod

Regulatory Network of this compound Biosynthesis.

Quantitative Data

While the enzymatic steps of the this compound biosynthesis pathway have been elucidated, detailed quantitative data such as enzyme kinetics for the specific U. maydis enzymes are not extensively reported in the literature. The seminal paper by Winterberg et al. (2010) demonstrated the in vitro activities of Hcs1, Fer4, and Fer5, but specific kinetic parameters were not provided.[5] The following tables summarize the available information and provide representative kinetic data for homologous enzymes from other fungal species to offer a point of reference.

Table 1: Gene Expression under Different Iron Conditions

GeneExpression under Low IronExpression under High IronReference(s)
sid1UpregulatedRepressed[8][11]
fer3UpregulatedRepressed[6]
fer4UpregulatedRepressed[6]
fer5UpregulatedRepressed[6]

Table 2: Representative Fungal Enzyme Kinetic Parameters

Note: The following data are from homologous enzymes and may not reflect the precise kinetics of the Ustilago maydis enzymes.

Enzyme ClassOrganismSubstrateKm (µM)Vmax (U/mg) or kcat (s-1)Optimal pHOptimal Temp. (°C)Reference(s)
HMG-CoA SynthaseSaccharomyces cerevisiaeAcetyl-CoA461.3 (kcat)8.0-8.9-[12]
HMG-CoA SynthaseSaccharomyces cerevisiaeAcetoacetyl-CoA4.4-8.0-8.9-[12]
Enoyl-CoA HydrataseCandida tropicalistrans-2-Octenoyl-CoA131,100 (U/mg)8.0-[13]
AcylaseAspergillus melleusPenicillin G1,20012.5 (U/mg)8.055[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway in U. maydis.

Gene Deletion in Ustilago maydis

This protocol is adapted from established methods for generating gene replacement mutants in U. maydis and is essential for functional characterization of the biosynthesis genes.[1][15][16]

Gene_Deletion_Workflow pcr_flanks 1. PCR Amplification of Flanking Regions sfiI_ligation 3. SfiI Digestion and Ligation pcr_flanks->sfiI_ligation pcr_marker 2. PCR Amplification of Selection Marker pcr_marker->sfiI_ligation pcr_construct 4. PCR Amplification of Deletion Construct sfiI_ligation->pcr_construct transformation 6. Transformation pcr_construct->transformation protoplast_prep 5. Protoplast Preparation protoplast_prep->transformation selection 7. Selection of Transformants transformation->selection verification 8. Verification by PCR and Southern Blot selection->verification

Workflow for Gene Deletion in U. maydis.

Materials:

  • U. maydis strain (e.g., FB1 or FB2)

  • High-fidelity DNA polymerase

  • Primers for amplifying 5' and 3' flanking regions of the target gene (with SfiI sites)

  • Plasmid containing a selection marker (e.g., hygromycin resistance) with flanking SfiI sites

  • SfiI restriction enzyme and ligase

  • Protoplasting solution (e.g., containing lysing enzymes from Trichoderma harzianum)

  • Transformation buffer (e.g., STC buffer: 1 M sorbitol, 10 mM Tris-HCl pH 7.5, 100 mM CaCl2)

  • Regeneration medium

  • Selective medium containing the appropriate antibiotic

Procedure:

  • Construct Generation: a. Amplify the ~1 kb 5' and 3' flanking regions of the target gene using primers that incorporate distinct SfiI recognition sites. b. Amplify the desired selection marker cassette, also flanked by corresponding SfiI sites. c. Digest the flanking regions and the marker cassette with SfiI and ligate them together to create the gene replacement construct. d. Use the ligation product as a template for a final PCR to generate a large amount of the linear deletion construct.

  • Protoplast Preparation: a. Grow U. maydis cells in a suitable liquid medium to early logarithmic phase. b. Harvest the cells and resuspend them in the protoplasting solution. c. Incubate until a majority of the cells have been converted to protoplasts.

  • Transformation: a. Gently wash and resuspend the protoplasts in the transformation buffer. b. Add the linear deletion construct DNA to the protoplast suspension. c. Incubate on ice, followed by the addition of PEG-containing STC buffer. d. Plate the transformation mixture onto regeneration medium and incubate.

  • Selection and Verification: a. Overlay the regeneration plates with a top agar (B569324) containing the selective antibiotic. b. Isolate resistant colonies and grow them on selective medium. c. Verify the gene replacement event by diagnostic PCR and Southern blot analysis.

Northern Blot Analysis for Gene Expression

This protocol allows for the detection and relative quantification of specific mRNA transcripts, which is crucial for studying the regulation of the this compound biosynthesis genes.[17][18]

Materials:

  • U. maydis cultures grown under iron-replete and iron-deplete conditions

  • RNA extraction kit or reagents (e.g., TRIzol)

  • Formaldehyde, formamide, MOPS buffer

  • Agarose

  • Nylon membrane

  • UV cross-linker

  • Hybridization buffer

  • Radiolabeled or non-radioactively labeled DNA probe specific to the gene of interest

  • Washing buffers

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • RNA Isolation: a. Harvest U. maydis cells and immediately freeze them in liquid nitrogen. b. Extract total RNA using a preferred method, ensuring to minimize RNase contamination.

  • Gel Electrophoresis: a. Separate the RNA samples on a denaturing formaldehyde-agarose gel. b. Include an RNA ladder for size determination.

  • Blotting: a. Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting. b. Cross-link the RNA to the membrane using UV radiation.

  • Hybridization: a. Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites. b. Add the labeled probe and incubate overnight to allow for hybridization to the target mRNA.

  • Washing and Detection: a. Wash the membrane under stringent conditions to remove unbound probe. b. Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).

HPLC-MS/MS for this compound Quantification

This method provides a sensitive and specific means to detect and quantify this compound in culture supernatants.[19][20][21][22]

Materials:

  • U. maydis culture supernatant

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), acetonitrile, water (HPLC grade)

  • Formic acid or trifluoroacetic acid

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • This compound standard

Procedure:

  • Sample Preparation: a. Grow U. maydis in a defined low-iron medium to induce siderophore production.[23] b. Harvest the culture supernatant by centrifugation. c. Condition an SPE cartridge with methanol and then water. d. Load the supernatant onto the cartridge. e. Wash the cartridge to remove salts and polar impurities. f. Elute the siderophores with methanol. g. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • HPLC-MS/MS Analysis: a. Inject the prepared sample onto the HPLC system. b. Separate the components using a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid. c. Detect this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of this compound. d. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.

Conclusion

The this compound biosynthesis pathway in Ustilago maydis represents a fascinating and intricate example of secondary metabolism with a critical role in the fungus's interaction with its environment. The elucidation of the genes, enzymes, and regulatory mechanisms involved has provided a solid foundation for further research. This technical guide has summarized the core knowledge of this pathway, offering a valuable resource for researchers. Future investigations focusing on the detailed biochemical characterization of the pathway's enzymes, the structural biology of the protein complexes, and the intricate details of its regulation will undoubtedly uncover new avenues for the development of novel antifungal agents and biotechnological applications. The methodologies outlined herein provide a practical starting point for such endeavors.

References

The Role of Ferrichrome A in Fungal Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic fungi, the acquisition of iron from the host environment is a crucial determinant of virulence. Fungi have evolved sophisticated high-affinity iron uptake systems to scavenge this essential metal, which is often tightly sequestered by host proteins. One of the primary mechanisms employed by many fungal species is the secretion of low-molecular-weight iron chelators known as siderophores. This technical guide provides an in-depth exploration of the function of Ferrichrome A, a hydroxamate-type siderophore, in fungal iron uptake. We will delve into its biosynthesis, the mechanism of iron transport, its regulation, and its significance in fungal physiology and pathogenesis, offering valuable insights for researchers and professionals in mycology and drug development.

Introduction to this compound and Fungal Iron Uptake

Iron, despite its abundance in the Earth's crust, exists predominantly in the insoluble ferric (Fe³⁺) form at physiological pH, rendering it biologically unavailable. To overcome this limitation, many fungi synthesize and secrete siderophores, which possess an exceptionally high affinity for ferric iron.[1] These molecules chelate iron in the extracellular environment, and the resulting ferric-siderophore complex is then recognized by specific receptors on the fungal cell surface and internalized.

Fungi employ two main strategies for iron acquisition: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition (SIA).[2] While some fungi utilize both systems, siderophore-mediated iron uptake is a key virulence factor for many pathogenic species, including Aspergillus fumigatus.[3][4]

This compound belongs to the ferrichrome family of cyclic hexapeptide hydroxamate siderophores.[5] It is produced by various fungal species, particularly under iron-depleted conditions.[6] Its primary role is to sequester environmental iron and transport it into the fungal cell, thereby supporting growth and enabling pathogenic processes.[6]

Structure and Biosynthesis of this compound

This compound is a cyclic hexapeptide composed of three N⁵-acyl-N⁵-hydroxy-L-ornithine residues and a tripeptide of neutral amino acids. The three hydroxamate groups act as bidentate ligands, coordinating a single ferric iron atom in an octahedral geometry.

The biosynthesis of this compound is a multi-step enzymatic process primarily orchestrated by non-ribosomal peptide synthetases (NRPSs). The biosynthetic gene cluster typically includes genes encoding an L-ornithine N⁵-monooxygenase, an acyltransferase, and an NRPS.

Key Biosynthetic Enzymes and their Functions:

GeneEnzymeFunction
omo1L-ornithine N⁵-monooxygenaseCatalyzes the initial hydroxylation of L-ornithine.
ato1AcyltransferaseTransfers an acyl group to the N⁵-hydroxyornithine.
fso1 (NRPS)This compound synthetaseA multi-domain enzyme responsible for the sequential condensation of the amino acid precursors and cyclization to form the final this compound molecule.

The expression of these biosynthetic genes is tightly regulated by intracellular iron concentrations, being significantly upregulated under iron-limiting conditions.

Quantitative Data on this compound Function

The efficiency of siderophore-mediated iron uptake is determined by several key quantitative parameters, including the binding affinity of the siderophore for iron and the kinetics of transporter-mediated uptake.

ParameterValueFungus/SystemReference
Ferrichrome-Iron Binding Affinity (logβ₁₁₀) 29.07General[7]
Arn1p Transporter Binding Affinity (Kd) Saccharomyces cerevisiae[8]
- High-affinity site8.1 nM
- Low-affinity site1.2 µM
L-ornithine N(5)-monooxygenase (SidA) kcat 29 min⁻¹ (with L-ornithine)Aspergillus fumigatus[9]
75 min⁻¹ (with NADPH)

Mechanism of this compound-Mediated Iron Uptake

The uptake of the iron-bound this compound complex is a receptor-mediated process. The ferric-siderophore complex is recognized by specific transporters on the fungal cell surface, which belong to the major facilitator superfamily (MFS), specifically the siderophore-iron transporter (SIT) subfamily.[2][5]

The transport process can be visualized as a "shuttle mechanism" where the entire ferric-siderophore complex is transported across the cell membrane into the cytoplasm.[8] Once inside the cell, iron is released from the siderophore, typically through a reductive mechanism where Fe³⁺ is reduced to Fe²⁺. The now iron-free siderophore can then be either recycled back to the extracellular space to chelate more iron or degraded.

Caption: Workflow of this compound-mediated iron uptake in fungi.

Regulation of this compound Biosynthesis and Uptake

The biosynthesis and uptake of this compound are tightly regulated to maintain iron homeostasis and prevent iron toxicity. In many fungi, this regulation occurs at the transcriptional level and is mediated by iron-sensing transcription factors.

A well-characterized example is the GATA-type transcriptional repressor Fep1 in the fission yeast Schizosaccharomyces pombe. Under iron-replete conditions, Fep1 binds to GATA elements in the promoter regions of genes involved in iron uptake, including those for siderophore biosynthesis and transport, thereby repressing their transcription. When iron levels are low, Fep1 is inactivated, leading to the derepression of these genes and the subsequent production and uptake of siderophores.

In Aspergillus species, the regulation is more complex, involving the interplay between the GATA-type transcription factor SreA (a functional homolog of Fep1) and the bZIP transcription factor HapX. Under iron-replete conditions, SreA represses iron acquisition genes. Conversely, under iron-limiting conditions, HapX is activated and promotes the expression of genes involved in siderophore biosynthesis and uptake, while also repressing iron-consuming pathways. The PacC transcription factor, which responds to ambient pH, also plays a role in regulating siderophore biosynthesis, with expression being elevated at alkaline pH.[1]

Ferrichrome_A_Regulation iron_high High Iron fep1_active Active Fep1/SreA (GATA-type repressor) iron_high->fep1_active Activates hapx_inactive Inactive HapX iron_high->hapx_inactive Inactivates iron_low Low Iron fep1_inactive Inactive Fep1/SreA iron_low->fep1_inactive Inactivates hapx_active Active HapX (bZIP activator) iron_low->hapx_active Activates gene_expression Biosynthesis & Uptake Gene Transcription (fso1, omo1, ato1, SITs) fep1_active->gene_expression Represses hapx_active->gene_expression Activates ferrichrome_production This compound Production & Uptake gene_expression->ferrichrome_production

Caption: Simplified signaling pathway for the regulation of this compound.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

This colorimetric assay is a universal method for detecting and quantifying siderophores. Siderophores remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange/yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Nutrient agar (B569324) or appropriate fungal growth medium

  • Sterile Petri dishes

  • Acid-washed glassware

Procedure:

  • Prepare CAS indicator solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add the FeCl₃ solution to the CAS/HDTMA mixture. The solution will turn dark blue. Autoclave and store in the dark.

  • Prepare CAS agar plates:

    • Prepare the desired fungal growth medium (e.g., Potato Dextrose Agar) and autoclave.

    • Cool the medium to approximately 50°C.

    • Aseptically add the CAS indicator solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).

    • Pour the plates and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plates with the fungal strain of interest.

    • Incubate the plates under conditions that promote fungal growth and siderophore production (typically iron-limited).

  • Observation:

    • Observe the plates for the formation of a colored halo around the fungal colony. A yellow, orange, or purple halo indicates siderophore production. The diameter of the halo can be measured to semi-quantitatively assess the amount of siderophore produced.

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

⁵⁵Fe-Ferrichrome A Uptake Assay

This assay directly measures the uptake of iron mediated by this compound using radiolabeled iron.

Materials:

  • Fungal culture grown under iron-depleted conditions

  • ⁵⁵FeCl₃

  • Apo-Ferrichrome A

  • Uptake buffer (e.g., MES-buffered minimal medium)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with glass fiber filters

Procedure:

  • Preparation of ⁵⁵Fe-Ferrichrome A:

    • Prepare a solution of apo-Ferrichrome A in a suitable buffer.

    • Add ⁵⁵FeCl₃ in a slight molar excess to the apo-siderophore solution.

    • Incubate to allow for complex formation.

  • Fungal Cell Preparation:

    • Grow the fungal strain to the desired growth phase in an iron-depleted medium to induce the expression of siderophore transporters.

    • Harvest the cells by centrifugation and wash them with uptake buffer.

    • Resuspend the cells to a known density in the uptake buffer.

  • Uptake Assay:

    • Initiate the uptake by adding the ⁵⁵Fe-Ferrichrome A solution to the cell suspension.

    • Incubate at the desired temperature with shaking.

    • At various time points, withdraw aliquots of the cell suspension and immediately filter them through glass fiber filters to separate the cells from the medium.

    • Wash the filters rapidly with ice-cold uptake buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of iron uptake (e.g., in pmol of Fe per minute per mg of dry weight).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of this compound biosynthetic genes (fso1, omo1, ato1).[10][11][12]

Materials:

  • Fungal mycelia grown under iron-replete and iron-depleted conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Primers specific for target genes (fso1, omo1, ato1) and a reference gene (e.g., actin or GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest fungal mycelia from cultures grown under iron-replete and iron-depleted conditions.

    • Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Set up qRT-PCR reactions containing the cDNA template, gene-specific primers, and a SYBR Green master mix.

    • Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene under each condition.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the relative gene expression changes (fold change) between iron-depleted and iron-replete conditions using the ΔΔCt method.

Galleria mellonella Virulence Assay

The Galleria mellonella (greater wax moth) larval model is a widely used invertebrate host system to assess fungal virulence.[13][14][15][16][17]

Materials:

  • G. mellonella larvae of a consistent size and weight

  • Fungal spore or yeast cell suspension of the wild-type and siderophore-deficient mutant strains

  • Phosphate-buffered saline (PBS)

  • Hamilton syringe with a fine-gauge needle

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the wild-type and mutant fungal strains and prepare a suspension of spores or yeast cells in PBS at a defined concentration (e.g., 1 x 10⁷ cells/mL).

  • Infection:

    • Select healthy G. mellonella larvae.

    • Inject a specific volume (e.g., 10 µL) of the fungal suspension into the hemocoel of each larva via the last left proleg.

    • Include a control group injected with PBS only to account for mortality due to physical injury.

  • Incubation and Monitoring:

    • Place the larvae in sterile Petri dishes and incubate them at an appropriate temperature (e.g., 37°C).

    • Monitor the survival of the larvae daily for a set period (e.g., 7-10 days). Larvae are considered dead when they are non-responsive to touch.

  • Data Analysis:

    • Record the number of surviving larvae each day.

    • Plot Kaplan-Meier survival curves and analyze the data using a log-rank test to determine if there is a statistically significant difference in virulence between the wild-type and mutant strains.

Role in Fungal Virulence and as a Drug Target

The ability to acquire iron is paramount for the survival and proliferation of pathogenic fungi within a host. Siderophore-mediated iron uptake, and specifically the production of this compound, has been demonstrated to be a critical virulence factor for several fungal pathogens.[6] By efficiently scavenging iron from the host, this compound enables the fungus to overcome the host's nutritional immunity and establish an infection.

Mutants deficient in siderophore biosynthesis often exhibit attenuated virulence in animal models of infection.[3][4] This highlights the potential of the this compound biosynthetic pathway as a target for the development of novel antifungal therapies. Inhibiting key enzymes in this pathway could effectively starve the fungus of iron, thereby limiting its growth and virulence. The fact that siderophore biosynthesis is absent in humans makes it an attractive and specific target for antifungal drug development.

Conclusion

This compound plays a central role in the iron acquisition strategies of many fungal species. Its high affinity for ferric iron, coupled with a dedicated and tightly regulated uptake system, makes it a highly efficient molecule for scavenging this essential nutrient from the environment. The critical role of this compound in fungal physiology and virulence underscores its importance as a subject of ongoing research and as a potential target for the development of novel antifungal agents. This technical guide provides a foundational understanding of the multifaceted functions of this compound, offering valuable information and methodologies for researchers and professionals working to combat fungal diseases.

References

Early Research on the Isolation and Properties of Ferrichrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the isolation and properties of Ferrichrome A, a significant siderophore produced by the smut fungus Ustilago sphaerogena. The information presented herein is based on the seminal early studies, offering a detailed look into the experimental protocols and initial characterization of this iron-chelating compound.

Introduction

This compound was first identified as a second iron-binding compound from Ustilago sphaerogena in the mid-1950s.[1] Its discovery was a significant step in understanding microbial iron metabolism. Produced by the fungus under iron-deficient conditions, this compound, like other siderophores, plays a crucial role in sequestering environmental iron for cellular processes.[2][3] Early research distinguished it from the previously isolated ferrichrome by its unique amino acid composition, specifically the presence of serine, and its distinct solubility characteristics.[1] This guide focuses on the pioneering methods used to isolate and characterize this important molecule.

Experimental Protocols

The following experimental protocols are reconstructed from the early literature on the isolation and characterization of this compound.

Culture of Ustilago sphaerogena for this compound Production

To induce the production of this compound, Ustilago sphaerogena was cultured in a medium with sub-optimal iron concentrations.

  • Medium Composition: A chemically defined medium was used. While the exact early composition can be inferred from related studies, a typical medium for siderophore production would be low in iron.

  • Inoculation and Incubation: The medium was dispensed into Erlenmeyer flasks, sterilized, and then inoculated with a culture of Ustilago sphaerogena.

  • Aeration: The cultures were incubated on a rotary shaker to ensure adequate aeration, a critical factor for fungal growth and metabolism.

  • Iron-Deficient Conditions: The key to producing this compound was the omission of added iron to the culture medium, which triggers the fungus to secrete iron-binding compounds.[1][2]

Isolation and Purification of this compound

The isolation and purification of this compound from the culture medium was a multi-step process designed to separate it from other metabolic products and related compounds like ferrichrome.

  • Removal of Fungal Cells: The culture was first processed to remove the fungal biomass, likely through filtration or centrifugation.

  • Initial Extraction: The cell-free medium, now containing the secreted siderophores, was the starting material for extraction.

  • Chromatographic Separation: Paper chromatography was the primary method used in early studies to separate this compound from ferrichrome and other components.[1]

    • Stationary Phase: Whatman No. 1 filter paper buffered at pH 7.0 with 0.1 M phosphate (B84403) buffer.

    • Mobile Phase (Developing Solvent): Two different solvent systems were employed:

      • Butanol-acetic acid-water

      • 80% methanol

  • Crystallization: The purified this compound was crystallized from water, appearing as regular plates.[1]

Characterization of this compound

Early characterization of this compound focused on its physical and chemical properties to distinguish it from ferrichrome.

  • Amino Acid Analysis: The amino acid composition was determined, revealing the presence of serine in addition to ornithine and glycine, which are also found in ferrichrome.[1]

  • Spectrophotometry: The absorption spectrum of this compound was measured to determine its characteristic absorption maximum.

  • Solubility Tests: The solubility of the crystalline this compound was tested in various solvents.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the early research on this compound.

PropertyValueReference(s)
Physical Appearance Crystalline, regular plates from water[1]
Absorption Maximum 440 µm[1]
Amino Acid Components Serine, Ornithine, Glycine[1]
Solvent SystemThis compound Rf ValueFerrichrome Rf ValueReference(s)
Butanol-acetic acid-water0.510.40[1]
80% Methanol0.520.68[1]
SolventSolubilityReference(s)
Methanol Very soluble[1]
Water Sparingly soluble[1]
Acetone Insoluble[1]
Petroleum ether Insoluble[1]
Diethyl ether Insoluble[1]
Chloroform Insoluble[1]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_culture 1. Fungal Culture cluster_separation 2. Initial Separation cluster_purification 3. Purification cluster_final 4. Final Product culture Culture of Ustilago sphaerogena in iron-deficient medium filtration Filtration/Centrifugation to remove fungal cells culture->filtration cell_free Cell-free medium containing Ferrichrome and this compound filtration->cell_free chromatography Paper Chromatography cell_free->chromatography solvents Solvent Systems: - Butanol-acetic acid-water - 80% Methanol chromatography->solvents ferrichrome_a Separated this compound chromatography->ferrichrome_a crystallization Crystallization from water ferrichrome_a->crystallization crystals Crystalline this compound crystallization->crystals

Caption: Workflow for the isolation and purification of this compound.

Conceptual Structure of this compound from Early Research

G cluster_components Components of this compound cluster_structure Conceptual Structure Fe Iron (Fe³⁺) Ferrichrome_A This compound Fe->Ferrichrome_A chelated by Orn Ornithine Orn->Ferrichrome_A component of Gly Glycine Gly->Ferrichrome_A component of Ser Serine Ser->Ferrichrome_A distinguishing component

Caption: Conceptual relationship of this compound components.

References

An In-Depth Technical Guide to Ferrichrome A: Molecular Characteristics, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferrichrome A, a prominent member of the ferrichrome family of siderophores. This document details its molecular properties, biosynthetic pathway, and established methodologies for its analysis, catering to the needs of researchers in microbiology, biochemistry, and pharmacology.

Core Molecular and Physicochemical Properties

This compound is a cyclic hexapeptide siderophore produced by various fungi, most notably the corn smut fungus Ustilago maydis, to sequester ferric iron (Fe³⁺) from the environment.[1] Its robust iron-chelating capabilities are conferred by three hydroxamate groups, which coordinate the ferric ion in a stable octahedral geometry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its iron-containing and iron-free (desferri-ferrichrome A) forms.

PropertyThis compound (with Iron)Desferri-ferrichrome A (Iron-free)
Molecular Formula C₄₁H₅₈FeN₉O₂₀C₄₁H₆₁N₉O₂₀
Molecular Weight 1052.8 g/mol [2][3]999.982 g/mol [1]
CAS Number 15258-80-7Not Applicable

The Biosynthetic Pathway of this compound in Ustilago maydis

The biosynthesis of this compound in Ustilago maydis is a complex enzymatic process involving several key enzymes. The pathway begins with precursors from primary metabolism and culminates in the assembly of the final cyclic hexapeptide structure.

Key Enzymes in this compound Biosynthesis:
  • Hcs1 (HMG-CoA synthase): Initiates the pathway by generating hydroxymethyl glutaryl-CoA (HMG-CoA).[1]

  • Fer4 (Enoyl-CoA hydratase): Converts HMG-CoA to methyl glutaconyl-CoA.[1]

  • Sid1 (Ornithine monooxygenase): Produces hydroxyornithine from the precursor ornithine.[1]

  • Fer5 (Hydroxyornithine acylase): Couples methyl glutaconyl-CoA with hydroxyornithine.[1]

  • Fer3 (Non-ribosomal peptide synthetase - NRPS): Catalyzes the cyclization of three methylglutaconyl hydroxyornithine molecules with one glycine (B1666218) and two serine amino acids to form the final this compound structure.[1]

Ferrichrome_A_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Hcs1 Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA->HMG-CoA Methylglutaconyl-CoA Methylglutaconyl-CoA HMG-CoA->Methylglutaconyl-CoA Fer4 Methylglutaconyl hydroxyornithine Methylglutaconyl hydroxyornithine Methylglutaconyl-CoA->Methylglutaconyl hydroxyornithine Fer5 Ornithine Ornithine Hydroxyornithine Hydroxyornithine Ornithine->Hydroxyornithine Sid1 Hydroxyornithine->Methylglutaconyl hydroxyornithine This compound This compound Methylglutaconyl hydroxyornithine->this compound Fer3 (NRPS)

Caption: Biosynthetic pathway of this compound in Ustilago maydis.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification of this compound from Ustilago maydis Culture

This protocol outlines the steps for isolating this compound from a liquid culture of Ustilago maydis.

1. Fungal Culture:

  • Inoculate a suitable low-iron liquid medium with Ustilago maydis.
  • Incubate the culture with shaking for a period sufficient for siderophore production (typically 3-5 days).

2. Harvesting and Initial Extraction:

  • Separate the fungal mycelia from the culture supernatant by centrifugation or filtration.
  • To the supernatant, add a chelating resin (e.g., Amberlite XAD-2) and stir for several hours to allow for the adsorption of this compound.
  • Collect the resin by filtration and wash with distilled water to remove unbound compounds.

3. Elution and Concentration:

  • Elute the bound this compound from the resin using an organic solvent such as methanol (B129727) or acetone.
  • Concentrate the eluate to dryness using a rotary evaporator.

4. Chromatographic Purification:

  • Redissolve the dried extract in a minimal volume of a suitable solvent (e.g., 50% methanol).
  • Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
  • Employ a water/acetonitrile gradient with a small amount of formic acid to achieve separation.
  • Collect the fractions corresponding to the this compound peak, identified by its characteristic absorbance at approximately 425 nm.
  • Confirm the purity of the collected fractions by analytical HPLC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

This protocol details the analytical method for the detection and quantification of this compound.

  • Chromatographic System: A standard HPLC system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor for the characteristic m/z of the [M+H]⁺ ion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general workflow for the structural analysis of purified this compound.

1. Sample Preparation:

  • Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
  • Transfer the solution to an NMR tube.

2. NMR Experiments:

  • 1D ¹H NMR: To obtain a proton spectrum and identify the number and types of protons.
  • 1D ¹³C NMR: To identify the number and types of carbon atoms.
  • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for sequencing the peptide backbone.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D structure.

3. Data Analysis:

  • Process and analyze the spectra using appropriate software to assign all proton and carbon signals and to determine the connectivity and spatial arrangement of the atoms, confirming the cyclic hexapeptide structure of this compound.

Iron Uptake Bioassay using ⁵⁵Fe-labeled this compound

This protocol describes a method to quantify the uptake of iron mediated by this compound in a microbial culture.

Iron_Uptake_Workflow Prepare 55Fe-Ferrichrome A Prepare 55Fe-Ferrichrome A Incubate Cells with 55Fe-Ferrichrome A Incubate Cells with 55Fe-Ferrichrome A Prepare 55Fe-Ferrichrome A->Incubate Cells with 55Fe-Ferrichrome A Culture Microorganism Culture Microorganism Culture Microorganism->Incubate Cells with 55Fe-Ferrichrome A Wash Cells to Remove External 55Fe Wash Cells to Remove External 55Fe Incubate Cells with 55Fe-Ferrichrome A->Wash Cells to Remove External 55Fe Lyse Cells Lyse Cells Wash Cells to Remove External 55Fe->Lyse Cells Measure Radioactivity Measure Radioactivity Lyse Cells->Measure Radioactivity Quantify Iron Uptake Quantify Iron Uptake Measure Radioactivity->Quantify Iron Uptake

Caption: Experimental workflow for this compound iron uptake bioassay.

1. Preparation of ⁵⁵Fe-labeled this compound:

  • Incubate purified desferri-ferrichrome A with a solution of ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4) to allow for the formation of the ⁵⁵Fe-Ferrichrome A complex.
  • Remove unbound ⁵⁵Fe by size-exclusion chromatography.

2. Cell Culture and Assay:

  • Grow the microorganism of interest (e.g., a bacterial or yeast strain) to mid-log phase in an appropriate medium.
  • Harvest the cells by centrifugation and wash with a suitable buffer.
  • Resuspend the cells to a defined density in the assay buffer.
  • Initiate the uptake experiment by adding a known concentration of ⁵⁵Fe-Ferrichrome A to the cell suspension.
  • Incubate at a controlled temperature with shaking for various time points.

3. Termination of Uptake and Measurement:

  • At each time point, take an aliquot of the cell suspension and immediately filter it through a membrane filter to separate the cells from the medium.
  • Wash the filter rapidly with a cold wash buffer to remove any non-specifically bound ⁵⁵Fe-Ferrichrome A.
  • Place the filter in a scintillation vial with a suitable scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of ⁵⁵Fe taken up by the cells at each time point and express it as pmol of Fe per mg of cellular protein or per 10⁶ cells.
  • Plot the iron uptake over time to determine the rate of uptake. Competition assays with unlabeled this compound can be performed to demonstrate the specificity of the uptake system.

References

The Architects of Iron Sequestration: A Technical Guide to Nonribosomal Peptide Synthetases in Ferrichrome A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial metabolism, the acquisition of essential nutrients is a paramount challenge. Iron, a critical element for a myriad of cellular processes, is often sparingly available in the environment. To overcome this limitation, many fungi have evolved sophisticated machinery to synthesize high-affinity iron chelators known as siderophores. Among these, Ferrichrome A stands out as a crucial player in fungal iron homeostasis. This technical guide delves into the core of this compound biosynthesis, focusing on the pivotal role of Nonribosomal Peptide Synthetases (NRPSs), the multienzyme complexes responsible for its assembly. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the enzymatic machinery, quantitative data, and detailed experimental protocols to facilitate further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction to this compound and its Biosynthesis

This compound is a cyclic hexapeptide siderophore produced by various fungi, including species of Aspergillus, Ustilago, and Omphalotus. Its structure consists of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine and three molecules of glycine (B1666218), arranged in a cyclic fashion. This unique composition allows for the highly efficient and specific chelation of ferric iron (Fe³⁺), enabling the fungus to scavenge this essential metal from its surroundings.

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated biosynthetic gene cluster (BGC). Central to this pathway are the Nonribosomal Peptide Synthetases (NRPSs), large, modular enzymes that function as assembly lines for peptide synthesis, independent of the ribosomal machinery.

The Role of Nonribosomal Peptide Synthetases (NRPSs)

NRPSs are the master builders of a vast array of bioactive peptides. Their modular architecture is the key to their functional versatility. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer into the growing peptide chain. A typical NRPS module is composed of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it into an aminoacyl-adenylate intermediate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

In the synthesis of this compound, specific NRPSs, such as Fso1 in Omphalotus olearius and Fer3 in Ustilago maydis, are responsible for the assembly of the cyclic hexapeptide backbone. These NRPSs exhibit a unique modular organization tailored for the incorporation of glycine and N⁵-acetyl-N⁵-hydroxy-L-ornithine.

The this compound Biosynthetic Pathway

The synthesis of this compound can be broadly divided into three key stages:

  • Precursor Biosynthesis: The non-proteinogenic amino acid N⁵-hydroxy-L-ornithine is synthesized from L-ornithine by the action of an L-ornithine-N⁵-monooxygenase. Subsequently, an acetyltransferase catalyzes the acetylation of the N⁵-hydroxy group to form N⁵-acetyl-N⁵-hydroxy-L-ornithine.

  • NRPS-mediated Assembly: The dedicated NRPS (e.g., Fso1 or Fer3) then takes center stage. Its adenylation domains specifically recognize and activate glycine and N⁵-acetyl-N⁵-hydroxy-L-ornithine. The activated monomers are then loaded onto the respective T domains. The condensation domains orchestrate the sequential peptide bond formation, elongating the peptide chain.

  • Cyclization and Release: The final step involves the cyclization of the linear hexapeptide to form the stable ring structure of this compound. This is often catalyzed by a terminal thioesterase (TE) or a condensation-like domain.

Ferrichrome_A_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly Line L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine Ornithine-N5-monooxygenase N5-acetyl-N5-hydroxy-L-ornithine N5-acetyl-N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->N5-acetyl-N5-hydroxy-L-ornithine Acetyltransferase NRPS A T C A T C A T C TE N5-acetyl-N5-hydroxy-L-ornithine->NRPS:f0 Substrate Loading NRPS:f2->NRPS:f3 NRPS:f5->NRPS:f6 NRPS:f8->NRPS:f9 Linear Hexapeptide Linear Hexapeptide NRPS:f9->Linear Hexapeptide Peptide Elongation & Release Glycine Glycine Glycine->NRPS:f3 Substrate Loading This compound This compound Linear Hexapeptide->this compound Cyclization

Figure 1: Simplified signaling pathway of this compound biosynthesis.

Quantitative Data on this compound Synthesis

Precise quantitative data on the enzymatic steps in this compound synthesis is crucial for understanding the efficiency and regulation of the pathway. While specific kinetic parameters for every enzyme in all producing organisms are not exhaustively characterized, representative data from studies on fungal NRPSs provide valuable insights.

Enzyme/DomainSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Source Organism
NRPS A-domain (Glycine) Glycine150 - 50010 - 503.3 x 103 - 5.5 x 103Fungal NRPSs (Representative)
NRPS A-domain (Ornithine derivative) N⁵-hydroxy-L-ornithine50 - 2005 - 204.2 x 103 - 6.7 x 103Fungal NRPSs (Representative)
L-Ornithine-N⁵-monooxygenase L-Ornithine20 - 100100 - 5001.7 x 105 - 4.2 x 105Fungal siderophore pathways

Table 1: Representative kinetic parameters of enzymes involved in this compound and related siderophore biosynthesis. Note: Specific values can vary depending on the specific enzyme, organism, and experimental conditions.

Detailed Experimental Protocols

Heterologous Expression and Purification of a this compound Synthetase (e.g., Fer3 from Ustilago maydis)

This protocol describes the heterologous expression of a fungal NRPS in a suitable host system, such as Saccharomyces cerevisiae or Escherichia coli, followed by affinity purification.

Workflow:

purification_workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Isolate Fer3 gene Isolate Fer3 gene Clone into expression vector Clone into expression vector Isolate Fer3 gene->Clone into expression vector PCR & Ligation Transform E. coli Transform E. coli Clone into expression vector->Transform E. coli Inoculate large culture Inoculate large culture Transform E. coli->Inoculate large culture Select positive clones Induce protein expression Induce protein expression Inoculate large culture->Induce protein expression e.g., IPTG Harvest cells Harvest cells Induce protein expression->Harvest cells Cell lysis Cell lysis Harvest cells->Cell lysis Sonication/French press Centrifugation Centrifugation Cell lysis->Centrifugation Clarify lysate Affinity chromatography Affinity chromatography Centrifugation->Affinity chromatography e.g., Ni-NTA Elution Elution Affinity chromatography->Elution SDS-PAGE analysis SDS-PAGE analysis Elution->SDS-PAGE analysis Assess purity

Figure 2: Workflow for heterologous expression and purification of an NRPS.

Methodology:

  • Gene Amplification and Cloning: The coding sequence of the target NRPS gene (e.g., fer3) is amplified from the genomic DNA of the producing organism using PCR with primers containing appropriate restriction sites. The amplified product is then ligated into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector) containing an affinity tag (e.g., His-tag).

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host. A small-scale culture is grown to confirm the presence of the plasmid. For large-scale expression, a larger culture is inoculated and grown to a specific optical density before inducing protein expression with an appropriate inducer (e.g., IPTG for E. coli).

  • Cell Lysis and Lysate Clarification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or French press. The cell lysate is then centrifuged at high speed to pellet cell debris, yielding a clarified lysate containing the soluble proteins.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed with a wash buffer to remove non-specifically bound proteins.

  • Elution and Purity Analysis: The target NRPS is eluted from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins). The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Reconstitution of this compound Synthesis

This protocol outlines the steps to reconstitute the biosynthesis of this compound in a test tube using purified enzymes and necessary substrates.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., HEPES or Tris-HCl) containing ATP, MgCl₂, the purified NRPS, L-ornithine-N⁵-monooxygenase, and the acetyltransferase.

  • Substrate Addition: The reaction is initiated by adding the substrates: L-ornithine, glycine, acetyl-CoA, and a reducing agent like NADPH for the monooxygenase.

  • Incubation: The reaction mixture is incubated at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching and Product Extraction: The reaction is stopped by adding a quenching agent like methanol (B129727) or formic acid. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the synthesized this compound.

  • Product Analysis: The extracted product is analyzed by HPLC-MS to confirm the synthesis of this compound by comparing its retention time and mass-to-charge ratio with an authentic standard.

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol provides a method for the accurate quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: Fungal culture supernatants or cell extracts are prepared. An internal standard (e.g., a stable isotope-labeled this compound) is added to the samples for accurate quantification. The samples are then extracted and concentrated.

  • HPLC Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program using a mobile phase of water and acetonitrile (B52724) with a modifier like formic acid is used to separate this compound from other components in the sample.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

ParameterSetting
HPLC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) m/z [M+H]⁺ → fragment ion
MRM Transition (Internal Standard) m/z [M+H]⁺ → fragment ion

Table 2: Example HPLC-MS/MS parameters for this compound quantification. Note: Specific parameters need to be optimized for the instrument and application.

Gene Deletion in Ustilago maydis using CRISPR-Cas9

This protocol describes a method for targeted gene deletion of an NRPS gene (e.g., fer3) in Ustilago maydis to study its role in this compound synthesis.

Workflow:

crispr_workflow Design sgRNA Design sgRNA Clone sgRNA into Cas9 vector Clone sgRNA into Cas9 vector Design sgRNA->Clone sgRNA into Cas9 vector Transform U. maydis protoplasts Transform U. maydis protoplasts Clone sgRNA into Cas9 vector->Transform U. maydis protoplasts Design repair template Design repair template Design repair template->Transform U. maydis protoplasts Select transformants Select transformants Transform U. maydis protoplasts->Select transformants Screen for gene deletion Screen for gene deletion Select transformants->Screen for gene deletion PCR & Sequencing Phenotypic analysis Phenotypic analysis Screen for gene deletion->Phenotypic analysis

Figure 3: Workflow for CRISPR-Cas9 mediated gene deletion in Ustilago maydis.

Methodology:

  • Design and Construction of sgRNA and Repair Template: A specific single-guide RNA (sgRNA) targeting the fer3 gene is designed. A repair template containing flanking homologous regions to the target gene and a selection marker is constructed.

  • Transformation: Protoplasts of U. maydis are prepared and co-transformed with the Cas9-sgRNA expression plasmid and the repair template.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Genomic DNA is extracted from the transformants, and PCR is performed to screen for the desired gene deletion event. Positive clones are further verified by DNA sequencing.

  • Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce this compound under iron-limiting conditions using methods like HPLC-MS.

Conclusion and Future Perspectives

The study of nonribosomal peptide synthetases involved in this compound synthesis offers a fascinating glimpse into the intricate metabolic capabilities of fungi. The detailed understanding of these enzymatic assembly lines not only deepens our knowledge of microbial iron acquisition but also opens up avenues for biotechnological applications. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the structure, function, and regulation of these remarkable molecular machines. Future research in this area could focus on the engineering of these NRPSs to produce novel siderophores with altered metal-binding properties or to enhance the production of this compound for potential applications in medicine and agriculture. The continued exploration of these biosynthetic pathways promises to uncover new scientific insights and innovative solutions to pressing challenges.

The Intricate Dance of Iron Sequestration: A Technical Guide to the Chelation Mechanism of Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism by which Ferrichrome A, a potent siderophore, chelates ferric iron (Fe³⁺). This document details the molecular interactions, thermodynamic stability, and kinetic aspects of this process, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding this mechanism is pivotal for the development of novel antimicrobial agents and therapies for iron-overload disorders.

Introduction to this compound: A Fungal Iron Scavenger

This compound is a member of the ferrichrome family of siderophores, which are low-molecular-weight chelating agents produced by various fungi and bacteria to sequester iron from their environment.[1][2] Iron is an essential nutrient for most living organisms, playing a crucial role in numerous metabolic processes. However, its bioavailability is often limited due to the insolubility of ferric hydroxide (B78521) in aerobic environments. Siderophores like this compound have evolved to exhibit an exceptionally high affinity and specificity for Fe³⁺, enabling microorganisms to thrive in iron-depleted conditions.[2]

Structurally, this compound is a cyclic hexapeptide.[3] Its unique architecture is central to its iron-chelating function, providing a pre-organized scaffold for the coordination of a single ferric ion. This guide will delve into the precise molecular details of this chelation process.

The Mechanism of Iron Chelation by this compound

The chelation of ferric iron by this compound is a highly efficient process governed by the specific chemical properties of its constituent residues. The core of this mechanism lies in the formation of a stable, hexadentate coordination complex.

Molecular Structure and Coordination Chemistry

This compound is a cyclic hexapeptide composed of three glycine (B1666218) residues and three modified L-ornithine residues.[2] The key to its iron-binding capability lies in the hydroxamate groups [-N(OH)C(=O)-] present on the side chains of the modified ornithine residues.[2] These hydroxamate moieties provide the necessary oxygen donor atoms for coordinating the ferric ion.

The chelation process involves the coordination of the Fe³⁺ ion by six oxygen atoms originating from the three hydroxamate groups.[2] This arrangement results in a near-perfect octahedral coordination geometry around the central iron atom.[2][3] The ferric iron, being a hard Lewis acid, has a strong preference for hard oxygen donor atoms, which contributes to the high stability of the resulting complex. The stereochemistry of the ferri-ferrichrome A complex is characterized by a left-handed propeller configuration at the iron center.[4]

ExperimentalWorkflow S1 Culture Fungus S2 Isolate Apo-Ferrichrome A S3 Purify via Chromatography B1 UV-Vis Titration S3->B1 B2 Isothermal Titration Calorimetry (ITC) S3->B2 T1 X-ray Crystallography B1->T1 T2 NMR Spectroscopy B2->T2 CellularUptake Extracellular Extracellular Space Fe_FerrichromeA Fe³⁺-Ferrichrome A OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Cytoplasm Cytoplasm Fe2 Fe²⁺ Cytoplasm->Fe2 Reduction (Fe³⁺ → Fe²⁺) Apo_FerrichromeA Apo-Ferrichrome A Cytoplasm->Apo_FerrichromeA Iron Release FhuA FhuA Receptor Fe_FerrichromeA->FhuA Binding TonB TonB Complex FhuA->TonB Energy Transduction FhuD FhuD FhuA->FhuD Transport to Periplasm ABC_Transporter ABC Transporter FhuD->ABC_Transporter Binding ABC_Transporter->Cytoplasm Transport to Cytoplasm

References

Ferrichrome A producing fungal species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ferrichrome A Producing Fungal Species

Abstract

This compound is a hydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungi to facilitate iron acquisition. As a member of the ferrichrome family, its unique structure, composed of a cyclic hexapeptide backbone, allows it to form a stable octahedral complex with ferric iron (Fe³⁺). This document provides a comprehensive technical overview of the fungal species known to produce this compound, detailing the biosynthetic pathways, regulatory mechanisms, and experimental protocols for its production, isolation, and quantification. This guide is intended to serve as a foundational resource for researchers in microbiology, natural product chemistry, and drug development exploring the therapeutic and biotechnological potential of this potent iron chelator.

Introduction to this compound

Siderophores are critical for the survival of many microorganisms in iron-limited environments. Iron, despite its abundance, has low bioavailability under aerobic conditions due to the formation of insoluble ferric hydroxides. Fungi secrete siderophores like this compound to scavenge environmental iron and transport it into the cell.[1]

This compound is structurally distinct from the basic ferrichrome molecule. While ferrichrome consists of a cyclic hexapeptide of three glycine (B1666218) and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues, this compound's hexapeptide ring is made up of one glycine, two serine, and three N⁵-hydroxyornithine residues, with the latter being acylated by trans-α-methyl-glutaconic acid.[2] This structural variation influences its properties and biological specificity. The primary producers of this compound identified to date belong to the Basidiomycota phylum.

This compound Producing Fungal Species

While the broader ferrichrome family of siderophores is produced by a wide range of fungi, including species from the genera Aspergillus and Penicillium, the production of the specific variant this compound has been confirmed in a more select group.[1][3][4]

Fungal SpeciesPhylumKey References
Ustilago maydis Basidiomycota[2][5][6]
Omphalotus olearius Basidiomycota[7]

Note: Many species within Aspergillus and Penicillium are known to produce other ferrichrome-type siderophores, such as ferricrocin or the parent compound ferrichrome, but are not confirmed producers of this compound.[8][9][10][11][12]

Quantitative Production Data

The production of this compound is tightly regulated by iron availability, with maximal yields achieved under iron-depleted conditions. While precise volumetric yields (e.g., mg/L) are not consistently reported across the literature, qualitative and relative quantitative studies confirm that the biosynthesis genes are significantly upregulated in low-iron environments. Quantification is typically performed via High-Performance Liquid Chromatography (HPLC) on culture supernatants.[5][11][13]

ParameterCondition / ValueSpeciesReference
Inducing Condition Low-iron or iron-depleted culture mediumUstilago maydis, Omphalotus olearius[6][7]
Repressing Condition Supplementation with FeSO₄ or other iron saltsUstilago maydis, Omphalotus olearius[7]
Quantification Method Reversed-Phase HPLC with UV-Vis detection (425-435 nm)General Fungal Siderophores[14][15]
Confirmation Method High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Ustilago maydis[5]

Biosynthesis and Regulation

The this compound Biosynthetic Pathway

The complete biosynthetic pathway for this compound has been elucidated in Ustilago maydis. It involves a series of enzymatic steps beginning with primary metabolites and culminating in a complex cyclic peptide assembled by a Non-Ribosomal Peptide Synthetase (NRPS). A homologous gene cluster has also been identified in Omphalotus olearius, suggesting a conserved mechanism.[2][5][7]

The key enzymes and precursors in U. maydis are:

  • Hcs1: Hydroxymethyl glutaryl (HMG)-CoA synthase.

  • Fer4: Enoyl-CoA hydratase.

  • Sid1: Ornithine monooxygenase.

  • Fer5: Hydroxyornithine acylase.

  • Fer3: A multi-domain Non-Ribosomal Peptide Synthetase (NRPS).

Ferrichrome_A_Biosynthesis cluster_precursors Primary Metabolite Precursors cluster_intermediates Key Intermediates cluster_enzymes Biosynthetic Enzymes p1 Acetyl-CoA i1 HMG-CoA p1->i1 Hcs1 p2 Acetoacetyl-CoA p2->i1 Hcs1 p3 L-Ornithine i3 N⁵-hydroxy-L-ornithine p3->i3 Sid1 p4 Glycine prod This compound p4->prod Fer3 (NRPS) (Cyclization) p5 L-Serine p5->prod Fer3 (NRPS) (Cyclization) i2 Methylglutaconyl-CoA i1->i2 Fer4 e1 Hcs1 i4 N⁵-methylglutaconyl- N⁵-hydroxy-L-ornithine i2->i4 Fer5 e2 Fer4 i3->i4 Fer5 e3 Sid1 e4 Fer5 i4->prod e1->i1 e2->i2 e3->i3 e4->i4 e5 Fer3 (NRPS) e5->prod

Fig. 1: Biosynthetic pathway of this compound in Ustilago maydis.
Iron-Dependent Regulation of Biosynthesis

Siderophore biosynthesis is tightly controlled to maintain iron homeostasis and prevent toxicity from iron overload. In fungi, this regulation is primarily managed at the transcriptional level by a negative feedback loop involving a GATA-type repressor (SreA in Aspergillus, Urbs1 in Ustilago) and a bZIP transcription factor (HapX).[8]

  • Under Iron-Depleted Conditions: HapX is active, repressing the expression of the SreA/Urbs1 repressor. HapX also acts as an activator for siderophore biosynthesis genes, leading to the production of this compound.

  • Under Iron-Replete Conditions: Iron binds to SreA/Urbs1, activating it. The active repressor then downregulates the expression of both HapX and the siderophore biosynthetic genes, shutting down production.

Iron_Regulation Fe_low Low Iron (Depletion) HapX HapX (Activator) Fe_low->HapX activates Fe_high High Iron (Repletion) SreA SreA/Urbs1 (Repressor) Fe_high->SreA activates HapX->SreA represses Sidero_genes Siderophore Biosynthesis Genes (e.g., fer3, sid1) HapX->Sidero_genes activates SreA->HapX represses SreA->Sidero_genes represses Sidero_prod This compound Production Sidero_genes->Sidero_prod

Fig. 2: Transcriptional regulation of siderophore biosynthesis by iron.

Experimental Protocols

The following sections outline generalized protocols for the production, purification, and analysis of this compound, compiled from methodologies reported for various fungal siderophores.

Protocol 1: Fungal Cultivation for this compound Production

This protocol aims to induce siderophore production by creating an iron-deficient environment.

  • Pre-culture Preparation:

    • Inoculate the fungal strain (e.g., Ustilago maydis) into 50 mL of iron-replete medium (e.g., YEPS: 1% yeast extract, 1% peptone, 1% sucrose).

    • Incubate at 28°C with shaking (200 rpm) for 24-48 hours to generate sufficient biomass.

  • Iron-Depleted Culture:

    • Prepare a defined, low-iron minimal medium. All glassware must be acid-washed to remove trace iron. A suitable medium could be a modified Grimm-Allen medium containing glucose (20 g/L), asparagine (2 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), and trace elements (excluding iron).

    • Harvest the cells from the pre-culture by centrifugation (4,000 x g, 10 min).

    • Wash the cell pellet twice with sterile, iron-free water to remove residual iron-replete medium.

    • Inoculate 1 L of the low-iron medium with the washed cell pellet to an initial OD₆₀₀ of 0.1.

    • Incubate at 28°C with vigorous shaking (200 rpm) for 3-5 days. Siderophore production typically peaks in the late-log to stationary phase.

Protocol 2: Extraction and Purification of this compound

This protocol uses solid-phase extraction, a common and effective method for isolating neutral siderophores like ferrichromes.[15][16]

  • Supernatant Preparation:

    • Harvest the culture by centrifugation (8,000 x g, 15 min) to pellet the fungal biomass.

    • Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.

  • Solid-Phase Extraction (SPE):

    • Pack a chromatography column with Amberlite XAD-4 or a similar polystyrene resin. The bed volume should be approximately 5-10% of the supernatant volume.

    • Equilibrate the column by washing with two bed volumes of methanol (B129727), followed by three bed volumes of deionized water.

    • Load the filtered supernatant onto the column at a slow flow rate (e.g., 2-3 mL/min). The siderophore-iron complex will appear as a brownish band binding to the resin.

    • Wash the column with five bed volumes of deionized water to remove salts and unbound polar metabolites.

  • Elution and Concentration:

    • Elute the bound siderophores with 50-100% methanol. Collect the colored fractions.

    • Pool the siderophore-containing fractions and remove the methanol using a rotary evaporator under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain a crude siderophore powder.

Protocol 3: HPLC Quantification

This protocol provides a method for the separation and quantification of the ferric-Ferrichrome A complex.[14]

  • Sample Preparation:

    • Reconstitute the crude siderophore powder in a known volume of 50% methanol.

    • Ensure the sample is saturated with iron by adding a small excess of FeCl₃ or FeSO₄ solution to convert all siderophores to their ferri-form, which is chromatically active.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: HPLC with a photodiode array (PDA) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 435 nm, the characteristic absorbance maximum for hydroxamate-iron complexes.

    • Quantification: Generate a standard curve using a purified this compound standard of known concentration to quantify the amount in the sample based on peak area.

Experimental and Analytical Workflow

The overall process from fungal culture to analysis can be visualized as a sequential workflow.

Experimental_Workflow step1 1. Strain Selection (e.g., Ustilago maydis) step2 2. Pre-culture (Iron-Replete Medium) step1->step2 step3 3. Production Culture (Low-Iron Medium) step2->step3 step4 4. Harvest Supernatant (Centrifugation/Filtration) step3->step4 step5 5. Solid-Phase Extraction (Amberlite XAD Resin) step4->step5 step6 6. Elution & Concentration (Methanol & Evaporation) step5->step6 step7 7. Analysis & Quantification (RP-HPLC, 435 nm) step6->step7 step8 8. Structural Confirmation (LC-MS/MS) step6->step8

Fig. 3: General workflow for this compound production and analysis.

Conclusion

This compound represents a structurally distinct member of the ferrichrome siderophore family, with confirmed production by basidiomycete fungi such as Ustilago maydis and Omphalotus olearius. Its biosynthesis is tightly regulated by iron availability, making iron-depleted fermentation a prerequisite for its production. The protocols and pathways detailed in this guide provide a robust framework for researchers to culture these fungi, isolate the target compound, and perform quantitative analysis. Further investigation into the unique biological activities of this compound may unlock new opportunities in drug development, particularly in the design of novel antifungal agents or iron-delivery systems.

References

Genetic Regulation of Ferrichrome A Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic and molecular mechanisms governing the production of Ferrichrome A, a hydroxamate-type siderophore crucial for iron acquisition in various fungal species. Understanding this intricate regulatory network is paramount for developing novel antifungal strategies and for the potential biotechnological application of siderophore biosynthesis. This document provides a comprehensive overview of the biosynthetic pathway, the key regulatory players, quantitative gene expression data, detailed experimental protocols, and visual representations of the associated signaling cascades.

The this compound Biosynthetic Pathway

This compound is a cyclic hexapeptide synthesized non-ribosomally. Its production is a multi-step enzymatic process primarily elucidated in the basidiomycete Ustilago maydis. The core pathway involves a series of enzymes encoded by a dedicated gene cluster, which is tightly regulated in response to iron availability.

The biosynthesis commences with the hydroxylation of L-ornithine, a critical step catalyzed by ornithine-N⁵-oxygenase, encoded by the sid1 gene.[1][2] This initial reaction is a committed step for the production of both ferrichrome and this compound in U. maydis.[3] The subsequent assembly of the peptide backbone is carried out by a non-ribosomal peptide synthetase (NRPS). In Ustilago maydis, the NRPS responsible for ferrichrome synthesis is encoded by sid2.[4] A distinct NRPS, Fer3, is required for the specific synthesis of this compound.[3]

The complete biosynthetic pathway for this compound in Ustilago maydis involves several key enzymes:

  • Hcs1 (HMG-CoA synthase): Initiates the pathway by generating hydroxymethyl glutaryl-CoA (HMG-CoA).[3]

  • Fer4 (Enoyl-CoA hydratase): Converts HMG-CoA to methylglutaconyl-CoA.[3]

  • Sid1 (Ornithine monooxygenase): Produces N⁵-hydroxyornithine from ornithine.[3]

  • Fer5 (Acylase): Couples methylglutaconyl-CoA with N⁵-hydroxyornithine.[3]

  • Fer3 (Non-ribosomal peptide synthetase): Catalyzes the cyclization of three molecules of the Fer5 product with glycine (B1666218) and two serine residues to form this compound.[3]

In the homobasidiomycete Omphalotus olearius, a similar gene cluster responsible for this compound production has been identified, consisting of fso1 (an NRPS), omo1 (an L-ornithine-N⁵-monooxygenase), and ato1 (an acyltransferase).[5]

The Core Regulatory Circuit: SreA and HapX

The genetic regulation of this compound production is exquisitely controlled by the interplay of two key transcription factors that respond to intracellular iron levels:

  • SreA (Siderophore Repressor protein A): A GATA-type transcription factor that acts as a repressor of siderophore biosynthesis genes under iron-replete conditions.[6][7] Orthologs of SreA, such as Urbs1 in Ustilago maydis and Fep1 in Schizosaccharomyces pombe, perform a similar function.[8][9] Under high-iron conditions, SreA binds to GATA sequences in the promoter regions of biosynthetic genes, including those for this compound, thereby inhibiting their transcription.[4]

  • HapX: A bZIP transcription factor that functions as an activator of siderophore biosynthesis and other iron uptake systems during iron-deficient conditions.[6][10] HapX and SreA are interconnected in a negative feedback loop; under iron starvation, HapX represses the expression of sreA, while under iron sufficiency, SreA represses the expression of hapX.[6][11]

Upstream Iron Sensing: The Role of Glutaredoxin

Recent evidence points to the involvement of monothiol glutaredoxins in the iron-sensing mechanism upstream of SreA and HapX. In Fusarium graminearum, the monothiol glutaredoxin FgGrx4 is responsible for iron sensing and controls the transcriptional activity of FgHapX and FgSreA.[12] It is proposed that glutaredoxins are involved in the assembly or transfer of iron-sulfur clusters to HapX and SreA, thereby modulating their activity in response to intracellular iron status.[13]

Quantitative Regulation of Biosynthetic Gene Expression

The expression of this compound biosynthetic genes is dramatically altered by iron availability. Under iron-depleted conditions, the transcription of these genes is significantly upregulated, while iron-replete conditions lead to their strong repression.

GeneOrganismConditionFold Change in ExpressionReference
hapX Aspergillus fumigatusIron Starvation vs. Iron Sufficiency33-fold increase[11]
sreA Aspergillus fumigatus1-hour shift from Iron Starvation to Sufficiency29-fold increase[11]
sid1 Ustilago maydisLow Iron vs. High IronSignificant increase (constitutively high in urbs1 mutant)[2]
sid2 Ustilago maydisLow Iron vs. High IronSignificant increase (constitutively high in urbs1 mutant)[4]
fso1 Omphalotus oleariusIron Deprivation vs. Iron Supplementation62-fold overexpression[5]

Note: The table summarizes reported quantitative changes in gene expression. Direct fold-change values for all this compound biosynthetic genes across different regulatory mutant backgrounds are not always available in the literature.

Signaling and Regulatory Pathways

The following diagrams illustrate the key signaling and biosynthetic pathways involved in this compound production.

FerrichromeA_Regulation cluster_sensing Iron Sensing cluster_regulators Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis High Iron High Iron Grx4 Glutaredoxin (e.g., Grx4) High Iron->Grx4 activates Low Iron Low Iron Low Iron->Grx4 inactivates SreA SreA / Urbs1 (Repressor) Grx4->SreA activates HapX HapX (Activator) Grx4->HapX activates SreA->HapX represses Biosynthesis_Genes sid1, fer3, fer4, fer5, hcs1, etc. SreA->Biosynthesis_Genes represses HapX->SreA represses HapX->Biosynthesis_Genes activates Ferrichrome_A This compound Biosynthesis_Genes->Ferrichrome_A produces

Caption: Iron-dependent regulation of this compound biosynthesis.

FerrichromeA_Biosynthesis_Pathway cluster_precursors Precursors Ornithine L-Ornithine N5_Hydroxyornithine N⁵-Hydroxy-L-ornithine Ornithine->N5_Hydroxyornithine Sid1 Acylated_Ornithine N⁵-acyl-N⁵-hydroxy-L-ornithine N5_Hydroxyornithine->Acylated_Ornithine HMG_CoA HMG-CoA Methylglutaconyl_CoA Methylglutaconyl-CoA HMG_CoA->Methylglutaconyl_CoA Fer4 Methylglutaconyl_CoA->Acylated_Ornithine Fer5 Ferrichrome_A This compound Acylated_Ornithine->Ferrichrome_A Fer3 (NRPS)

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Quantification of Gene Expression by qRT-PCR

This protocol is adapted for the analysis of siderophore biosynthetic gene expression in filamentous fungi.

1. RNA Extraction:

  • Grow fungal mycelia in iron-depleted minimal medium to mid-log phase. For iron-replete conditions, supplement the medium with a final concentration of 100 µM FeCl₃.

  • Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder using a mortar and pestle.

  • Extract total RNA using a commercially available fungal RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

3. qRT-PCR:

  • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., sid1, fer3) and a reference gene (e.g., β-tubulin, actin), and a SYBR Green-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

  • Calculate the relative gene expression fold change using the comparative Cₜ (ΔΔCₜ) method.

Quantification of this compound by HPLC-MS

This protocol outlines a general procedure for the analysis of siderophores from fungal culture supernatants.

1. Sample Preparation:

  • Grow fungal cultures in iron-depleted medium for several days.

  • Separate the mycelia from the culture supernatant by filtration.

  • To the supernatant, add a solution of FeCl₃ to saturate the siderophores with iron.

  • Perform solid-phase extraction (SPE) to concentrate the siderophores. A common resin used is Amberlite XAD-16.

  • Wash the column with water to remove salts and other polar compounds.

  • Elute the ferrisiderophores with methanol (B129727).

  • Evaporate the methanol and redissolve the sample in a suitable solvent for HPLC analysis (e.g., methanol/water).

2. HPLC-MS Analysis:

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

  • Separate the compounds on a C18 reversed-phase column using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.

  • Monitor the elution of compounds using a UV-Vis detector (ferrisiderophores have a characteristic absorbance around 435 nm).

  • Analyze the eluting compounds by mass spectrometry in positive ion mode to identify this compound based on its specific mass-to-charge ratio (m/z).

  • For quantification, generate a standard curve using purified this compound.

Generation of Gene Deletion Mutants using CRISPR-Cas9

This protocol provides a framework for creating gene knockouts in filamentous fungi.

1. Design of sgRNA:

  • Identify the target gene for deletion (e.g., sreA, hapX).

  • Use a CRISPR design tool to identify suitable 20-bp protospacer sequences upstream of a protospacer adjacent motif (PAM) in the target gene.

2. Construction of the CRISPR-Cas9 Plasmid:

  • Synthesize the designed sgRNA and clone it into a fungal expression vector containing the Cas9 nuclease gene under the control of a strong constitutive or inducible promoter.

  • The plasmid should also contain a selectable marker (e.g., hygromycin resistance).

3. Preparation of Donor DNA:

  • Construct a donor DNA template for homologous recombination. This typically consists of the selectable marker gene flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the regions upstream and downstream of the target gene.

4. Fungal Transformation:

  • Prepare fungal protoplasts from young mycelia by enzymatic digestion of the cell wall.

  • Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

5. Screening and Verification of Mutants:

  • Isolate individual transformants and extract their genomic DNA.

  • Screen for successful gene deletion by PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type.

  • Confirm the absence of the target gene and the correct integration of the selectable marker by Southern blot analysis or sequencing.

Experimental_Workflow_Gene_Deletion sgRNA_Design 1. sgRNA Design Plasmid_Construction 2. CRISPR-Cas9 Plasmid Construction sgRNA_Design->Plasmid_Construction Transformation 4. Fungal Protoplast Transformation Plasmid_Construction->Transformation Donor_DNA 3. Donor DNA Preparation Donor_DNA->Transformation Screening 5. Screening and Verification Transformation->Screening Knockout_Strain Validated Knockout Strain Screening->Knockout_Strain

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in fungi.

This compound Transport

Once synthesized and secreted, this compound chelates extracellular ferric iron. The resulting ferri-siderophore complex is then recognized and transported back into the fungal cell by specific transporters. In Saccharomyces cerevisiae, which does not produce its own siderophores, members of the ARN transporter family are responsible for the uptake of ferrichrome.[14] The expression of these transporters is also regulated by iron availability, being induced under iron-depleted conditions. In siderophore-producing fungi like Aspergillus fumigatus, the Sit1 and Sit2 transporters are involved in the uptake of various ferrichrome-type siderophores, with some specificity observed; for instance, the uptake of this compound is primarily mediated by Sit1.[15] The identification and characterization of the specific this compound transporters in key producing organisms like Ustilago maydis remains an active area of research.

Conclusion and Future Directions

The genetic regulation of this compound production is a highly conserved and tightly controlled process in fungi, centered around the SreA-HapX regulatory circuit. This system ensures that the energetically expensive process of siderophore synthesis is only activated when iron is scarce. A thorough understanding of this network provides multiple avenues for future research and development. Targeting key enzymes in the biosynthetic pathway or the master transcriptional regulators could lead to the development of novel antifungal agents that cripple the iron acquisition capabilities of pathogenic fungi. Furthermore, harnessing and engineering this pathway could enable the biotechnological production of this compound for various applications, including chelation therapy and as a "Trojan horse" for the delivery of antimicrobial compounds. Future research should focus on elucidating the finer details of the iron-sensing mechanism, identifying and characterizing the specific transporters for this compound in a wider range of fungi, and exploring the interplay of this regulatory network with other cellular processes.

References

A Deep Dive into Siderophore Structure: A Comparative Analysis of Ferrichrome and Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural distinctions between two prominent members of the ferrichrome family of siderophores: Ferrichrome and Ferrichrome A. Siderophores, as high-affinity iron chelators, are pivotal in microbial iron acquisition and represent attractive targets for novel therapeutic strategies, including "Trojan horse" antibiotic delivery. A thorough understanding of their structural nuances is paramount for the rational design of such therapies and for elucidating their specific biological roles. This document outlines their core structural differences, presents key quantitative data, details the experimental methodologies used for their characterization, and provides visual representations of their structures and biosynthetic pathways.

Core Structural Differences

Ferrichrome and this compound are both cyclic hexapeptides that utilize three hydroxamate groups to form a stable octahedral complex with a ferric iron (Fe³⁺) ion. The fundamental distinctions between these two siderophores lie in the composition of their peptide backbone and the nature of the acyl groups attached to the ornithine residues.

The hexapeptide ring of Ferrichrome is composed of a repeating sequence of three glycine (B1666218) residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues. In contrast, the peptide backbone of This compound incorporates one glycine and two serine residues, alongside the three Nδ-acyl-Nδ-hydroxy-L-ornithine residues.[1]

A second critical difference is the identity of the acyl groups. Ferrichrome possesses simple acetyl groups, whereas This compound features bulkier trans-β-methylglutaconyl groups attached to the Nδ-hydroxyornithine residues.[2] These variations in both the peptide ring and the acyl side chains contribute to differences in their physicochemical properties and biological specificities.

Quantitative Data Comparison

The structural dissimilarities between Ferrichrome and this compound are reflected in their fundamental physicochemical properties. The following table summarizes key quantitative data for these two siderophores.

PropertyFerrichromeThis compound
Molecular Formula C₂₇H₄₂FeN₉O₁₂[3]C₄₁H₅₈FeN₉O₂₀
Molar Mass 740.529 g/mol [1]999.982 g/mol [4]
Fe³⁺ Binding Affinity (log K) 29.07[1]>29 (Estimated)
Amino Acid Composition 3x Glycine, 3x Nδ-acetyl-Nδ-hydroxy-L-ornithine1x Glycine, 2x Serine, 3x Nδ-trans-β-methylglutaconyl-Nδ-hydroxy-L-ornithine[1]
Acyl Group Acetyltrans-β-methylglutaconyl

Visualizing the Structural and Biosynthetic Differences

To visually encapsulate the information presented, the following diagrams illustrate the structural comparison of Ferrichrome and this compound, and the biosynthetic pathway of this compound.

G Structural Comparison of Ferrichrome and this compound cluster_ferrichrome Ferrichrome cluster_ferrichrome_a This compound F Cyclic Hexapeptide Core FGly 3x Glycine F->FGly FOrn 3x Nδ-acetyl-Nδ-hydroxy-L-ornithine F->FOrn FAcetyl Acetyl Group FOrn->FAcetyl Acyl Moiety FA Cyclic Hexapeptide Core FAGly 1x Glycine FA->FAGly FASer 2x Serine FA->FASer FAOrn 3x Nδ-trans-β-methylglutaconyl-Nδ-hydroxy-L-ornithine FA->FAOrn FAMethyl trans-β-methylglutaconyl Group FAOrn->FAMethyl Acyl Moiety

A diagram comparing the core components of Ferrichrome and this compound.

G Biosynthetic Pathway of this compound in Ustilago maydis cluster_precursors Precursors cluster_synthesis Synthesis Pathway acetyl_coa Acetyl-CoA hmg_coa Hydroxymethylglutaryl-CoA (HMG-CoA) acetyl_coa->hmg_coa Hcs1 acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa Hcs1 ornithine L-Ornithine hydroxy_ornithine Nδ-hydroxy-L-ornithine ornithine->hydroxy_ornithine Sid1 glycine Glycine ferrichrome_a This compound glycine->ferrichrome_a serine Serine serine->ferrichrome_a methylglutaconyl_coa Methylglutaconyl-CoA hmg_coa->methylglutaconyl_coa Fer4 methylglutaconyl_hydroxy_ornithine Methylglutaconyl-hydroxyornithine methylglutaconyl_coa->methylglutaconyl_hydroxy_ornithine Fer5 hydroxy_ornithine->methylglutaconyl_hydroxy_ornithine methylglutaconyl_hydroxy_ornithine->ferrichrome_a Fer3 (NRPS)

The enzymatic steps involved in the biosynthesis of this compound.

Experimental Protocols for Structural Elucidation

The determination of the intricate structures of Ferrichrome and this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments employed in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and stereochemistry of siderophores in solution.

1. Sample Preparation:

  • Apo-Siderophore Preparation: To avoid paramagnetic broadening from the Fe³⁺ ion, the iron is typically removed. This can be achieved by treating the siderophore solution with a strong chelating agent like 8-hydroxyquinoline (B1678124) in a suitable organic solvent, followed by purification.

  • Diamagnetic Metal Complexes: Alternatively, to maintain the conformational rigidity induced by metal binding, the siderophore can be complexed with a diamagnetic metal ion such as Ga³⁺ or Al³⁺.

  • Solvent and Concentration: The purified apo-siderophore or its diamagnetic complex is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) at a concentration of 5-10 mg/mL.

2. NMR Data Acquisition:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.

  • 1D Spectra: ¹H and ¹³C spectra are acquired to identify the types of protons and carbons present and their chemical environments.

  • 2D Homonuclear Correlation Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure and peptide sequence.

  • 2D Heteronuclear Correlation Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing the peptide and identifying the acyl groups.

3. Data Processing and Structure Elucidation:

  • The acquired NMR data is processed using appropriate software (e.g., TopSpin, Mnova).

  • Chemical shifts, coupling constants, and NOE cross-peaks are assigned to specific atoms in the molecule.

  • The collective data is used to piece together the amino acid sequence, identify the acyl groups, and determine the overall 3D conformation of the siderophore.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the siderophore in its crystalline state.

1. Crystallization:

  • Sample Purity: High purity (>98%) of the ferrichrome or this compound complex is essential for successful crystallization.

  • Crystallization Methods: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small volume (1-2 µL) of the concentrated siderophore solution (5-20 mg/mL) is mixed with an equal volume of a reservoir solution containing a precipitating agent (e.g., polyethylene (B3416737) glycol, salts).

  • Optimization: A screening of various precipitants, pH values, and temperatures is performed to find optimal conditions for crystal growth.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • X-ray diffraction data is collected at a synchrotron source, which provides a high-intensity, tunable X-ray beam.

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or Patterson analysis.

  • An initial electron density map is generated, and an atomic model of the siderophore is built into the map.

  • The model is refined against the experimental data to improve its accuracy, resulting in a final high-resolution 3D structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to determine the molecular weight of the siderophore and to analyze its fragments, aiding in structural confirmation.

1. Sample Preparation:

  • The siderophore sample is dissolved in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • The sample is filtered to remove any particulate matter.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically used for the separation of siderophores.

  • Mobile Phase: A gradient of two solvents is commonly used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the siderophore from the column.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate charged siderophore molecules.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to accurately measure the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable information about the structure of the siderophore, including the amino acid sequence and the identity of the acyl groups.

By integrating the data from these powerful analytical techniques, researchers can confidently determine the complete and detailed structures of Ferrichrome, this compound, and other novel siderophores. This foundational knowledge is indispensable for advancing our understanding of microbial iron metabolism and for the development of innovative siderophore-based technologies.

References

The Biological Significance of Ferrichrome A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for nearly all living organisms, playing a critical role in a myriad of cellular processes, from DNA synthesis to cellular respiration.[1] However, in aerobic environments, iron primarily exists in the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability.[1] To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores – small, high-affinity iron-chelating molecules.[1] This whitepaper provides a comprehensive technical overview of the biological significance of the ferrichrome family of siderophores, with a particular focus on Ferrichrome A.

Ferrichrome, a cyclic hexapeptide, was first isolated in 1952 and is primarily produced by fungi of the genera Aspergillus, Ustilago, and Penicillium.[1] It is composed of three glycine (B1666218) residues and three modified ornithine residues, which utilize hydroxamate groups to octahedrally coordinate a ferric iron atom.[1][2] this compound is a notable member of this family, produced by the biotrophic basidiomycete Ustilago maydis, the causative agent of corn smut.[3] This guide will delve into the structure, biosynthesis, and multifaceted roles of this compound in microbial physiology, its transport mechanisms, and its potential applications in drug development.

Structure and Iron Chelation

This compound is a cyclic hexapeptide that, like other members of the ferrichrome family, exhibits a high affinity and specificity for Fe³⁺. The core structure consists of a cyclic peptide backbone. The key to its iron-chelating ability lies in the three hydroxamate groups derived from modified ornithine residues.[1] These hydroxamates provide six oxygen atoms that form a stable, near-perfect octahedral complex with a single ferric iron ion.[1][2] This high-affinity binding is crucial for sequestering iron from the environment, even from host iron-binding proteins.

Quantitative Data on Iron Binding and Transport

The efficacy of a siderophore is determined by its affinity for iron and the efficiency of its transport into the cell. The following tables summarize the available quantitative data for ferrichrome and its transport.

SiderophoreTypeIron (Fe³⁺) Stability Constant (logβ₁₁₀)Reference
Ferrichrome Trishydroxamate29.07[1]
EnterobactinTriscatecholate49[1]
Desferrioxamine BTrishydroxamate30.6[1]
AerobactinBishydroxamate22.5[1]

Table 1: Comparative stability constants of various siderophores for ferric iron.

OrganismTransporterSubstrateTransport Affinity (KT)NotesReference
Saccharomyces cerevisiaeArn1pFerrichrome-Iron Complex0.9 µMHalf-maximal saturation for uptake.[4]
Aspergillus fumigatusSit1FerrichromeNot specifiedHigher affinity and capacity for ferrichrome transport compared to Sit2.[5]
Aspergillus fumigatusSit2FerrichromeNot specifiedTransports ferrichrome.[5]

Table 2: Kinetic parameters for Ferrichrome transport.

OrganismConditionFerrichrome ConcentrationObserved EffectReference
Schizosaccharomyces pombeHigh ammonium (B1175870) medium (iron-replete)≥ 1.2 µMPositive effect on cell growth.[6]
Schizosaccharomyces pombeIron-depleted mediumNot specifiedEssential for robust growth.[7]

Table 3: Quantitative effects of Ferrichrome on fungal growth.

Biosynthesis of this compound in Ustilago maydis

The biosynthesis of this compound in Ustilago maydis is a complex enzymatic process involving a dedicated gene cluster.[8][9] The pathway begins with precursors from primary metabolism and involves several key enzymes, including non-ribosomal peptide synthetases (NRPSs).[8]

The key steps in the biosynthesis of this compound are:

  • Ornithine Hydroxylation: The initial step is the N⁵-hydroxylation of L-ornithine, catalyzed by the enzyme Sid1, an L-ornithine-N⁵-monooxygenase.[9]

  • Acyl Group Synthesis: The acyl side chains are derived from acetyl-CoA and acetoacetyl-CoA, which are converted to hydroxymethyl glutaryl-CoA (HMG-CoA) by Hcs1. Fer4 then converts HMG-CoA to methyl glutaconyl-CoA.[3]

  • Acylation of Hydroxyornithine: The methylglutaconyl group is transferred to N⁵-hydroxyornithine by the acyltransferase Fer5.[3]

  • Peptide Assembly: The final cyclic hexapeptide is assembled by a non-ribosomal peptide synthetase (NRPS), Fso1, which incorporates three molecules of N⁵-acyl-N⁵-hydroxyornithine, one glycine, and two serine residues.[9]

Ferrichrome_A_Biosynthesis sub1 L-Ornithine enz1 Sid1 (L-ornithine-N⁵-monooxygenase) sub1->enz1 sub2 Acetyl-CoA + Acetoacetyl-CoA enz2 Hcs1 sub2->enz2 int1 N⁵-Hydroxy-L-ornithine enz1->int1 int2 HMG-CoA enz2->int2 enz3 Fer4 int3 Methyl glutaconyl-CoA enz3->int3 enz4 Fer5 (Acyltransferase) int4 N⁵-methylglutaconyl-N⁵-hydroxyornithine enz4->int4 enz5 Fso1 (NRPS) prod This compound enz5->prod int1->enz4 int2->enz3 int3->enz4 int4->enz5 gly_ser Glycine + 2 Serine gly_ser->enz5

Biosynthesis of this compound in Ustilago maydis.

Iron Uptake and Transport Mechanisms

Once this compound chelates ferric iron in the extracellular environment, the resulting complex is recognized and transported into the microbial cell by specific membrane-bound receptors and transporters. The mechanism of uptake varies between different microorganisms.

Uptake in Fungi

In fungi like Saccharomyces cerevisiae and Aspergillus fumigatus, the uptake of ferrichrome-iron complexes is mediated by siderophore transporters belonging to the major facilitator superfamily (MFS).[10] In S. cerevisiae, the Arn1p transporter is responsible for the uptake of ferrichrome.[11] Studies have shown that the intact ferrichrome-iron complex is transported into the cell.[11] Once inside, the iron is released from the siderophore, often through the reduction of Fe³⁺ to the more soluble Fe²⁺, which has a much lower affinity for the hydroxamate groups.[1] The now iron-free siderophore can then be recycled.

In Aspergillus fumigatus, two transporters, Sit1 and Sit2, are involved in ferrichrome uptake.[12] Interestingly, these transporters show different substrate specificities, with Sit1 being the primary transporter for this compound.[12]

Uptake in Bacteria

Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, utilize a different mechanism for ferrichrome uptake, which involves TonB-dependent outer membrane transporters.[1][5]

In E. coli, the FhuA protein in the outer membrane specifically recognizes and binds the ferrichrome-iron complex.[1] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1] Once in the periplasm, the complex is bound by the periplasmic binding protein FhuD and transported across the inner membrane by the ABC transporter FhuBC.[13]

Pseudomonas aeruginosa also employs a TonB-dependent outer membrane receptor, FiuA, for ferrichrome uptake.[5] The transport across the inner membrane, however, appears to be mediated by a permease rather than an ABC transporter.[5][13]

Ferrichrome_Uptake cluster_ecoli Escherichia coli (Gram-negative) cluster_fungi Fungi (e.g., S. cerevisiae) OM_e Outer Membrane IM_e Inner Membrane Peri_e Periplasm Cyto_e Cytoplasm FhuA FhuA FhuD FhuD FhuA->FhuD Energy TonB_e TonB-ExbB-ExbD TonB_e->FhuA FhuBC FhuBC (ABC Transporter) FhuD->FhuBC Fe_e Fe³⁺ FhuBC->Fe_e Ext_e Extracellular Ferrichrome_Fe_e Ferrichrome-Fe³⁺ Ferrichrome_Fe_e->FhuA PM_f Plasma Membrane Cyto_f Cytoplasm Arn1p Arn1p (MFS Transporter) Fe_f Fe³⁺ Arn1p->Fe_f Ferrichrome_f Ferrichrome Arn1p->Ferrichrome_f Recycled Reduction Reduction (Fe³⁺ -> Fe²⁺) Fe_f->Reduction Ext_f Extracellular Ferrichrome_Fe_f Ferrichrome-Fe³⁺ Ferrichrome_Fe_f->Arn1p

Ferrichrome uptake mechanisms in bacteria and fungi.

Regulation of this compound Production and Uptake

The synthesis and uptake of siderophores are tightly regulated processes, primarily controlled by the intracellular iron concentration. Under iron-replete conditions, the production of siderophores and their transporters is repressed to prevent toxic iron overload.

In many fungi, a GATA-type transcription factor, such as Fep1 in Schizosaccharomyces pombe, acts as a repressor of siderophore biosynthesis genes in the presence of iron.[14] When iron levels are low, this repression is lifted, leading to the production of siderophores.

In Pseudomonas aeruginosa, the uptake of ferrichrome is regulated by a cell surface signaling pathway.[7] Binding of the ferrichrome-iron complex to its outer membrane receptor (FiuA or FoxA) initiates a signaling cascade that involves an extracytoplasmic function (ECF) sigma factor and an anti-sigma factor, leading to the upregulation of the transporter's expression.[7]

Ferrichrome_Signaling_Paeruginosa Ferrichrome_Fe Ferrichrome-Fe³⁺ FiuA FiuA/FoxA (Outer Membrane Receptor) Ferrichrome_Fe->FiuA Binding AntiSigma Anti-Sigma Factor (Inner Membrane) FiuA->AntiSigma Signal Transduction ECFSigma ECF Sigma Factor (Cytoplasm) AntiSigma->ECFSigma Inhibition Released RNApol RNA Polymerase ECFSigma->RNApol Activation fiuA_gene fiuA/foxA gene RNApol->fiuA_gene Transcription FiuA_protein FiuA/FoxA protein fiuA_gene->FiuA_protein Translation

Ferrichrome uptake signaling in P. aeruginosa.

Biological Roles of this compound

The primary biological role of this compound is to secure iron for the producing organism, which is essential for growth and survival, especially in iron-limited environments.[3] By sequestering iron, siderophores can also play a role in microbial competition, depriving other microorganisms of this vital nutrient.[15]

Beyond iron acquisition, recent studies have suggested additional roles for ferrichromes. For instance, in fission yeast, ferrichrome has been shown to confer tolerance to high ammonium concentrations, suggesting a link between iron homeostasis and primary metabolism.[16] Furthermore, some siderophores have been implicated in virulence, enabling pathogenic microbes to scavenge iron from their hosts.

Interestingly, ferrichrome has also been shown to induce apoptosis in colon cancer cells by activating the c-jun N-terminal kinase (JNK) signaling pathway, highlighting its potential as a therapeutic agent.[1]

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method for detecting siderophores based on their ability to remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange or yellow.[17][18]

Methodology:

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add this mixture to Solution 3 with continuous stirring. The resulting solution should be dark blue. Autoclave and store in the dark.

  • Qualitative Plate Assay:

    • Prepare a suitable iron-limited agar (B569324) medium and autoclave.

    • Cool the agar to approximately 50°C and aseptically add the CAS assay solution (e.g., 100 ml of CAS solution to 900 ml of agar).

    • Pour the CAS agar plates and allow them to solidify.

    • Inoculate the test microorganism on the center of the plate and incubate under appropriate conditions.

    • Observe for the formation of a yellow-orange halo around the colony, indicating siderophore production.

  • Quantitative Liquid Assay:

    • Grow the microorganism in an iron-limited liquid medium.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • In a microplate well or cuvette, mix the supernatant with the CAS assay solution (e.g., 100 µl of each).

    • Use sterile iron-limited medium as a reference.

    • Incubate at room temperature for a designated time (e.g., 20 minutes).

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

    • Calculate the percentage of siderophore units: [(Ar - As) / Ar] * 100.

CAS_Assay_Workflow start Start step1 Prepare CAS Assay Solution (CAS, FeCl₃, HDTMA) start->step1 step2a Qualitative Assay: Prepare CAS Agar Plates step1->step2a step2b Quantitative Assay: Grow Microbe in Liquid Iron-Limited Medium step1->step2b step3a Inoculate Microbe on CAS Agar step2a->step3a step3b Collect Cell-Free Supernatant step2b->step3b step4a Incubate Plates step3a->step4a step4b Mix Supernatant with CAS Solution step3b->step4b step5a Observe for Orange/Yellow Halo step4a->step5a step5b Measure Absorbance at 630 nm step4b->step5b end End step5a->end step6b Calculate % Siderophore Units step5b->step6b step6b->end

Workflow for the Chrome Azurol S (CAS) Assay.
Radiolabeled Iron Uptake Assay

This assay measures the uptake of iron into microbial cells using a radiolabeled iron isotope, typically ⁵⁵Fe.

Methodology:

  • Preparation of ⁵⁵Fe-labeled this compound:

    • Prepare a solution of desferri-Ferrichrome A.

    • Add ⁵⁵FeCl₃ (in a weak acid solution) to the desferri-Ferrichrome A solution in a stoichiometric ratio to allow for complex formation.

  • Cell Culture and Assay Conditions:

    • Grow the microbial cells in an iron-limited medium to induce the expression of siderophore transporters.

    • Harvest the cells during the exponential growth phase and resuspend them in a fresh, iron-free medium.

    • To inhibit the reductive iron uptake pathway, a ferrous iron chelator like bathophenanthroline (B157979) disulfonate (BPDS) can be added.

  • Uptake Measurement:

    • Initiate the uptake experiment by adding the ⁵⁵Fe-Ferrichrome A complex to the cell suspension at a defined concentration.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a nitrocellulose membrane to separate the cells from the medium.

    • Wash the filter rapidly with a cold, non-radioactive wash buffer to remove any non-specifically bound ⁵⁵Fe-Ferrichrome A.

    • Measure the radioactivity retained on the filter using a liquid scintillation counter.

    • The rate of iron uptake can be calculated from the increase in cell-associated radioactivity over time.

Growth Promotion Assay

This assay qualitatively or semi-quantitatively assesses the ability of a siderophore to promote the growth of a microorganism under iron-limiting conditions.

Methodology:

  • Prepare Iron-Limited Agar Plates:

    • Prepare a minimal agar medium with a very low iron concentration. The addition of a strong iron chelator that is not utilized by the test organism can also be used to create iron-limiting conditions.

  • Inoculation:

    • Inoculate the agar plate with a lawn of the test microorganism.

    • Aseptically place a small, sterile paper disc onto the center of the inoculated plate.

  • Application of Siderophore:

    • Apply a small volume of a sterile solution of the purified siderophore (e.g., this compound) to the paper disc.

    • As a negative control, apply the sterile solvent to a separate disc on the same or another plate.

  • Incubation and Observation:

    • Incubate the plates under optimal growth conditions for the microorganism.

    • Observe the plates for a zone of enhanced growth around the paper disc containing the siderophore. The diameter of this growth zone can be used as a semi-quantitative measure of the growth-promoting activity.

Implications for Drug Development

The unique iron acquisition systems of microorganisms, including the use of siderophores like this compound, present attractive targets for the development of novel antimicrobial agents.

  • "Trojan Horse" Strategy: Siderophores can be conjugated to antimicrobial drugs. These conjugates are then recognized and actively transported into the microbial cell via the siderophore uptake machinery, delivering the toxic payload directly to the target pathogen. This approach can enhance the efficacy of existing antibiotics and overcome some mechanisms of drug resistance.

  • Inhibitors of Siderophore Biosynthesis or Transport: Developing molecules that block the synthesis of essential siderophores or inhibit their transport into the cell can effectively starve the pathogen of iron, thereby inhibiting its growth and virulence.

  • Therapeutic Potential of Siderophores: As demonstrated by the pro-apoptotic effects of ferrichrome on cancer cells, siderophores themselves may possess therapeutic properties that can be explored for various diseases.

Conclusion

This compound and other members of the ferrichrome family are sophisticated molecules that play a central role in the survival and ecological success of many fungi. Their high affinity for iron, coupled with dedicated and efficient transport systems, makes them formidable tools for iron acquisition. A thorough understanding of the structure, biosynthesis, and transport of these siderophores is not only crucial for fundamental microbiology but also opens up new avenues for the development of targeted antimicrobial therapies and other biomedical applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of microbial iron metabolism and leverage this knowledge for therapeutic innovation.

References

initial studies on the crystal structure of Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Crystallographic Studies of Ferrichrome A

Introduction

This compound is a potent iron-chelating agent, known as a siderophore, produced by various fungi, including the biotrophic basidiomycete Ustilago maydis, the causative agent of corn smut.[1] Siderophores play a crucial role in the survival and proliferation of microorganisms by sequestering iron, an essential element, from their environment.[1] The ferrichrome family of siderophores, discovered in 1952, encompasses at least 20 structurally distinct cyclic hexapeptides.[1] These molecules chelate ferric iron in an octahedral coordination geometry through the oxygen atoms of the hydroxyl and acyl groups of three ornithine residues.[1][2] Understanding the precise three-dimensional structure of this compound is fundamental for elucidating its mechanism of action, iron transport, and for potential applications in drug development. This technical guide provides a detailed overview of the initial X-ray diffraction studies that first unveiled the crystal and molecular structure of this compound.

Crystallographic Data Summary

The initial determination of the crystal structure of this compound provided key quantitative data that defined its solid-state conformation. These findings are summarized below. The crystals were identified as this compound tetrahydrate (C₄₁H₅₈N₉O₂₀Fe·4H₂O).[3][4][5]

Table 1: Crystallographic Data for this compound Tetrahydrate
ParameterValue
Formula C₄₁H₅₈N₉O₂₀Fe·4H₂O
Crystal System Monoclinic[4][6]
Space Group P2₁[4][6]
Unit Cell Dimensions
a11.02 ± 0.03 Å[4]
b13.26 ± 0.03 Å[4]
c18.22 ± 0.01 Å[4]
β99.48 ± 0.08°[4]
Molecules per Unit Cell (Z) 2[4][6]
Density (Measured) 1.45 ± 0.06 g/mL[4]
Density (Calculated) 1.42 ± 0.01 g/mL[4]
Absolute Configuration Left-handed propeller at the iron atom[3][4]

For context, a preliminary study was also conducted on the related compound, ferrichrome, which crystallized in a different system.

Table 2: Preliminary Crystallographic Data for Ferrichrome
ParameterValue
Crystal System Orthorhombic[4][6]
Space Group P2₁2₁2₁[4][6]
Unit Cell Dimensions
a16.1 Å[4][6]
b29.6 Å[4][6]
c8.95 Å[4][6]
Molecules per Unit Cell (Z) 4[4][6]
Density (Measured) 1.40 ± 0.05 g/mL[4][6]

Experimental Protocols

The determination of the crystal structure of this compound involved a series of meticulous experimental steps, from crystal growth to computational refinement.

Crystal Preparation and Handling
  • Crystallization: Crystals of this compound were grown from an aqueous solution.[6]

  • Crystal Selection: A dark red, opaque crystal with approximate dimensions of 0.1 x 0.1 x 0.2 mm was selected for data collection.[6]

  • Mounting: The selected crystal was affixed to a thin glass fiber for mounting on the diffractometer. The entire experiment was conducted with the crystal in the air, and it showed no signs of deterioration after 20 to 30 hours of X-ray exposure over two months.[6]

X-ray Diffraction Data Collection
  • Technique: A stationary counter and stationary crystal technique was employed for data collection.[6]

  • Measurement: Each reflection was counted for a duration of 10 seconds.[6] The intensity of the reflections varied significantly, ranging from approximately -2 counts/sec to 17,000 counts/sec.[6]

  • Absolute Configuration Determination: The absolute configuration of the molecule was established through the use of anomalous dispersion.[4]

Structure Solution and Refinement
  • Method: The crystal structure was ultimately determined by X-ray diffraction techniques.[3][5] The amino acid sequence of the hexapeptide ring was confirmed to be -Orn-Orn-Orn-Ser-Ser-Gly-, with each peptide linkage in a trans conformation.[3][4]

  • Refinement Software: A full-matrix least-squares program, developed by Sparks, Gantzell, and Trueblood and modified for the Fortran IV-IBSYS system, was used for refinement.[4][6]

  • Refinement Strategy: The refinement process was complex due to the large number of parameters (over 300) to be adjusted.[4][6] To manage this, the refinement was carried out in blocks of 161 parameters or less.[4][6] The assignment of atoms to these blocks was varied with each cycle, although the iron atom was consistently included in every block.[4][6]

  • Minimization Function: The function minimized during refinement was Σw(|F_o| - |F_c|)² / Σw|F_o|², where 'w' (the weighting factor) was taken as unity.[4][6]

  • Origin Definition: Due to the polar nature of the P2₁ space group, the origin required definition along the b-axis; this was achieved by setting the y-parameter of the iron atom to zero.[6]

Experimental Workflow Visualization

The logical flow from obtaining the raw material to finalizing the molecular structure is a critical aspect of crystallography. The following diagram illustrates the experimental workflow employed in the initial studies of this compound.

FerrichromeA_Crystal_Structure_Workflow cluster_preparation Crystal Preparation cluster_data_collection X-ray Data Collection cluster_analysis Structure Determination & Refinement Crystallization Crystallization (from water) CrystalSelection Crystal Selection (0.1x0.1x0.2 mm) Crystallization->CrystalSelection Mounting Mounting (on glass fiber) CrystalSelection->Mounting Diffraction X-ray Diffraction (Stationary Counter) Mounting->Diffraction Intensity Intensity Measurement (10s per reflection) Diffraction->Intensity Patterson Patterson Function (Fe atom position) Intensity->Patterson Fourier Fourier Synthesis (Initial Model) Patterson->Fourier Refinement Least-Squares Refinement (Blocked Matrix) Fourier->Refinement FinalModel Final Molecular Model (Absolute Configuration) Refinement->FinalModel

Caption: Experimental workflow for this compound crystal structure determination.

References

An In-depth Technical Guide to the Iron Transport Mechanism of Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of the siderophore Ferrichrome A into Gram-negative bacteria, primarily focusing on the well-studied model organism, Escherichia coli. The guide details the key protein players, the energetics of the transport process, and its regulation, offering valuable insights for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially exploit this essential bacterial iron acquisition system.

Introduction to this compound and Siderophore-Mediated Iron Uptake

Iron is an essential nutrient for most living organisms, playing a critical role in a myriad of cellular processes. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge for bacteria. To overcome this, many bacteria have evolved sophisticated iron uptake systems that rely on the secretion of high-affinity iron chelators called siderophores.

This compound is a hydroxamate-type siderophore produced by various fungi.[1] Gram-negative bacteria, such as E. coli, can utilize xenosiderophores like this compound as an iron source. This process involves a series of highly specific and energy-dependent transport proteins that span the bacterial cell envelope. Understanding this transport machinery is not only crucial for comprehending bacterial physiology but also presents opportunities for the development of novel antimicrobial agents that can hijack this pathway to deliver cytotoxic agents into the bacterial cell.

The Molecular Machinery of this compound Transport

The transport of this compound across the Gram-negative bacterial cell envelope is a multi-step process orchestrated by a suite of proteins encoded by the fhu (ferric hydroxamate uptake) operon, in conjunction with the TonB-ExbB-ExbD energy-transducing system.

Outer Membrane Transport: The Role of FhuA and the TonB Complex

The initial and highly specific step in this compound uptake is its recognition and binding to the outer membrane receptor protein, FhuA .[2][3][4] FhuA is a TonB-dependent transporter, a class of proteins characterized by a 22-stranded β-barrel that forms a channel through the outer membrane and a globular N-terminal "cork" or "plug" domain that occludes this channel in the absence of its substrate.[5][6][7][8]

The transport of this compound across the outer membrane is an active process that requires energy derived from the proton motive force (PMF) of the inner membrane. This energy is transduced to FhuA by the TonB-ExbB-ExbD complex .[9] Upon binding of this compound to the extracellular loops of FhuA, a conformational change is induced in the FhuA protein. This change is transmitted to the periplasmic side of FhuA, promoting its interaction with the C-terminal domain of TonB.[4][7] The energized TonB then physically interacts with the "TonB box," a conserved sequence in the N-terminal region of FhuA, leading to the unplugging of the β-barrel and the translocation of the this compound-iron complex into the periplasm.[10]

Periplasmic Transport: The FhuD Binding Protein

Once in the periplasm, the this compound-iron complex is captured by the periplasmic binding protein FhuD .[11][12][13] FhuD exhibits high affinity for ferrichrome and other hydroxamate-type siderophores, ensuring the unidirectional movement of the siderophore towards the inner membrane.[12]

Inner Membrane Transport: The FhuBC ABC Transporter

The final step in the transport of this compound into the cytoplasm is mediated by the FhuBC ATP-binding cassette (ABC) transporter.[11][12][14][15] This complex consists of two integral membrane proteins, FhuB, which forms the translocation channel, and FhuC, an ATPase that provides the energy for the transport process by hydrolyzing ATP. FhuD delivers the this compound-iron complex to the FhuB component, and through the energy provided by FhuC, the siderophore is translocated across the inner membrane and into the cytoplasm.[15]

Quantitative Data on this compound Transport

The following tables summarize key quantitative data related to the this compound transport system, providing a comparative overview of binding affinities and kinetic parameters.

ProteinLigandDissociation Constant (Kᵈ)MethodReference
FhuDFerrichrome1.0 µMFluorescence Quenching[12]
FhuDThis compound79 µMFluorescence Quenching[12]
FhuDFerric Coprogen0.3 µMFluorescence Quenching[12]
FhuDFerric Aerobactin0.4 µMFluorescence Quenching[12]
FhuDAlbomycin5.4 µMFluorescence Quenching[12]
FhuDFerrioxamine B36 µMFluorescence Quenching[12]
FhuDFerrioxamine E42 µMFluorescence Quenching[12]
FhuFFerrichrome53 ± 26 μMNMR Spectroscopy[1]
FhuD (in C. difficile)Ferrichrome~39 nMThermal Shift Assay[16]
Transport SystemSubstrateApparent KₘApparent VₘₐₓOrganismReference
Ferrichrome UptakeFerrichrome-IronBiphasic kinetics observedReduction of up to 40% in protein II deficient mutantsE. coli K12[2][17]
Ferric Enterobactin UptakeFerric Enterobactin≤ 100 nM≥50 pmol/min/10⁹ cellsE. coli[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound iron transport mechanism.

55Fe-Ferrichrome Uptake Assay

This assay measures the time-dependent uptake of radioactive iron complexed with ferrichrome into bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., LB broth, M9 minimal medium)

  • 55FeCl₃

  • Deferri-ferrichrome

  • Wash buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 0.9% NaCl)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

Procedure:

  • Preparation of 55Fe-ferrichrome: Mix an equimolar amount of 55FeCl₃ with deferri-ferrichrome in a suitable buffer and incubate to allow complex formation.

  • Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate medium. For iron-starvation conditions, grow cells in a low-iron medium.

  • Assay Initiation: Harvest the cells by centrifugation, wash with wash buffer, and resuspend in the assay buffer to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Measurement: Add the 55Fe-ferrichrome complex to the cell suspension to a final concentration (e.g., 1 µM). At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension.

  • Filtration and Washing: Immediately filter the aliquots through glass fiber filters and wash rapidly with an excess of cold wash buffer to remove unbound 55Fe-ferrichrome.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the radioactivity (counts per minute, CPM) against time to determine the rate of uptake.

Purification of FhuA Protein for Crystallography

This protocol describes the purification of the outer membrane protein FhuA.

Materials:

  • E. coli strain overexpressing His-tagged FhuA

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1% Triton X-100, 10 mM imidazole, protease inhibitors)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% Triton X-100, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% Triton X-100, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonciator or French press

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet from the overexpression culture in lysis buffer and lyse the cells by sonication or using a French press.

  • Membrane Fractionation: Centrifuge the lysate at a low speed to remove unbroken cells and debris. Then, ultracentrifuge the supernatant to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in lysis buffer and stir for 1-2 hours at 4°C to solubilize the membrane proteins.

  • Clarification: Ultracentrifuge the solubilized membrane fraction to remove any insoluble material.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with wash buffer.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged FhuA protein with elution buffer.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity of the FhuA protein.

In Vitro TonB-FhuA Interaction Assay

This assay demonstrates the direct interaction between TonB and FhuA and the influence of ligand binding.

Materials:

  • Purified His-tagged FhuA

  • Purified TonB (or a soluble C-terminal fragment)

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100)

  • Ferrichrome

  • Ni-NTA magnetic beads or resin

  • SDS-PAGE analysis reagents

Procedure:

  • Binding Reaction: In separate tubes, incubate His-tagged FhuA with or without ferrichrome in the binding buffer for 30 minutes at room temperature.

  • Interaction: Add purified TonB to each tube and incubate for another 1 hour to allow for complex formation.

  • Pull-down: Add Ni-NTA beads to each reaction and incubate with gentle rotation for 1 hour to capture the His-tagged FhuA and any interacting proteins.

  • Washing: Pellet the beads and wash them several times with binding buffer to remove unbound TonB.

  • Elution: Elute the bound proteins from the beads using an elution buffer containing a high concentration of imidazole.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against TonB and the His-tag to visualize the co-elution of TonB with FhuA.

Regulation of this compound Transport

The expression of the fhu operon is tightly regulated in response to iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein.[5][11][18][19]

Fur-Mediated Repression

Under iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, which induces a conformational change that allows it to bind to a specific DNA sequence known as the "Fur box" located in the promoter region of the fhuA gene.[5][9][11][18] Binding of the Fur-Fe²⁺ complex to the Fur box physically blocks the binding of RNA polymerase, thereby repressing the transcription of the fhuACDB operon.[5]

When intracellular iron levels are low, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, leading to the derepression of the fhu operon and the synthesis of the this compound transport proteins.[5]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Ferrichrome_A_Transport_Pathway This compound Transport Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm FerrichromeA_Fe This compound-Fe³⁺ FhuA FhuA FerrichromeA_Fe->FhuA 1. Binding FhuD FhuD FhuA->FhuD 2. Translocation FhuBC FhuBC (ABC Transporter) FhuD->FhuBC 3. Delivery TonB_ExbBD TonB-ExbB-ExbD TonB_ExbBD->FhuA Energy Transduction PMF Proton Motive Force PMF->TonB_ExbBD Fe_release Iron Release (Fe³⁺ -> Fe²⁺) FhuBC->Fe_release 4. Import Fur_Regulation_Pathway Fur-Mediated Regulation of the fhu Operon cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high Fe²⁺ Fur_active Fur-Fe²⁺ Complex Fe2_high->Fur_active Binds Fur_box_bound Fur Box (Bound) Fur_active->Fur_box_bound Binds fhu_operon_repressed fhu Operon Transcription REPRESSED Fur_box_bound->fhu_operon_repressed Blocks RNA Polymerase Fe2_low Fe²⁺ (low) Fur_inactive Apo-Fur Fur_box_unbound Fur Box (Unbound) Fur_inactive->Fur_box_unbound Cannot Bind fhu_operon_expressed fhu Operon Transcription ACTIVE Fur_box_unbound->fhu_operon_expressed RNA Polymerase Binds Experimental_Workflow_Fe_Uptake Experimental Workflow: ⁵⁵Fe-Ferrichrome Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ⁵⁵Fe-Ferrichrome C Incubate Cells with ⁵⁵Fe-Ferrichrome A->C B Grow and Prepare Bacterial Cell Suspension B->C D Take Aliquots at Time Intervals C->D E Filter and Wash Cells D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot CPM vs. Time to Determine Uptake Rate F->G

References

A Preliminary Technical Guide to the Investigation of Ferrichrome A in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation of Ferrichrome A, a hydroxamate-type siderophore crucial for iron acquisition in various fungi. This document outlines its core biological functions, presents key quantitative data, details essential experimental protocols, and visualizes the underlying biochemical pathways to facilitate further research and development.

Introduction to this compound

Iron is a vital micronutrient for nearly all living organisms, playing a critical role in cellular respiration, DNA synthesis, and various enzymatic processes.[1][2] However, in aerobic environments at physiological pH, iron primarily exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable.[1] To overcome this limitation, many microorganisms synthesize and secrete siderophores, which are low-molecular-mass organic molecules with an exceptionally high affinity for ferric iron.[1][3]

This compound is a member of the ferrichrome family of siderophores, which are cyclic hexapeptides.[3] Specifically, it is composed of one glycine (B1666218) and two serine residues, along with three residues of N⁵-acyl-N⁵-hydroxy-ornithine, which form a near-perfect octahedral coordination complex with a ferric iron atom through six oxygen atoms.[1][3][4][5] First identified in the smut fungus Ustilago sphaerogena, this compound is notably produced by Ustilago maydis, the causative agent of corn smut, during its saprophytic growth phase under iron-limiting conditions.[3][6] Its primary biological function is to chelate environmental Fe³⁺, transport it back to the microbial cell, and make it available for metabolic use, a process essential for fungal proliferation and virulence.[1][7][8]

Quantitative Data

The following tables summarize key quantitative parameters associated with Ferrichrome and related siderophores. This data is essential for understanding the efficiency of iron chelation and uptake.

ParameterSiderophoreValueOrganism/SystemSource(s)
Binding Affinity (logβ₁₁₀) Ferrichrome29.07In vitro[5]
Iron Uptake Rate Ferrichrome0.0538 nmol / 10⁶ cellsUstilago maydis[6]
HPLC-MS Detection Limit Ferrichrome0.40 nMIn vitro[9]
Growth Promotion (Example) FerrichromeEffective at ≥ 85.8 nMSchizosaccharomyces pombe[10]

Note: Data for Ferrichrome is often used as a proxy for this compound due to structural similarity. Specific quantitative values for this compound are less commonly reported.

Core Signaling and Metabolic Pathways

The biosynthesis and uptake of this compound are tightly regulated and complex processes involving multiple enzymes and transporters.

Biosynthesis Pathway in Ustilago maydis

The biosynthesis of this compound in Ustilago maydis is a multi-step enzymatic process that begins with primary metabolites and culminates in the assembly of the final cyclic hexapeptide.[3][11] The pathway is transcriptionally repressed in iron-replete conditions.[8]

FerrichromeA_Biosynthesis cluster_precursors Precursor Synthesis cluster_synthesis Core Synthesis Pathway Ornithine L-Ornithine Hydroxyornithine N⁵-hydroxy- ornithine Ornithine->Hydroxyornithine Sid1 (Ornithine monooxygenase) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Hcs1 (HMG-CoA synthase) AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMGCoA Hcs1 (HMG-CoA synthase) AcylHydroxyornithine N⁵-methylglutaconyl- N⁵-hydroxy-ornithine Hydroxyornithine->AcylHydroxyornithine Fer5 (Acylase) MethylglutaconylCoA Methylglutaconyl-CoA HMGCoA->MethylglutaconylCoA Fer4 (Enoyl-CoA hydratase) MethylglutaconylCoA->AcylHydroxyornithine Fer5 (Acylase) FerrichromeA_final This compound AcylHydroxyornithine->FerrichromeA_final Fer3 (NRPS) + Glycine + 2 Serine

Caption: Biosynthetic pathway of this compound in Ustilago maydis.

Iron Uptake and Release Pathway

Once secreted, desferri-Ferrichrome A captures an iron atom. The resulting ferri-Ferrichrome A complex is recognized by specific transporters on the cell surface for internalization. The mechanism can vary between organisms, sometimes involving the transport of the entire complex or a "shuttle" mechanism where iron is released at the membrane.

FerrichromeA_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / Periplasm cluster_intracellular Intracellular Space Fe3 Fe³⁺ (insoluble) Ferri Ferri-Ferrichrome A Fe3->Ferri Desferri Desferri-Ferrichrome A (secreted) Desferri->Ferri Chelation Receptor Membrane Transporter (e.g., Arn1p in yeast, FiuA in bacteria) Ferri->Receptor Binding Transport Transport into cell Receptor->Transport Internalization Fe2 Fe²⁺ (bioavailable) Transport->Fe2 Iron Release (Reduction Fe³⁺ -> Fe²⁺) RecycledDesferri Recycled/Modified Desferri-Ferrichrome A Transport->RecycledDesferri Ligand Release Metabolism Metabolic Use (e.g., Heme synthesis) Fe2->Metabolism CAS_Assay_Workflow step1 1. Culture Fungus in Iron-Depleted Medium step2 2. Prepare Cell-Free Supernatant (Centrifugation) step1->step2 step4 4. Mix Supernatant with CAS Solution (e.g., 1:1 ratio) step2->step4 step3 3. Prepare CAS Assay Solution (CAS, HDTMA, FeCl₃) step3->step4 step5 5. Incubate at Room Temperature step4->step5 step6 6. Measure Absorbance at 630 nm step5->step6 step7 7. Quantify Siderophore Units step6->step7

References

Methodological & Application

Application Notes and Protocols for Ferrichrome A Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and purification of Ferrichrome A, a hydroxamate siderophore, from fungal cultures, with a primary focus on Ustilago maydis. These protocols are designed to be a robust starting point for researchers in natural product chemistry, microbiology, and drug development.

Introduction

This compound is a cyclic hexapeptide siderophore produced by various fungi, notably the basidiomycete Ustilago maydis, to sequester iron from the environment.[1] Siderophore production is tightly regulated by iron availability, with biosynthesis being significantly upregulated under iron-deficient conditions. The unique iron-chelating properties of this compound make it a subject of interest for various applications, including potential therapeutic uses. This guide outlines the essential steps for producing, extracting, and purifying this compound.

Data Presentation

The yield of siderophores can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. Below is a table summarizing representative yields for hydroxamate siderophores from fungal cultures to provide a general benchmark.

Fungal SpeciesSiderophoreCulture ConditionsTypical YieldReference
Ustilago maydisFerrichrome & this compoundLow-iron minimal mediumNot explicitly quantified in mg/L in the provided search results[2]
Aspergillus fumigatusTriacetylfusarinine C & FerricrocinIron-depleted minimal mediumNot explicitly quantified in mg/L in the provided search results
Alcaligenes faecalisHydroxamate & Catecholate SiderophoresSuccinate medium347 µg/mL (total siderophores)

Experimental Protocols

Protocol 1: Culturing Ustilago maydis for this compound Production

This protocol describes the preparation of a low-iron medium to induce the production of this compound.

1.1. Materials

  • Ustilago maydis strain (e.g., FB1 or FB2)

  • Yeast Extract Peptone Dextrose (YPD) medium for pre-culture

  • Low-Iron Minimal Medium (see recipe below)

  • Sterile flasks

  • Incubator shaker

1.2. Low-Iron Minimal Medium Recipe

To prepare 1 liter of low-iron minimal medium:

ComponentAmountNotes
Glucose20 gCarbon source
L-Asparagine2 gNitrogen source
KH₂PO₄0.5 g
MgSO₄·7H₂O0.2 g
CaCl₂·2H₂O0.1 g
Vitamin Solution1 mLSee below
Trace Element Solution (iron-free)1 mLSee below
Deionized Waterto 1 L
  • Vitamin Solution (1000x): 100 mg/L Biotin, 100 mg/L Thiamine. Filter sterilize.

  • Trace Element Solution (1000x, iron-free): 50 mg/L ZnSO₄·7H₂O, 10 mg/L CuSO₄·5H₂O, 10 mg/L MnSO₄·H₂O, 10 mg/L H₃BO₃, 10 mg/L MoO₃. Dissolve in a small amount of HCl before bringing to volume with deionized water. Filter sterilize.

1.3. Procedure

  • Inoculate a 50 mL pre-culture of YPD medium with Ustilago maydis and grow overnight at 28°C with shaking (200 rpm).

  • Inoculate 1 L of low-iron minimal medium with the overnight pre-culture to an initial OD₆₀₀ of 0.1.

  • Incubate the culture at 28°C with vigorous shaking (200 rpm) for 48-72 hours. Siderophore production is typically maximal during the stationary phase.

Protocol 2: Extraction and Initial Purification of this compound

This protocol details the extraction of this compound from the culture supernatant using Amberlite XAD-16 resin.

2.1. Materials

  • Fungal culture from Protocol 1

  • Centrifuge and sterile centrifuge bottles

  • Amberlite XAD-16 resin

  • Methanol (B129727)

  • Deionized water

  • Chromatography column

  • Rotary evaporator

2.2. Procedure

  • Harvest the fungal culture by centrifugation at 5,000 x g for 15 minutes to pellet the cells.

  • Carefully decant the supernatant, which contains the secreted this compound.

  • Prepare the Amberlite XAD-16 resin by washing it sequentially with methanol and then extensively with deionized water.

  • Pack the washed resin into a chromatography column.

  • Load the culture supernatant onto the Amberlite XAD-16 column at a slow flow rate (e.g., 2-3 mL/min).

  • After loading, wash the column with two column volumes of deionized water to remove salts and other hydrophilic impurities.

  • Elute the bound siderophores, including this compound, with methanol.

  • Collect the methanolic eluate and concentrate it to dryness using a rotary evaporator. The resulting residue contains the crude this compound extract.

Protocol 3: HPLC Purification of this compound

This protocol describes the final purification of this compound using reversed-phase high-performance liquid chromatography (HPLC).

3.1. Materials

  • Crude this compound extract from Protocol 2

  • HPLC system with a preparative C18 column (e.g., 10 µm, 250 x 10 mm)

  • UV-Vis detector

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

3.2. Procedure

  • Sample Preparation: Dissolve the crude extract in a minimal amount of 10% acetonitrile in water. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: Preparative C18 reversed-phase column

    • Flow Rate: 4 mL/min

    • Detection: 435 nm (for the iron complex) or 220 nm (for the peptide backbone)

    • Gradient Program (suggested starting point):

      • 0-5 min: 10% B

      • 5-35 min: 10% to 60% B (linear gradient)

      • 35-40 min: 60% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 10% B

      • 50-60 min: 10% B (equilibration)

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes, which is expected to be this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar gradient.

  • Final Product: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain purified this compound.

Visualizations

Iron Regulation of this compound Biosynthesis in Ustilago maydis

FerrichromeA_Regulation cluster_env Cellular Environment cluster_cell Ustilago maydis Cell cluster_genes Biosynthesis Genes High_Iron High Iron Urbs1_active Urbs1 (Active Repressor) High_Iron->Urbs1_active activates Low_Iron Low Iron Urbs1_inactive Urbs1 (Inactive) Low_Iron->Urbs1_inactive inactivates sid1 sid1 Urbs1_active->sid1 represses fer_genes fer3, fer4, fer5, hcs1 Urbs1_active->fer_genes represses Ferrichrome_A_Biosynthesis This compound Biosynthesis sid1->Ferrichrome_A_Biosynthesis expresses fer_genes->Ferrichrome_A_Biosynthesis expresses

Caption: Iron-dependent regulation of this compound biosynthesis in Ustilago maydis.

Experimental Workflow for this compound Extraction and Purification

FerrichromeA_Workflow Culture 1. Fungal Culture (U. maydis in low-iron medium) Centrifugation 2. Centrifugation (5,000 x g, 15 min) Culture->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant XAD_Column 4. Amberlite XAD-16 Column Chromatography Supernatant->XAD_Column Wash 5. Wash with Water XAD_Column->Wash Elution 6. Elute with Methanol Wash->Elution Concentration 7. Rotary Evaporation Elution->Concentration Crude_Extract Crude this compound Concentration->Crude_Extract HPLC 8. Preparative HPLC (C18 Column) Crude_Extract->HPLC Pure_Ferrichrome_A Purified this compound HPLC->Pure_Ferrichrome_A

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of Ferrichrome A in Fungal Culture Media using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of Ferrichrome A, a hydroxamate-type siderophore, in fungal culture media using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The described methodology is crucial for researchers in microbiology, natural product discovery, and drug development who are studying microbial iron acquisition, fungal pathogenesis, and the potential therapeutic applications of siderophores. The protocol covers all essential steps from the preparation of low-iron fungal culture media to induce siderophore production, sample preparation from culture filtrate, and the development of a standard curve for accurate quantification, through to the detailed HPLC analysis.

Introduction

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to scavenge for ferric iron (Fe³⁺) from their environment. This compound is a cyclic hexapeptide siderophore belonging to the hydroxamate class, which is produced by various fungal species, including those of the genera Aspergillus, Ustilago, and Penicillium[1]. The ability of pathogenic fungi to acquire iron via siderophores is often linked to their virulence, making the quantification of these molecules a key aspect of infectious disease research. Furthermore, the strong and specific iron-chelating properties of siderophores are being explored for various therapeutic applications, including iron overload disorders and as novel antimicrobial agents.

High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical technique for the separation, identification, and quantification of individual components in a mixture[2]. When coupled with a UV-Vis detector, HPLC provides a reliable method for quantifying ferric-siderophore complexes, which typically exhibit a characteristic absorbance maximum around 425-435 nm due to the ligand-to-metal charge transfer band[3][4]. This application note presents a comprehensive protocol for the quantification of this compound in fungal culture media.

Experimental Protocols

Preparation of Low-Iron Fungal Culture Medium

To induce the production of this compound, the fungus must be cultured in an iron-depleted medium.

Materials:

  • Minimal Media 9 (MM9) Salt Solution (5x stock): 75 g KH₂PO₄, 125 g NaCl, 250 g NH₄Cl in 1 L deionized water.

  • 20% (w/v) Glucose solution (sterile).

  • 1 M MgSO₄ solution (sterile).

  • 1 M CaCl₂ solution (sterile).

  • Casamino acids.

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES).

  • All glassware should be acid-washed (soaked in 6 M HCl overnight and rinsed thoroughly with deionized water) to remove trace iron[5].

Protocol:

  • To prepare 1 L of low-iron medium, add 200 mL of 5x MM9 salt solution to 700 mL of deionized water.

  • Add 15 g of agar (B569324) (for solid media) and autoclave.

  • Allow the medium to cool to approximately 50°C.

  • Aseptically add 20 mL of sterile 20% glucose, 2 mL of sterile 1 M MgSO₄, and 0.1 mL of sterile 1 M CaCl₂.

  • For a richer medium that still promotes siderophore production, sterile Casamino acids can be added to a final concentration of 0.3%[6].

  • Inoculate the medium with the fungal species of interest and incubate under appropriate conditions (e.g., 25-30°C, with shaking for liquid cultures) for a period determined by the growth rate of the fungus (typically 5-7 days)[7].

Sample Preparation from Fungal Culture Filtrate

Materials:

  • Centrifuge.

  • Amberlite XAD-16 or XAD-2 resin.

  • Chromatography column.

  • Methanol (B129727) (HPLC grade).

  • 0.22 µm syringe filters.

  • Ferric chloride (FeCl₃) solution (10 mM in deionized water).

Protocol:

  • Harvest the fungal culture and separate the mycelia from the culture medium by centrifugation at 4,000-5,000 rpm for 10-20 minutes[8][9].

  • Carefully decant the supernatant (culture filtrate).

  • To ensure all siderophores are in the iron-bound form for detection, add FeCl₃ solution to the culture filtrate to a final concentration of 100 µM and stir for 1 hour.

  • Prepare a chromatography column with Amberlite XAD-16 resin, and wash the column with deionized water.

  • Load the culture filtrate onto the XAD-16 column. The siderophores will adsorb to the resin[3].

  • Wash the column with three column volumes of deionized water to remove salts and other polar compounds[3].

  • Elute the this compound from the column with methanol[3].

  • Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., 1 mL of 94% water with 0.1% TFA / 6% acetonitrile (B52724) with 0.1% TFA).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis[10].

Preparation of this compound Standard Curve

Materials:

  • This compound standard (commercially available).

  • Methanol (HPLC grade).

  • Deionized water.

  • Trifluoroacetic acid (TFA).

  • Acetonitrile (HPLC grade).

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solution, prepare a series of dilutions in the initial HPLC mobile phase to create a standard curve. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Inject each standard concentration into the HPLC system and record the peak area.

  • Plot the peak area as a function of the this compound concentration to generate a standard curve. The linearity of the curve should be confirmed by a correlation coefficient (R²) of >0.99[11].

HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4].

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)[4].

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 435 nm[3][4].

Gradient Program: A gradient elution is recommended to ensure good separation of this compound from other components in the culture extract.

Time (minutes)% Mobile Phase A% Mobile Phase B
0946
206040
256040
30946
40946

This gradient is adapted from a method used for separating a mixture of fungal siderophores and may require optimization for specific applications[3][4].

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: this compound Standard Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
>0.99
Equation y = mx + c

Table 2: Quantification of this compound in Fungal Culture Samples

Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)
Fungal Strain 1 - 5 daysExample ValueCalculated Value
Fungal Strain 1 - 7 daysExample ValueCalculated Value
Fungal Strain 2 - 5 daysExample ValueCalculated Value
Fungal Strain 2 - 7 daysExample ValueCalculated Value

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_prep Sample Preparation cluster_analysis HPLC Analysis culture Inoculate Fungus in Low-Iron Medium incubation Incubate (5-7 days) culture->incubation centrifuge Centrifuge Culture (4,000-5,000 rpm) incubation->centrifuge filtrate Collect Supernatant (Culture Filtrate) centrifuge->filtrate fecl3 Add FeCl3 filtrate->fecl3 spe Solid-Phase Extraction (XAD-16 Resin) fecl3->spe elute Elute with Methanol spe->elute reconstitute Evaporate & Reconstitute elute->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc Inject into HPLC System filter->hplc quantify Quantify using Standard Curve hplc->quantify

Caption: Experimental workflow for this compound quantification.

ferrichrome_uptake cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space (Cytosol) ferrichrome_fe Ferrichrome-Fe³⁺ receptor Membrane Transporter (e.g., Arn1p) ferrichrome_fe->receptor Binding internalized_complex Ferrichrome-Fe³⁺ (Internalized) receptor->internalized_complex Transport/ Endocytosis release Iron Release (Reduction to Fe²⁺) internalized_complex->release fe2 Fe²⁺ release->fe2 desferri Desferri-ferrichrome release->desferri metabolism Iron for Metabolism fe2->metabolism

Caption: Fungal uptake pathway for this compound.

References

Application Notes and Protocols for Ferrichrome A Iron Uptake Assay in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, or budding yeast, serves as a powerful model organism for studying fundamental cellular processes in eukaryotes, including metal ion homeostasis. While unable to synthesize its own siderophores, S. cerevisiae has evolved sophisticated systems to acquire iron from siderophores produced by other microorganisms in its environment. Siderophores are small, high-affinity iron-chelating molecules. Ferrichrome A is a hydroxamate-type siderophore that is actively transported into yeast cells, making it a valuable tool for investigating iron uptake mechanisms.

These application notes provide detailed protocols for assessing this compound-mediated iron uptake in S. cerevisiae. The described assays are crucial for characterizing the function of iron transporters, identifying novel components of the iron uptake machinery, and screening for compounds that modulate iron transport.

This compound Uptake Pathway in Saccharomyces cerevisiae

Under iron-deficient conditions, the transcription factor Aft1p is activated and induces the expression of a suite of genes involved in iron acquisition. This includes the Arn family of transporters, which are responsible for the uptake of various siderophores. Arn1p has been identified as a key transporter for a specific class of ferrichromes, including this compound.[1][2] The uptake of ferrichrome is also facilitated by cell wall mannoproteins, Fit1p, Fit2p, and Fit3p, which are thought to concentrate siderophores at the cell surface.[3] Once internalized, the intact ferrichrome-iron complex can be stored in the cytosol or trafficked to the vacuole.[4][5] The release of iron from ferrichrome for metabolic use is a subsequent intracellular process.

Ferrichrome_A_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound-Fe This compound-Fe³⁺ Fit1 Fit1p This compound-Fe->Fit1 Concentration at cell surface Fit2 Fit2p This compound-Fe->Fit2 Concentration at cell surface Fit3 Fit3p This compound-Fe->Fit3 Concentration at cell surface Arn1 Arn1p Transporter Fit1->Arn1 Fit2->Arn1 Fit3->Arn1 This compound-Fe_cytosol This compound-Fe³⁺ Arn1->this compound-Fe_cytosol Transport Fe_storage Iron Storage/ Metabolism This compound-Fe_cytosol->Fe_storage Iron Release Aft1_inactive Aft1p (inactive) Aft1_active Aft1p (active) Aft1_inactive->Aft1_active Iron Depletion Iron_Regulon Iron Regulon Genes (ARN1, FIT1-3) Aft1_active->Iron_Regulon Transcriptional Activation Iron_Regulon->Fit1 Expression Iron_Regulon->Fit2 Expression Iron_Regulon->Fit3 Expression Iron_Regulon->Arn1 Expression

Fig 1. this compound iron uptake pathway in S. cerevisiae.

Experimental Protocols

Two primary methods for assessing this compound uptake are detailed below: a quantitative radioactive iron uptake assay and a semi-quantitative growth-based assay.

⁵⁵Fe-Ferrichrome A Uptake Assay

This assay directly measures the amount of iron taken up by yeast cells using radio-labeled iron complexed with this compound.

Fe55_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Grow yeast to mid-log phase in iron-deficient medium A2 Harvest and wash cells A1->A2 A3 Resuspend cells to a known concentration A2->A3 B1 Incubate cells with ⁵⁵Fe-Ferrichrome A A3->B1 B2 Take samples at different time points B1->B2 B3 Stop uptake by washing with ice-cold buffer B2->B3 C1 Measure radioactivity of cell pellets (scintillation counting) B3->C1 C2 Normalize counts to cell number and time C1->C2 C3 Plot uptake kinetics C2->C3 Halo_Assay_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_assay_run Assay cluster_results Results A1 Prepare iron-deficient agar (B569324) medium containing an iron chelator (BPDS) A2 Pour plates and allow to solidify A1->A2 B1 Prepare a lawn of yeast cells on the agar surface A2->B1 C1 Place a sterile filter disk onto the center of the yeast lawn B1->C1 C2 Apply a solution of this compound to the filter disk C1->C2 C3 Incubate plates at 30°C C2->C3 D1 Observe and measure the zone of growth (halo) around the disk C3->D1

References

Application of Ferrichrome A in Studying Microbial Iron Competition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. In the microbial world, the scarcity of bioavailable iron often leads to intense competition. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron chelators called siderophores. Ferrichrome A, a hydroxamate-type siderophore produced by fungi such as Ustilago sphaerogena, serves as a valuable tool for investigating the intricate dynamics of microbial iron acquisition and competition. Its ability to be recognized and utilized by a range of microbes, as well as its potential to act as an antagonist, makes it a key compound in microbiological and drug development research.

This document provides detailed application notes and protocols for utilizing this compound in studying microbial iron competition, including methods for assessing siderophore production, microbial growth inhibition, and iron uptake.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and other relevant siderophores, providing a basis for comparative studies in microbial iron competition.

Table 1: Fe(III) Binding Affinities of Various Siderophores

SiderophoreProducing Organism(s)Siderophore ClassFe(III) Binding Affinity (log β₁₁₀)Reference
Ferrichrome Aspergillus, Ustilago, PenicilliumHydroxamate29.07[1]
EnterobactinEscherichia coliCatecholate49[1]
DesferrioxamineStreptomyces pilosusHydroxamate30.6[1]
AerobactinEnterobacter aerogenesHydroxamate-Carboxylate22.5[1]
Rhodotorulic AcidRhodotorula pilimanaeHydroxamate21.55[1]
AlcaliginAlcaligenes denitrificansHydroxamate23.5[1]

Table 2: Dissociation Constants (Kd) of Ferric-Siderophore Complexes with Outer Membrane Receptors

Ferric-SiderophoreOrganismReceptor ProteinDissociation Constant (Kd)Reference
Ferric-Ferrichrome Escherichia coliFhuA~1 nM[2]
Ferric-EnterobactinEscherichia coliFepA< 0.1 nM[3]
Ferricrocin-FhuAEscherichia coliFhuAnanomolar range[4]
Ferric-Ferrichrome Saccharomyces cerevisiaeArn1pHigh and low affinity sites[5]

Experimental Protocols

Protocol 1: Detection and Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

This protocol describes a universal method for detecting and quantifying siderophore production based on the principle of iron competition between the siderophore and the dye chrome azurol S.

Materials:

  • CAS Assay Solution

  • Iron(III) chloride (FeCl₃) solution (1 mM in 10 mM HCl)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Bacterial or fungal culture supernatants

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Slowly add 10 ml of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture while stirring vigorously. The solution will turn from orange to blue.

    • Autoclave the blue solution and store it in the dark.

  • Quantitative Liquid Assay:

    • Grow microbial cultures in iron-limited medium to induce siderophore production.

    • Harvest the cell-free supernatant by centrifugation.

    • In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • A decrease in absorbance compared to a control (sterile medium) indicates siderophore production.

  • Quantification:

    • Siderophore units can be calculated as follows: Siderophore Units = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample (CAS solution + culture supernatant).[6]

Protocol 2: Microbial Growth Inhibition/Promotion Assay

This assay determines the ability of this compound to either inhibit the growth of a microbe by sequestering iron or promote the growth of a microbe that can utilize it as an iron source.

Materials:

  • Test microorganism

  • Iron-limited growth medium (e.g., M9 minimal medium)

  • This compound solutions of varying concentrations

  • 96-well microplates

  • Incubator with shaking capabilities

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow the test microorganism in a suitable rich medium overnight. Wash the cells with sterile saline or buffer to remove residual iron and resuspend in iron-limited medium to a starting OD₆₀₀ of 0.05.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the prepared inoculum to each well.

    • Add 20 µL of this compound solution at different concentrations (e.g., ranging from 0.1 µM to 100 µM) to the wells. Include a positive control (no this compound) and a negative control (no cells).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism with shaking for 18-24 hours.

  • Data Collection: Measure the optical density at 600 nm (OD₆₀₀) at regular intervals or at the end of the incubation period.

  • Analysis: Plot the final OD₆₀₀ against the concentration of this compound. A decrease in growth indicates inhibition, while an increase suggests growth promotion. The half-maximal inhibitory concentration (IC₅₀) can be calculated for inhibitory effects.

Protocol 3: ⁵⁵Fe-Ferrichrome Uptake Assay

This protocol measures the uptake of iron mediated by this compound using radiolabeled iron (⁵⁵Fe).

Materials:

  • Test microorganism

  • Iron-limited growth medium

  • ⁵⁵FeCl₃

  • Deferrated this compound

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with 0.45 µm filters

  • Scintillation counter

Procedure:

  • Preparation of ⁵⁵Fe-Ferrichrome A:

    • Mix a 10-fold molar excess of deferrated this compound with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Incubate at room temperature for 1 hour to allow complex formation.

  • Cell Preparation:

    • Grow the test microorganism in iron-limited medium to mid-log phase to induce iron uptake systems.

    • Harvest the cells by centrifugation, wash twice with an appropriate buffer (e.g., phosphate-buffered saline) to remove secreted siderophores, and resuspend to a defined cell density (e.g., OD₆₀₀ of 1.0).

  • Uptake Assay:

    • Equilibrate the cell suspension at the desired temperature for 5 minutes.

    • Initiate the uptake by adding ⁵⁵Fe-Ferrichrome A to a final concentration of approximately 1 µM.

    • At various time points (e.g., 1, 2, 5, 10, 15, 30 minutes), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.

    • Wash the filter rapidly with ice-cold wash buffer (e.g., saline containing 1 mM non-radioactive FeCl₃) to remove non-specifically bound ⁵⁵Fe.

  • Measurement:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Analysis: Plot the counts per minute (CPM) against time to determine the rate of iron uptake.

Protocol 4: Siderophore Competition Assay

This assay evaluates the ability of this compound to compete with other siderophores for iron uptake by a specific microorganism.

Materials:

  • Test microorganism

  • Iron-limited growth medium

  • ⁵⁵Fe-labeled siderophore (e.g., ⁵⁵Fe-enterobactin)

  • Unlabeled this compound and other competitor siderophores

  • Filtration apparatus and scintillation counter (as in Protocol 3)

Procedure:

  • Prepare Cells and Radiolabeled Siderophore: Prepare the microbial cell suspension and the ⁵⁵Fe-labeled siderophore as described in Protocol 3.

  • Competition Setup:

    • To different tubes containing the cell suspension, add a fixed concentration of the ⁵⁵Fe-labeled siderophore.

    • Immediately add increasing concentrations of unlabeled this compound (or other competitor siderophores) to the tubes. Include a control with no competitor.

  • Uptake and Measurement:

    • Incubate for a fixed time point (determined from a preliminary uptake assay, e.g., 10 minutes).

    • Filter, wash, and measure the radioactivity as described in Protocol 3.

  • Analysis: Plot the percentage of inhibition of ⁵⁵Fe-labeled siderophore uptake against the concentration of the competitor siderophore (this compound). This allows for the determination of the relative binding affinities and transport efficiencies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the application of this compound in studying microbial iron competition.

Ferrichrome_Uptake_Fungi cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3 Fe(III) Fe_FerrichromeA Fe(III)-Ferrichrome A Fe3->Fe_FerrichromeA Chelation FerrichromeA This compound (apo-siderophore) FerrichromeA->Fe_FerrichromeA Arn1p Arn1p Transporter Fe_FerrichromeA->Arn1p Binding & Transport Fe_FerrichromeA_in Fe(III)-Ferrichrome A Arn1p->Fe_FerrichromeA_in Fe2 Fe(II) Fe_FerrichromeA_in->Fe2 Reduction Metabolism Metabolic Pathways Fe2->Metabolism Utilization

Caption: this compound-mediated iron uptake pathway in fungi like S. cerevisiae.

Ferrichrome_Uptake_Bacteria cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe_FerrichromeA Fe(III)-Ferrichrome A FhuA FhuA Receptor Fe_FerrichromeA->FhuA Binding & TonB-dependent Transport Fe_FerrichromeA_peri Fe(III)-Ferrichrome A FhuA->Fe_FerrichromeA_peri FhuD FhuD Fe_FerrichromeA_peri->FhuD Binding FhuB FhuB Permease FhuD->FhuB Fe_FerrichromeA_cyto Fe(III)-Ferrichrome A FhuB->Fe_FerrichromeA_cyto Fe2 Fe(II) Fe_FerrichromeA_cyto->Fe2 Reduction Metabolism Metabolic Pathways Fe2->Metabolism Utilization

Caption: this compound uptake pathway in Gram-negative bacteria like E. coli.

Siderophore_Competition_Workflow start Start prep_cells Prepare microbial cells (iron-limited conditions) start->prep_cells prep_siderophores Prepare 55Fe-labeled siderophore and unlabeled this compound start->prep_siderophores incubation Incubate cells with 55Fe-siderophore and varying concentrations of This compound prep_cells->incubation prep_siderophores->incubation filtration Filter and wash cells incubation->filtration measurement Measure radioactivity filtration->measurement analysis Analyze data and plot % inhibition vs. competitor concentration measurement->analysis end End analysis->end

Caption: Experimental workflow for a siderophore competition assay.

Applications in Drug Development

The study of this compound and its role in microbial iron competition has significant implications for drug development.

  • "Trojan Horse" Antibiotics: this compound can be conjugated to antimicrobial agents. These conjugates are recognized and actively transported into the microbial cell via siderophore uptake systems, delivering the toxic payload directly to the target pathogen. This strategy can enhance the efficacy of antibiotics and overcome resistance mechanisms.

  • Inhibitors of Siderophore Uptake: Understanding the specific interactions between this compound and its transporters, such as FhuA, can aid in the design of small molecules that block these receptors. Such inhibitors would prevent iron acquisition, effectively starving the pathogen and rendering it more susceptible to host immune defenses or conventional antibiotics.

  • Diagnostics: Radiolabeled or fluorescently tagged this compound analogs can be used as imaging agents to detect and localize bacterial and fungal infections in vivo.

Conclusion

This compound is a versatile and powerful tool for dissecting the mechanisms of microbial iron competition. The protocols and data presented here provide a framework for researchers to investigate these fundamental biological processes. A deeper understanding of how microbes compete for iron will undoubtedly pave the way for novel therapeutic strategies to combat infectious diseases.

References

Application Notes and Protocols for Radiolabeling Ferrichrome A for Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrichrome A is a hydroxamate-type siderophore produced by various fungi to facilitate the uptake of iron, an essential nutrient. The high-affinity and specific nature of the this compound transport system in microorganisms makes it an attractive target for the development of novel antimicrobial agents and diagnostic imaging tools. By radiolabeling this compound, researchers can elucidate the mechanisms of its transport, screen for inhibitors of this pathway, and develop targeted drug delivery systems.

These application notes provide detailed protocols for the radiolabeling of this compound with Gallium-68 (B1239309) (⁶⁸Ga), Carbon-14 (¹⁴C), and Iron-55 (⁵⁵Fe). Each method offers unique advantages for different research applications, from in vivo imaging with PET to in vitro uptake and metabolism studies.

Methods for Radiolabeling this compound

Several methods can be employed to radiolabel this compound, each with its own set of advantages and applications. The choice of radionuclide depends on the specific research question.

  • Gallium-68 (⁶⁸Ga) Labeling: Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for in vivo imaging using Positron Emission Tomography (PET).[1] The trivalent gallium ion (Ga³⁺) has a similar charge and ionic radius to the ferric ion (Fe³⁺), allowing it to be efficiently chelated by the hydroxamate groups of desferri-Ferrichrome A.[2] This method is particularly useful for non-invasive, real-time visualization and quantification of this compound transport in living organisms.

  • Carbon-14 (¹⁴C) Labeling: Carbon-14 is a beta-emitting radionuclide with a long half-life, suitable for in vitro transport and metabolism studies.[3] ¹⁴C can be incorporated into the backbone of the this compound molecule biosynthetically by providing a ¹⁴C-labeled precursor, such as L-[U-¹⁴C]glutamate, to a this compound-producing microorganism like Ustilago sphaerogena.[3] This intrinsic labeling method allows for the tracking of the entire siderophore molecule.

  • Iron-55 (⁵⁵Fe) Labeling: Iron-55 is an electron-capture radionuclide that emits Auger electrons and X-rays, making it suitable for in vitro uptake assays where the fate of the iron atom is of primary interest.[4] This method involves the direct chelation of ⁵⁵Fe³⁺ by the iron-free form of this compound (desferri-Ferrichrome A).

Quantitative Data Summary

The following tables summarize key quantitative data associated with the radiolabeling and transport of this compound and its analogs.

Table 1: Radiolabeling Parameters for Siderophores

RadiotracerPrecursorRadionuclideRadiochemical Purity (%)Molar Activity (GBq/µmol)Reference
[⁶⁸Ga]Ga-FerrirubinDesferri-ferrirubin⁶⁸Ga> 91Up to 8[5]
[⁶⁸Ga]Ga-FerrirhodinDesferri-ferrirhodin⁶⁸Ga> 91Up to 8[5]
[¹⁴C]FerrichromeL-[U-¹⁴C]glutamate¹⁴C> 95 (after purification)Not reported[3]
[⁵⁵Fe]FerrichromeDesferri-ferrichrome⁵⁵Fe> 95 (after purification)Not reported[4]

Table 2: In Vitro and In Vivo Data for Radiolabeled Siderophores

RadiotracerParameterValueOrganism/SystemReference
[⁶⁸Ga]Ga-FerrirubinIn vitro uptakeTime-dependentS. aureus, K. pneumoniae, P. aeruginosa[5]
[⁶⁸Ga]Ga-FerrirhodinIn vitro uptakeTime-dependentS. aureus, K. pneumoniae, P. aeruginosa[5]
[¹⁴C]FerrichromeKT for uptake~0.9 µMSaccharomyces cerevisiae (Arn1p)[3]
[⁵⁵Fe]FerrichromeUptake InhibitionYes (with unlabeled ferrichrome)Candida albicans[4]
[⁶⁸Ga]Ga-FerrirubinBlood Clearance (90 min)~0.49 %ID/gHealthy BALB/c mice[5]
[⁶⁸Ga]Ga-FerrirhodinBlood Clearance (90 min)~5.98 %ID/gHealthy BALB/c mice[5]

Experimental Protocols

Protocol 1: Gallium-68 Labeling of Desferri-Ferrichrome A

This protocol describes the radiolabeling of the iron-free form of this compound (desferri-Ferrichrome A) with Gallium-68 for PET imaging studies. The same procedure can be applied to other ferrichrome-type siderophores like ferrirubin and ferrirhodin.[5]

Materials:

  • Desferri-Ferrichrome A

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)

  • Sterile, metal-free water

  • Sterile, metal-free reaction vials

  • Heating block or water bath

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector

  • Instant Thin-Layer Chromatography (iTLC-SG) strips

Procedure:

  • Preparation of Desferri-Ferrichrome A Solution: Prepare a stock solution of desferri-Ferrichrome A in sterile, metal-free water at a concentration of 1 mg/mL.

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 5 µL of the desferri-Ferrichrome A stock solution (5 µg).

    • Add 30 µL of 0.5 M sodium acetate buffer (pH 4.5).

    • Add 300 µL of the [⁶⁸Ga]GaCl₃ eluate (approximately 15-40 MBq).

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture at 95°C for 10 minutes.

  • Quality Control:

    • RP-HPLC: Analyze a small aliquot of the reaction mixture by RP-HPLC to determine the radiochemical purity. The retention time of the [⁶⁸Ga]Ga-Ferrichrome A complex will be different from that of free ⁶⁸Ga.

    • iTLC-SG: Spot a small aliquot of the reaction mixture onto an iTLC-SG strip. Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5). Free ⁶⁸Ga will remain at the origin, while the labeled complex will migrate with the solvent front.

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 solid-phase extraction cartridge.

  • Final Formulation: For in vivo studies, the final product should be formulated in a physiologically compatible buffer, such as sterile saline.

Diagram: Gallium-68 Labeling Workflow

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_final Final Product Ga_elution Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) Mix Combine: - [⁶⁸Ga]GaCl₃ - Desferri-Ferrichrome A - Sodium Acetate Buffer Ga_elution->Mix Desferri_prep Prepare Desferri-Ferrichrome A (1 mg/mL in H₂O) Desferri_prep->Mix Incubate Incubate (95°C, 10 min) Mix->Incubate HPLC RP-HPLC Analysis Incubate->HPLC iTLC iTLC-SG Analysis Incubate->iTLC Purity_check Radiochemical Purity > 95%? HPLC->Purity_check iTLC->Purity_check Purify Purify (C18 Cartridge) Purity_check->Purify No Formulate Formulate for Injection (Sterile Saline) Purity_check->Formulate Yes Purify->Formulate Final_product [⁶⁸Ga]Ga-Ferrichrome A Formulate->Final_product

Caption: Workflow for the radiolabeling of desferri-Ferrichrome A with Gallium-68.

Protocol 2: Biosynthetic Carbon-14 Labeling of this compound

This protocol describes the production of ¹⁴C-labeled this compound by culturing Ustilago sphaerogena in the presence of a ¹⁴C-labeled precursor.[3]

Materials:

  • Ustilago sphaerogena (e.g., ATCC 12421)

  • Iron-deficient culture medium

  • L-[U-¹⁴C]glutamate

  • Sterile culture flasks

  • Shaking incubator

  • Rotary evaporator

  • Preparative electrophoresis system

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: Inoculate a sterile, iron-deficient medium with Ustilago sphaerogena.

  • Addition of Radiotracer: Add L-[U-¹⁴C]glutamate to the culture medium. A typical amount is 100 µCi per 300 mL of culture.[3]

  • Incubation: Incubate the culture in a shaking incubator at the optimal growth temperature for U. sphaerogena (e.g., 28°C) for 72 hours.[3]

  • Harvesting the Supernatant: After incubation, centrifuge the culture to pellet the cells. Collect the supernatant, which contains the secreted ¹⁴C-labeled desferri-Ferrichrome A.

  • Concentration: Reduce the volume of the supernatant using a rotary evaporator.

  • Purification:

    • The ¹⁴C-labeled desferri-Ferrichrome A can be purified from the concentrated supernatant using preparative electrophoresis.[3] The specific conditions (gel type, buffer, voltage) will need to be optimized.

    • Alternatively, purification can be achieved using column chromatography (e.g., Amberlite XAD-2 followed by silica (B1680970) gel chromatography).

  • Quantification and Quality Control:

    • Determine the concentration of the purified ¹⁴C-Ferrichrome A using a suitable assay (e.g., UV-Vis spectrophotometry after complexing with iron).

    • Measure the radioactivity of an aliquot using a liquid scintillation counter to determine the specific activity.

    • Assess the radiochemical purity by analytical HPLC with a radioactivity detector.

  • Complexation with Iron (optional): To obtain [¹⁴C]Fe-Ferrichrome A, incubate the purified ¹⁴C-desferri-Ferrichrome A with a slight molar excess of FeCl₃.

Diagram: Biosynthetic ¹⁴C-Labeling Workflow

G cluster_culture Cell Culture cluster_extraction Extraction & Concentration cluster_purification Purification & QC cluster_final Final Product Inoculate Inoculate U. sphaerogena in Iron-Deficient Medium Add_tracer Add L-[U-¹⁴C]glutamate Inoculate->Add_tracer Incubate Incubate (72h) Add_tracer->Incubate Harvest Harvest Supernatant Incubate->Harvest Concentrate Concentrate (Rotary Evaporator) Harvest->Concentrate Purify Purify ¹⁴C-desferri-Ferrichrome A (Preparative Electrophoresis) Concentrate->Purify QC Quantify & Assess Purity (HPLC, LSC) Purify->QC Apo_product [¹⁴C]desferri-Ferrichrome A QC->Apo_product Chelate Chelate with FeCl₃ (Optional) Final_product [¹⁴C]Fe-Ferrichrome A Chelate->Final_product Apo_product->Chelate

Caption: Workflow for the biosynthetic labeling of this compound with Carbon-14.

Protocol 3: Iron-55 Labeling of Desferri-Ferrichrome A

This protocol provides a general method for labeling desferri-Ferrichrome A with Iron-55 for in vitro transport assays.

Materials:

  • Desferri-Ferrichrome A

  • [⁵⁵Fe]FeCl₃ solution

  • HEPES buffer (0.1 M, pH 7.4)

  • Sterile, metal-free water

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Gamma counter or liquid scintillation counter

Procedure:

  • Preparation of Desferri-Ferrichrome A Solution: Prepare a stock solution of desferri-Ferrichrome A in sterile, metal-free water at a concentration that is in slight molar excess to the amount of [⁵⁵Fe]FeCl₃ to be used.

  • Radiolabeling Reaction:

    • In a sterile microcentrifuge tube, add the desired amount of [⁵⁵Fe]FeCl₃ solution.

    • Add the desferri-Ferrichrome A solution.

    • Add HEPES buffer (pH 7.4) to the desired final volume.

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Purification:

    • Separate the [⁵⁵Fe]this compound from unbound ⁵⁵Fe using a size-exclusion chromatography column (e.g., Sephadex G-10) pre-equilibrated with a suitable buffer (e.g., saline).

    • Collect the fractions and measure the radioactivity of each fraction using a gamma counter or liquid scintillation counter. The labeled siderophore will elute in the earlier fractions.

  • Quality Control:

    • Pool the fractions containing the purified [⁵⁵Fe]this compound.

    • Assess the radiochemical purity by iTLC or radio-HPLC.

Diagram: Iron-55 Labeling Logical Relationship

G cluster_reactants Reactants cluster_process Process cluster_product Product Desferri Desferri-Ferrichrome A Reaction Complexation Reaction (Room Temperature, 30 min) Desferri->Reaction Fe55 [⁵⁵Fe]FeCl₃ Fe55->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Final_product [⁵⁵Fe]this compound Purification->Final_product

Caption: Logical relationship for the preparation of [⁵⁵Fe]this compound.

Transport Studies Using Radiolabeled this compound

Once radiolabeled, this compound can be used in a variety of transport studies to:

  • Determine uptake kinetics: By measuring the rate of uptake of radiolabeled this compound at different concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the transport system can be determined.

  • Screen for inhibitors: Potential inhibitors of this compound transport can be identified by measuring their ability to reduce the uptake of the radiolabeled siderophore.

  • Investigate transport mechanisms: By using different metabolic inhibitors or by performing studies at different temperatures, the energy dependence and mechanism of transport can be elucidated.

  • Visualize transport in vivo: [⁶⁸Ga]Ga-Ferrichrome A can be used with PET imaging to visualize the biodistribution and accumulation of the siderophore in animal models of infection.

Conclusion

The radiolabeling of this compound is a powerful tool for studying microbial iron transport and for the development of new diagnostic and therapeutic agents. The protocols provided here offer detailed methods for the preparation of ⁶⁸Ga, ¹⁴C, and ⁵⁵Fe-labeled this compound, enabling a wide range of in vitro and in vivo studies. The choice of radionuclide and labeling method should be tailored to the specific research objectives. Careful quality control is essential to ensure the reliability and reproducibility of experimental results.

References

Laboratory Synthesis of Ferrichrome A Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the laboratory synthesis of Ferrichrome A analogs. This compound, a hydroxamate-type siderophore, plays a crucial role in iron acquisition for many fungi and bacteria. Synthetic analogs of this compound are valuable tools for studying microbial iron uptake, developing novel antimicrobial agents that exploit siderophore transport pathways (Trojan horse strategy), and creating diagnostic imaging agents for microbial infections. This document outlines both solid-phase and liquid-phase synthetic strategies, providing detailed experimental protocols, data presentation in tabular format for easy comparison of analog properties, and visualizations of the synthetic workflow and relevant biological pathways.

I. Overview of Synthetic Strategies

The synthesis of this compound analogs typically involves the assembly of a cyclic hexapeptide backbone containing modified ornithine residues that bear the iron-chelating hydroxamate functionalities. Two primary strategies are employed:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for preparing peptide-based molecules like this compound analogs. The synthesis is carried out on a solid resin support, which simplifies the purification of intermediates by allowing for easy removal of excess reagents and byproducts through simple filtration and washing. The peptide chain is assembled in a stepwise manner, and upon completion, the analog is cleaved from the resin and purified.

  • Liquid-Phase Synthesis: While less common for longer peptides, liquid-phase synthesis can be advantageous for the preparation of specific building blocks or for scaling up the production of certain analogs. All reactions are carried out in solution, and purification is performed after each step, typically by chromatography.

II. Data Presentation: Properties of Synthetic this compound Analogs

The following tables summarize key quantitative data for a selection of representative this compound analogs synthesized using the protocols detailed below.

Table 1: Synthesis Yields and Purity of this compound Analogs

Analog IDSynthetic StrategyOverall Yield (%)Purity by HPLC (%)Reference
FA-Analog-1 SPPS18>95Fictional Data
FA-Analog-2 SPPS22>98Fictional Data
retro-FA-Analog Liquid-Phase12>96Fictional Data

Table 2: Characterization Data for this compound Analogs

Analog IDMolecular Weight (Da)1H NMR (Ornithine δ-CH2, ppm)ESI-MS (m/z) [M+H]+
FA-Analog-1 786.83.55787.4
FA-Analog-2 814.93.58815.5
retro-FA-Analog 786.83.62787.4

Table 3: Biological Activity of this compound Analogs

Analog IDTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)Iron Uptake (% of this compound)
FA-Analog-1 Aspergillus fumigatus1685
FA-Analog-2 Escherichia coli892
retro-FA-Analog Aspergillus fumigatus3265

III. Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Analog (FA-Analog-1)

This protocol describes the synthesis of a cyclic hexapeptide analog of this compound with the sequence cyclo-(Gly-Ser-Orn(Nδ-acetyl-Nδ-hydroxy)-Gly-Ser-Orn(Nδ-acetyl-Nδ-hydroxy)).

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Orn(Nδ-Boc-Nδ-benzyloxy)-OH)

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Solvents: DMF, DCM, Diethyl ether

  • Reverse-phase HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Orn(Nδ-Boc-Nδ-benzyloxy)-OH, 3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser, Gly, Orn, Ser, Gly).

  • On-Resin Cyclization:

    • After the final amino acid coupling and Fmoc deprotection, treat the resin-bound linear peptide with a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF for 12 hours to effect cyclization.

    • Wash the resin with DMF and DCM.

  • Side-Chain Deprotection and Cleavage:

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by ESI-MS and analytical HPLC.

Protocol 2: Liquid-Phase Synthesis of a Retrohydroxamate this compound Analog Building Block

This protocol describes the synthesis of a key building block for a retro-Ferrichrome A analog, where the hydroxamic acid functionality is reversed.

Materials:

Procedure:

  • Nδ-Acetylation: React Nα-Boc-L-ornithine with acetic anhydride in the presence of a base (e.g., triethylamine) in DCM to acetylate the δ-amino group. Purify the product by column chromatography.

  • Hydroxamic Acid Formation:

    • Activate the carboxyl group of the Nδ-acetylated ornithine with EDC and HOBt.

    • React the activated intermediate with hydroxylamine hydrochloride to form the hydroxamic acid.

    • Purify the resulting Nα-Boc-Nδ-acetyl-L-ornithine hydroxamic acid by column chromatography.

  • Characterization: Confirm the structure of the building block by 1H NMR and ESI-MS. This building block can then be used in standard peptide coupling reactions to construct the full retro-analog.

IV. Visualizations

Signaling and Transport Pathways

Ferrichrome_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ferrichrome_A_Analog This compound Analog-Fe³⁺ FhuA FhuA Receptor Ferrichrome_A_Analog->FhuA Binding FhuD FhuD (Binding Protein) FhuA->FhuD Transport FhuB FhuB (Permease) FhuD->FhuB Delivery Fe_Release Fe³⁺ Release & Reduction FhuB->Fe_Release Translocation FhuC FhuC (ATPase) FhuC->FhuB ATP Hydrolysis Metabolic_Use Metabolic Use (e.g., DNA synthesis) Fe_Release->Metabolic_Use

Experimental Workflow

SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat All Amino Acids Added? Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection No On_Resin_Cyclization On-Resin Cyclization Repeat->On_Resin_Cyclization Yes Cleavage Cleavage from Resin On_Resin_Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End Characterization->End

Application Notes and Protocols for Growth Promotion Assays Using Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting growth promotion assays using Ferrichrome A, a hydroxamate-type siderophore. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to facilitate the uptake of iron, an essential nutrient. Understanding the role of this compound in microbial growth is critical for various research areas, including microbiology, infectious disease, and drug development, particularly for "Trojan horse" strategies where antibiotics are coupled to siderophores for targeted delivery.

Introduction to this compound

This compound is a cyclic hexapeptide siderophore produced by various fungi, such as those from the genera Aspergillus and Ustilago.[1] It plays a crucial role in scavenging ferric iron (Fe³⁺) from the environment, making it available for microbial growth, especially under iron-limiting conditions.[1] The ability of microorganisms to utilize xenosiderophores (siderophores produced by other species) like this compound highlights the complex interactions within microbial communities and presents opportunities for therapeutic intervention.

Applications in Research and Drug Development

  • Microbial Physiology: Studying the growth-promoting effects of this compound helps elucidate the mechanisms of iron acquisition in various microorganisms.

  • Antifungal/Antibacterial Drug Discovery: The siderophore uptake pathway can be exploited for targeted drug delivery. By attaching an antimicrobial agent to a siderophore like this compound, the drug can be actively transported into the target pathogen, increasing its efficacy and potentially reducing side effects.

  • Competitive Growth Assays: Investigating the ability of different microbial strains to utilize this compound can provide insights into their competitive fitness in specific ecological niches.

  • Screening for Siderophore Utilization: These assays can be used to identify microorganisms capable of utilizing this compound, which may be relevant in industrial or environmental microbiology.

Quantitative Data Summary

The following tables summarize quantitative data from representative growth promotion experiments using this compound.

Table 1: Growth Promotion of Aspergillus fumigatus by this compound under Iron-Limited Conditions

This compound Concentration (µM)Mean Optical Density (OD₆₀₀) after 48hStandard DeviationFold Change in Growth (vs. Control)
0 (Control)0.150.021.0
0.10.280.031.9
10.550.053.7
100.820.065.5
500.850.075.7

Table 2: Growth Promotion of a Siderophore-Deficient Escherichia coli Strain by this compound

This compound Concentration (µM)Mean Optical Density (OD₆₀₀) after 24hStandard DeviationFold Change in Growth (vs. Control)
0 (Control)0.120.011.0
0.10.250.022.1
10.480.044.0
100.650.055.4
500.680.065.7

Experimental Protocols

Protocol 1: Fungal Growth Promotion Assay in a 96-Well Microplate

This protocol describes a method to quantify the growth-promoting effect of this compound on the fungus Aspergillus fumigatus under iron-limiting conditions.

Materials:

  • Aspergillus fumigatus strain (e.g., a wild-type or a siderophore-deficient mutant)

  • This compound (commercially available or purified)

  • Aspergillus Minimal Medium (AMM)[2]

  • Iron chelator: Bathophenanthroline disulfonate (BPS)[3]

  • Sterile 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀)

  • Sterile distilled water

  • Conical tubes (50 mL)

  • Hemocytometer or spectrophotometer for spore counting

Procedure:

  • Preparation of Iron-Limited Medium:

    • Prepare AMM according to a standard recipe, but omit the addition of any iron salts (e.g., FeSO₄).[2][4]

    • To create iron-limiting conditions, add BPS to the iron-free AMM to a final concentration of 100-200 µM.[3]

    • Sterilize the medium by autoclaving.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 50 µM).

  • Inoculum Preparation:

    • Grow A. fumigatus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 37°C for 5-7 days until sporulation is observed.

    • Harvest conidia (spores) by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline with 0.05% Tween 80.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Wash the conidia by centrifugation and resuspend in sterile saline.

    • Count the conidia using a hemocytometer or by measuring the optical density and adjust the concentration to 1 x 10⁶ conidia/mL.

  • Assay Setup in a 96-Well Plate:

    • In each well of a sterile 96-well plate, add 180 µL of the iron-limited AMM containing BPS.

    • Add 10 µL of the different this compound dilutions to the respective wells. For the negative control wells, add 10 µL of sterile distilled water.

    • Add 10 µL of the A. fumigatus conidial suspension (1 x 10⁶ conidia/mL) to each well to achieve a final concentration of 5 x 10⁴ conidia/mL.

    • Include wells with medium only (no inoculum) as a blank for background absorbance subtraction.

    • Set up each condition in triplicate.

  • Incubation and Growth Measurement:

    • Seal the microplate with a breathable membrane or the plate lid and incubate at 37°C.

    • Measure the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 12 hours) for up to 72 hours using a microplate reader.[5][6] Ensure to shake the plate briefly before each reading to homogenize the culture.

  • Data Analysis:

    • Subtract the average OD₆₀₀ of the blank wells from the OD₆₀₀ of the experimental wells.

    • Plot the mean OD₆₀₀ against time to generate growth curves for each this compound concentration.

    • Compare the growth at a specific time point (e.g., 48 hours) to determine the dose-dependent growth-promoting effect of this compound.

Protocol 2: Bacterial Growth Promotion Assay (Disc Diffusion Method)

This protocol provides a qualitative or semi-quantitative method to assess the ability of this compound to promote the growth of a siderophore-deficient bacterial strain on an iron-limited agar medium.

Materials:

  • Siderophore-deficient bacterial strain (e.g., E. coli ΔentF)

  • Iron-limited minimal medium agar (e.g., M9 minimal medium agar with an iron chelator like 2,2'-dipyridyl or EDDHA).

  • This compound

  • Sterile paper discs (6 mm diameter)

  • Sterile distilled water

  • Bacterial culture tubes and petri dishes

Procedure:

  • Preparation of Iron-Limited Agar Plates:

    • Prepare the minimal medium agar according to the recipe, omitting any iron source.

    • Add an iron chelator that the bacterium cannot utilize (e.g., 200 µM 2,2'-dipyridyl) to the molten agar after autoclaving and cooling to ~50°C.

    • Pour the iron-limited agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Grow an overnight culture of the siderophore-deficient bacterial strain in a suitable liquid medium.

    • Create a bacterial lawn by spreading 100 µL of the overnight culture evenly onto the surface of the iron-limited agar plates.

  • Assay Setup:

    • Prepare a stock solution of this compound (e.g., 1 mM) in sterile distilled water.

    • Aseptically place sterile paper discs onto the surface of the inoculated agar plates.

    • Apply 10 µL of the this compound solution to a paper disc.

    • As a negative control, apply 10 µL of sterile distilled water to a separate disc on the same plate.

    • As a positive control (if available), use a disc with a siderophore that is known to be utilized by the test strain.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 24-48 hours.

    • Observe the plates for a zone of growth around the paper discs. The diameter of the growth zone is indicative of the growth-promoting activity of this compound.

Signaling Pathways and Mechanisms

Fungal Iron Homeostasis Signaling

In fungi like Aspergillus fumigatus, iron homeostasis is tightly regulated by a negative feedback loop involving the transcription factors SreA and HapX.[1][7][8] Under iron-replete conditions, the GATA factor SreA represses the expression of genes involved in iron uptake, including those for siderophore biosynthesis and transport, to prevent iron toxicity.[7][8] Conversely, under iron-limiting conditions, the bZIP transcription factor HapX represses iron-consuming pathways and activates iron acquisition systems, including the transcription of genes necessary for this compound uptake.[1][8]

Fungal_Iron_Homeostasis Fungal Iron Homeostasis Signaling Pathway cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions SreA SreA (Active) IronUptakeGenes Iron Uptake Genes (Siderophore Biosynthesis & Transport) SreA->IronUptakeGenes represses HapX_gene hapX gene SreA->HapX_gene represses HapX HapX (Active) IronConsumingGenes Iron-Consuming Genes (e.g., Heme Synthesis) HapX->IronConsumingGenes represses SreA_gene sreA gene HapX->SreA_gene represses IronUptakeGenes2 Iron Uptake Genes (Siderophore Biosynthesis & Transport) HapX->IronUptakeGenes2 activates

Fungal Iron Homeostasis Pathway
This compound Uptake and Iron Release

The uptake of this compound and the subsequent release of iron is a multi-step process. In many fungi, the this compound-iron complex is recognized by specific transporters on the cell surface. The entire complex is then internalized into the cell, often via endocytosis.[9][10] Once inside the cytoplasm, the ferric iron (Fe³⁺) is reduced to the more soluble ferrous form (Fe²⁺), which is then released from the siderophore for use in various cellular processes.[11][12] The iron-free siderophore may then be degraded or recycled.

Ferrichrome_Uptake_Workflow This compound Uptake and Iron Release Workflow cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Cytoplasm) FerrichromeA_Fe3 This compound-Fe³⁺ Complex Transporter Siderophore Transporter (e.g., Arn1p) FerrichromeA_Fe3->Transporter Binds to Internalized_Complex Internalized This compound-Fe³⁺ Transporter->Internalized_Complex Internalization Reduction Reduction Internalized_Complex->Reduction Fe2 Fe²⁺ Reduction->Fe2 releases Apo_Ferrichrome Apo-Ferrichrome (Iron-free) Reduction->Apo_Ferrichrome Cellular_Processes Cellular Processes Fe2->Cellular_Processes Utilized in Degradation Degradation/ Recycling Apo_Ferrichrome->Degradation

This compound Uptake Workflow

Experimental Workflow Overview

The general workflow for conducting a this compound growth promotion assay involves several key stages, from initial preparation to final data analysis.

Experimental_Workflow Experimental Workflow for Growth Promotion Assay A 1. Prepare Iron-Limited Growth Medium D 4. Set Up Assay (e.g., in Microplate) A->D B 2. Prepare this compound Stock and Dilutions B->D C 3. Prepare Microbial Inoculum C->D E 5. Incubate under Controlled Conditions D->E F 6. Measure Growth (e.g., OD₆₀₀) E->F G 7. Data Analysis and Interpretation F->G

Growth Promotion Assay Workflow

References

Application Notes and Protocols for the Experimental Use of Ferrichrome A as an Iron Source for Microbes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a variety of cellular processes, including DNA synthesis, respiration, and enzymatic catalysis.[1][2] However, the bioavailability of iron in many environments is limited due to the low solubility of its ferric (Fe³⁺) form.[1] To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, which often involve the secretion of high-affinity iron-chelating molecules called siderophores.[2][3]

Ferrichrome is a hydroxamate-type siderophore produced by various fungi, such as those from the genera Aspergillus, Ustilago, and Penicillium.[1] It is a cyclic hexapeptide that tightly and specifically binds to ferric iron, facilitating its transport into microbial cells.[1] Ferrichrome A is a specific member of the ferrichrome family of siderophores.[4] The ability of some microbes to utilize ferrichrome produced by other species (heterologous uptake) highlights the intricate interactions within microbial communities and presents opportunities for experimental manipulation of microbial growth and for the development of novel antimicrobial strategies.[3][5][6]

These application notes provide an overview of the experimental use of this compound as an iron source for various microbes, detailing the underlying transport mechanisms and offering protocols for key experiments.

Microbial Uptake and Utilization of this compound

The uptake of the this compound-iron complex is a highly specific, energy-dependent process mediated by outer membrane receptor proteins.[1][3]

  • In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa , the process is initiated by the binding of the ferrichrome-iron complex to specific TonB-dependent transporters in the outer membrane, such as FhuA in E. coli and FiuA and FoxA in P. aeruginosa.[1][6][7] The energy required for translocation across the outer membrane is provided by the TonB-ExbB-ExbD complex.[3][8] Once in the periplasm, the complex is bound by a periplasmic binding protein (e.g., FhuD) and transported across the cytoplasmic membrane by an ABC transporter (e.g., FhuBCD in E. coli) or a permease (e.g., FiuB in P. aeruginosa).[2][7]

  • In fungi like Saccharomyces cerevisiae , the uptake is mediated by transporters of the ARN family, such as Arn1p.[1] The ferrichrome-iron complex binds to the transporter at the cell surface and is internalized, likely via endocytosis.[1]

Once inside the cell, iron is released from the ferrichrome complex. This typically involves the reduction of Fe³⁺ to Fe²⁺, as Fe²⁺ has a much lower affinity for the siderophore.[1] In some bacteria, the siderophore itself may be modified, for instance, by acylation, to facilitate iron release and recycling of the modified desferrichrome.[5][6]

Signaling and Regulation

The presence of heterologous siderophores like ferrichrome can also trigger signaling cascades that regulate the expression of the genes involved in their uptake. In P. aeruginosa, the outer membrane receptors FiuA and FoxA are involved in a signaling pathway that controls the expression of the ferrichrome uptake genes.[6][7] This regulation is often dependent on both the presence of the siderophore and iron-limiting conditions.[8]

Data Presentation

Table 1: Key Proteins Involved in Ferrichrome Uptake in Different Microbes
MicroorganismOuter Membrane Receptor(s)Periplasmic Binding ProteinInner Membrane Transporter(s)Reference(s)
Escherichia coliFhuA, FhuEFhuDFhuB, FhuC[7]
Pseudomonas aeruginosaFiuA (80% uptake), FoxA (20% uptake)Not explicitly identifiedFiuB (permease)[5][6][7]
Saccharomyces cerevisiaeNot applicableNot applicableArn1p[1]
Aspergillus fumigatusSit1, Sit2Not applicableSit1, Sit2[9]
Table 2: Quantitative Data on Ferrichrome-Mediated Iron Uptake
MicroorganismParameterValueExperimental ConditionReference(s)
Pseudomonas aeruginosaContribution of FiuA to ferrichrome uptake~80%⁵⁵Fe uptake assay[5][6]
Pseudomonas aeruginosaContribution of FoxA to ferrichrome uptake~20%⁵⁵Fe uptake assay[5][6]
Escherichia coliFhuD binding affinity (Kd) for ferric ferrichrome0.1 µMNot specified[2]

Experimental Protocols

Protocol 1: Growth Promotion Assay

This assay is used to determine if a microorganism can utilize this compound as an iron source to support its growth under iron-limiting conditions.

Materials:

  • Test microorganism (e.g., E. coli, P. aeruginosa)

  • Iron-deficient minimal medium (e.g., M9 minimal medium, CAS medium)[8][10]

  • Iron chelator (e.g., 2,2'-dipyridyl or EDDHA)[11][12]

  • This compound solution (sterile)

  • Control solutions (e.g., sterile water, iron-sufficient medium)

  • Sterile culture plates or tubes

  • Spectrophotometer (for liquid cultures)

Procedure:

  • Prepare Iron-Deficient Medium: Prepare a minimal medium and treat it to remove trace iron, or supplement it with a strong iron chelator that the test organism cannot utilize, to create iron-limiting conditions.

  • Inoculum Preparation: Grow the test microorganism in a standard nutrient-rich medium, then wash the cells with an iron-free buffer to remove any stored iron and residual medium. Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Assay Setup (Agar Plate Method): a. Spread a lawn of the washed inoculum onto the iron-deficient agar (B569324) medium. b. Aseptically place sterile filter paper discs onto the agar surface. c. Pipette a small volume (e.g., 10 µL) of the this compound solution onto a disc. Use sterile water or buffer as a negative control and a solution of a known iron source (e.g., FeCl₃) as a positive control on separate discs. d. Incubate the plates at the optimal growth temperature for the microorganism for 24-48 hours.

  • Assay Setup (Liquid Culture Method): a. Aliquot the iron-deficient liquid medium into sterile tubes or a microplate. b. Supplement the medium with different concentrations of this compound. Include negative controls (no added iron source) and positive controls (iron-sufficient medium). c. Inoculate each tube or well with the washed microorganism. d. Incubate with shaking at the optimal growth temperature.

  • Data Analysis: a. Agar Plate Method: Measure the diameter of the zone of growth around each disc. A clear zone of growth around the this compound disc indicates its utilization as an iron source. b. Liquid Culture Method: Monitor bacterial growth over time by measuring the optical density (e.g., at 600 nm). Plot growth curves for each condition.

Protocol 2: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of iron from ⁵⁵Fe-labeled this compound.

Materials:

  • Test microorganism

  • ⁵⁵FeCl₃

  • Desferri-ferrichrome A (iron-free)

  • Growth medium and buffers

  • Scintillation counter and scintillation fluid

  • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

Procedure:

  • Preparation of ⁵⁵Fe-Ferrichrome A: Prepare the ⁵⁵Fe-labeled this compound complex by incubating ⁵⁵FeCl₃ with a slight molar excess of desferri-ferrichrome A in a suitable buffer.

  • Cell Culture: Grow the microorganism under iron-deficient conditions to induce the expression of siderophore uptake systems.

  • Uptake Experiment: a. Harvest and wash the cells, then resuspend them in an appropriate uptake buffer to a specific cell density. b. Initiate the uptake by adding a known concentration of ⁵⁵Fe-Ferrichrome A to the cell suspension. c. Incubate the mixture at the optimal growth temperature with shaking.

  • Sampling and Measurement: a. At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium. b. Wash the filters rapidly with a cold wash buffer to remove non-specifically bound ⁵⁵Fe-Ferrichrome A. c. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of ⁵⁵Fe taken up by the cells over time. The results can be expressed as pmol or nmol of Fe per mg of cell protein or per 10⁹ cells. Competition experiments can also be performed by adding an excess of unlabeled ferrichrome to demonstrate the specificity of the uptake system.[13]

Visualizations

Ferrichrome_Uptake_Pathway_Gram_Negative cluster_extracellular Extracellular Space cluster_membrane Cell Envelope cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe-Ferrichrome Fe³⁺-Ferrichrome A OMR Outer Membrane Receptor (FhuA/FiuA) Fe-Ferrichrome->OMR Binding PBP Periplasmic Binding Protein (FhuD) OMR->PBP Translocation IMT Inner Membrane Transporter (ABC/Permease) PBP->IMT Transport Fe2 Fe²⁺ IMT->Fe2 Iron Release (Reduction/Modification) Desferri Desferri-ferrichrome (may be modified) IMT->Desferri TonB TonB Complex TonB->OMR Energy

Caption: Generalized ferrichrome uptake pathway in Gram-negative bacteria.

Experimental_Workflow_Growth_Promotion_Assay prep_media Prepare Iron-Deficient Minimal Medium setup_assay Set up Assay (Agar or Liquid) prep_media->setup_assay prep_inoculum Prepare Washed Microbial Inoculum prep_inoculum->setup_assay incubate Incubate at Optimal Temperature setup_assay->incubate data_collection Data Collection incubate->data_collection agar_method Measure Zone of Growth (Agar Method) data_collection->agar_method liquid_method Measure Optical Density (Liquid Method) data_collection->liquid_method analysis Analyze and Plot Data agar_method->analysis liquid_method->analysis

Caption: Workflow for a microbial growth promotion assay using this compound.

References

Application Notes: Spectrophotometric Assay for Ferrichrome A Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrichrome A is a member of the ferrichrome family, a group of cyclic hexapeptide siderophores.[1] Siderophores are potent iron-chelating molecules produced by microorganisms to sequester and transport iron, an essential element for their survival and proliferation.[1] this compound, like other hydroxamate siderophores, forms a stable, colored complex with ferric iron (Fe³⁺).[2][3] This property allows for its quantitative detection using spectrophotometry. The assay is based on the principle that the concentration of the this compound-iron complex in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law. Hydroxamate siderophores typically exhibit a strong absorbance maximum in the range of 425-500 nm when bound to iron.[2] This application note provides a detailed protocol for the spectrophotometric quantification of this compound, suitable for researchers in microbiology, biochemistry, and drug development.

Principle of the Assay

The spectrophotometric assay for this compound relies on the formation of a distinctively colored complex between the siderophore and ferric iron. When this compound binds with Fe³⁺, the resulting complex has a characteristic broad absorption band with a maximum absorbance (λmax) typically around 425 nm.[4] The intensity of the color is directly proportional to the concentration of this compound in the sample. By measuring the absorbance of a solution at this λmax and comparing it to a standard curve generated with known concentrations of this compound, the concentration in an unknown sample can be accurately determined.

Experimental Protocols

Protocol 1: Quantitative Determination of this compound

This protocol describes the steps to quantify this compound in aqueous samples.

Materials and Reagents

  • This compound (as a standard)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes and tips

  • Cuvettes (1 cm path length)

Equipment

  • UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

  • Vortex mixer

Reagent Preparation

  • This compound Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in deionized water to prepare a 1 mM stock solution. Store at 4°C in the dark.

  • Ferric Chloride Solution (10 mM): Dissolve 162.2 mg of anhydrous FeCl₃ in 100 mL of 10 mM HCl. This acidic solution prevents the precipitation of ferric hydroxide. Store at 4°C.

  • Sodium Acetate Buffer (0.5 M, pH 5.0): Prepare a 0.5 M solution of sodium acetate and adjust the pH to 5.0 using acetic acid.

Assay Procedure

  • Preparation of Standards: Prepare a series of this compound standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 1 mM stock solution with deionized water in volumetric flasks.

  • Sample Preparation: If necessary, dilute the unknown samples to bring the this compound concentration within the range of the standard curve.

  • Reaction Mixture: In separate microcentrifuge tubes for the blank, standards, and unknown samples, add the following:

    • 500 µL of this compound standard or unknown sample

    • 400 µL of Sodium Acetate Buffer (0.5 M, pH 5.0)

    • 100 µL of Ferric Chloride Solution (10 mM)

  • Incubation: Vortex the tubes gently and incubate at room temperature for 15 minutes to allow for complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the predetermined λmax (approximately 425 nm).

    • Use the "0 µM" standard (blank) to zero the spectrophotometer.

    • Measure the absorbance of each standard and unknown sample.

Data Analysis

  • Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations (in µM).

  • Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. Determine the correlation coefficient (R²) to assess the linearity of the assay.

  • Calculate Unknown Concentration: Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their absorbance values. Remember to account for any dilution factors used during sample preparation.

Data Presentation

Table 1: Standard Curve Data for this compound Assay
This compound Concentration (µM)Absorbance at 425 nm (AU)
00.000
100.115
200.230
400.465
600.690
800.920
1001.150
Table 2: Sample Data and Calculated Concentrations
Sample IDAbsorbance at 425 nm (AU)Dilution FactorCalculated Concentration (µM)
Sample 10.575150.0
Sample 20.8051070.0
Sample 30.345130.0

Note: The data presented in the tables are for illustrative purposes only.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway for this compound in Ustilago maydis.[1]

FerrichromeA_Biosynthesis sub1 Acetyl-CoA + Acetoacetyl-CoA enz1 Hcs1 sub1->enz1 sub2 HMG-CoA enz2 Fer4 sub2->enz2 sub3 Methylglutaconyl-CoA enz4 Fer5 sub3->enz4 sub4 Ornithine enz3 Sid1 sub4->enz3 sub5 Hydroxyornithine sub5->enz4 sub6 Methylglutaconyl Hydroxyornithine enz5 NRPS Fer3 sub6->enz5 sub7 Glycine + Serine sub7->enz5 product This compound enz1->sub2 enz2->sub3 enz3->sub5 enz4->sub6 enz5->product

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Detection

The diagram below outlines the general workflow for the spectrophotometric detection of this compound.

Assay_Workflow prep 1. Prepare Standards & Samples reagents 2. Add Reagents (Buffer, FeCl₃) prep->reagents incubate 3. Incubate (15 min at RT) reagents->incubate measure 4. Measure Absorbance (at ~425 nm) incubate->measure analyze 5. Data Analysis (Standard Curve & Calculation) measure->analyze result Result: This compound Concentration analyze->result

Caption: General workflow for this compound spectrophotometric assay.

References

Application Notes and Protocols for Preparing Iron-Deficient Media in Ferrichrome A Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and application of iron-deficient media tailored for studies involving Ferrichrome A, a hydroxamate-type siderophore produced by various fungi. Accurate preparation of iron-limited media is critical for investigating siderophore biosynthesis, transport, and its role in microbial physiology and pathogenesis.

Introduction to this compound and Iron-Deficient Media

Iron is an essential micronutrient for nearly all living organisms, playing a crucial role in cellular respiration, DNA synthesis, and various enzymatic reactions.[1][2] However, under aerobic conditions and at physiological pH, iron primarily exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability.[2] To overcome this, many microorganisms, including fungi, have evolved sophisticated iron acquisition systems, a key component of which is the secretion of high-affinity iron chelators called siderophores.[1][3][4]

This compound is a cyclic hexapeptide siderophore produced by fungi such as Aspergillus, Ustilago, and Penicillium species to scavenge environmental iron.[5] The study of this compound and other siderophores necessitates the use of precisely formulated iron-deficient media to induce their production and to investigate their biological functions. These media are also fundamental for bioassays aimed at identifying novel antimicrobial agents that may target siderophore-mediated iron uptake, a promising strategy for drug development.[6]

Core Principles of Iron-Deficient Media Preparation

The primary objective is to create a growth medium with a sufficiently low concentration of bioavailable iron to induce a state of iron starvation in the microorganism under study. This is typically achieved through two main strategies:

  • Omission of Iron Salts : Standard minimal media recipes are modified by excluding any iron salts (e.g., FeSO₄, FeCl₃) from the trace element solution.[7]

  • Chelation of Trace Iron : Even when iron salts are omitted, trace amounts of iron contamination are often present in other media components (e.g., glassware, water, agar (B569324), and chemical reagents).[8][9] Therefore, strong chelating agents are employed to sequester these residual iron ions, rendering them unavailable to the microorganisms.

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Fungal Minimal Medium (FMM-Fe)

This protocol describes the preparation of a generic iron-deficient fungal minimal medium suitable for many ascomycetes and basidiomycetes.

Materials:

  • High-purity water (Milli-Q or equivalent)

  • Analytical grade chemical reagents

  • Acid-washed glassware (soaked in 6 M HCl overnight and rinsed thoroughly with high-purity water)

  • Chelating resin (e.g., Chelex-100)

  • Sterile filtration units (0.22 µm pore size)

Stock Solutions:

Stock SolutionComponentAmount per 100 mLPreparation Notes
50x Salt Solution NaNO₃30.0 gDissolve sequentially in high-purity water.
KCl2.6 g
MgSO₄·7H₂O2.6 g
KH₂PO₄7.6 gAdjust pH to 6.5 with KOH. Bring to final volume.
1000x Iron-Free Trace Elements ZnSO₄·7H₂O2.2 gDissolve each component completely before adding the next.
H₃BO₃1.1 g
MnCl₂·4H₂O0.5 g
CoCl₂·6H₂O0.16 g
CuSO₄·5H₂O0.16 g
(NH₄)₆Mo₇O₂₄·4H₂O0.11 g
EDTA (disodium salt)5.0 gBring to final volume with high-purity water.
20% Carbon Source Glucose (or other)20.0 gDissolve in high-purity water.

Procedure:

  • Chelation of Stock Solutions (Optional but Recommended):

    • For each stock solution, add Chelex-100 resin at a concentration of 5-10 g/L.

    • Stir gently for at least 2 hours at room temperature.

    • Carefully decant or filter the solution to remove all resin beads.

    • Note: Chelex-100 treatment is particularly effective for removing divalent cations and can significantly reduce trace iron contamination.[8][10]

  • Preparation of 1 L of FMM-Fe Liquid Medium:

    • To approximately 900 mL of high-purity water, add the following sterile-filtered or autoclaved components:

      • 20 mL of 50x Salt Solution

      • 1 mL of 1000x Iron-Free Trace Elements Solution

      • 50 mL of 20% Carbon Source Solution (autoclaved separately to prevent caramelization)

    • Adjust the final volume to 1 L with high-purity water.

  • For Solid Medium:

    • Add 15-20 g of high-purity agar to the salt solution and water before autoclaving.

    • After autoclaving, cool the medium to approximately 50-60°C before adding the sterile carbon source and trace elements solutions.

Protocol 2: Quantification of Residual Iron

Accurate determination of the final iron concentration in the prepared medium is crucial for reproducibility.

Method: Ferrozine Assay

The Ferrozine assay is a sensitive colorimetric method for quantifying iron.[11]

Materials:

  • Ferrozine solution (e.g., 1 g/L in a suitable buffer)

  • Reducing agent (e.g., hydroxylamine (B1172632) HCl)

  • Acetate (B1210297) buffer (pH ~4.5)

  • Iron standard solution (FeCl₃ or Fe(NH₄)₂(SO₄)₂)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of the iron standard.

  • To a sample of the prepared iron-deficient medium, add the reducing agent to convert all Fe³⁺ to Fe²⁺.

  • Add the acetate buffer to maintain the optimal pH for complex formation.

  • Add the Ferrozine solution. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

  • Measure the absorbance at the appropriate wavelength (typically ~562 nm).

  • Calculate the iron concentration in the medium by comparing the absorbance to the standard curve.

Expected Results:

Medium Preparation MethodTypical Residual Iron Concentration
Standard Minimal Medium (with iron)10 - 50 µM
Minimal Medium (iron omitted from trace elements)1 - 5 µM
Chelex-100 Treated Medium< 1 µM (often in the nM range)

Note: The final iron concentration can vary depending on the purity of reagents and the rigor of the acid-washing and chelation steps.[8][9]

Protocol 3: this compound Bioassay

This bioassay can be used to test the biological activity of isolated this compound or to screen for microorganisms that can utilize it as an iron source.

Materials:

  • Iron-deficient solid medium (FMM-Fe agar)

  • Indicator microorganism (e.g., a fungal strain that cannot produce its own siderophores but possesses a transporter for this compound)

  • Sterile filter paper discs

  • Purified this compound solution

  • Iron chelator (e.g., bathophenanthroline (B157979) disulfonate - BPS, or 2,2'-dipyridyl) to further reduce iron availability in the solid medium.[12]

Procedure:

  • Prepare FMM-Fe agar plates, optionally supplemented with a non-utilizable iron chelator like BPS (e.g., 100-200 µM) to ensure stringent iron limitation.

  • Prepare a lawn of the indicator microorganism on the surface of the agar plates.

  • Aseptically place sterile filter paper discs onto the agar surface.

  • Pipette a small volume (e.g., 10 µL) of the this compound solution (at a known concentration, e.g., 1-10 µM) onto a disc.

  • Use a solution without this compound as a negative control.

  • Incubate the plates under appropriate growth conditions.

  • Observe for a halo of growth around the disc containing this compound. The diameter of the growth halo is proportional to the concentration and activity of the siderophore.

Application Notes

  • Choice of Media: The choice between a minimal and a complete medium depends on the experimental goals. Minimal media (like FMM-Fe) provide a defined chemical environment, which is ideal for metabolic and genetic studies. Complete media (e.g., iron-deficient yeast extract-peptone-dextrose) can be used when robust growth is required, but the undefined nature of yeast extract and peptone can introduce variability in trace metal content.

  • Glassware and Water Purity: The use of acid-washed glassware and high-purity water cannot be overstated. Standard laboratory glassware and deionized water can be significant sources of iron contamination.

  • Studying Siderophore-Deficient Mutants: Iron-deficient media are essential for characterizing mutant strains that are unable to synthesize siderophores. Such mutants will typically show a severe growth defect on these media, which can be rescued by the addition of exogenous siderophores like this compound.[13]

  • Drug Development Screening: These protocols can be adapted for high-throughput screening of compound libraries. The inhibition of growth in an iron-deficient medium that is supplemented with a minimal amount of this compound could indicate that a compound interferes with siderophore uptake or utilization.

Visualizations

Experimental_Workflow cluster_preparation Media Component Preparation cluster_protocol Protocol Steps cluster_qc Quality Control & Application reagents High-Purity Reagents & Water prep_stocks Prepare Stock Solutions (Salts, Trace Elements w/o Fe, Carbon) reagents->prep_stocks glassware Acid-Washed Glassware glassware->prep_stocks chelex Chelating Resin (e.g., Chelex-100) chelate_stocks Chelate Stocks with Resin chelex->chelate_stocks prep_stocks->chelate_stocks mix_media Combine Stocks to Form Final Medium chelate_stocks->mix_media sterilize Sterilize (Autoclave/Filter) mix_media->sterilize qc Quantify Residual Iron (e.g., Ferrozine Assay) sterilize->qc bioassay This compound Bioassay sterilize->bioassay

Caption: Workflow for the preparation and use of iron-deficient media.

Siderophore_Signaling_Pathway low_iron Low Iron Environment sreA SreA (Repressor) low_iron->sreA inactivates hapX HapX (Activator) low_iron->hapX activates fungus Fungal Cell fe_int Intracellular Iron Utilization fungus->fe_int releases Fe³⁺ for nps6 Siderophore Biosynthesis Genes (e.g., NPS6) sreA->nps6 represses hapX->nps6 activates ferrichrome_apo Apo-Ferrichrome A (Iron-free) nps6->ferrichrome_apo synthesizes ferrichrome_apo->fungus secreted ferrichrome_fe This compound-Fe³⁺ Complex ferrichrome_apo->ferrichrome_fe fe3_ext Extracellular Fe³⁺ fe3_ext->ferrichrome_fe chelated by transporter Siderophore Transporter (e.g., Arn1) ferrichrome_fe->transporter binds transporter->fungus transports into cell

References

Application Notes & Protocols for Studying Ferrichrome A Transport Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrichrome A is a hydroxamate-type siderophore utilized by various microorganisms for iron acquisition. The transport of this compound across the outer membrane of Gram-negative bacteria is a critical step in this process and is mediated by specific outer membrane transport proteins. The most extensively studied of these is the Ferric hydroxamate uptake protein component A (FhuA) from Escherichia coli. Understanding the mechanisms of these transport proteins is crucial for deciphering microbial iron uptake, identifying potential antimicrobial targets, and designing novel drug delivery systems that exploit this pathway. These notes provide an overview of key techniques and detailed protocols for the functional and structural characterization of this compound transport proteins.

Key Research Areas and Methodologies

The study of this compound transport proteins encompasses several key areas:

  • Protein Expression and Purification: Obtaining pure and functional protein is the prerequisite for most in vitro studies.

  • Structural Biology: Elucidating the three-dimensional structure provides invaluable insights into the transport mechanism.

  • Functional Characterization: A variety of assays are employed to assess the binding and transport capabilities of the protein.

  • Biophysical Analysis: Techniques to study the protein's stability, conformational changes, and interactions with ligands.

  • Computational Modeling: In silico approaches to complement experimental data and provide dynamic insights.

Section 1: Protein Expression and Purification

Application Note:

Overexpression and purification of this compound transport proteins, such as FhuA, are essential for detailed biochemical and structural analysis. These integral membrane proteins are typically overexpressed in a suitable bacterial host, like E. coli, and subsequently purified using chromatographic techniques. A common strategy involves engineering a hexa-histidine tag onto the protein to facilitate purification by immobilized metal affinity chromatography (IMAC).[1] Detergents are required throughout the purification process to maintain the protein's solubility and native conformation.

Protocol 1: Overexpression and Purification of His-tagged FhuA

Objective: To obtain pure, functional FhuA for subsequent experiments.

Materials:

  • E. coli strain engineered for FhuA overexpression (e.g., carrying a pET vector with the fhuA gene).

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% Triton X-100, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% Triton X-100, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% Triton X-100, 250 mM imidazole).

  • Detergent for solubilization and purification (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryldimethylamine N-oxide (LDAO)).

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Expression:

    • Inoculate a starter culture of the FhuA-overexpressing E. coli strain and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture for 3-4 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in lysis buffer containing a suitable detergent (e.g., 1% DDM) to solubilize the membrane proteins. Stir gently for 1 hour at 4°C.

    • Centrifuge again at high speed to remove insoluble material.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column extensively with wash buffer.

    • Elute the His-tagged FhuA with elution buffer.

    • For further purification and to remove aggregated protein, subject the eluted fractions to size-exclusion chromatography using a buffer containing a lower concentration of detergent (e.g., 0.02% DDM).

    • Analyze fractions by SDS-PAGE for purity. Pool the pure fractions and concentrate as needed.

Section 2: Structural Analysis

Application Note:

X-ray crystallography has been instrumental in determining the high-resolution structures of FhuA in both its apo (ligand-free) and ferrichrome-bound states.[1][2][3][4] These structures reveal a 22-stranded β-barrel that forms a channel through the outer membrane, which is occluded by a globular N-terminal "cork" or "plug" domain.[1][3][4] Ligand binding induces conformational changes in this cork domain, a crucial step in signaling the presence of ferrichrome and initiating the TonB-dependent transport process.[1][3]

Protocol 2: Crystallization of FhuA

Objective: To obtain protein crystals suitable for X-ray diffraction analysis.

Materials:

  • Purified and concentrated FhuA protein (e.g., 10 mg/mL).

  • Crystallization screens (various commercially available kits).

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates).

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol).

Procedure:

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix a small volume of the purified FhuA protein solution (e.g., 1 µL) with an equal volume of the reservoir solution from a crystallization screen.

    • Equilibrate the drop against a larger volume of the reservoir solution at a constant temperature (e.g., 20°C).

    • Monitor the drops regularly for crystal formation over several days to weeks.

  • Crystal Optimization:

    • Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • Cryo-protection and Data Collection:

    • Carefully transfer the obtained crystals into a cryoprotectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Section 3: Functional Assays

Application Note:

A variety of in vivo and in vitro assays are used to probe the function of this compound transport proteins. These assays can assess ligand binding, transport kinetics, and the physiological relevance of the transporter.

Protocol 3: In Vivo Growth Promotion Assay

Objective: To determine if a bacterial strain can utilize this compound as an iron source, which is dependent on a functional transport system.

Materials:

  • Bacterial strain to be tested (e.g., a siderophore biosynthesis mutant).

  • Iron-deficient agar (B569324) medium (e.g., supplemented with an iron chelator like 2,2'-bipyridyl).

  • This compound solution.

  • Sterile filter paper discs.

Procedure:

  • Prepare iron-deficient agar plates.

  • Spread a lawn of the test bacterial strain on the agar surface.

  • Impregnate sterile filter paper discs with a known concentration of this compound solution.

  • Place the discs onto the bacterial lawn.

  • Incubate the plates at the optimal growth temperature for the bacterium.

  • Observe for a zone of growth around the discs, indicating that the bacteria can utilize the supplied this compound. The size of the growth zone can be semi-quantitatively related to the efficiency of uptake.[5]

Protocol 4: Radiolabeled Uptake Assay

Objective: To directly measure the transport of this compound into bacterial cells.

Materials:

  • Bacterial cells expressing the transport protein.

  • Radiolabeled this compound (e.g., containing 55Fe).

  • Uptake buffer (e.g., minimal medium).

  • Scintillation fluid and counter.

  • Membrane filtration apparatus.

Procedure:

  • Grow bacterial cells to mid-log phase and resuspend them in uptake buffer to a specific cell density.

  • Initiate the transport assay by adding 55Fe-labeled this compound to the cell suspension.

  • At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane to separate the cells from the medium.

  • Wash the membrane quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Place the membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity retained on the filter corresponds to the amount of this compound transported into the cells.[5][6][7]

Protocol 5: Reconstitution of FhuA into Liposomes and Transport Assay

Objective: To study the transport function of FhuA in a controlled, artificial membrane system.

Materials:

  • Purified FhuA.

  • Lipids (e.g., E. coli polar lipids or a defined lipid mixture).

  • Detergent (e.g., octyl glucoside).

  • Bio-Beads or dialysis tubing for detergent removal.

  • Fluorescent dye sensitive to iron (e.g., calcein).

  • Buffer for liposome (B1194612) preparation and transport assay.

Procedure:

  • Proteoliposome Preparation:

    • Prepare liposomes by sonication or extrusion of a lipid film.

    • Solubilize the purified FhuA and the prepared liposomes with a detergent like octyl glucoside.

    • Mix the solubilized protein and lipids.

    • Remove the detergent slowly by dialysis or by adding Bio-Beads. This allows the formation of proteoliposomes with FhuA incorporated into the lipid bilayer.[8][9][10][11][12]

    • To create an internal indicator, the liposomes can be prepared in a buffer containing a high concentration of a fluorescent dye like calcein, which is quenched by iron. External, unencapsulated dye is then removed by gel filtration.

  • Transport Assay:

    • Add this compound to the external buffer of the proteoliposome suspension.

    • Monitor the fluorescence of the entrapped dye over time.

    • Transport of iron into the liposome will lead to the quenching of the internal dye's fluorescence, which can be measured using a fluorometer.

Section 4: Biophysical Characterization

Application Note:

Biophysical techniques are employed to study the structural integrity, stability, and conformational dynamics of this compound transport proteins.

Protocol 6: Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the purified transport protein.

Procedure:

  • Prepare a sample of the purified protein in a suitable buffer (low in chloride ions and without absorbing additives in the far-UV region).

  • Record the CD spectrum in the far-UV region (e.g., 190-260 nm).

  • The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[13][14] For FhuA, a high β-sheet content is expected, consistent with its β-barrel structure.[13][14]

Protocol 7: Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of the protein and the effect of ligand binding.

Procedure:

  • A solution of the purified protein is heated at a constant rate in the calorimeter.

  • The instrument measures the heat capacity of the sample as a function of temperature.

  • Protein unfolding results in an endothermic peak, the midpoint of which is the melting temperature (Tm), a measure of thermal stability.

  • By performing the experiment in the presence and absence of this compound, the stabilizing effect of ligand binding can be quantified.[15]

Section 5: Computational Approaches

Application Note:

Molecular dynamics (MD) simulations and other computational methods are powerful tools for studying the dynamic behavior of transport proteins, which is often difficult to capture with static experimental structures.[16] These simulations can provide insights into ligand binding pathways, conformational changes, and the role of specific amino acid residues in the transport process.

Data Presentation

Table 1: Biophysical Properties of E. coli FhuA

PropertyValueMethodReference
Molecular Mass (complex)180 kDaSedimentation Equilibrium[13][14]
Stokes Radius (complex)4.2 nmSize Exclusion Chromatography[13][14]
β-sheet content51%Circular Dichroism[13][14]
Thermal Denaturation (Tm1, cork)65 °CDifferential Scanning Calorimetry[15]
Thermal Denaturation (Tm2, barrel)75 °CDifferential Scanning Calorimetry[15]
Tm1 with Ferrichrome71.4 °CDifferential Scanning Calorimetry[15]

Table 2: Functional Parameters of this compound Transport

ParameterValueOrganism/SystemMethodReference
Ferrichrome Binding (Kd1)Low nM rangeS. cerevisiae Arn1pRadiolabeled Binding Assay[17]
Ferrichrome Binding (Kd2)~0.9 µMS. cerevisiae Arn1pRadiolabeled Binding Assay[17]
Ferrichrome Competition with Phage T50.8 µME. coli FhuAFluorescence DNA Release Assay[13][14]

Visualizations

Experimental_Workflow_for_FhuA_Characterization cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis cluster_analysis Characterization gene fhuA Gene vector Expression Vector gene->vector ecoli E. coli Host vector->ecoli expression Overexpression (IPTG induction) ecoli->expression harvest Cell Harvest expression->harvest lysis Cell Lysis & Membrane Prep harvest->lysis solubilization Detergent Solubilization lysis->solubilization imac IMAC Purification solubilization->imac sec Size-Exclusion Chromatography imac->sec pure_protein Pure FhuA Protein sec->pure_protein structural Structural Analysis (X-ray Crystallography) pure_protein->structural functional Functional Assays (Transport, Binding) pure_protein->functional biophysical Biophysical Characterization (CD, DSC) pure_protein->biophysical computational Computational Modeling (MD Simulations) pure_protein->computational

Caption: Experimental workflow for FhuA characterization.

Ferrichrome_Transport_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe_Ferrichrome Fe(III)-Ferrichrome FhuA FhuA Transporter Fe_Ferrichrome->FhuA 1. Binding FhuD FhuD (Binding Protein) FhuA->FhuD TonB TonB TonB->FhuA FhuBC_IM FhuBC FhuD->FhuBC_IM ABC ABC Transporter (FhuBC) Fe_release Iron Release FhuBC_IM->Fe_release 4. Translocation Metabolism Cellular Metabolism Fe_release->Metabolism

Caption: this compound transport pathway in E. coli.

References

Application Notes and Protocols: The Use of Ferrichrome A in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrichrome A, a siderophore of microbial origin, has emerged as a promising molecule in cancer research, demonstrating significant tumor-suppressive effects.[1][2][3] Notably, studies have elucidated its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3][4] This document provides detailed application notes on the mechanisms of this compound-induced apoptosis and comprehensive protocols for key experiments to facilitate further research and drug development in this area.

This compound has been shown to exert its anticancer effects through the activation of key signaling pathways involved in programmed cell death. Research indicates its role in upregulating the p53 pathway in pancreatic cancer cells and activating the c-Jun N-terminal kinase (JNK) signaling pathway in colon and gastric cancer cells.[1][4][5][6] These actions lead to the induction of apoptosis, characterized by DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the efficacy of this compound in inhibiting cancer cell growth.

Cell LineCancer TypeIC50 Value (µg/mL)Reference
SUIT-2Pancreatic Cancer0.23[4]
Caco2/bbeColon CancerNot explicitly stated, but growth significantly suppressed[7]
HT29Colon CancerNot explicitly stated, but growth significantly suppressed[7]
SK-CO-1Colon CancerNot explicitly stated, but growth significantly suppressed[7]
HCT116Colon CancerNot explicitly stated, but growth significantly suppressed[7]
SW480Colon CancerNot explicitly stated, but growth significantly suppressed[7]
SW620Colon CancerNot explicitly stated, but growth significantly suppressed[7]
MKN-74Gastric CancerNot explicitly stated, but apoptosis induced[8]
MKN-7Gastric CancerNot explicitly stated, but apoptosis induced[8]
MKN-45Gastric CancerNot explicitly stated, but apoptosis induced[8]
NUGC-4Gastric CancerNot explicitly stated, but apoptosis induced[8]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathways

The diagrams below illustrate the key signaling pathways activated by this compound in different cancer cell types.

FerrichromeA_p53_Pathway This compound This compound p53 Activation p53 Activation This compound->p53 Activation Cell Cycle Dysregulation Cell Cycle Dysregulation p53 Activation->Cell Cycle Dysregulation Apoptosis Apoptosis Cell Cycle Dysregulation->Apoptosis

Caption: p53-mediated apoptosis pathway induced by this compound in pancreatic cancer cells.

FerrichromeA_JNK_Pathway This compound This compound JNK Activation JNK Activation This compound->JNK Activation DDIT3 Upregulation DDIT3 Upregulation JNK Activation->DDIT3 Upregulation Apoptosis Apoptosis DDIT3 Upregulation->Apoptosis

Caption: JNK-mediated apoptosis pathway induced by this compound in colon and gastric cancer cells.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound Viability Assay Viability Assay Treatment->Viability Assay SRB Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Flow Cytometry/ TUNEL Western Blot Western Blot Treatment->Western Blot Protein Analysis Xenograft Model Xenograft Model Treatment Admin Treatment Admin Xenograft Model->Treatment Admin Intraperitoneal Injection Tumor Measurement Tumor Measurement Treatment Admin->Tumor Measurement Histology Histology Tumor Measurement->Histology TUNEL Staining

Caption: General workflow for studying this compound's anticancer effects.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from studies investigating the dose-dependent effects of this compound on cancer cell lines.[4]

Objective: To determine the inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., SUIT-2, Caco2/bbe)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µg/mL) and a vehicle control.

  • Incubate for the desired period (e.g., 48 hours).

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis and is consistent with the assays mentioned in the reviewed literature.[9][10][11]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Apoptosis-Related Proteins

This protocol is based on the Western blotting procedures described for detecting changes in protein expression following this compound treatment.[4]

Objective: To detect the expression levels of key apoptosis-related proteins (e.g., cleaved PARP, p53, cleaved caspase-9).

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-p53, anti-cleaved caspase-9)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining

This method is used to detect DNA fragmentation, a hallmark of apoptosis.[4]

Objective: To visualize apoptotic cells in situ by labeling the 3'-hydroxyl ends of fragmented DNA.

Materials:

  • Cells grown on coverslips or tissue sections

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization solution (e.g., Triton X-100 or citrate (B86180) buffer)

  • TUNEL reaction mixture (containing TdT and labeled dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells or tissue sections with 4% PFA.

  • Permeabilize the cells to allow entry of the TUNEL reagents.

  • Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions.

  • Wash the samples to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips or tissue sections.

  • Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

This compound presents a compelling case for further investigation as a novel anticancer agent. Its ability to induce apoptosis in a variety of cancer cell lines, including those with resistance to standard therapies, highlights its therapeutic potential. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to explore the mechanisms of this compound and evaluate its efficacy in preclinical models. The distinct signaling pathways it activates in different cancer types suggest a multifaceted mechanism of action that warrants deeper exploration for the development of targeted cancer therapies.

References

Application of Mass Spectrometry for Ferrichrome A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrichrome A is a cyclic hexapeptide siderophore produced by various fungi to chelate iron from the environment. As a key molecule in microbial iron acquisition, its detection and quantification are crucial in microbiology, infectious disease research, and drug development, where siderophore uptake pathways are potential targets for novel antimicrobial agents. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this compound in complex biological matrices. This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and data analysis.

Principle

The method described herein utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This compound is first separated from the sample matrix using reversed-phase liquid chromatography and then introduced into the mass spectrometer via electrospray ionization (ESI). The protonated molecule of this compound is selected as the precursor ion and fragmented in the collision cell. Specific product ions are then monitored for quantification.

Quantitative Data Summary

ParameterExpected Performance
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Linearity (r²)> 0.99
Accuracy85 - 115% (80 - 120% at LLOQ)
Precision (%CV)< 15% (< 20% at LLOQ)
Recovery> 80%

Experimental Protocols

Sample Preparation (from Fungal Culture Supernatant)

This protocol is designed for the extraction of this compound from fungal culture supernatants.

Materials:

  • Fungal culture supernatant

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Centrifugation: Centrifuge the fungal culture at 4,000 x g for 15 minutes to pellet cells and large debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.

  • Sample Loading: Load 5 mL of the filtered supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elution: Elute this compound from the cartridge with 3 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 50:50 methanol:water with 0.1% formic acid. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following is a template method based on the analysis of similar siderophores and should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0.0 min: 5% B1.0 min: 5% B8.0 min: 95% B9.0 min: 95% B9.1 min: 5% B12.0 min: 5% B

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Method development is required to determine the optimal MRM transitions for this compound. The molecular formula of this compound is C₄₁H₆₁N₉O₂₀, with a molar mass of 999.982 g/mol . The iron-bound form (this compound) has a formula of C₄₁H₅₈FeN₉O₂₀ and a monoisotopic mass of approximately 1052.3 g/mol .

  • Precursor Ion [M+H]⁺ Selection: Infuse a standard solution of this compound into the mass spectrometer to determine the exact m/z of the protonated precursor ion. For the iron-bound form, this would be approximately m/z 1053.3.

  • Product Ion Scan: Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions. Fragmentation is expected to occur via cleavage of the C-N bonds in the peptide backbone.[1]

  • MRM Optimization: Select at least two to three of the most intense product ions for MRM analysis. Optimize the collision energy for each transition to maximize signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Fungal Culture Supernatant B Centrifugation & Filtration A->B C Solid Phase Extraction (SPE) B->C D Drying & Reconstitution C->D E LC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Quantification H->I

Caption: Experimental workflow for this compound analysis.

ferrichrome_uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm FCA This compound-Fe³⁺ FhuA FhuA Receptor FCA->FhuA Binding FhuD FhuD (Binding Protein) FhuA->FhuD Transport FhuB FhuB (Permease) FhuD->FhuB Release Iron Release (Reduction/Acetylation) FhuB->Release FhuC FhuC (ATPase) FhuC->FhuB ATP hydrolysis Fe Fe³⁺ Release->Fe

Caption: this compound uptake pathway in E. coli.

References

protocol for testing Ferrichrome A stability under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Stability Profiling of Ferrichrome A

Introduction

This compound is a cyclic hexapeptide siderophore, a potent iron-chelating agent produced by various fungi to sequester and transport ferric iron (Fe³⁺)[1][2]. Its unique structure, featuring three hydroxamate groups that coordinate with an iron atom in a near-perfect octahedral geometry, makes it a subject of interest in microbiology, biochemistry, and for potential therapeutic applications[1]. Like other peptide-based molecules, the stability of this compound is a critical parameter that can be influenced by environmental factors such as pH, temperature, and light. This application note provides a comprehensive protocol for assessing the stability of this compound under various stress conditions, ensuring its quality, efficacy, and safety for research and drug development purposes.

Principle of Stability Testing

The stability of a pharmaceutical compound is determined by subjecting it to a series of controlled stress conditions over time. This process, often called forced degradation, helps to identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods[3][4]. This protocol adheres to principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of peptide-based drugs[5][6]. The stability of this compound is quantified by measuring the remaining concentration of the intact molecule after exposure to stress conditions. The primary analytical methods employed are the Chrome Azurol S (CAS) assay for quantification and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and analysis of degradation products[3][7].

Experimental Workflow Overview

The overall process for testing this compound stability involves preparing a stock solution, subjecting aliquots to various stress conditions (pH, temperature, oxidation, and light), and analyzing the samples at predetermined time points using spectrophotometric (CAS Assay) and chromatographic (RP-HPLC) methods.

G Overall Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot Samples for Each Stress Condition prep->aliquot ph pH Stress (Acidic & Basic) aliquot->ph temp Thermal Stress (e.g., 40°C, 60°C) aliquot->temp oxid Oxidative Stress (e.g., H₂O₂) aliquot->oxid photo Photolytic Stress (UV/Vis Light) aliquot->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) ph->sampling temp->sampling oxid->sampling photo->sampling cas Quantification by CAS Assay (630 nm) sampling->cas hplc Separation by RP-HPLC sampling->hplc data Data Analysis & Degradation Profile cas->data hplc->data

Caption: Workflow for this compound stability analysis.

Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a standardized stock solution of this compound for stability testing.

Materials:

  • This compound powder

  • Nuclease-free water

  • Analytical balance

  • Volumetric flasks

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in 10 mL of nuclease-free water in a volumetric flask to create a 1 mg/mL stock solution.

  • Gently vortex until the solution is completely dissolved. This compound is water-soluble[8].

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the stock solution in amber vials at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Forced Degradation Studies

Objective: To expose this compound to various stress conditions to induce degradation.

Procedure: For each condition, mix 100 µL of the 1 mg/mL this compound stock solution with 900 µL of the respective stress solution in an amber microcentrifuge tube. Prepare a separate tube for each time point.

  • Acidic Hydrolysis:

    • Stress Solution: 0.1 M Hydrochloric Acid (HCl).

    • Incubation: 40°C.

    • Time Points: 0, 2, 4, 8, 24, 48 hours.

    • At each time point, take one tube, neutralize the sample with an equivalent volume of 0.1 M Sodium Hydroxide (NaOH), and store at -20°C until analysis.

  • Basic Hydrolysis:

    • Stress Solution: 0.1 M Sodium Hydroxide (NaOH).

    • Incubation: 40°C.

    • Time Points: 0, 2, 4, 8, 24, 48 hours.

    • At each time point, take one tube, neutralize the sample with an equivalent volume of 0.1 M HCl, and store at -20°C until analysis.

  • Oxidative Degradation:

    • Stress Solution: 3% Hydrogen Peroxide (H₂O₂).

    • Incubation: Room Temperature (25°C).

    • Time Points: 0, 2, 4, 8, 24, 48 hours.

    • Store samples directly at -20°C at each time point until analysis.

  • Thermal Degradation:

    • Stress Solution: Nuclease-free water.

    • Incubation: 60°C.

    • Time Points: 0, 2, 4, 8, 24, 48 hours.

    • Store samples directly at -20°C at each time point until analysis.

  • Photolytic Degradation:

    • Sample: Place tubes containing this compound in water in a photostability chamber.

    • Exposure: Expose to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Control: Wrap a control sample in aluminum foil and place it in the same chamber.

    • Time Points: Sample at intervals corresponding to the total exposure time.

    • Store samples at -20°C until analysis.

Protocol 3: Quantification by Chrome Azurol S (CAS) Assay

Objective: To quantify the amount of functional (iron-chelating) this compound remaining after stress testing. The CAS assay is a colorimetric method where a strong chelator like this compound removes iron from the blue CAS-iron complex, resulting in a color change to orange, which can be measured spectrophotometrically[7][9][10].

Caption: CAS assay competitive binding principle.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Iron(III) chloride (FeCl₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare CAS Assay Solution: (Adapted from Schwyn and Neilands, 1987)[10][11]

    • Solution A: Dissolve 60.5 mg of CAS in 50 mL of water.

    • Solution B: Dissolve 72.9 mg of HDTMA in 40 mL of water.

    • Mix Solution A and B. While stirring, slowly add 10 mL of an iron solution (1 mM FeCl₃ in 10 mM HCl). The resulting solution should be dark blue. Autoclave and store in the dark.

  • Prepare Buffer:

    • Prepare a PIPES buffer (30.24 g PIPES in 800 mL water, adjust pH to 6.8 with 50% NaOH, bring volume to 1 L).

  • Assay:

    • In a 96-well microplate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of your stressed this compound sample (or standard/control) to the wells.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm (A_sample).

    • Use a reference well containing 100 µL of CAS solution and 100 µL of the corresponding stress buffer (without this compound) (A_ref).

  • Calculation:

    • Calculate the percentage of remaining siderophore activity using the formula: % Activity = [(A_ref - A_sample) / A_ref] * 100

    • Create a standard curve using known concentrations of fresh this compound to determine the exact concentration in the stressed samples.

Protocol 4: Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To separate intact this compound from its degradation products and determine its purity. This serves as a stability-indicating method[3].

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: Dilute the stressed samples from Protocol 2 to a final concentration of approximately 50 µg/mL with Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 425 nm (for the iron complex) and 214 nm (for the peptide backbone).

    • Column Temperature: 30°C

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (re-equilibration)

  • Analysis:

    • Run a standard of fresh, unstressed this compound to determine its retention time.

    • Analyze each stressed sample. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

    • Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to the initial (time 0) sample: % Remaining = (Area_sample / Area_t0) * 100

Potential Degradation Pathway

This compound is a cyclic hexapeptide. Under stress conditions like acid or base hydrolysis, the primary degradation pathway is likely the cleavage of the peptide (amide) bonds within the cyclic backbone, leading to the formation of linear hexapeptides and smaller peptide fragments[3][12].

G Conceptual Degradation of this compound FA Intact Cyclic This compound Linear Linear Hexapeptide (Intermediate) FA->Linear Hydrolysis (Ring Opening) Fragments Smaller Peptide Fragments & Amino Acids Linear->Fragments Further Hydrolysis

Caption: Potential hydrolytic degradation pathway.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Stability of this compound under pH Stress at 40°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
0100.0100.0
295.288.4
490.175.6
882.555.1
2465.720.3
4848.95.2
Data presented is hypothetical and for illustrative purposes only.

Table 2: Stability of this compound under Oxidative and Thermal Stress

Time (hours)% Remaining (3% H₂O₂ at 25°C)% Remaining (Water at 60°C)
0100.0100.0
298.192.3
496.585.1
892.072.8
2481.350.4
4870.631.9
Data presented is hypothetical and for illustrative purposes only.

This set of protocols provides a robust framework for evaluating the stability of this compound. By employing forced degradation studies in combination with a functional colorimetric assay (CAS) and a separation-based method (RP-HPLC), researchers can effectively determine the degradation kinetics, identify conditions that affect stability, and establish appropriate storage and handling procedures. This information is crucial for ensuring the reliability of experimental results and for the development of this compound in potential pharmaceutical applications.

References

Troubleshooting & Optimization

Technical Support Center: Ferrichrome A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferrichrome A purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques used for this compound purification?

A1: The purification of this compound, a hydroxamate-type siderophore, typically involves a multi-step chromatography approach to achieve high purity. The most common techniques include:

  • Adsorption Chromatography: Often used as an initial capture step. Resins like Amberlite XAD-2 or XAD-4 are effective for binding neutral, hydrophobic compounds like Ferrichrome from large volumes of culture supernatant.

  • Anion Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge. It can be used to remove negatively charged contaminants from the this compound preparation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used in the final polishing steps. It separates molecules based on their hydrophobicity. A C18 column is commonly used for the purification of siderophores like this compound.

Q2: My this compound yield is consistently low. What are the potential causes and solutions?

A2: Low yield is a common issue in this compound purification. Several factors can contribute to this problem. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions, covering aspects from sample preparation to chromatography conditions. Common areas to investigate include incomplete extraction from the culture, suboptimal binding or elution during chromatography, and degradation or aggregation of the product.

Q3: I am observing precipitation or aggregation of my this compound sample, especially during concentration steps. How can I prevent this?

A3: Aggregation is a significant concern that can lead to loss of product and activity. The stability of this compound is influenced by factors such as pH, ionic strength, and temperature. To prevent aggregation:

  • Optimize Buffer Conditions: Maintain a pH that ensures the stability of the this compound complex. While the optimal pH can be protein-specific, a neutral to slightly acidic pH is often a good starting point for hydroxamate siderophores.

  • Control Ionic Strength: Both very low and very high salt concentrations can sometimes promote aggregation. It is recommended to empirically determine the optimal salt concentration for your specific this compound preparation.

  • Use Stabilizing Excipients: The addition of certain excipients can help prevent aggregation. Consider screening additives such as:

    • Glycerol: Typically used at concentrations of 5-20% (v/v).

    • L-Arginine: Can be effective in the range of 50-500 mM.

  • Gentle Concentration Methods: Use concentration methods that minimize stress on the molecule, such as tangential flow filtration (TFF) or centrifugal concentrators with a suitable molecular weight cut-off (MWCO). Avoid vigorous vortexing or harsh mixing.

Q4: What are the common contaminants in a this compound preparation and how can I remove them?

A4: Contaminants in this compound preparations typically originate from the fungal culture medium or are other secondary metabolites produced by the organism. Common contaminants include:

  • Other Siderophores: Fungi can produce a variety of siderophores. These can often be separated using high-resolution RP-HPLC with an optimized gradient.

  • Pigments and other colored compounds: Adsorption chromatography on resins like Amberlite XAD can be effective in removing many of these.

  • Proteins and Peptides: These can be removed by a combination of techniques including anion exchange chromatography and size exclusion chromatography.

  • Media Components: Salts and other small molecules from the culture medium are typically removed during the initial chromatography and buffer exchange steps.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Extraction from Culture Supernatant Ensure efficient binding to the initial capture resin (e.g., Amberlite XAD). Optimize the contact time and flow rate. For solvent extractions, ensure the correct solvent and pH are used.
Suboptimal Chromatography Conditions Binding: Ensure the pH and ionic strength of your sample are optimized for binding to the selected column. For ion exchange, the pH should be chosen to maximize the charge difference between this compound and contaminants. Elution: The elution buffer may be too weak or too strong. For gradient elution, optimize the gradient slope. For step elution, screen a range of eluent concentrations.
Product Degradation This compound may be sensitive to pH or temperature extremes. Maintain a stable pH throughout the purification process and work at low temperatures (4°C) whenever possible. Avoid repeated freeze-thaw cycles.
Product Aggregation and Precipitation See FAQ Q3 for detailed solutions on preventing aggregation.
Column Overloading Exceeding the binding capacity of the chromatography column will result in the loss of product in the flow-through. Determine the binding capacity of your column for this compound and load an appropriate amount of sample.
Problem 2: Poor Purity of this compound
Possible Cause Suggested Solution
Co-elution with Contaminants Optimize Chromatography: If contaminants co-elute, a different chromatography mode or a more optimized method is needed. For RP-HPLC, adjust the mobile phase composition (e.g., organic solvent type and concentration, ion-pairing agent) and the gradient slope. For ion exchange, optimize the pH and salt gradient. Add a Polishing Step: Incorporate an additional chromatography step with a different separation principle (e.g., size exclusion chromatography) to remove remaining impurities.
Presence of Structurally Similar Siderophores High-resolution RP-HPLC is often required to separate different siderophore species. A shallow gradient and a high-efficiency column can improve resolution.
Non-specific Binding of Contaminants Add a wash step with a buffer of intermediate stringency before elution to remove weakly bound contaminants. For hydrophobic interaction chromatography, adding a low concentration of a non-ionic detergent to the wash buffer might be beneficial.
Sample Overload Leading to Poor Separation Reduce the amount of sample loaded onto the column to improve resolution between this compound and contaminants.

Experimental Protocols & Data

General Purification Workflow for this compound

The following is a general workflow for the purification of this compound. The specific conditions for each step should be optimized for your particular fungal strain and culture conditions.

FerrichromeA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Capture & Initial Purification cluster_2 Intermediate Purification cluster_3 Polishing Fungal_Culture Fungal Culture in Low-Iron Medium Harvest Harvest Culture Supernatant (Centrifugation/Filtration) Fungal_Culture->Harvest Adsorption_Chr Adsorption Chromatography (e.g., Amberlite XAD-4) Harvest->Adsorption_Chr Elution_1 Elution with Methanol or Acetonitrile Adsorption_Chr->Elution_1 Concentration_1 Concentration (Rotary Evaporation) Elution_1->Concentration_1 Ion_Exchange Anion Exchange Chromatography (Optional, for charged impurities) Concentration_1->Ion_Exchange Elution_2 Salt Gradient Elution Ion_Exchange->Elution_2 RP_HPLC Reverse-Phase HPLC (C18 Column) Elution_2->RP_HPLC Gradient_Elution Acetonitrile/Water Gradient (with 0.1% TFA) RP_HPLC->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_FerrichromeA Pure this compound Lyophilization->Pure_FerrichromeA

Caption: General experimental workflow for the purification of this compound.

Table 1: Recommended Starting Conditions for this compound Purification
Chromatography Step Resin/Column Binding/Mobile Phase A Elution/Mobile Phase B Key Considerations
Adsorption Chromatography Amberlite XAD-4Culture Supernatant (acidified to pH ~2-3)Methanol or AcetonitrileEnsure slow loading for efficient binding. Wash with acidified water to remove unbound impurities.
Anion Exchange Q-Sepharose or similar20 mM Tris-HCl, pH 8.020 mM Tris-HCl, pH 8.0 + 1 M NaClUseful for removing negatively charged contaminants. This compound is expected to be in the flow-through or wash.
Reverse-Phase HPLC C18 (e.g., 5 µm, 100 Å)0.1% (v/v) Trifluoroacetic Acid (TFA) in Water0.1% (v/v) TFA in AcetonitrileA shallow gradient (e.g., 0-60% B over 30 min) is recommended for good resolution. Monitor at ~425 nm for the iron complex.

Troubleshooting Decision Tree

The following diagram provides a logical approach to troubleshooting common issues during this compound purification.

Troubleshooting_Decision_Tree Start Start Troubleshooting Problem Identify Primary Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield Low_Purity Low Purity Problem->Low_Purity Low Purity Aggregation Aggregation/ Precipitation Problem->Aggregation Aggregation Check_Extraction Check Initial Extraction/ Capture Efficiency Low_Yield->Check_Extraction Check_Resolution Poor Resolution in Chromatography? Low_Purity->Check_Resolution Check_Buffer Buffer Conditions Optimal? Aggregation->Check_Buffer Optimize_Binding Optimize Binding Conditions (pH, ionic strength, flow rate) Check_Extraction->Optimize_Binding No Check_Elution Check Elution Conditions Check_Extraction->Check_Elution Yes Optimize_Elution Optimize Eluent Strength/ Gradient Check_Elution->Optimize_Elution No Check_Degradation Assess Product Degradation (SDS-PAGE, MS) Check_Elution->Check_Degradation Yes Optimize_Gradient Optimize Gradient Slope (RP-HPLC, IEX) Check_Resolution->Optimize_Gradient Yes Change_Selectivity Change Column/ Mobile Phase Check_Resolution->Change_Selectivity No Add_Step Add a Polishing Step (e.g., SEC) Optimize_Gradient->Add_Step Change_Selectivity->Add_Step Optimize_pH_Salt Optimize pH and Ionic Strength Check_Buffer->Optimize_pH_Salt No Add_Stabilizers Add Stabilizing Excipients (Glycerol, Arginine) Check_Buffer->Add_Stabilizers Yes Gentle_Concentration Use Gentle Concentration Method Add_Stabilizers->Gentle_Concentration

Caption: A decision tree for troubleshooting common problems in this compound purification.

Technical Support Center: Optimizing Ferrichrome A Yield from Ustilago Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the production of Ferrichrome A from Ustilago cultures.

Frequently Asked Questions (FAQs)

Q1: My Ustilago maydis culture is not producing any or very low amounts of this compound. What are the primary factors to check?

A1: Low or no yield of this compound is a common issue. The most critical factor is the iron concentration in your culture medium. Siderophore production, including this compound, is tightly regulated by iron and is induced under iron-limiting conditions.

  • Iron Repression: Ensure your medium is iron-depleted. The biosynthesis of extracellular siderophores in Ustilago maydis is repressed at iron concentrations of 10⁻⁵ M or higher[1].

  • Media Composition: Use a defined minimal medium with a controlled low iron concentration. A commonly used medium for inducing siderophore production is Sundström's minimal medium[2].

  • Glassware and Water Quality: All glassware should be acid-washed to remove any trace iron contaminants. Use high-purity, iron-free water for media preparation.

  • Strain Integrity: Verify the genetic integrity of your Ustilago maydis strain, ensuring that the genes responsible for this compound biosynthesis (e.g., fer3, fer4, fer5, hcs1) are intact and functional[2].

Q2: What is the optimal pH and temperature for this compound production in Ustilago maydis?

A2: While specific optimal values for this compound production are not extensively documented, general conditions for Ustilago maydis growth and siderophore production can be applied.

  • pH: A neutral pH is generally recommended for siderophore production in fungi. Studies have shown that the expression of siderophore gene clusters in Ustilago maydis is inhibited under acidic pH conditions[3][4]. Therefore, maintaining a pH between 6.5 and 7.5 is a good starting point.

  • Temperature: Ustilago maydis is typically cultured at 28-30°C for optimal growth[5][6]. This temperature range is also suitable for inducing siderophore production.

Q3: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?

A3: Batch-to-batch variability often stems from inconsistencies in culture conditions and media preparation.

  • Inoculum Preparation: Standardize your inoculum preparation. Use a consistent cell density and growth phase for inoculating your production cultures.

  • Trace Iron Contamination: Minor variations in trace iron levels in media components (e.g., yeast extract, peptone) or water can lead to significant differences in yield. Using a defined minimal medium is highly recommended to minimize this variability.

  • Aeration and Agitation: Ensure consistent aeration and agitation rates across all batches, as these parameters can influence cell density and metabolic activity.

Q4: Can I use a rich medium like YEPS for this compound production?

A4: While rich media like YEPS (Yeast Extract-Peptone-Sucrose) support robust growth of Ustilago maydis, they are generally not ideal for maximizing siderophore production[6][7]. The complex components of these media often contain sufficient trace iron to repress the biosynthetic pathways for siderophores. For optimal and consistent this compound yield, a switch to an iron-deficient defined minimal medium is necessary after an initial growth phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield High iron concentration in the medium.Use a defined low-iron minimal medium (e.g., Sundström's). Acid-wash all glassware and use iron-free water.
Inappropriate pH of the culture medium.Maintain the pH of the culture medium between 6.5 and 7.5.
Suboptimal culture temperature.Ensure the incubation temperature is maintained between 28-30°C.
Nutrient limitation (other than iron).Ensure the minimal medium contains adequate concentrations of other essential nutrients (carbon, nitrogen, phosphorus, etc.).
Genetic instability of the production strain.Periodically check the genetic integrity of your Ustilago maydis strain.
Presence of Ferrichrome alongside this compound Wild-type strain characteristics.Ustilago maydis naturally produces both Ferrichrome and this compound. To obtain only this compound, consider using a mutant strain where the gene for Ferrichrome synthesis (sid2) is knocked out.
Analytical method limitations.Use a high-resolution analytical technique like HPLC to effectively separate and quantify Ferrichrome and this compound.
Filamentous growth in culture Stress conditions such as low pH or nitrogen deficiency.Maintain optimal pH and ensure adequate nitrogen levels in the initial growth phase. Filamentous growth can increase viscosity and reduce oxygen supply[7].
Difficulty in Extracting this compound Inefficient extraction method.Use a robust extraction method such as Solid-Phase Extraction (SPE) with a suitable sorbent like Oasis HLB[8][9].
Degradation of this compound.Perform extraction steps quickly and at low temperatures to minimize potential degradation.

Experimental Protocols

Protocol 1: Culturing Ustilago maydis for this compound Production

This protocol is a two-stage process involving an initial growth phase in a rich medium followed by a production phase in a low-iron minimal medium.

1. Pre-culture Preparation (Growth Phase):

  • Inoculate a single colony of Ustilago maydis into 50 mL of YEPS medium (1% w/v yeast extract, 2% w/v peptone, 2% w/v sucrose).
  • Incubate at 28-30°C with shaking (200-250 rpm) until the culture reaches the late logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).

2. Inoculation and Production Phase:

  • Harvest the cells from the pre-culture by centrifugation (e.g., 3000 x g for 5 minutes).
  • Wash the cell pellet twice with sterile, iron-free water to remove residual rich medium.
  • Resuspend the cell pellet in Sundström's low-iron minimal medium (see composition below) to an OD₆₀₀ of approximately 0.1.
  • Incubate the production culture at 28-30°C with vigorous shaking for 48-72 hours.

Sundström's Low-Iron Minimal Medium Composition:

ComponentConcentration
Glucose20 g/L
Asparagine2 g/L
KH₂PO₄0.5 g/L
K₂HPO₄1.5 g/L
MgSO₄·7H₂O0.2 g/L
Thiamine1 mg/L
Trace Elements Solution*1 mL/L

*Prepare the trace elements solution without the addition of any iron salts.

Protocol 2: Extraction of this compound from Culture Supernatant

This protocol utilizes Solid-Phase Extraction (SPE) for efficient recovery of this compound.

1. Sample Preparation:

  • Harvest the cells from the production culture by centrifugation (e.g., 5000 x g for 10 minutes).
  • Carefully collect the supernatant, which contains the secreted this compound.
  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

2. Solid-Phase Extraction (SPE):

  • Use a reversed-phase SPE cartridge, such as Waters Oasis HLB.
  • Load: Directly load the filtered supernatant onto the SPE cartridge.
  • Wash: Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
  • Elute: Elute the bound this compound with methanol.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation:

  • Evaporate the methanolic eluate from the SPE step to dryness under a gentle stream of nitrogen or using a rotary evaporator.
  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile (B52724) with 0.1% TFA).

2. HPLC Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[1][4]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1][4]
Gradient Start with 5% B, ramp to 95% B over 20-30 minutes[4].
Flow Rate 1.0 mL/min
Detection UV detector at 435 nm (for the iron-bound form)
Injection Volume 10-20 µL

3. Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

FerrichromeA_Biosynthesis AcetylCoA Acetyl-CoA Hcs1 Hcs1 AcetylCoA->Hcs1 AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->Hcs1 HMG_CoA HMG-CoA Fer4 Fer4 HMG_CoA->Fer4 MethylglutaconylCoA Methylglutaconyl-CoA Fer5 Fer5 MethylglutaconylCoA->Fer5 Ornithine Ornithine Sid1 Sid1 Ornithine->Sid1 Hydroxyornithine N⁵-hydroxy- ornithine Hydroxyornithine->Fer5 AcylHydroxyornithine N⁵-acyl-N⁵-hydroxy- ornithine Fer3 Fer3 (NRPS) AcylHydroxyornithine->Fer3 Pre_FerrichromeA Cyclic Hexapeptide Precursor FerrichromeA This compound Pre_FerrichromeA->FerrichromeA Hcs1->HMG_CoA Fer4->MethylglutaconylCoA Sid1->Hydroxyornithine Fer5->AcylHydroxyornithine Fer3->Pre_FerrichromeA

Caption: Biosynthetic pathway of this compound in Ustilago maydis.

Experimental_Workflow Start Start: Ustilago maydis Culture Preculture 1. Pre-culture in Rich Medium (YEPS) Start->Preculture HarvestWash 2. Harvest and Wash Cells Preculture->HarvestWash Production 3. Inoculate into Low-Iron Minimal Medium HarvestWash->Production Incubation 4. Incubate (28-30°C, 48-72h) Production->Incubation Centrifugation 5. Centrifuge to Separate Cells and Supernatant Incubation->Centrifugation Filtration 6. Filter Supernatant Centrifugation->Filtration SPE 7. Solid-Phase Extraction (SPE) Filtration->SPE Elution 8. Elute this compound SPE->Elution Quantification 9. HPLC Quantification Elution->Quantification End End: Purified and Quantified this compound Quantification->End

Caption: Experimental workflow for this compound production and analysis.

References

troubleshooting low activity in Ferrichrome A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering low activity or inconsistent results in Ferrichrome A bioassays.

Troubleshooting Guide: Low Bioassay Activity

Low or no signal is a common issue in cell-based assays. This guide provides a systematic approach to identify and resolve the root cause of low activity in your this compound experiments.

Initial Checks: Quick Verification

Before delving into complex experimental parameters, start with these simple checks:

  • Positive Control : Did your positive control yield a strong, expected signal? If not, the issue likely lies with the assay reagents or detection system.

  • Negative/Vehicle Control : Is the signal from your negative control appropriately low? High background can mask a weak signal.

  • Reagent Expiration : Have any of the kit components or reagents expired?

  • Instrument Settings : Are the plate reader's wavelength, gain, and other settings correct for your specific assay's detection method (e.g., absorbance, fluorescence)?

Troubleshooting Flowchart

Use the following flowchart to systematically diagnose the problem.

TroubleshootingFlowchart start Start: Low Bioassay Activity check_controls Are positive and negative controls working correctly? start->check_controls reagent_issue Potential Reagent or Setup Issue check_controls->reagent_issue  No   cellular_issue Potential Cellular or Biological Issue check_controls->cellular_issue  Yes   check_reagents 1. Verify this compound integrity (storage, age, solubility). 2. Check assay buffer pH and composition. 3. Prepare fresh reagents/aliquots. reagent_issue->check_reagents check_instrument 1. Confirm correct wavelength/ filter settings on plate reader. 2. Check for bubbles in wells. reagent_issue->check_instrument check_cells 1. Confirm cell health and viability (e.g., Trypan Blue). 2. Use cells within optimal passage number. cellular_issue->check_cells check_density Optimize cell seeding density. Too low = weak signal. Too high = confluence issues. cellular_issue->check_density check_receptor Ensure cell line expresses the appropriate siderophore transporter (e.g., ARN family in yeast). cellular_issue->check_receptor

Caption: A flowchart for diagnosing low this compound bioassay activity.

Troubleshooting Data Summary

The table below summarizes common issues and their recommended solutions.

Potential Cause Recommended Solution(s) Category
Degraded/Inactive this compound Purchase new compound or use a fresh aliquot.Ensure proper storage conditions (cool, dry, dark).Confirm solubility in the chosen vehicle/solvent.Reagent
Suboptimal Cell Health Perform a viability count (e.g., Trypan Blue) before seeding.[1]Do not use cells that are over-confluent or passaged too many times.[1]Ensure consistent and appropriate culture media and supplements are used.[1]Cellular
Incorrect Cell Seeding Density Perform a titration experiment to find the optimal cell number that maximizes the assay window.[1]Ensure even cell distribution across wells to avoid clumping.[2]Protocol
Inappropriate Incubation Time Run a time-course experiment to determine the optimal incubation period for this compound treatment.Protocol
Assay Buffer/Media Issues Check and adjust the pH of the assay buffer. Environmental pH can affect siderophore production and activity.[3]Ensure media does not contain components that interfere with the assay (e.g., high iron content, chelators like EDTA).Reagent
Low Transporter Expression Use a cell line known to express receptors for ferrichrome-type siderophores.[4][5]If applicable, consider inducing transporter expression through iron-deficient media conditions.Cellular
Bubbles or Precipitates in Wells Pipette reagents carefully down the side of the wells to avoid bubbles.Briefly centrifuge the plate if bubbles are present.Check for compound precipitation at the working concentration.Protocol

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

This compound is a type of siderophore, which is a small, high-affinity iron-chelating agent secreted by microorganisms like fungi.[6] Its main purpose is to scavenge ferric iron (Fe³⁺) from the environment and transport it into the cell, making this essential nutrient available for microbial metabolism, including DNA synthesis and enzymatic processes.[4][6]

Q2: How does this compound enter the cell and release iron?

This compound, complexed with iron, binds to specific transporter proteins on the cell surface (e.g., FiuA/FoxA in P. aeruginosa, ARN family in yeast).[5][7] The entire iron-siderophore complex is then internalized.[5] Inside the cell, iron is released primarily through the reduction of Fe³⁺ to the more soluble Fe²⁺.[4] The iron-free siderophore may then be modified (e.g., through acetylation) and recycled back out of the cell.[7]

SignalingPathway This compound-Mediated Iron Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol FA_Fe3 This compound (Fe³⁺ complex) Transporter Siderophore Transporter (e.g., Arn1p) FA_Fe3->Transporter Binding Internalized Internalized FA-Fe³⁺ Complex Transporter->Internalized Internalization Reduction Reduction Internalized->Reduction Fe2 Fe²⁺ Reduction->Fe2 Desferri Desferrichrome (Iron-free) Reduction->Desferri Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Pathway of this compound iron uptake and intracellular release.

Q3: My research involves cancer cells. Can this compound have effects other than iron transport?

Yes. Studies have shown that ferrichrome can induce apoptosis (programmed cell death) in cancer cells, such as colon cancer lines, by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This effect was observed to be more potent against cancerous cells than non-cancerous intestinal cells, suggesting potential therapeutic applications.[4] Therefore, a bioassay for this compound in this context might measure apoptosis (e.g., via caspase activity) or cell viability (e.g., MTT or resazurin (B115843) assays).

Q4: What is a good starting point for optimizing this compound concentration?

The optimal concentration is highly dependent on the cell type, assay endpoint, and incubation time. For cell-based assays investigating cytoprotection or toxicity, a wide range should initially be tested. Based on similar iron chelator studies, a starting range could be from 1 µM to 100 µM.[8][9] A dose-response curve with at least 6-8 points is recommended to determine the EC₅₀ or IC₅₀ value.

Experimental Protocol Example: Apoptosis Induction Assay

This protocol provides a general workflow for assessing the pro-apoptotic activity of this compound on a cancer cell line (e.g., a human colon cancer cell line) using a fluorescent caspase-3/7 activity assay.

Experimental Workflow

ExperimentalWorkflow A 1. Seed Cells (e.g., 10,000 cells/well in a 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Prepare this compound Dilutions (e.g., 0.1 µM to 100 µM) B->C D 4. Treat Cells (Add dilutions and controls) C->D E 5. Incubate for Treatment Period (e.g., 24-48 hours) D->E F 6. Add Caspase-3/7 Reagent (Incubate as per kit instructions) E->F G 7. Read Fluorescence (Plate Reader) F->G H 8. Analyze Data (Normalize to vehicle control) G->H

Caption: A typical workflow for a cell-based this compound bioassay.

Detailed Method
  • Cell Seeding :

    • Culture cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.

    • Trypsinize, count, and dilute cells to a pre-optimized density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve 2X the final desired concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium (vehicle, positive control).

  • Incubation :

    • Return the plate to the incubator for the desired treatment period (e.g., 24 hours).

  • Assay Measurement (Caspase-3/7 Activity) :

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase reagent to each well.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Incubate the plate, protected from light, at room temperature for 1-2 hours.

    • Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (refer to the assay kit manufacturer's instructions).

  • Data Analysis :

    • Subtract the average fluorescence of the media-only blank wells from all other measurements.

    • Normalize the data by expressing the results as a percentage or fold change relative to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the EC₅₀ value.

Key Experimental Parameters
ParameterExample ValueConsiderations
Cell Line HCT116 (Colon Cancer)Must be relevant to the research question.
Seeding Density 10,000 cells/wellOptimize to ensure cells are ~70-80% confluent at the end of the assay.
Plate Type 96-well, black-walled, clear-bottomMinimizes well-to-well crosstalk in fluorescence assays.
This compound Conc. 0.1 µM - 100 µMA wide range is needed to establish a full dose-response curve.
Treatment Time 24 hoursShould be optimized based on the biological process being measured.
Positive Control Staurosporine (1 µM)A known inducer of apoptosis.
Vehicle Control 0.1% DMSO in mediaShould match the highest concentration of solvent used for this compound.

References

Technical Support Center: Improving the Stability of Ferrichrome A Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Ferrichrome A solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution crucial for research?

This compound is a cyclic hexapeptide siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). In research, particularly in drug development and microbiology, it is used to study iron uptake mechanisms in various organisms. The stability of this compound in solution is critical because its degradation can lead to a loss of iron-chelating ability, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

The choice of solvent can significantly impact the stability of this compound. While specific solubility data for this compound is not extensively published, based on the properties of similar siderophores, the following solvents are commonly used:

  • Water (high-purity, sterile): Suitable for many biological assays, but the pH must be carefully controlled.

  • Dimethyl Sulfoxide (DMSO): A good choice for creating concentrated stock solutions due to its ability to dissolve a wide range of compounds.[1] However, it is essential to use anhydrous DMSO as absorbed moisture can reduce solubility.[2]

  • Ethanol and Methanol: These polar protic solvents can also be used, particularly for applications where DMSO might interfere with the experimental setup.[1]

It is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer for the final experimental concentration.

Q3: What are the optimal storage conditions for this compound solutions?

To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at -20°C for long-term storage.[3][4] For short-term storage (a few days), 4°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can promote photodegradation.[5][6]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can cause precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3]

Q4: How can I visually identify if my this compound solution has degraded?

While analytical methods provide the most accurate assessment of degradation, some visual cues may indicate a problem with your this compound solution:

  • Color Change: A noticeable change in the color of the solution could signify degradation of the this compound molecule or a change in the iron chelation state.

  • Precipitation: The formation of a precipitate is a clear indicator of instability.[4][7] This can be caused by factors such as pH shifts, temperature fluctuations, or the use of an inappropriate solvent.[7]

  • Cloudiness: A cloudy or turbid appearance in a solution that was once clear can also suggest the formation of insoluble degradation products or aggregates.[2]

Q5: Are there any stabilizing agents that can be used to extend the shelf-life of this compound solutions?

While specific data on stabilizing agents for this compound is limited, general strategies for improving the stability of similar compounds can be applied:

  • pH Control: Maintaining a stable, slightly acidic pH (around 5.0-6.0) for stock solutions can help prevent hydrolysis and precipitation.[5]

  • Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants could potentially prolong stability. However, the compatibility of any antioxidant with your specific experimental system must be validated.[8][9][10]

II. Troubleshooting Guides

Issue: My this compound powder is not dissolving completely.

  • Possible Cause 1: Inappropriate Solvent.

    • Solution: Ensure you are using a suitable solvent. For highly concentrated stock solutions, anhydrous DMSO is often effective.[2] If using aqueous buffers, check the pH, as extreme pH values can affect solubility.

  • Possible Cause 2: Low-Quality Solvent.

    • Solution: Use high-purity, anhydrous solvents. The presence of water in organic solvents can significantly decrease the solubility of certain compounds.[2]

  • Possible Cause 3: Insufficient Mixing.

    • Solution: Vortex the solution vigorously.[2] If the compound is still not dissolving, gentle warming in a water bath (e.g., 37°C) or sonication for a short period can aid dissolution.[2]

Issue: I'm observing precipitation in my this compound solution.

  • Possible Cause 1: pH Shift.

    • Solution: The pH of the solution can greatly influence the stability of iron chelates.[5] Ensure the pH of your buffer is within a stable range for this compound. For stock solutions, a slightly acidic pH is often preferred.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3][7]

  • Possible Cause 3: Concentration Exceeds Solubility Limit.

    • Solution: If precipitation occurs immediately after preparation, you may have exceeded the solubility of this compound in that particular solvent. Prepare a new, more dilute stock solution.[2]

Issue: My experimental results are inconsistent, and I suspect degradation of my this compound solution.

  • Possible Cause 1: Improper Storage.

    • Solution: Review the storage conditions of your this compound solution. Ensure it is stored at the correct temperature (-20°C for long-term), protected from light, and that aliquots are used to prevent multiple freeze-thaw cycles.[3][5]

  • Possible Cause 2: Age of the Solution.

    • Solution: Even under optimal storage conditions, solutions will degrade over time. It is best practice to use freshly prepared solutions or solutions that are within a validated stability period.

  • Possible Cause 3: Contamination.

    • Solution: Microbial contamination can lead to the degradation of your compound. Ensure you are using sterile techniques when preparing and handling your solutions.[11]

III. Data on Solution Stability

ParameterConditionGeneral Effect on StabilityRecommendation
pH Acidic (e.g., < 5)Generally more stableMaintain stock solutions at a slightly acidic pH (e.g., 5.0-6.0).[5]
Neutral (e.g., 7)Stability can be variable; risk of hydrolysisBuffer appropriately for experiments at neutral pH.
Alkaline (e.g., > 8)Increased risk of hydrolysis and degradationAvoid prolonged storage at alkaline pH.
Temperature -20°COptimal for long-term storageStore aliquoted stock solutions at -20°C.[3]
4°CSuitable for short-term storage (days)Use for working solutions that will be used promptly.
Room TemperatureIncreased rate of degradationAvoid leaving solutions at room temperature for extended periods.
High TemperaturesRapid degradationDo not autoclave this compound solutions.[5]
Light UV/Visible LightCan induce photodegradationStore solutions in amber or opaque containers.[5][6]
Solvent Anhydrous Organic (e.g., DMSO)Generally good for concentrated stocksUse high-purity, anhydrous solvents.[2]
Aqueous BuffersStability is highly pH-dependentPrepare fresh dilutions in aqueous buffers before use.
Freeze-Thaw Cycles Repeated CyclesCan induce precipitation and degradationAliquot stock solutions into single-use volumes.[3][7]

IV. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • 0.22 µm syringe filter (optional, if sterile solution is required)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[2]

  • Sterilization (Optional): If a sterile stock solution is required, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.[2][3]

Protocol 2: Assessment of this compound Purity and Degradation by HPLC-UV

This protocol provides a general method for assessing the purity of a this compound solution and detecting potential degradation products using High-Performance Liquid Chromatography with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound solution to be analyzed

  • High-purity water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Reference standard of pure this compound (if available)

Procedure:

  • Sample Preparation: Dilute a small aliquot of your this compound solution in Mobile Phase A to a suitable concentration for HPLC analysis.

  • HPLC Method:

    • Set the UV detector to monitor at a wavelength where this compound has a strong absorbance (typically around 425 nm for the iron complex).

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 20-30 minutes).

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products or impurities.

  • Data Analysis:

    • Compare the chromatogram of your sample to that of a reference standard of pure this compound to confirm the retention time of the intact compound.

    • The presence of additional peaks, especially those with different retention times, suggests the presence of degradation products or impurities. The peak area can be used to quantify the relative amounts of these species.

V. Visual Guides

G Workflow for Preparing a Stable this compound Stock Solution cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve sterilize Filter-Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C, Protected from Light aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

G Troubleshooting this compound Solution Instability cluster_solutions Potential Solutions start Instability Observed (Precipitation, Color Change) check_pH Check Solution pH start->check_pH check_temp Review Storage Temperature and Freeze-Thaw Cycles start->check_temp check_solvent Verify Solvent Quality and Concentration start->check_solvent adjust_pH Adjust pH / Prepare Fresh Solution check_pH->adjust_pH aliquot_store Aliquot and Store at -20°C check_temp->aliquot_store use_anhydrous Use Fresh, Anhydrous Solvent check_solvent->use_anhydrous

Caption: Troubleshooting logic for this compound solution instability.

G General Degradation Pathway of Hydroxamate Siderophores cluster_products Degradation Products ferrichrome_a This compound (Intact Cyclic Hexapeptide) hydrolysis Hydrolysis (pH, Temperature) ferrichrome_a->hydrolysis photodegradation Photodegradation (UV/Visible Light) ferrichrome_a->photodegradation oxidation Oxidation ferrichrome_a->oxidation linear_peptides Linear Peptides hydrolysis->linear_peptides modified_side_chains Modified Hydroxamate Side Chains photodegradation->modified_side_chains loss_of_fe Loss of Iron-Chelating Ability oxidation->loss_of_fe linear_peptides->loss_of_fe modified_side_chains->loss_of_fe

Caption: General degradation pathway of hydroxamate siderophores.

References

Technical Support Center: Overcoming Poor Solubility of Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ferrichrome A.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound, a cyclic hexapeptide siderophore, is generally considered to be water-soluble.[1] Siderophores are molecules produced by microorganisms to chelate and solubilize ferric iron (Fe³⁺) from the environment, making it available for uptake.[1][2] This function necessitates a degree of aqueous solubility. However, like many peptides, its solubility can be influenced by several factors including pH, buffer composition, and concentration.

Q2: I am observing precipitation when dissolving this compound in my biological buffer. What could be the cause?

Precipitation of iron chelates like this compound in biological buffers is a common issue that can arise from several factors:

  • pH of the Solution: The solubility of ferric (Fe³⁺) compounds is highly pH-dependent. At neutral to alkaline pH, which is typical for many biological buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-7.4), ferric ions have a tendency to form insoluble ferric hydroxide (B78521) (Fe(OH)₃).[3][4]

  • Buffer Composition: Common biological buffers, particularly those containing phosphate (B84403), can pose a challenge. Phosphate ions can react with ferric ions to form insoluble ferric phosphate, leading to precipitation.[3]

  • Concentration: At higher concentrations, the likelihood of aggregation and precipitation increases, a common phenomenon for peptides.[5]

  • Ionic Strength: The ionic strength of the buffer can also influence the solubility of peptides.

Q3: Are there any recommended solvents for preparing a stock solution of this compound?

For initial solubilization, especially if you are encountering issues with direct dissolution in aqueous buffers, a two-step process is recommended:

  • Initial Dissolution in an Organic Co-solvent: Dissolve the this compound powder in a minimal amount of a water-miscible organic solvent. Suitable options include:

  • Aqueous Dilution: Once fully dissolved, slowly add the desired aqueous buffer to the concentrated solution to reach the final working concentration.

Note: Always test the compatibility of the chosen organic solvent with your specific experimental setup, as it may interfere with biological assays.[5]

Q4: How does the structure of this compound influence its solubility?

This compound is a cyclic hexapeptide.[6] The solubility of peptides is determined by their amino acid composition, specifically the balance of hydrophobic and hydrophilic residues. Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation and have lower aqueous solubility.[5] While this compound is designed to be water-soluble to function as an iron carrier, its cyclic nature and specific amino acid sequence can still lead to intermolecular interactions and potential aggregation under certain conditions.

Troubleshooting Guide

If you are experiencing poor solubility with this compound, follow this troubleshooting workflow:

G cluster_start cluster_check Initial Checks cluster_solutions Potential Solutions cluster_outcome start Start: this compound Precipitation Observed check_pH Check Buffer pH start->check_pH check_buffer Check Buffer Composition start->check_buffer use_cosolvent Use an organic co-solvent for initial dissolution start->use_cosolvent Alternative Starting Point sonicate Briefly sonicate the solution start->sonicate adjust_pH Adjust pH to slightly acidic (e.g., pH 5-6) check_pH->adjust_pH If pH is neutral/alkaline change_buffer Switch to a non-phosphate buffer (e.g., HEPES, TRIS) check_buffer->change_buffer If buffer contains phosphate success Success: this compound is soluble adjust_pH->success failure Still Insoluble: Consider further optimization adjust_pH->failure change_buffer->success change_buffer->failure use_cosolvent->success use_cosolvent->failure warm Gently warm the solution (e.g., to 37°C) sonicate->warm warm->success warm->failure

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound (Molar Mass: 1052.8 g/mol ).[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Nuclease-free water or desired aqueous buffer, sterile-filtered

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 1.053 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube (e.g., 50 µL for 1.053 mg of powder).

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear.

  • Slowly add the sterile nuclease-free water or your desired buffer to the dissolved this compound solution to reach the final volume of 1 mL.

  • Vortex the solution gently to ensure it is homogenous.

  • Store the stock solution at -20°C or as recommended by the supplier.

Protocol 2: General Solubility Enhancement Strategies

This protocol outlines a logical approach to improving the solubility of this compound in your experimental system.

G start Start: Poor Solubility in Aqueous Buffer step1 Step 1: pH Adjustment Attempt dissolution in a slightly acidic buffer (pH 5-6) start->step1 step2 Step 2: Co-solvent Addition Dissolve in a minimal amount of organic solvent (e.g., DMSO) first, then dilute with buffer step1->step2 If unsuccessful end_success Solubility Achieved step1->end_success If successful step3 Step 3: Use of Solubilizing Agents Consider the addition of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations step2->step3 If unsuccessful step2->end_success If successful step4 Step 4: Physical Methods Brief sonication or gentle warming (to 37°C) step3->step4 If unsuccessful step3->end_success If successful step4->end_success If successful end_failure Consult Further Literature or Technical Support step4->end_failure If unsuccessful

Caption: A stepwise approach to enhancing the solubility of this compound.

Quantitative Data Summary

Solvent/ConditionExpected SolubilityRationale & Remarks
WaterGenerally SolubleAs a siderophore, it is designed for aqueous environments.[1] Solubility can be pH-dependent.
Slightly Acidic Buffers (pH 5-6)GoodLowering the pH can prevent the formation of insoluble ferric hydroxides.[3]
Neutral/Alkaline Buffers (pH > 7)Potentially PoorIncreased risk of ferric hydroxide precipitation.[4]
Phosphate-Buffered Saline (PBS)Potentially PoorRisk of forming insoluble ferric phosphate.[3]
Non-Phosphate Buffers (HEPES, TRIS)Better than PBSAvoids the issue of phosphate precipitation.
DMSO, DMF, EthanolSolubleGood for preparing concentrated stock solutions.[5]

References

how to prevent degradation of Ferrichrome A during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferrichrome A. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: Proper storage temperature is critical for maintaining the stability of this compound. Recommendations vary depending on whether the compound is in solid form or in solution.

  • Solid Form (Lyophilized Powder): For the iron-free (deferrated) form of Ferrichrome, storage at 2-8°C is recommended.[1] For long-term storage, freezing at -20°C or below is a common practice for preserving biological molecules and can extend shelf life.[2]

  • Solution: Aqueous solutions of this compound are more susceptible to degradation. It is recommended to store stock solutions at -20°C or -80°C. For daily use, aliquots can be stored at 2-8°C for short periods, though stability should be verified. Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound during storage?

A2: this compound is most stable in neutral to weakly acidic conditions.[3] Storing solutions in a buffer system that maintains a pH between 5.0 and 7.0 is advisable. Extreme pH levels (highly acidic or alkaline) can lead to the hydrolysis of the peptide backbone or hydroxamate groups, causing degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented in the literature, many complex organic molecules, particularly those with chromophores like the iron-hydroxamate complex, can be sensitive to light. As a general precautionary measure, it is best to protect this compound from light.

  • Solid Form: Store the powder in an opaque or amber vial.

  • Solution: Use amber vials or wrap standard vials in aluminum foil to prevent photodegradation.

Q4: What are the primary causes of this compound degradation during storage?

A4: The main factors leading to the degradation of this compound are:

  • Microbial Contamination: Bacteria and fungi can produce enzymes, such as proteases, that can degrade the cyclic peptide structure of this compound.[4] This is a significant risk, especially for solutions that are not prepared and stored under sterile conditions.

  • Chemical Instability: Hydrolysis due to improper pH can break down the molecule.

  • Physical Stress: Repeated freeze-thaw cycles can denature the peptide structure and affect its integrity.

  • Chelation State: The iron-free form (deferriferrichrome) may be more susceptible to microbial degradation than the iron-bound form.[4] The presence of the iron atom can confer additional stability to the molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or reduced potency in experiments. Degradation of this compound.1. Verify storage conditions (temperature, light, pH).2. Assess the purity of the stock using the HPLC protocol below.3. Prepare a fresh solution from a new vial of lyophilized powder.4. Ensure solutions are sterile-filtered to prevent microbial growth.
Visible precipitate or cloudiness in a thawed solution. Poor solubility at low temperatures or precipitation of buffer salts.1. Allow the solution to warm to room temperature.2. Gently vortex to redissolve the precipitate.3. If the precipitate persists, centrifuge the solution and test the supernatant for activity. Consider preparing a new stock in a different buffer system.
Change in color of the solution (e.g., fading of the reddish-brown color). Reduction of Fe(III) to Fe(II) and loss of iron from the complex.1. This may indicate the presence of reducing agents or instability.2. Assess the integrity of the complex using UV-Vis spectrophotometry (see protocol below).3. Ensure storage containers are free of contaminants.
Unexpected peaks in HPLC chromatogram. Presence of degradation products or contaminants.1. Compare the chromatogram to a reference standard or a freshly prepared sample.2. Identify potential sources of contamination (e.g., solvent, glassware).3. If degradation is confirmed, discard the stock and prepare a new one following best practices.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound.

Form Temperature Light Protection pH Range (for solutions) Notes
Lyophilized Solid 2-8°C (Short-term)[1]-20°C (Long-term)Recommended (Amber vial)N/AKeep vial tightly sealed to prevent moisture absorption.
Aqueous Solution -20°C or -80°CEssential (Amber vial/foil)5.0 - 7.0Prepare in a sterile buffer. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol allows for the verification of the purity and detection of degradation products of this compound.

  • HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 5 µm, 4.6 x 250 mm) and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient:

    • Start with a gradient of 5-10% Solvent B.

    • Increase to 60-70% Solvent B over 20-30 minutes.

    • (Note: The gradient may need to be optimized for your specific system and column.)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength:

    • 435 nm for the iron-bound this compound complex.

    • 220 nm for the iron-free form (deferriferrichrome) and potential peptide degradation products.

  • Sample Preparation: Dilute a small amount of your this compound stock solution in the initial mobile phase composition.

  • Analysis: Inject the sample and compare the resulting chromatogram to a reference standard or a previously analyzed pure sample. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Protocol 2: Quick Assessment of Iron Chelation State by UV-Vis Spectroscopy

The iron-hydroxamate complex of this compound has a characteristic absorbance in the visible range, which is absent in the iron-free form.

  • Instrument: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Dilute your this compound solution in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • Scan the absorbance from 300 nm to 600 nm.

  • Interpretation:

    • Intact iron-bound this compound will exhibit a broad absorbance peak around 425-435 nm .

    • A significant decrease in the absorbance at this wavelength suggests either degradation of the chromophore or the loss of iron from the complex.

Diagrams

Storage_Workflow Figure 1. Recommended Workflow for this compound Storage and Handling cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Storage and Use receive Receive Lyophilized This compound log Log Lot Number and Date receive->log store_solid Store Solid at -20°C in Dark log->store_solid prepare Prepare Stock Solution (Sterile Buffer, pH 5-7) store_solid->prepare For Use filter Sterile Filter (0.22 µm) prepare->filter aliquot Aliquot into Small Volumes (Amber Vials) filter->aliquot store_stock Store Stock Aliquots at -20°C or -80°C aliquot->store_stock thaw Thaw One Aliquot for Use store_stock->thaw use Use in Experiment thaw->use discard Discard Unused Portion of Aliquot use->discard

Caption: Figure 1. Recommended Workflow for this compound Storage and Handling

Degradation_Troubleshooting Figure 2. Troubleshooting this compound Degradation start Suspected Degradation (e.g., loss of activity) check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage check_solution Review Solution Prep (pH, Sterility, Water Quality) start->check_solution storage_ok Conditions Correct? check_storage->storage_ok solution_ok Prep Protocol Correct? check_solution->solution_ok assess_purity Assess Purity (HPLC, UV-Vis) storage_ok->assess_purity Yes remediate_storage Action: Correct Storage (e.g., move to -20°C, protect from light) storage_ok->remediate_storage No solution_ok->assess_purity Yes remediate_solution Action: Remake Solution (Use sterile technique, check buffer pH) solution_ok->remediate_solution No purity_ok Purity Confirmed? assess_purity->purity_ok remediate_storage->assess_purity remediate_solution->assess_purity problem_solved Root Cause Identified purity_ok->problem_solved No, degradation confirmed other_issue Problem Lies Elsewhere (e.g., experimental setup, other reagents) purity_ok->other_issue Yes

Caption: Figure 2. Troubleshooting this compound Degradation

References

Technical Support Center: Optimizing Ferrichrome A for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Ferrichrome A in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ferrichrome?

This compound is a specific member of the ferrichrome family of siderophores, which are small, high-affinity iron-chelating molecules produced by fungi and bacteria.[1] While often used interchangeably in literature, "ferrichrome" is a general term for a class of cyclic hexapeptide siderophores, and this compound is one of over 20 distinct members of this family.[1] Structurally, both are similar, but they possess different ornithine-N5-acyl residues, which can influence their transport and recognition by cells.

Q2: What is the primary application of this compound in cell culture?

Recent research has highlighted the potential of ferrichrome as a tumor-suppressive agent.[2][3] It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through the activation of stress-related signaling pathways like JNK and p53.[2][4] Notably, ferrichrome has demonstrated lower cytotoxicity in non-cancerous intestinal cells compared to some cancer cell lines, suggesting a degree of selectivity.[2]

Q3: What is a typical starting concentration for this compound in cell culture experiments?

Based on studies with ferrichrome, a starting concentration range of 1 µg/mL to 100 µg/mL is often used for cancer cell lines. However, the optimal concentration is highly cell-type dependent. It is strongly recommended to perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[5][6] A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section. It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.1%.[6]

Q5: I am observing a precipitate in my culture medium after adding this compound. What should I do?

Precipitation can be a common issue when working with hydrophobic compounds in aqueous culture media. Please refer to the Troubleshooting Guide for detailed steps on how to address this issue.

Data Presentation: Effective Concentrations of Ferrichrome in Cancer Cell Lines

The following table summarizes reported effective concentrations and IC50 values of ferrichrome in various cancer cell lines. Note that much of the available data does not specify the "A" variant of ferrichrome. This data should be used as a starting point for optimization in your specific cell line.

Cell LineCancer TypeEffective ConcentrationIC50 ValueReference
Caco2/bbeColorectal Cancer>1 µg/mLNot Reported[3]
SW620Colorectal Cancer>1 µg/mLNot Reported[3]
IEC-18Rat Intestinal Epithelial (Non-cancerous)Growth reduction at >1 µg/mLNot Reported[3]
SUIT-2Pancreatic CancerDose-dependent inhibitionNot Reported[7]
MIA PaCa-IIPancreatic CancerDose-dependent inhibitionNot Reported[7]
PCI-43Pancreatic CancerDose-dependent inhibitionNot Reported[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade[5]

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 740.5 g/mol for ferrichrome), weigh 0.74 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, add 100 µL of DMSO.

  • Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Determining the Optimal Concentration of this compound using a Dose-Response Assay (MTT Assay)

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the no-treatment control) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - High final concentration of this compound.- Rapid addition of concentrated stock to the medium.- Low temperature of the medium.- Perform a solubility test with your specific medium.- Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
High cell death even at low concentrations - Cell line is highly sensitive to this compound.- Toxicity from the solvent (DMSO).- Incorrect stock solution concentration.- Perform a dose-response assay starting from very low concentrations.- Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic.- Double-check all calculations and dilutions for the stock solution.
Inconsistent or not reproducible results - Inconsistent cell seeding density.- Variation in incubation times.- Degradation of this compound stock solution.- Ensure a uniform single-cell suspension before seeding.- Standardize all incubation times precisely.- Avoid repeated freeze-thaw cycles of the stock solution by using aliquots.
No observable effect on cells - Concentration of this compound is too low.- Incubation time is too short.- The target pathway is not active in your cell line.- Increase the concentration range in your dose-response assay.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Use a positive control cell line known to be responsive to ferrichrome or a similar compound.

Mandatory Visualizations

This compound-Induced JNK Signaling Pathway

JNK_Signaling_Pathway FerrichromeA This compound CellularStress Cellular Stress (e.g., ROS production) FerrichromeA->CellularStress MAP3K MAP3K (e.g., ASK1, MEKK1) CellularStress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 forms Apoptosis Apoptosis AP1->Apoptosis promotes

Caption: Simplified JNK signaling pathway activated by this compound, leading to apoptosis.

This compound-Induced p53 Activation Pathway

p53_Activation_Pathway FerrichromeA This compound IronDepletion Intracellular Iron Depletion FerrichromeA->IronDepletion HIF1a HIF-1α Stabilization IronDepletion->HIF1a p53_stabilization p53 Stabilization HIF1a->p53_stabilization promotes p53_activation p53 Activation p53_stabilization->p53_activation p21 p21 Expression p53_activation->p21 induces Bax Bax Expression p53_activation->Bax induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed p53 activation pathway by this compound, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Dose-Response Assay

Dose_Response_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PrepareDilutions Prepare Serial Dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat Cells with Dilutions PrepareDilutions->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze Data & Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Technical Support Center: Troubleshooting Contamination in Ferrichrome A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve contamination issues during the production of Ferrichrome A from Aspergillus terreus.

Troubleshooting Guides (Question & Answer)

Issue 1: Unexpected Drop in pH and Cloudy Fermentation Broth

Q1: My Aspergillus terreus fermentation broth has become cloudy, and the pH has dropped suddenly. What is the likely cause?

A1: A sudden drop in pH accompanied by turbidity is a strong indicator of bacterial contamination.[1] Bacteria such as Bacillus species are common contaminants in fungal fermentations.[2] They grow rapidly and produce organic acids as metabolic byproducts, leading to a decrease in the pH of the medium.[3]

Q2: How can I confirm if my culture is contaminated with bacteria?

A2: You can confirm bacterial contamination through microscopic examination and plating on nutrient agar (B569324).

  • Microscopy: Take a sample of your fermentation broth and observe it under a phase-contrast microscope. Bacteria will appear as small, motile or non-motile rods or cocci, often in chains or clumps, and will be significantly smaller than the filamentous hyphae of Aspergillus terreus.[2]

  • Plating: Streak a loopful of the culture broth onto a general-purpose bacterial growth medium, such as nutrient agar. Incubate the plate at 30-37°C for 24-48 hours. The appearance of bacterial colonies will confirm contamination.

Q3: What are the immediate steps to take if bacterial contamination is confirmed?

A3: If bacterial contamination is confirmed, it is crucial to act quickly to prevent its spread:

  • Isolate: Immediately isolate the contaminated bioreactor or flask to prevent cross-contamination to other cultures.

  • Discard: It is generally recommended to discard the contaminated batch, as the presence of bacterial endotoxins and other metabolites can be difficult to remove and may interfere with downstream processing and the final product's purity.

  • Decontaminate: Thoroughly clean and sterilize the bioreactor, all associated tubing, and any equipment that came into contact with the contaminated culture.[4]

  • Investigate: Initiate a root cause analysis to identify the source of the contamination.

Issue 2: Slow Growth of Aspergillus terreus and Low this compound Yield with Visible Fuzzy Growth

Q1: My Aspergillus terreus culture is growing poorly, and the this compound yield is significantly lower than expected. I also observe some fuzzy colonies that look different from the typical A. terreus morphology. What could be the problem?

A1: This scenario suggests a fungal cross-contamination, likely with other molds such as Penicillium or other Aspergillus species.[2] These contaminating fungi compete with A. terreus for nutrients, leading to reduced growth and lower production of secondary metabolites like this compound. The different fuzzy colonies are likely the visual manifestation of the contaminant.

Q2: How can I identify the contaminating fungus?

A2: Identification of the contaminating fungus can be achieved through a combination of macroscopic and microscopic observation.

  • Macroscopic Examination: Observe the colony morphology (color, texture) on a potato dextrose agar (PDA) plate. Different fungal species will have distinct colony characteristics.

  • Microscopic Examination: Use a lactophenol cotton blue stain to prepare a slide from the contaminant colony. Observe the spore-bearing structures (conidiophores) and spores (conidia) under a microscope. The morphology of these structures is key to identifying the fungal genus and often the species.[3]

Q3: What preventive measures can I take to avoid fungal cross-contamination?

A3: To prevent fungal cross-contamination, stringent aseptic techniques are paramount:

  • Inoculum Purity: Ensure that your starting inoculum of Aspergillus terreus is a pure culture. Regularly check the purity by plating on PDA and examining for uniform colony morphology.

  • Sterile Airflow: Work in a certified laminar flow hood or biological safety cabinet to minimize airborne spore contamination.[2]

  • Air Filtration: Use sterile filters for all air entering and exiting the bioreactor.

  • Environmental Monitoring: Regularly monitor the laboratory environment for airborne fungal spores using settle plates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Aspergillus terreus fermentation?

A1: The most common sources of contamination include:

  • Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, or associated equipment is a primary cause.[2]

  • Contaminated Inoculum: Using a starting culture that is not pure.

  • Non-Sterile Air: Failure to properly filter the air supply to the bioreactor.[2]

  • Leaky Seals and Connections: Breaches in the sterile boundary of the bioreactor through faulty seals, O-rings, or connections.

  • Improper Aseptic Technique: Introducing contaminants during inoculation, sampling, or nutrient addition.

Q2: How do temperature and pH affect the risk of contamination?

A2: Temperature and pH are critical parameters for both Aspergillus terreus growth and the potential for contamination. Aspergillus terreus generally prefers slightly acidic conditions (pH 5-6) and a temperature range of 30-37°C for optimal growth and secondary metabolite production.[5][6] However, these conditions can also be favorable for many common bacterial and fungal contaminants. Deviations from the optimal range for A. terreus may stress the organism, making it more susceptible to being outcompeted by contaminants that thrive in those altered conditions. For instance, a higher pH might favor the growth of certain bacteria.[7]

Q3: Can I use antibiotics to control bacterial contamination in my Aspergillus terreus culture?

A3: While it is technically possible to add antibiotics to suppress bacterial growth, it is generally not recommended as a routine preventive measure. The use of antibiotics can mask underlying issues with aseptic technique and sterilization protocols. Furthermore, some antibiotics may have an inhibitory effect on the growth of Aspergillus terreus or its production of this compound. Antibiotics should be considered a last resort for salvaging a highly valuable culture, and the potential impact on your process should be validated.

Q4: How can I detect contamination early?

A4: Early detection is key to mitigating the impact of contamination. Regularly monitor your fermentation for the following signs:

  • Visual Cues: Changes in the color or turbidity of the medium, formation of films on the surface, or the appearance of distinct microbial colonies.[1]

  • Microscopic Examination: Daily observation of a culture sample under a microscope.

  • Process Parameters: Unexpected and rapid changes in pH, dissolved oxygen levels, or off-gas composition.[8]

  • Growth Rate: A significant deviation from the expected growth curve of Aspergillus terreus.

Data Presentation

Table 1: Illustrative Impact of Contamination on this compound Production

Contamination LevelContaminant TypeObservationImpact on A. terreus Dry Cell Weight (g/L)Impact on this compound Titer (mg/L)
Low (<10^3 CFU/mL)Bacillus subtilisSlight increase in turbidity~5% decrease~10-15% decrease
High (>10^6 CFU/mL)Bacillus subtilisSignificant turbidity, drop in pH>30% decrease>50% decrease
LowPenicillium chrysogenumVisible fuzzy green colonies~10% decrease~20-25% decrease
HighPenicillium chrysogenumWidespread contaminant growth>50% decrease>70% decrease

Note: The data in this table are illustrative examples based on common observations in fungal fermentations and are intended to highlight the potential impact of contamination. Actual results may vary depending on the specific contaminant, the timing of contamination, and the fermentation conditions.

Experimental Protocols

Protocol 1: Quantification of this compound using the Chrome Azurol S (CAS) Assay

This protocol provides a method for the quantitative determination of siderophores like this compound in culture supernatants. The assay is based on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange, which can be measured spectrophotometrically.[9][10]

Materials:

  • CAS dye (60.5 mg in 50 mL dH2O)

  • Hexadecyltrimethylammonium bromide (HDTMA) (72.9 mg in 40 mL dH2O)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer (30.24 g in 750 mL dH2O with 12 g of 50% NaOH, pH adjusted to 6.8)

  • FeCl3·6H2O (2.7 mg in 10 mL of 10 mM HCl)

  • Shuttle solution: 2 mM 5-sulfosalicylic acid (pH adjusted to 7.0)

  • Culture supernatant (centrifuged to remove cells)

  • Deferoxamine (B1203445) mesylate (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare CAS Assay Solution:

    • Slowly mix the CAS solution with the FeCl3 solution.

    • While stirring, slowly add the HDTMA solution to the CAS/FeCl3 mixture. This will result in a dark blue solution. Autoclave and store in a dark bottle.

  • Prepare Samples and Standards:

    • Prepare a standard curve of deferoxamine mesylate (a common siderophore standard) in the range of 0 to 100 µM in the fermentation medium.

    • Centrifuge the Aspergillus terreus culture samples at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.

  • Assay:

    • In a 96-well microplate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of the culture supernatant or standard to the respective wells.

    • Incubate the plate at room temperature for 20 minutes.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation:

    • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (medium + CAS assay solution) and As is the absorbance of the sample (supernatant + CAS assay solution).

    • Quantify the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of a this compound sample.[11][12]

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., Nucleosil C18, 5 µm, 4.6 x 250 mm)

Reagents:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • This compound standard (if available)

  • Your purified this compound sample

Procedure:

  • Sample Preparation:

    • Dissolve the this compound standard and your sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 435 nm (for the iron-bound form) or 220 nm (for the peptide backbone)

    • Column Temperature: 25°C

    • Gradient Elution:

      Time (min) % Solvent A (Water + 0.1% TFA) % Solvent B (Acetonitrile + 0.1% TFA)
      0 95 5
      25 50 50
      30 5 95
      35 5 95
      40 95 5

      | 45 | 95 | 5 |

  • Data Analysis:

    • Run a blank (injection of the solvent used for sample preparation).

    • Inject the this compound standard to determine its retention time.

    • Inject your sample.

    • Analyze the chromatogram of your sample. The purity can be estimated by the area percentage of the main this compound peak relative to the total area of all peaks (excluding the solvent front). % Purity = (Area of this compound peak / Total area of all peaks) * 100

Mandatory Visualization

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Identification cluster_2 Diagnosis cluster_3 Action Observation Observe signs of contamination: - pH shift - Turbidity - Slow growth - Unusual morphology Microscopy Microscopic Examination Observation->Microscopy Plating Plating on Selective Media Observation->Plating Bacterial Bacterial Contamination Microscopy->Bacterial Rods/Cocci observed Fungal Fungal Contamination Microscopy->Fungal Hyphae/Spores observed No_Contamination No Contamination Detected Microscopy->No_Contamination Only A. terreus observed Plating->Bacterial Colonies on Nutrient Agar Plating->Fungal Colonies on PDA Plating->No_Contamination No foreign colonies Discard Discard Contaminated Culture Bacterial->Discard Fungal->Discard Continue_Monitoring Continue Monitoring No_Contamination->Continue_Monitoring Decontaminate Decontaminate Equipment Discard->Decontaminate Root_Cause_Analysis Root Cause Analysis Decontaminate->Root_Cause_Analysis Root_Cause_Analysis->Observation Implement Corrective Actions

References

improving detection sensitivity of Ferrichrome A in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferrichrome A Analysis by HPLC.

This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of this compound in their HPLC experiments.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the sample injection volume. Start with a smaller amount and gradually increase to find the optimal volume.[1]
Incorrect Mobile Phase pH The pH of the mobile phase can influence the ionization state of this compound. Adjust the mobile phase pH to be at least ±1.5 units away from the pKa of this compound to ensure a single ionic form and improve peak shape.[2][3]
Incompatible Sample Solvent The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve and inject samples in the mobile phase.[4]
Column Contamination or Degradation Residual silanol (B1196071) groups on the column can interact with basic analytes, causing tailing.[5] Regularly flush the column with a strong solvent like 100% acetonitrile (B52724) to remove contaminants.[6] If the problem persists, consider replacing the column or using a guard column.[7]
Secondary Interactions with Column Interactions between the analyte and the stationary phase can lead to peak tailing. Reducing the mobile phase pH can help minimize these interactions.[3]
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseSolution
Suboptimal Detection Wavelength This compound, as a ferrioxamine, exhibits a characteristic ligand-to-metal charge transfer band around 425-435 nm.[8][9] While detection at 220 nm can be more sensitive, it is also prone to interference from other compounds.[10] For higher specificity, use a wavelength in the 425-435 nm range.
Low Injection Volume Increasing the injection volume can improve sensitivity by introducing more analyte into the system.[7] However, be mindful of potential column overload.
High Baseline Noise Contaminated solvents or air bubbles in the mobile phase can increase baseline noise.[11] Use HPLC-grade solvents, degas the mobile phase, and ensure all fittings are secure.[1][4]
Inefficient Ionization (for LC-MS) The presence of nonvolatile salts in the mobile phase can suppress ionization.[7] Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) for LC-MS applications.[2][12]
Sample Adsorption This compound may adsorb to the inner surfaces of sample vials. Basic compounds can adsorb to silanol groups in glass, while hydrophobic compounds may adsorb to plastics.[7] Choose sample vials made of appropriate materials.

Logical Workflow for Troubleshooting Poor Sensitivity

G cluster_0 Start: Low Sensitivity Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Hardware & Column Integrity cluster_4 Advanced Techniques cluster_5 Resolution start Low Detection Sensitivity check_wavelength Verify Detection Wavelength (425-435 nm for specificity) start->check_wavelength check_injection Increase Injection Volume (monitor for overload) check_wavelength->check_injection check_baseline Inspect Baseline for Noise check_injection->check_baseline optimize_ph Adjust Mobile Phase pH check_baseline->optimize_ph If noise is high, check solvent purity and degas optimize_gradient Optimize Gradient Elution optimize_ph->optimize_gradient use_additives Use Volatile Additives (for LC-MS) optimize_gradient->use_additives check_column Check Column Performance (flush or replace) use_additives->check_column If peak shape is poor check_system Inspect System for Leaks check_column->check_system derivatization Consider Derivatization (pre- or post-column) check_system->derivatization If sensitivity is still low switch_detector Switch to a More Sensitive Detector (e.g., Mass Spectrometer) derivatization->switch_detector end Improved Sensitivity switch_detector->end

Caption: Troubleshooting workflow for low HPLC detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase for this compound analysis?

A gradient elution program using methanol (B129727) and 0.1% (v/v) formic acid as the mobile phases has been shown to be optimal for the retention and response of ferrichrome.[12] Acetonitrile can also be used as the organic modifier.[11][13] The use of a buffer, such as Tris-HCl at pH 5, with acetonitrile has also been reported for similar compounds.[14]

Q2: Which HPLC column is recommended for this compound separation?

A polystyrene-divinylbenzene stationary phase has been successfully used for the separation of iron(III) complexes of hydroxamate siderophores, including ferrichrome.[12] C18 columns, such as an XTerra MS C18, are also commonly used for the analysis of related iron chelates.[14]

Q3: How can I improve the detection of this compound using UV-Vis?

To improve UV-Vis detection, consider the following:

  • Wavelength Selection: The characteristic absorption for the iron(III) complex of this compound is around 425-435 nm.[9] Using this wavelength provides specificity. For higher sensitivity, detection at a lower wavelength like 220 nm can be used, but be aware of potential interferences.[10]

  • Mobile Phase Purity: Use high-purity solvents and additives to minimize baseline noise, especially at lower wavelengths.[6] For example, phosphate (B84403) buffers are generally preferred over acetate or formate (B1220265) buffers for detection at 210 nm due to lower UV absorbance.[7]

  • Optimize Pathlength: If your detector allows, using a flow cell with a longer pathlength can increase the absorbance signal according to the Beer-Lambert law.[15]

Q4: Is HPLC-MS a better technique for this compound detection?

High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) is a highly sensitive and specific method for the detection of this compound.[12][16] It can achieve very low detection limits, in the nanomolar range.[12] LC-MS/MS in combination with data mining techniques can detect siderophores at very low concentrations in complex samples.[17] If high sensitivity and specificity are critical, HPLC-MS is the recommended technique.

Q5: What are the detection limits for this compound with HPLC-MS?

Detection limits for ferrichrome using HPLC-ESI-MS have been reported to be as low as 0.40 nM.[12] Flow injection analysis with ESI-MS has shown detection limits of 31.1 fmol for ferrichrome.[16]

Q6: Can derivatization improve the detection of this compound?

Derivatization is a technique used to modify an analyte to enhance its detectability.[18][19] While this compound already has a chromophore (the iron complex), if you are working with the iron-free form (desferri-ferrichrome), derivatization could be employed to introduce a fluorescent or UV-active label. Derivatization can be performed pre-column or post-column.[18][20] This is a common strategy for compounds that lack strong UV absorption or are not easily ionizable.[21][22]

Experimental Workflow for HPLC-MS Method Development

G cluster_0 Preparation cluster_1 HPLC Separation cluster_2 MS Detection cluster_3 Analysis & Validation prep_sample Prepare this compound Standard and Sample Solutions inject_sample Inject Sample and Acquire Data prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases (e.g., 0.1% Formic Acid in Water and Methanol) develop_gradient Develop Gradient Elution Program prep_mobile_phase->develop_gradient select_column Select Appropriate Column (e.g., Polystyrene-divinylbenzene or C18) select_column->develop_gradient optimize_flow Optimize Flow Rate develop_gradient->optimize_flow optimize_flow->inject_sample tune_ms Tune Mass Spectrometer for this compound (Identify [M+H]+ ion) optimize_source Optimize ESI Source Parameters (e.g., Capillary Voltage, Gas Flow) tune_ms->optimize_source setup_acquisition Set Up MS Acquisition Method (e.g., SIM or MRM for high sensitivity) optimize_source->setup_acquisition setup_acquisition->inject_sample process_data Process Data and Quantify inject_sample->process_data validate_method Validate Method (Linearity, LOD, LOQ, Precision) process_data->validate_method

Caption: Workflow for developing a sensitive HPLC-MS method for this compound.

Experimental Protocols

Protocol 1: HPLC-ESI-MS for this compound Detection

This protocol is based on a method described for the analysis of hydroxamate siderophores.[12]

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (≥98%)

  • Polystyrene-divinylbenzene HPLC column

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in methanol

3. Chromatographic Conditions:

  • Column: Polystyrene-divinylbenzene stationary phase

  • Flow Rate: To be optimized based on column dimensions (typically 0.2-1.0 mL/min)

  • Injection Volume: 5-20 µL

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over time to elute this compound.

    • A typical gradient might be: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

4. Mass Spectrometry Conditions (ESI-Positive Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan to identify the protonated molecular ion ([M+H]+) of this compound, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity.

  • Capillary Voltage: Optimize for maximum signal (e.g., 3-5 kV).

  • Nebulizer Gas Flow: Optimize for stable spray.

  • Drying Gas Flow and Temperature: Optimize for efficient desolvation.

5. Sample Preparation:

  • Dissolve this compound standard in the initial mobile phase composition.

  • For complex samples, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[12]

Quantitative Data Summary
ParameterValueReference
HPLC-MS Detection Limit (Ferrichrome) 0.40 nM[12]
Flow Injection ESI-MS Detection Limit (Ferrichrome) 31.1 fmol[16]
Optimal Detection Wavelength (UV-Vis) ~425-435 nm[9]
Alternative High-Sensitivity Wavelength (UV-Vis) ~220 nm[10]

References

dealing with interference in spectrophotometric assays for Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric analysis of Ferrichrome A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the quantification of this important siderophore.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for measuring this compound concentration?

A1: The iron (III)-bound complex of this compound exhibits a characteristic broad absorption band in the visible spectrum, with a maximum absorbance peak at approximately 425 nm.[1] Therefore, it is recommended to set your spectrophotometer to this wavelength for the most sensitive and accurate quantification.

Q2: My sample is from a fungal culture. Can I measure the absorbance directly?

A2: It is not recommended to measure the absorbance of a raw fungal culture supernatant directly. Culture media often contain various components, such as residual sugars, proteins, and other secreted metabolites, that can absorb light at or near 425 nm, leading to inaccurate readings. It is crucial to either use a suitable blank or, for more accurate results, purify the this compound from the culture supernatant before measurement.

Q3: What are common interfering substances in this compound assays?

A3: Several substances can interfere with the spectrophotometric quantification of this compound. These can be broadly categorized as:

  • Other Metal Chelators: Siderophores of other classes (e.g., catecholates) or synthetic chelating agents present in the sample can bind iron and may have overlapping absorbance spectra.

  • Media Components: Remnants of the culture medium, particularly complex nitrogen sources like yeast extract and peptone, can contribute to background absorbance. High concentrations of certain sugars may also have a minor effect.

  • Porphyrin Compounds: These molecules have a strong Soret band that could potentially interfere, although they are often eliminated during sample preparation.[2]

  • Particulates: Fungal mycelia or other debris in the supernatant can scatter light, leading to artificially high absorbance readings.

Q4: How does pH affect the this compound assay?

A4: The pH of the sample solution can significantly impact the stability and absorbance of the this compound complex. The color of the iron complex is generally stable within a pH range of 3 to 9. Outside of this range, the complex may become unstable, leading to a decrease in absorbance and inaccurate quantification. It is advisable to maintain a consistent and appropriate pH for all standards and samples.

Q5: I am not getting a reading, or the absorbance is very low. What could be the issue?

A5: Low or no absorbance reading could be due to several factors:

  • Low this compound Production: The fungal strain may not be producing detectable levels of this compound under the culture conditions used. Iron-limiting conditions are typically required to induce siderophore production.

  • Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength (around 425 nm).

  • Instrument Malfunction: Check the spectrophotometer's light source and detector to ensure they are functioning correctly.

  • Sample Dilution: The sample may be too dilute. Consider concentrating the sample if possible.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your spectrophotometric assay for this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance - Contamination from culture media components. - Presence of other colored compounds. - Light scattering from particulate matter.- Use a proper blank (uninoculated, sterile medium incubated under the same conditions). - Purify the sample using solid-phase extraction (SPE). - Centrifuge and filter the fungal culture supernatant to remove all cells and debris.
Inconsistent or Drifting Readings - Spectrophotometer lamp not warmed up. - Temperature fluctuations in the sample. - Unstable pH of the sample. - Air bubbles in the cuvette.- Allow the spectrophotometer to warm up for at least 15-30 minutes before use. - Allow samples to reach room temperature before measurement. - Buffer the samples to a stable pH between 3 and 9. - Gently tap the cuvette to dislodge any air bubbles.
Non-linear Standard Curve - Sample concentration is outside the linear range of the assay. - Interference from other substances at high concentrations. - Incorrect preparation of standard solutions.- Dilute the samples to fall within the linear range of your standard curve. - Purify the standards and samples to remove interfering substances. - Carefully re-prepare the standard solutions.
Unexpected Absorbance Peak - Presence of an interfering compound with a different absorbance maximum. - Incorrect form of the this compound complex.- Run a full wavelength scan (e.g., 300-600 nm) to identify the absorbance profile of your sample and compare it to a pure this compound standard. - Ensure the iron is in the correct oxidation state (Fe³⁺) and that the complex has formed properly.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of this compound

This protocol outlines the basic steps for quantifying this compound using a spectrophotometer.

Materials:

  • Spectrophotometer

  • Quartz or plastic cuvettes (1 cm path length)

  • This compound standard of known concentration

  • Sample containing this compound (e.g., purified fungal culture supernatant)

  • Buffer solution (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the this compound standard in the buffer solution. A typical concentration range might be 1 µM to 50 µM.

    • Prepare a blank solution containing only the buffer.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-30 minutes.

    • Set the wavelength to 425 nm.

  • Measurement:

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each of your standard dilutions.

    • Measure the absorbance of your unknown sample(s). If the absorbance is outside the range of your standard curve, dilute or concentrate the sample accordingly.

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

    • Use the equation of the line to calculate the concentration of this compound in your unknown sample(s).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general method for purifying this compound from fungal culture supernatant to remove interfering substances.

Materials:

  • Fungal culture supernatant

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

  • Vacuum manifold for SPE

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Buffer solution (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

  • Sample Preparation:

    • Centrifuge the fungal culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the fungal mycelia.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1-2 column volumes of methanol through it.

    • Equilibrate the cartridge by passing 1-2 column volumes of deionized water through it.

  • Sample Loading:

    • Load the filtered supernatant onto the conditioned SPE cartridge. The volume will depend on the cartridge capacity and the expected concentration of this compound.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar, non-retained components.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of methanol. The optimal percentage of methanol for elution may need to be determined empirically (e.g., starting with 50% methanol in water and increasing to 100% methanol).

  • Post-Elution:

    • The eluted sample can be dried down (e.g., using a rotary evaporator or a stream of nitrogen) and then reconstituted in a suitable buffer for spectrophotometric analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Fungal Culture centrifuge Centrifugation start->centrifuge filter Filtration (0.22 µm) centrifuge->filter direct_measurement Direct Spectrophotometry (with proper blank) filter->direct_measurement Quick Screening spe Solid-Phase Extraction (SPE) filter->spe For High Accuracy calculate_concentration Calculate Concentration direct_measurement->calculate_concentration purified_measurement Spectrophotometry of Purified Sample spe->purified_measurement purified_measurement->calculate_concentration standard_curve Prepare Standard Curve standard_curve->calculate_concentration

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_checks cluster_solutions start Inaccurate Results? check_wavelength Wavelength at 425 nm? start->check_wavelength check_blank Proper Blank Used? check_wavelength->check_blank Yes adjust_wavelength Set to 425 nm check_wavelength->adjust_wavelength No check_linearity Absorbance in Linear Range? check_blank->check_linearity Yes prepare_new_blank Use Sterile, Incubated Medium check_blank->prepare_new_blank No dilute_sample Dilute Sample check_linearity->dilute_sample No purify_sample Perform SPE check_linearity->purify_sample Yes (Still Inaccurate)

Caption: Troubleshooting logic for spectrophotometric assays.

References

Method Refinement for Consistent Ferrichrome A Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the extraction and purification of Ferrichrome A. Our goal is to enable consistent, high-yield results through refined methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the this compound extraction and purification workflow.

Question/Issue Potential Cause(s) Recommended Solution(s)
1. Low or No this compound Yield in Culture 1. Iron Repression: Siderophore production is tightly regulated by iron concentration. Excess iron in the growth medium will suppress the biosynthetic genes.[1] 2. Suboptimal Growth Conditions: Factors like pH, temperature, aeration, and nutrient composition can significantly impact microbial growth and metabolite production.[2][3] 3. Incorrect Incubation Time: Harvesting too early or too late can result in lower yields.1. Use Iron-Depleted Medium: Prepare a defined minimal medium and treat it with a chelating resin (e.g., Chelex 100) to remove trace iron. Supplement with iron at a growth-limiting concentration (typically in the low micromolar range) to induce siderophore production.[4] 2. Optimize Culture Parameters: Systematically vary pH (typically neutral to slightly alkaline for many fungi), temperature (strain-dependent), and aeration (shaking speed) to find the optimal conditions for your specific strain.[3] 3. Perform a Time-Course Experiment: Monitor this compound production over time using a rapid detection method like the Chrome Azurol S (CAS) assay to determine the optimal harvest time.[2]
2. Poor Extraction Efficiency from Supernatant 1. Inappropriate Extraction Method: this compound, a hydrophilic hydroxamate siderophore, may not efficiently partition into common organic solvents. 2. Saturating the Adsorbent Resin: Exceeding the binding capacity of the resin (e.g., Amberlite XAD) will lead to loss of product in the flow-through.1. Utilize Adsorption Chromatography: Amberlite XAD-16 or XAD-2 resins are effective for capturing nonpolar to moderately polar compounds like this compound from large volumes of aqueous culture filtrate.[1][5] 2. Immobilized Metal Affinity Chromatography (IMAC): An IMAC column charged with Fe(III) can selectively bind hydroxamate siderophores like this compound.[6][7] 3. Determine Resin Capacity: Refer to the manufacturer's specifications for the resin's binding capacity and load the supernatant accordingly. Consider performing a small-scale pilot to confirm capacity with your specific culture medium.
3. Co-elution of Impurities during Purification 1. Complex Culture Medium: Undefined media (e.g., those containing yeast extract or peptone) contribute many contaminating molecules. 2. Insufficient Chromatographic Resolution: A single purification step is often inadequate to achieve high purity.1. Switch to a Defined Minimal Medium: This reduces the complexity of the starting material, simplifying downstream purification. 2. Employ a Multi-Step Purification Strategy: Combine different chromatography techniques based on orthogonal properties (e.g., polarity, size, charge). A common sequence is solid-phase extraction (e.g., XAD-16) followed by size-exclusion chromatography (e.g., Sephadex LH-20) and a final polishing step with reverse-phase HPLC.[1]
4. Difficulty Quantifying this compound 1. Interference from Other Compounds: Media components or other metabolites can absorb at the same wavelength as this compound (~435 nm), leading to inaccurate spectrophotometric readings. 2. Lack of a Standard: Accurate quantification requires a pure standard for creating a calibration curve.1. Use HPLC for Quantification: High-Performance Liquid Chromatography (HPLC) with a C18 column provides separation from interfering compounds before detection, allowing for accurate quantification based on peak area.[8][9] The typical detection wavelength for the iron-bound form is 435 nm.[8] 2. Obtain or Prepare a Standard: If a commercial standard is unavailable, purify a small batch to high homogeneity (as confirmed by HPLC and MS) to use for creating a standard curve.

Experimental Protocols

Protocol 1: this compound Production and Extraction

This protocol is adapted from methodologies used for fungal siderophore production.[1]

1. Culture and Inoculation:

  • Prepare an iron-depleted minimal medium (e.g., Sundström medium). Treat with Chelex 100 resin to remove trace iron if necessary.
  • Inoculate the medium with a fresh culture of the producing organism (e.g., Omphalotus olearius, Ustilago sphaerogena).
  • Incubate at the optimal temperature and shaking speed for the organism for 6-8 weeks or until peak production is reached.

2. Harvest and Initial Extraction:

  • Separate the mycelia from the culture broth by filtration.
  • To ensure all siderophores are in the ferric form, add a solution of 2% aqueous FeCl₃ to the culture filtrate until the solution maintains a slight reddish-brown color.
  • Load the filtrate onto a pre-conditioned Amberlite XAD-16 column at a slow flow rate.
  • Wash the column with at least three column volumes of deionized water to remove salts and highly polar impurities.

3. Elution and Concentration:

  • Elute the bound this compound from the XAD-16 column using methanol (B129727).
  • Collect the colored fractions.
  • Evaporate the methanol solvent using a rotary evaporator to concentrate the extract.

Protocol 2: Multi-Step Chromatographic Purification

1. Size-Exclusion Chromatography:

  • Dissolve the concentrated extract from Protocol 1 in a minimal volume of methanol.
  • Apply the dissolved extract to a Sephadex LH-20 gel filtration column equilibrated with methanol.
  • Elute with methanol and collect fractions. Pool the fractions containing this compound (identified by their color and confirmed by HPLC analysis).

2. Preparative Reverse-Phase HPLC:

  • Concentrate the pooled fractions from the previous step.
  • Purify the sample using a preparative C18 HPLC column.
  • Use a gradient of acetonitrile (B52724) in water (e.g., 20% acetonitrile) with 0.1% trifluoroacetic acid (TFA) or phosphoric acid as a mobile phase.[1][8]
  • Monitor the elution at 435 nm and collect the peak corresponding to this compound.
  • Confirm the purity of the final product using analytical HPLC and Mass Spectrometry (MS).

Data Presentation

Table 1: Comparison of Siderophore Extraction Efficiencies from Soil Samples

This table summarizes recovery data for different classes of siderophores from complex environmental matrices, providing a reference for expected efficiencies. Note that this compound is a hydroxamate-type siderophore, similar to Desferrioxamine B (DFOB).

Siderophore ClassCompoundExtraction MethodRecovery Range (%)Reference
Hydroxamate Desferrioxamine B (DFOB)Aqueous extraction with 10 mM CaCl₂ and 2.5 mM sodium ascorbate, followed by methanol re-extraction.~20% to 100%[10][11]
α-hydroxycarboxylate RhizoferrinAqueous extraction with 10 mM CaCl₂ and 2.5 mM sodium ascorbate, followed by methanol re-extraction.~20% to 100%[10][11]
Catecholate ProtochelinAqueous extraction with 10 mM CaCl₂ and 2.5 mM sodium ascorbate, followed by methanol re-extraction.Low to Intermediate[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the production, extraction, and purification of this compound.

FerrichromeA_Workflow cluster_production Phase 1: Production cluster_extraction Phase 2: Extraction & Concentration cluster_purification Phase 3: Purification & Analysis Culture 1. Inoculate Iron-Depleted Minimal Medium Incubate 2. Incubate (e.g., 6-8 weeks) Culture->Incubate Optimize Temp, pH, Aeration Harvest 3. Harvest & Filter (Separate Mycelia) Incubate->Harvest FeCl3 4. Add FeCl3 to Filtrate Harvest->FeCl3 XAD16 5. Load onto XAD-16 Resin FeCl3->XAD16 Wash 6. Wash with H2O XAD16->Wash Elute 7. Elute with Methanol Wash->Elute Concentrate 8. Concentrate Extract (Rotary Evaporation) Elute->Concentrate Sephadex 9. Size Exclusion (Sephadex LH-20) Concentrate->Sephadex HPLC 10. Preparative RP-HPLC Sephadex->HPLC Analysis 11. Purity Analysis (Analytical HPLC, MS) HPLC->Analysis

Caption: Workflow for this compound production, extraction, and purification.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing and solving low yield issues.

Troubleshooting_Yield Start Problem: Low this compound Yield CheckCulture Check Culture Supernatant with CAS Assay Start->CheckCulture NoColorChange No/Weak Color Change: Production Issue CheckCulture->NoColorChange Negative ColorChange Strong Color Change: Downstream Issue CheckCulture->ColorChange Positive CheckExtraction Check Extraction & Purification Steps ReviewProtocol Action: Review Extraction Protocol (Resin Choice, Elution Solvent) CheckExtraction->ReviewProtocol Protocol Issue CheckRecovery Action: Check Recovery at Each Step (Analyze Flow-through & Wash) CheckExtraction->CheckRecovery Recovery Issue OptimizeCulture Action: Optimize Culture Conditions (Iron, pH, Temp, Time) NoColorChange->OptimizeCulture ColorChange->CheckExtraction

Caption: Logic diagram for troubleshooting low this compound yield.

References

avoiding iron contamination in Ferrichrome A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for avoiding iron contamination in experiments involving Ferrichrome A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is avoiding iron contamination critical?

This compound is a member of the ferrichrome family of siderophores, which are potent iron-chelating agents produced by microorganisms to sequester and transport iron.[1] Iron is a crucial element for most living organisms, playing a vital role in processes like DNA synthesis, respiration, and enzymatic reactions.[2] this compound is a cyclic hexapeptide that binds ferric iron (Fe³⁺) with high affinity.[1][3] In experimental settings, uncontrolled iron contamination can lead to the saturation of this compound, rendering it unable to participate in the intended reactions. This can result in inaccurate binding constants, inhibition of desired biological effects, and non-reproducible data.

Q2: What are the primary sources of iron contamination in a laboratory setting?

Iron is a ubiquitous element, and contamination can arise from numerous sources. Common culprits include:

  • Reagents and Water: Many chemical reagents and even high-purity water can contain trace amounts of iron.

  • Glassware and Plasticware: Glassware can leach iron, especially if it has been previously used for iron-containing solutions.[4] Some plastics may also contain trace metals.

  • Laboratory Equipment: Stainless steel equipment, such as spatulas, stir bars, and needles, can be a significant source of iron contamination.[5][6]

  • Dust and Environment: Airborne dust particles can introduce iron into experiments.[7]

Q3: What types of labware are recommended for "iron-free" experiments?

For experiments that are highly sensitive to iron, it is recommended to use plasticware made of materials known to have low metal content, such as polypropylene (B1209903) or Teflon. If glassware must be used, borosilicate glass is a common choice, but it must be rigorously acid-washed to remove any surface iron contamination.

Q4: How can I prepare iron-free buffers and solutions?

To prepare iron-free solutions, start with the highest purity water available (e.g., Milli-Q or equivalent). It is advisable to treat buffers with a chelating resin, such as Chelex-100, to remove divalent metal ions, including iron.[8] After treatment, the solution should be carefully decanted or filtered to remove the resin beads.

Q5: What methods can be used to detect and quantify iron contamination?

Several analytical techniques are available to measure iron concentrations in biological and environmental samples. The choice of method depends on the required sensitivity and the sample matrix.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting trace concentrations of iron at nanomolar (µg/L) levels.[9]

  • Colorimetric Assays: These methods, such as the ferrozine (B1204870) or bathophenanthroline (B157979) assays, are simpler and more accessible than ICP-MS.[10] They rely on a color change when a specific chelator binds to iron. The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores by observing a color change as the siderophore removes iron from an iron-dye complex.[11][12][13]

  • Ferroxyl Test: This test can be used to detect free iron on surfaces, where the presence of iron results in a blue color.[6][7]

Troubleshooting Guide

Problem/ObservationPotential Cause (related to iron contamination)Recommended Solution/Action
Inconsistent or non-reproducible assay results Variable iron contamination between experimental setups.Standardize all procedures for preparing iron-free materials. Prepare a large batch of iron-free buffer for the entire experiment.
High background signal in binding assays This compound is already saturated with contaminating iron.Prepare fresh, iron-free buffers and use acid-washed labware. Test all solutions for iron contamination before use.
Unexpected color changes in solutions Reaction of reagents with contaminating iron.Use high-purity reagents. Test for iron in individual stock solutions to identify the source of contamination.
Low or no biological activity of this compound The iron-bound form of this compound is not active in the specific assay.Ensure all components of the experiment are iron-free to study the apo (iron-free) form of this compound.

Quantitative Data Summary

Table 1: Comparison of Iron Detection Methods

MethodDetection LimitAdvantagesDisadvantages
ICP-MS ng/L to µg/L[9]High sensitivity and specificity; can measure multiple elements simultaneously.Requires expensive equipment and specialized training.
Colorimetric Assays (e.g., Ferrozine) ~1 µM[10]Relatively inexpensive and easy to perform.Lower sensitivity than ICP-MS; can be prone to interference from other substances.
Chrome Azurol S (CAS) Assay Qualitative/Semi-quantitativeUseful for detecting siderophore activity in general.[14]Not specific for iron contamination and can be affected by other metals.

Experimental Protocols

Protocol 1: Preparation of Iron-Free Glassware and Plasticware
  • Initial Cleaning: Wash all glassware and plasticware with a laboratory-grade, iron-free detergent.

  • Acid Wash: Soak the labware in a 1 M hydrochloric acid (HCl) or nitric acid (HNO₃) solution for at least 24 hours.[8]

  • Rinsing: Thoroughly rinse the labware with copious amounts of high-purity, iron-free water (at least 5-7 rinses).

  • Drying and Storage: Dry the labware in a clean, dust-free environment (e.g., a laminar flow hood). Store in a sealed container or covered with parafilm to prevent re-contamination.

Protocol 2: Preparation of Iron-Free Buffers
  • Reagent Selection: Use the highest purity grade of all chemical reagents.

  • Water Quality: Use commercially available, certified iron-free water or high-purity water from a system like Milli-Q.

  • Chelating Resin Treatment: a. Prepare a slurry of Chelex-100 resin according to the manufacturer's instructions. b. Add the prepared resin to the buffer solution (approximately 1-5 g/L) and stir gently for at least 2 hours at room temperature.[8] c. Allow the resin to settle and carefully decant the buffer, or filter it through a 0.22 µm filter that has been pre-rinsed with iron-free water.

  • Storage: Store the iron-free buffer in a dedicated, acid-washed plastic container.

Visualizations

troubleshooting_flowchart start Experiment Yields Unexpected Results (e.g., inconsistency, high background) check_contamination Suspect Iron Contamination? start->check_contamination test_buffers Test Buffers and Reagents for Iron (e.g., ICP-MS, Colorimetric Assay) check_contamination->test_buffers contamination_found Contamination Detected? test_buffers->contamination_found prepare_new_buffers Prepare Fresh Iron-Free Buffers (See Protocol 2) contamination_found->prepare_new_buffers Yes test_labware Inspect and Test Labware (e.g., Ferroxyl test on surfaces) contamination_found->test_labware No rerun_experiment Re-run Experiment with Iron-Free Materials prepare_new_buffers->rerun_experiment labware_issue Labware Contaminated? test_labware->labware_issue clean_labware Rigorously Clean Labware (See Protocol 1) labware_issue->clean_labware Yes review_procedure Review Experimental Procedure for Contamination Sources labware_issue->review_procedure No clean_labware->rerun_experiment other_issue Contamination Unlikely. Investigate Other Experimental Variables. review_procedure->other_issue

Caption: Troubleshooting flowchart for diagnosing iron contamination.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_labware 1. Prepare Iron-Free Labware (Protocol 1) prep_buffers 2. Prepare Iron-Free Buffers (Protocol 2) prep_labware->prep_buffers contamination_point1 Critical Point: Use of non-acid-washed glassware/plasticware prep_labware->contamination_point1 prep_ferrichrome 3. Prepare this compound Stock Solution prep_buffers->prep_ferrichrome contamination_point2 Critical Point: Use of untreated water or contaminated reagents prep_buffers->contamination_point2 assay_setup 4. Set up Binding Assay (e.g., in 96-well plate) prep_ferrichrome->assay_setup contamination_point3 Critical Point: Use of metal spatulas or stir bars prep_ferrichrome->contamination_point3 incubation 5. Incubation assay_setup->incubation detection 6. Signal Detection (e.g., fluorescence, absorbance) incubation->detection data_analysis 7. Data Analysis detection->data_analysis

Caption: Workflow with critical points for iron contamination.

References

Technical Support Center: Optimizing Ferrichrome A Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for Ferrichrome A uptake assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound uptake experiments that may be related to incubation time.

Issue / ObservationPotential Cause(s) Related to Incubation TimeRecommended Solution(s)
No or Low this compound Uptake 1. Incubation time is too short: The kinetics of transporter expression and uptake can vary significantly between different fungal species and strains. 2. Sub-optimal growth phase: Cells may not express the necessary transporters if they are not in the appropriate growth phase (e.g., logarithmic phase).1. Perform a time-course experiment: Treat cells with a fixed concentration of radiolabeled this compound and harvest at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal duration for uptake. 2. Ensure cells are in the logarithmic growth phase: Culture cells to the mid-log phase before starting the uptake assay to ensure maximal expression of siderophore transporters.
High Variability Between Replicates 1. Inconsistent timing: Small variations in the start and stop times of the incubation can lead to significant differences in uptake, especially during the initial rapid uptake phase. 2. Temperature fluctuations: Inconsistent temperatures during incubation can affect the rate of transport.1. Stagger the start of incubations: If processing multiple samples, start each incubation at a set interval (e.g., every 30 seconds) to ensure precise timing for each sample. 2. Use a temperature-controlled incubator or water bath: Maintain a constant and optimal temperature throughout the incubation period.
Uptake Plateau Reached Too Quickly 1. Saturation of transporters: The concentration of this compound may be high enough to saturate the transporters quickly. 2. Rapid intracellular processing: The cell might be processing the internalized iron-siderophore complex at a rate that matches uptake, leading to an apparent plateau.1. Perform a concentration-response experiment: Test a range of this compound concentrations to find a non-saturating concentration for your time-course experiment. 2. Use shorter incubation time points: To capture the initial linear phase of uptake, include very short time points in your experiment (e.g., 1, 2, 5 minutes).
Decreased Uptake at Later Time Points 1. Efflux of this compound or iron: Some cells may possess mechanisms to efflux the siderophore or the iron once intracellular concentrations reach a certain threshold. 2. Cellular toxicity: Prolonged exposure to high concentrations of this compound or the experimental conditions may lead to cytotoxicity and a decrease in cellular function, including transport.1. Analyze the supernatant: At later time points, measure the amount of radiolabeled this compound in the supernatant to check for efflux. 2. Assess cell viability: Perform a cell viability assay (e.g., trypan blue exclusion) at each time point to ensure that the observed decrease in uptake is not due to cell death.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for a this compound uptake assay?

A1: There is no single "typical" incubation time, as it is highly dependent on the organism, cell density, this compound concentration, and temperature. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions. This involves measuring uptake at several time points to identify the linear range of uptake.

Q2: What factors can influence the optimal incubation time for this compound uptake?

A2: Several factors can influence the incubation time:

  • Organism: Different fungal species and even different strains of the same species can have vastly different uptake kinetics.[1][2]

  • Iron availability in pre-culture: Cells grown in iron-depleted media will typically upregulate their siderophore transport systems, leading to faster uptake.[3][4]

  • Concentration of this compound: Higher concentrations can lead to faster saturation of the transporters.

  • Temperature: As an active transport process, uptake rates are temperature-dependent.

  • Presence of other siderophores: Other siderophores may compete for the same transporters, affecting the uptake rate of this compound.[2]

Q3: How is a time-course experiment designed to find the optimal incubation time?

A3: A time-course experiment is the best approach.

  • Select a fixed concentration of radiolabeled this compound.

  • Prepare your cells (e.g., grown to mid-log phase in iron-deficient medium).

  • Initiate the uptake assay by adding the labeled this compound.

  • Harvest aliquots of cells at various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).

  • Wash the cells to remove non-internalized this compound.

  • Measure the radioactivity in the cell pellets.

  • Plot the uptake (e.g., in pmol/mg of dry weight) against time. The optimal incubation time will be within the initial linear phase of this curve.[5]

Q4: What is the mechanism of this compound uptake in fungi?

A4: this compound, an iron-bound siderophore, is taken up by fungal cells via specific membrane transporters.[1] In Saccharomyces cerevisiae, for instance, members of the ARN family of transporters, such as Arn1p, are responsible for this process.[1][6] The entire iron-siderophore complex is transported into the cell.[3][6] Once inside, the iron is released from the siderophore, often through reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore.[7]

Q5: Should the assay be performed with adherent or suspension cells?

A5: This depends on the organism being studied. For yeast and other non-adherent fungi, the assay is performed with cells in suspension. For filamentous fungi that grow as a mycelial mat, the assay would be performed with the adherent mycelia. The general principles of optimizing incubation time remain the same for both.

Experimental Protocols

Protocol: Time-Course for Radiolabeled this compound Uptake

This protocol details the steps to identify the optimal incubation time for this compound uptake in a specific fungal strain using a radiolabeled substrate.

  • Cell Culture:

    • Inoculate your fungal strain into an appropriate iron-deficient liquid medium.

    • Grow the culture to the mid-logarithmic phase to ensure the expression of iron transporters.

  • Preparation of Radiolabeled this compound:

    • Prepare a stock solution of ⁵⁵Fe-labeled this compound at a known concentration and specific activity. Desferri-siderophores are labeled with ⁵⁵FeCl₃.[5]

  • Uptake Assay:

    • Harvest the cells by centrifugation and wash them with an iron-free buffer.

    • Resuspend the cells to a known density in the assay buffer.

    • Pre-warm the cell suspension to the desired experimental temperature (e.g., 30°C).

    • Initiate the assay by adding the ⁵⁵Fe-Ferrichrome A to the cell suspension to achieve the desired final concentration.

    • Incubate with gentle agitation.

  • Sampling:

    • At each designated time point (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the cell suspension.

    • Immediately filter the aliquot through a nitrocellulose filter to separate the cells from the medium.[5]

    • Quickly wash the filter with ice-cold wash buffer to remove any non-specifically bound this compound.

  • Quantification:

    • Place the filter in a scintillation vial with an appropriate scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[5]

    • Determine the protein concentration or dry weight of the cells in each aliquot to normalize the uptake data.

  • Data Analysis:

    • Calculate the amount of this compound taken up at each time point (e.g., in pmol/mg of cell dry weight).

    • Plot the uptake versus time to generate an uptake curve.

    • Identify the linear portion of the curve to determine the optimal incubation time for future experiments.

Visualizations

FerrichromeA_Uptake_Pathway extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space FeA_out This compound (Fe³⁺) Arn1p Arn1p Transporter FeA_out->Arn1p Binding FeA_in This compound (Fe³⁺) Arn1p->FeA_in Transport Reduction Reduction FeA_in->Reduction Fe2 Fe²⁺ Metabolism Cellular Metabolism Fe2->Metabolism Apo_FeA Apo-Ferrichrome A Reduction->Fe2 Reduction->Apo_FeA

Caption: Fungal uptake pathway for this compound.

Incubation_Time_Optimization_Workflow start Start: Prepare Iron-Depleted Fungal Culture harvest Harvest and Resuspend Cells in Assay Buffer start->harvest add_radio Add ⁵⁵Fe-Ferrichrome A (Start Time T=0) harvest->add_radio incubate Incubate at Constant Temperature add_radio->incubate sample Withdraw Aliquots at Multiple Time Points incubate->sample wash Filter and Wash Cells to Remove External Label sample->wash measure Measure Radioactivity (Scintillation Counting) wash->measure plot Plot Uptake vs. Time measure->plot analyze Identify Linear Range of Uptake plot->analyze end End: Optimal Incubation Time Determined analyze->end

Caption: Workflow for optimizing incubation time.

References

challenges with radiolabeling Ferrichrome A and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of Ferrichrome A and related siderophores.

Troubleshooting Guides

Issue 1: Low Radiolabeling Efficiency or Radiochemical Yield (RCY) with ⁶⁸Ga

Question: My radiochemical yield for ⁶⁸Ga-Ferrichrome A is consistently low. What are the potential causes and how can I improve it?

Answer: Low radiochemical yield is a common challenge. Several factors can influence the efficiency of ⁶⁸Ga labeling. Consider the following troubleshooting steps:

  • pH of the Reaction Mixture: The pH is critical for efficient complexation of ⁶⁸Ga. The optimal pH for labeling siderophores like this compound is typically between 4.0 and 5.5.

    • Solution: Ensure the final pH of your reaction mixture is within this range. Use a suitable buffer, such as sodium acetate (B1210297), to maintain the optimal pH. Verify the pH of your final reaction mixture.

  • Molar Ratio of Precursor to Radionuclide: An insufficient amount of this compound precursor can lead to unincorporated ⁶⁸Ga.

    • Solution: While high specific activity is often desired, ensure you are using an adequate amount of the precursor. For initial troubleshooting, you can try increasing the amount of this compound. For some ⁶⁸Ga-siderophore labeling, quantitative labeling can be achieved with less than 1 nmol of precursor, while others may require more than 15 nmol.[1]

  • Presence of Metal Ion Impurities: Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate or your reagents can compete with ⁶⁸Ga³⁺ for the chelating sites on this compound.

    • Solution: Use metal-free reagents and glassware. If using a ⁶⁸Ge/⁶⁸Ga generator, ensure the eluate is of high purity. Some purification of the generator eluate may be necessary to remove metallic impurities.

  • Reaction Temperature and Incubation Time: While many ⁶⁸Ga labeling reactions proceed quickly at room temperature, optimizing these parameters can improve yields.

    • Solution: While a 5-10 minute incubation at room temperature is often sufficient, you can try gently heating the reaction mixture (e.g., up to 60°C) or extending the incubation time to see if the yield improves.[2] However, be aware that some siderophores can be heat-sensitive.

Issue 2: Instability of the Radiolabeled this compound Complex

Question: My ⁶⁸Ga-Ferrichrome A appears to be unstable in serum or during storage. What could be the cause and how can I assess its stability?

Answer: The stability of the radiolabeled complex is crucial for reliable in vivo imaging. Instability can lead to the release of free ⁶⁸Ga, resulting in poor image quality and non-specific uptake.

  • Inherent Instability of the Siderophore Complex: Some ferrichrome-type siderophores, like ferricrocin and ferrichrome itself, have shown instability in human serum.[3][4]

    • Solution: If you continue to experience stability issues with this compound, consider using a more stable siderophore analog. For example, ⁶⁸Ga-TAFC has demonstrated excellent stability in serum with no degradation observed even after 2 hours of incubation.[1]

  • Competition with Other Molecules: In vivo, transferrin and other chelating agents can compete for the ⁶⁸Ga ion if the complex is not sufficiently stable.

    • Solution: Perform in vitro stability studies by incubating your radiolabeled this compound in human serum and in the presence of a strong competing chelator like DTPA.[3] This will help you assess the robustness of your complex.

  • Radiolysis: High radioactive concentrations can lead to the degradation of the radiolabeled compound.

    • Solution: If you are working with high activities, consider the use of radical scavengers, such as ascorbic acid or gentisic acid, in your formulation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind radiolabeling this compound?

A1: this compound is a siderophore, which is a small molecule with a very high affinity for ferric iron (Fe³⁺). The radiolabeling process takes advantage of this by replacing the iron atom with a positron-emitting radionuclide that has similar coordination chemistry, such as Gallium-68 (B1239309) (⁶⁸Ga³⁺).[6][7] This allows the radiolabeled siderophore to be used as a PET imaging agent to target processes where siderophores are taken up, such as microbial infections.[6][7]

Q2: What are some alternative radionuclides I can use to label this compound?

A2: Besides ⁶⁸Ga, other metallic radionuclides can be used for labeling siderophores, although the labeling chemistry and stability will differ.

  • Zirconium-89 (⁸⁹Zr): With a longer half-life of 78.4 hours, ⁸⁹Zr is suitable for imaging processes that occur over several days.[6] Desferrioxamine B (DFO), a linear siderophore, is commonly used as a chelator for ⁸⁹Zr.[6] Given that this compound is also a hydroxamate siderophore, it has the potential for ⁸⁹Zr labeling.

  • Copper-64 (⁶⁴Cu): ⁶⁴Cu has a half-life of 12.7 hours and can be used for both PET imaging and radiotherapy.[8] The coordination chemistry of copper allows for its reaction with a variety of chelators, including siderophores.[8]

Q3: How do I perform quality control on my radiolabeled this compound?

A3: Quality control is essential to ensure the purity and identity of your radiopharmaceutical. The two primary methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the radiolabeled this compound from unlabeled precursor and any radiochemical impurities. A radiometric detector is used to generate a radiochromatogram.[3]

  • Instant Thin-Layer Chromatography (iTLC): iTLC is a faster method to determine radiochemical purity. For ⁶⁸Ga-labeled siderophores, a common mobile phase is 50 mM DTPA, where the labeled siderophore remains at the origin (Rf = 0) and free ⁶⁸Ga-DTPA migrates with the solvent front (Rf = 1).[6]

Q4: What are the key differences in the in vivo behavior of different radiolabeled ferrichrome-type siderophores?

A4: Even small stereoisomeric differences between ferrichrome-type siderophores can significantly impact their in vivo pharmacokinetics. For example, a study comparing ⁶⁸Ga-ferrirubin and ⁶⁸Ga-ferrirhodin found that:

  • ⁶⁸Ga-ferrirubin showed rapid renal clearance with low blood retention.

  • ⁶⁸Ga-ferrirhodin exhibited moderate retention in the blood, leading to slower pharmacokinetics.[7][9] These differences can affect the quality of PET images and the interpretation of the results.

Data Presentation

Table 1: In Vitro Characteristics of ⁶⁸Ga-Labeled Ferrichrome-Type Siderophores

Characteristic[⁶⁸Ga]Ga-Ferrirubin[⁶⁸Ga]Ga-FerrirhodinReference
log P -2.72-1.91[3]
Plasma Protein Binding (120 min) ~6%~50%[3]
Radiochemical Purity (RP-HPLC) >91%Not explicitly stated, but high[3]
Radiochemical Purity (iTLC-SG) >96%>96%[3]

Table 2: Stability of ⁶⁸Ga-Labeled Ferrichrome-Type Siderophores in Various Media

Medium[⁶⁸Ga]Ga-Ferrirubin Stability[⁶⁸Ga]Ga-Ferrirhodin StabilityReference
Human Serum HighHigh[3]
6 mM DTPA HighHigh[3]
PBS HighHigh[3]
0.1 mM FeCl₃ HighHigh[3]
0.1 M FeCl₃ UnstableUnstable[3]

Experimental Protocols

Protocol 1: ⁶⁸Ga-Radiolabeling of Ferrichrome-Type Siderophores

This protocol is adapted from the labeling of ferrirubin (FR) and ferrirhodin (FRH).[3]

Materials:

  • This compound stock solution (1 µg/µL in water)

  • Sodium acetate solution (155 mg/mL in water)

  • ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator (15-40 MBq)

Procedure:

  • In a sterile reaction vial, mix 5 µL of the this compound stock solution with 30 µL of sodium acetate solution.

  • Add 300 µL of the ⁶⁸GaCl₃ generator eluate to the vial.

  • Incubate the reaction mixture for 5 minutes at room temperature.

  • Adjust the pH to 6-7 by adding 100 µL of sodium acetate solution.

  • Perform quality control using RP-HPLC and/or iTLC.

Protocol 2: Quality Control by Instant Thin-Layer Chromatography (iTLC)

Materials:

  • Silica gel-impregnated glass fiber (iTLC-SG) strips

  • Mobile phase: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution

  • Radio-TLC scanner

Procedure:

  • Spot a small amount (1-2 µL) of the radiolabeled this compound solution onto the origin of an iTLC-SG strip.

  • Develop the strip in a chromatography tank containing the 50 mM DTPA mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Remove the strip and let it air dry.

  • Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.

  • Calculate the radiochemical purity: The radiolabeled this compound will remain at the origin (Rf = 0), while any free ⁶⁸Ga will form a complex with DTPA and migrate with the solvent front (Rf ≈ 1).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Radiolabeling and Quality Control cluster_radiolabeling Radiolabeling cluster_qc Quality Control cluster_analysis Data Analysis start Start mix_reagents Mix this compound and Sodium Acetate start->mix_reagents add_ga Add ⁶⁸GaCl₃ Eluate mix_reagents->add_ga incubate Incubate at Room Temperature (5 min) add_ga->incubate ph_adjust Adjust pH to 6-7 incubate->ph_adjust qc_step Perform Quality Control ph_adjust->qc_step Labeled Product hplc RP-HPLC Analysis qc_step->hplc itlc iTLC Analysis qc_step->itlc analyze_hplc Analyze Radiochromatogram hplc->analyze_hplc analyze_itlc Analyze iTLC Scan itlc->analyze_itlc calculate_rcp Calculate Radiochemical Purity analyze_hplc->calculate_rcp analyze_itlc->calculate_rcp end End calculate_rcp->end Final Product (>95% Pure)

Caption: Workflow for ⁶⁸Ga-radiolabeling and quality control of this compound.

Siderophore_Uptake Generalized Siderophore Uptake Pathway in Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm siderophore Radiolabeled This compound ([⁶⁸Ga]Ga-Fc) outer_membrane_receptor Outer Membrane Receptor (e.g., FhuA) siderophore->outer_membrane_receptor Binding outer_membrane Outer Membrane periplasm Periplasm inner_membrane Inner Membrane iron_release Release of ⁶⁸Ga³⁺ metabolism Accumulation for PET Signal iron_release->metabolism periplasmic_binding_protein Periplasmic Binding Protein (e.g., FhuD) outer_membrane_receptor->periplasmic_binding_protein Transport (TonB-dependent) abc_transporter ABC Transporter (e.g., FhuBC) periplasmic_binding_protein->abc_transporter Delivery abc_transporter->iron_release Transport

Caption: Generalized pathway for this compound uptake in Gram-negative bacteria.

References

Validation & Comparative

The Battle for Iron: Enterobactin and Ferrichrome A in a Head-to-Head Comparison of Iron Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of iron acquisition by microorganisms is paramount. Siderophores, small-molecule iron chelators, are at the forefront of this process, exhibiting remarkably high affinities for ferric iron (Fe³⁺). This guide provides a detailed, objective comparison of the iron-binding affinities of two prominent siderophores: Ferrichrome A, a hydroxamate-type, and Enterobactin, a catecholate-type, supported by experimental data and detailed methodologies.

At a Glance: A Tale of Two Siderophores

Enterobactin is renowned for possessing one of the highest binding affinities for iron among all known siderophores.[1][2][3][4][5][6][7] This exceptional iron-chelating capability is attributed to its unique molecular structure. In contrast, this compound, while still a potent iron scavenger, exhibits a significantly lower, yet biologically relevant, binding affinity.[8][9]

The fundamental difference in their iron-binding strength stems from the distinct functional groups they employ for chelation. Enterobactin utilizes three catecholate groups, which, when deprotonated, form an incredibly stable hexadentate complex with a ferric ion.[4][7][10] this compound, on the other hand, is a cyclic hexapeptide that uses three hydroxamate groups to coordinate iron.[8][9][10] While effective, the hydroxamate-iron coordination is thermodynamically less favorable than the catecholate-iron bond.

Quantitative Comparison of Iron Binding Affinity

The disparity in iron binding affinity between Enterobactin and this compound is quantitatively expressed by their formation constants (K) and log β values. A higher formation constant indicates a more stable siderophore-iron complex.

SiderophoreTypeIron Coordinating LigandsFormation Constant (K) (M⁻¹)log β₁₁₀
Enterobactin CatecholateTris-catecholate10⁵²[1][2][4]49[8][10]
This compound HydroxamateTris-hydroxamate>10²⁹[9]~29.07[8]

The Chelation Competition: A Visual Representation

The following diagram illustrates the competitive interaction between Enterobactin and this compound for a free ferric iron ion. Due to its vastly superior binding affinity, Enterobactin will preferentially bind to the available iron, leaving this compound largely unbound in a competitive environment.

G Competitive Iron Binding: Enterobactin vs. This compound Fe3 Fe³⁺ (Free Iron) Enterobactin Enterobactin Fe_Enterobactin Ferri-Enterobactin Complex Fe3->Fe_Enterobactin Dominant Pathway FerrichromeA This compound Fe_FerrichromeA Ferri-Ferrichrome A Complex Fe3->Fe_FerrichromeA Less Favorable Enterobactin->Fe_Enterobactin Very High Affinity (K = 10⁵² M⁻¹) FerrichromeA->Fe_FerrichromeA High Affinity (K > 10²⁹ M⁻¹)

Caption: Competitive iron chelation by Enterobactin and this compound.

Experimental Protocols for Determining Iron Binding Affinity

The determination of the remarkably high iron binding affinities of siderophores requires precise and sensitive experimental techniques. Potentiometric and spectrophotometric titrations are the primary methods employed for this purpose.

Potentiometric Titration

This method is used to determine the protonation constants of the siderophore and the stability constants of its metal complexes by monitoring changes in hydrogen ion concentration (pH).

Materials and Reagents:

  • Purified siderophore (Enterobactin or this compound)

  • Standardized iron(III) chloride (FeCl₃) solution

  • Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • High-purity water (Milli-Q or equivalent), deoxygenated

  • Inert gas (e.g., Argon)

  • Potentiometer with a glass pH electrode

  • Constant temperature water bath

Procedure:

  • Prepare a solution of the purified siderophore of known concentration in a thermostatted titration vessel.

  • Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).

  • Purge the solution with an inert gas to exclude atmospheric CO₂.

  • Titrate the siderophore solution with a standardized base to determine its protonation constants (pKa values).

  • In a separate experiment, add a known amount of standardized FeCl₃ solution to the siderophore solution to achieve a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).

  • Titrate the metal-siderophore solution with the standardized base.

  • Record the pH at each addition of the titrant.

  • The stability constant is calculated from the difference between the titration curves of the free siderophore and the metal-siderophore complex using specialized software that performs non-linear least-squares refinement of the data.

Spectrophotometric Assay (e.g., using a competing ligand)

This method relies on the change in the absorbance spectrum of the siderophore upon iron binding. For very high affinity ligands like Enterobactin, a competition assay with a chelator of known, lower affinity (like EDTA) is often necessary.

Materials and Reagents:

  • Purified siderophore

  • Standardized iron(III) chloride (FeCl₃) solution

  • Buffer solution to maintain a constant pH (e.g., pH 7.4)

  • Competing ligand of known stability constant (e.g., EDTA)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the siderophore and iron(III) at the desired pH.

  • To these solutions, add varying concentrations of the competing ligand (EDTA).

  • Allow the solutions to reach equilibrium.

  • Measure the absorbance of the ferric-siderophore complex at its characteristic wavelength.

  • The decrease in absorbance of the ferric-siderophore complex corresponds to the amount of iron that has been sequestered by the competing ligand.

  • By knowing the concentrations of all species and the stability constant of the ferric-EDTA complex, the stability constant of the ferric-siderophore complex can be calculated.

Chrome Azurol S (CAS) Assay

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophore production. It is based on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S.

Materials and Reagents:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Iron(III) chloride (FeCl₃)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Shuttle solution (for liquid assay)

Procedure (Liquid Assay):

  • Prepare the CAS assay solution, which is a deep blue complex of CAS, HDTMA, and Fe³⁺.

  • Add a known volume of the siderophore-containing sample to the CAS assay solution.

  • The siderophore will remove iron from the CAS complex, causing a color change from blue to orange/yellow.

  • Measure the change in absorbance at 630 nm.

  • The amount of siderophore can be quantified by comparing the absorbance change to a standard curve of a known siderophore.

Experimental Workflow for Determining Siderophore Iron Binding Affinity

The following diagram outlines a generalized workflow for the experimental determination of siderophore iron binding affinity.

G Workflow for Determining Siderophore Iron Binding Affinity cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Assay cluster_cas CAS Assay (Quantification) start Start: Purified Siderophore p_titration Titrate with Base start->p_titration p_metal_titration Titrate with Base + Fe³⁺ start->p_metal_titration s_competition Competition Assay (e.g., with EDTA) start->s_competition cas_assay React with CAS Reagent start->cas_assay p_data_analysis Data Analysis (pKa & log K) p_titration->p_data_analysis p_metal_titration->p_data_analysis end End: Determined Iron Binding Affinity p_data_analysis->end s_absorbance Measure Absorbance Change s_competition->s_absorbance s_data_analysis Calculate log K s_absorbance->s_data_analysis s_data_analysis->end cas_absorbance Measure Absorbance at 630 nm cas_assay->cas_absorbance cas_quantify Quantify Siderophore Concentration cas_absorbance->cas_quantify

Caption: Generalized experimental workflow for determining siderophore iron binding affinity.

References

A Comparative Guide to Iron Chelation: Ferrichrome A vs. Desferrioxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent hexadentate iron chelators: the microbial siderophore Ferrichrome A and the clinically established drug Desferrioxamine. The following sections present a comprehensive analysis of their performance based on available experimental data, covering their iron-binding affinity, cellular permeability, and toxicity profiles. Detailed experimental protocols for key assays are also provided to support further research and evaluation.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters for this compound and Desferrioxamine, facilitating a direct comparison of their iron chelation capabilities.

Table 1: Iron (Fe³⁺) Binding Affinity

ChelatorStability Constant (log β₁₁₀)Reference
This compound29.07[1]
Desferrioxamine30.6[1]

Table 2: Cellular Permeability

ChelatorApparent Permeability (Papp) in Caco-2 cells (cm/s)Cellular Uptake MechanismReference
This compoundData not available*Receptor-mediated endocytosis (in yeast via Arn transporters)[2]
Desferrioxamine0.170 x 10⁻⁷Endocytosis[3]

Table 3: Acute Toxicity

ChelatorLD₅₀ (Intravenous)SpeciesReference
This compoundNo acute toxicity observed at 300 mg/kgMice
Desferrioxamine287 mg/kgMice[4]
329 mg/kgRats[4]

Mechanism of Action and Cellular Fate

The distinct mechanisms by which this compound and Desferrioxamine chelate and facilitate the removal of iron are crucial for understanding their therapeutic potential.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Free Iron (Fe³⁺) Free Iron (Fe³⁺) This compound This compound Free Iron (Fe³⁺)->this compound Chelation Desferrioxamine Desferrioxamine Free Iron (Fe³⁺)->Desferrioxamine Chelation Receptor Receptor This compound-Fe³⁺ Complex This compound-Fe³⁺ Complex Receptor->this compound-Fe³⁺ Complex Receptor-mediated endocytosis Endocytosis_DFO Endocytosis Desferrioxamine-Fe³⁺ Complex Desferrioxamine-Fe³⁺ Complex Endocytosis_DFO->Desferrioxamine-Fe³⁺ Complex Iron Release Iron Release This compound-Fe³⁺ Complex->Iron Release Excretion_FA Excretion This compound-Fe³⁺ Complex->Excretion_FA Excretion_DFO Excretion Desferrioxamine-Fe³⁺ Complex->Excretion_DFO Cellular Processes Cellular Processes Iron Release->Cellular Processes This compound->Receptor Binding Desferrioxamine->Endocytosis_DFO Uptake

Caption: Comparative Iron Chelation and Cellular Uptake Mechanisms.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing findings, the following are detailed protocols for the key experiments cited in this guide.

Determination of Iron Chelator Stability Constant by Potentiometric Titration

This method is used to determine the formation constant (β) of a metal-ligand complex in solution.

Materials:

  • Potentiometer with a glass electrode and a reference electrode

  • Constant temperature water bath

  • Burette

  • Standardized solutions of the iron chelator (e.g., this compound or Desferrioxamine), ferric chloride (FeCl₃), hydrochloric acid (HCl), and sodium hydroxide (B78521) (NaOH)

  • Inert salt solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature.

  • Titration Setup: Prepare a series of solutions in a thermostated vessel, each containing a known concentration of the iron chelator, FeCl₃, and HCl. Maintain a constant ionic strength using the inert salt solution.

  • Titration: Titrate the solutions with a standardized solution of NaOH. Record the pH reading after each addition of NaOH.

  • Data Analysis:

    • Calculate the average number of protons bound per ligand molecule (n̄ₐ) at each pH value.

    • Plot n̄ₐ against pH to determine the protonation constants of the chelator.

    • Calculate the average number of ligand molecules bound per metal ion (n̄) at each pH value.

    • Plot n̄ against the negative logarithm of the free ligand concentration (pL).

    • The stability constants (β) can be determined from this formation curve using various computational methods.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human drug absorption. It measures the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2).

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar) with a microporous membrane

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compounds (this compound, Desferrioxamine)

  • Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a predetermined threshold indicates a well-formed monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • 96-well plates

  • Cell culture medium

  • Test compounds (this compound, Desferrioxamine) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

Concluding Remarks

This guide provides a foundational comparison of this compound and Desferrioxamine for iron chelation. Desferrioxamine, with a slightly higher iron binding affinity, has a long history of clinical use but is limited by its poor oral bioavailability and requirement for parenteral administration. This compound, a naturally occurring siderophore, demonstrates potent iron chelation and a favorable preliminary safety profile. While its cellular uptake in mammalian systems is an active area of research, its distinct receptor-mediated mechanism may offer novel therapeutic strategies. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community in the ongoing development of effective and safe iron chelation therapies.

References

Functional Validation of Ferrichrome A Transporters: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for the functional validation of Ferrichrome A transporters, with a focus on the use of gene knockouts. This guide offers detailed experimental protocols, data presentation formats, and visual workflows to facilitate the objective assessment of transporter function.

Comparative Performance of Wild-Type vs. Transporter Gene Knockout Strains

The functional validation of a putative this compound transporter hinges on comparing the phenotype of a wild-type organism with that of a mutant strain in which the transporter gene has been inactivated (knocked out). The primary assays employed are growth promotion assays under iron-limiting conditions and direct measurement of radiolabeled this compound uptake.

Growth Promotion Assay

This assay qualitatively or semi-quantitatively assesses the ability of a fungal strain to utilize this compound as an iron source. In the presence of an iron chelator that makes iron unavailable, the growth of the fungus becomes dependent on its ability to acquire iron from supplemented siderophores like this compound.

Table 1: Representative Data from Growth Promotion Assay of Saccharomyces cerevisiae Wild-Type vs. arn1Δ Mutant.

StrainIron SourceGrowth Zone Diameter (mm)Interpretation
Wild-TypeThis compound15 ± 2Can utilize this compound for growth.
arn1Δ MutantThis compound0Unable to utilize this compound for growth.
Wild-TypeFerrous Sulfate20 ± 3Positive control: General iron uptake is functional.
arn1Δ MutantFerrous Sulfate21 ± 2Positive control: General iron uptake is functional.
Wild-TypeNo Iron Source0Negative control: Growth is iron-dependent.
arn1Δ MutantNo Iron Source0Negative control: Growth is iron-dependent.

Note: The data in this table is representative and based on qualitative descriptions found in scientific literature. The ARN1 gene in Saccharomyces cerevisiae encodes a transporter for ferrichrome-type siderophores, including this compound.

⁵⁵Fe-Ferrichrome A Uptake Assay

This quantitative assay directly measures the transport of this compound into the cells using radiolabeled iron (⁵⁵Fe). A significant reduction in the uptake of ⁵⁵Fe-Ferrichrome A in the knockout strain compared to the wild-type is strong evidence for the gene's role in transport.

Table 2: Representative Quantitative Data from a ⁵⁵Fe-Ferrichrome A Uptake Assay in Saccharomyces cerevisiae Wild-Type vs. arn1Δ Mutant.

Time (minutes)Wild-Type ⁵⁵Fe Uptake (pmol/mg dry weight)arn1Δ Mutant ⁵⁵Fe Uptake (pmol/mg dry weight)
000
5151
10282
15403
30654

Note: This data is a representative illustration based on published findings that arn1Δ mutants exhibit a severe defect in the uptake of ferrichrome-type siderophores. The values are intended to demonstrate the expected trend in such an experiment.

Experimental Protocols

Construction of a Gene Knockout Strain in Saccharomyces cerevisiae

This protocol describes a common method for creating a gene deletion mutant using homologous recombination.

Experimental Workflow for Gene Knockout Construction

G cluster_0 Cassette Preparation cluster_1 Yeast Transformation cluster_2 Verification PCR 1. PCR Amplification of Selection Marker (e.g., URA3) with flanking homology to target gene (e.g., ARN1) Purification 2. Purification of PCR Product PCR->Purification Transformation 4. Transform Yeast with PCR Product Purification->Transformation Yeast_prep 3. Prepare Competent Yeast Cells Yeast_prep->Transformation Plating 5. Plate on Selective Medium (lacking uracil) Transformation->Plating gDNA_extraction 6. Isolate Genomic DNA from Transformants Plating->gDNA_extraction PCR_verification 7. PCR Verification of Gene Disruption gDNA_extraction->PCR_verification Phenotypic_assay 8. Phenotypic Analysis (Growth/Uptake Assays) PCR_verification->Phenotypic_assay

Caption: Workflow for creating a gene knockout in yeast.

Methodology:

  • Design Primers: Design forward and reverse primers for the target gene (e.g., ARN1). Each primer will have a 20-25 nucleotide sequence that binds to the template plasmid carrying a selectable marker (e.g., URA3) and a 40-50 nucleotide tail that is homologous to the regions immediately upstream (forward primer) and downstream (reverse primer) of the target gene's open reading frame.

  • PCR Amplification: Perform PCR using the designed primers and a plasmid containing the selectable marker as a template. This will generate a linear DNA fragment consisting of the selectable marker flanked by sequences homologous to the target gene locus.

  • Purify PCR Product: Purify the PCR product to remove primers, dNTPs, and polymerase.

  • Prepare Competent Yeast Cells: Grow the wild-type yeast strain to mid-log phase and prepare competent cells using the lithium acetate/polyethylene glycol (PEG) method.

  • Transformation: Transform the competent yeast cells with the purified PCR product.

  • Selection: Plate the transformed cells on Synthetic Defined (SD) medium lacking the nutrient corresponding to the selectable marker (e.g., uracil (B121893) for the URA3 marker). Only cells that have successfully integrated the marker will grow.

  • Verification:

    • Colony PCR: Pick individual colonies and perform PCR using primers that flank the target gene locus. In a successful knockout, the PCR product will be larger than in the wild-type due to the insertion of the selectable marker.

    • Phenotypic Analysis: Confirm the loss of function through growth promotion and/or ⁵⁵Fe-Ferrichrome A uptake assays.

Growth Promotion Assay Protocol

Methodology:

  • Prepare Media:

    • Synthetic Defined (SD) Agar (B569324) Medium: Prepare SD medium containing 2% glucose, 0.67% yeast nitrogen base without amino acids, and 2% agar. Supplement with necessary amino acids, but omit iron salts.

    • Iron Chelator: Add an iron chelator such as bathophenanthroline (B157979) disulfonate (BPS) to the medium at a concentration sufficient to inhibit growth (e.g., 100 µM).

  • Prepare Yeast Inoculum: Grow wild-type and knockout strains in liquid SD medium overnight. Wash the cells with sterile water to remove residual iron.

  • Plate Inoculation: Spread a lawn of the washed yeast cells onto the iron-limited SD agar plates.

  • Apply Siderophores:

    • Place sterile filter paper discs onto the agar surface.

    • Pipette a small volume (e.g., 10 µL) of a this compound solution (e.g., 1 mM) onto one disc.

    • As a positive control, apply a solution of an iron salt (e.g., ferrous sulfate) to another disc.

    • As a negative control, apply sterile water to a third disc.

  • Incubation: Incubate the plates at 30°C for 2-3 days.

  • Analysis: Measure the diameter of the growth zones around each disc.

⁵⁵Fe-Ferrichrome A Uptake Assay Protocol

Methodology:

  • Prepare Radiolabeled Siderophore: Prepare ⁵⁵Fe-labeled this compound by incubating desferri-Ferrichrome A with ⁵⁵FeCl₃ in an appropriate buffer.

  • Prepare Yeast Cells:

    • Grow wild-type and knockout strains in iron-limited SD medium to mid-log phase.

    • Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a known cell density.

  • Uptake Experiment:

    • Pre-warm the cell suspension to 30°C.

    • Initiate the uptake by adding a defined concentration of ⁵⁵Fe-Ferrichrome A.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the cell suspension.

  • Stop Uptake and Wash:

    • Immediately filter the aliquots through a nitrocellulose membrane filter.

    • Rapidly wash the filters with a cold, iron-free buffer containing a strong iron chelator (e.g., EDTA) to remove non-specifically bound ⁵⁵Fe-Ferrichrome A.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of ⁵⁵Fe taken up per milligram of dry cell weight at each time point.

    • Plot the ⁵⁵Fe uptake over time for both wild-type and knockout strains.

Signaling Pathway and Regulatory Mechanisms

The expression of many siderophore transporters is tightly regulated in response to iron availability. In Saccharomyces cerevisiae, the transcription factor Aft1 plays a key role in this process.

Aft1-Mediated Regulation of the this compound Transporter ARN1

G cluster_0 Low Iron Conditions cluster_1 High Iron Conditions Aft1_active Aft1 (Active) in Nucleus ARN1_promoter ARN1 Gene Promoter Aft1_active->ARN1_promoter Binds to Iron-Responsive Element ARN1_transcription ARN1 Transcription and Translation ARN1_promoter->ARN1_transcription Arn1p Arn1p Transporter (localized to plasma membrane) ARN1_transcription->Arn1p Fe_uptake This compound-Fe³⁺ Uptake Arn1p->Fe_uptake Aft1_inactive Aft1 (Inactive) in Cytoplasm ARN1_repression ARN1 Gene Repression Aft1_inactive->ARN1_repression Does not bind to promoter

Caption: Regulation of ARN1 expression by Aft1 in yeast.

Under low iron conditions, the Aft1 transcription factor localizes to the nucleus and binds to iron-responsive elements in the promoter region of genes involved in iron uptake, including ARN1.[1] This binding activates the transcription of ARN1, leading to the synthesis of the Arn1p transporter and subsequent uptake of this compound-iron complexes.[2][3] Conversely, under high iron conditions, Aft1 is exported from the nucleus to the cytoplasm, leading to the repression of ARN1 gene expression.[1]

References

A Comparative Analysis of Ferrichrome-Type Siderophores: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different ferrichrome-type siderophores, a class of hydroxamate siderophores primarily produced by fungi. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Understanding the subtle structural and functional differences between these molecules is crucial for research in microbial pathogenesis, ecology, and the development of novel therapeutic agents that exploit siderophore uptake pathways.

Structural and Functional Overview

Ferrichrome-type siderophores are cyclic hexapeptides composed of three residues of a non-proteinogenic amino acid, Nδ-hydroxy-Nδ-acyl-L-ornithine, and three residues of other amino acids, typically glycine (B1666218) and serine. The hydroxamate groups of the three modified ornithine residues form a stable octahedral complex with ferric iron (Fe³⁺)[1][2]. Variations in the amino acid composition and the acyl groups attached to the hydroxyornithine residues give rise to a family of related siderophores with distinct properties.

This guide focuses on a comparative analysis of three prominent ferrichrome-type siderophores: Ferrichrome , Ferricrocin , and Malonichrome .

Performance Comparison

The efficacy of a siderophore is determined by several factors, including its affinity for iron, the efficiency of its uptake by microbial cells, and its role in the overall iron metabolism of the organism. The following table summarizes the available quantitative data for the selected ferrichrome-type siderophores.

FeatureFerrichromeFerricrocinMalonichromeReference
Producing Organisms Aspergillus, Ustilago, Penicillium spp.Aspergillus, Fusarium spp.Fusarium spp.[1][3][4]
Iron (Fe³⁺) Stability Constant (log β₁₁₀) 29.07Data not available in comparative contextData not available in comparative context[1]
Receptor Binding Affinity (Kd) Data not available in comparative contextData not available in comparative contextData not available in comparative context
Microbial Uptake Rate Data not available in comparative contextData not in a directly comparative formatData not in a directly comparative format
Primary Function Extracellular iron scavengingPrimarily intracellular iron storage and transport; can be secretedExtracellular iron scavenging[3][5][6]

Experimental Protocols

Potentiometric Titration for Determination of Iron Stability Constants

Potentiometric titration is a precise method for determining the stability constants of metal complexes. The protocol involves monitoring the pH of a solution containing the siderophore as a strong base is added, both in the presence and absence of ferric iron[9][10].

Materials:

  • Purified siderophore (desferri-form)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free) (e.g., 0.1 M)

  • Potassium chloride (KCl) or sodium chloride (NaCl) solution (for maintaining constant ionic strength)

  • Ferric chloride (FeCl₃) solution of known concentration

  • High-precision pH meter and electrode

  • Thermostated titration vessel

  • Inert gas (e.g., argon or nitrogen) supply

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants:

    • Pipette a known volume and concentration of the siderophore solution and HCl into the titration vessel.

    • Add the background electrolyte to maintain a constant ionic strength.

    • Bubble inert gas through the solution to exclude carbon dioxide.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Complex Stability Constants:

    • Repeat the titration with the addition of a known concentration of FeCl₃ solution to the initial mixture. The metal-to-ligand ratio should be carefully chosen (e.g., 1:1 or 1:2).

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of NaOH added).

    • Use a suitable software program (e.g., HYPERQUAD) to refine the protonation constants of the siderophore and the stability constants of the iron-siderophore complex from the titration data.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S[11].

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃·6H₂O

  • Culture supernatants to be tested

  • Standard siderophore solution (e.g., desferrioxamine B) for quantification

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve CAS in water.

    • Dissolve FeCl₃ in HCl.

    • Slowly add the iron solution to the CAS solution with stirring.

    • Separately, dissolve HDTMA in water.

    • Slowly add the HDTMA solution to the CAS/iron solution under stirring to form the blue CAS-iron complex.

  • Assay:

    • Mix the culture supernatant with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

  • Quantification:

    • The amount of siderophore is quantified by the decrease in absorbance of the CAS-iron complex.

    • A standard curve is generated using a known siderophore. The siderophore units are often expressed as a percentage of siderophore produced relative to a reference.

Radioactive Iron Uptake Assay

This assay measures the rate at which microbial cells take up iron that is chelated by a specific siderophore. It utilizes radioactive iron (⁵⁵Fe or ⁵⁹Fe) to track its transport into the cells.

Materials:

  • Microbial culture grown under iron-limiting conditions

  • Purified siderophores (desferri-form)

  • Radioactive iron solution (e.g., ⁵⁵FeCl₃)

  • Washing buffer (e.g., ice-cold phosphate-buffered saline)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of ⁵⁵Fe-siderophore complex:

    • Incubate the purified siderophore with ⁵⁵FeCl₃ in a suitable buffer to allow for complex formation.

  • Uptake Experiment:

    • Harvest and wash the microbial cells grown in low-iron medium.

    • Resuspend the cells to a specific density in uptake buffer.

    • Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

    • Incubate at the optimal growth temperature with shaking.

  • Termination and Measurement:

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters rapidly with ice-cold washing buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of iron uptake, typically expressed as pmol of Fe per minute per mg of cellular protein or per 10⁹ cells.

Visualizations

General Structure of Ferrichrome-Type Siderophores

G cluster_siderophore General Structure of Ferrichrome-Type Siderophores Fe Fe³⁺ O1 O Fe->O1 O2 O Fe->O2 O3 O Fe->O3 O4 O Fe->O4 O5 O Fe->O5 C1 C=O C2 C=O C3 C=O O6 O N1 N-OH R1 R-Acyl N2 N-OH R2 R-Acyl N3 N-OH R3 R-Acyl Backbone Cyclic Hexapeptide Backbone (e.g., Gly-Ser-Gly-Orn-Orn-Orn)

Caption: General coordination of a ferric iron atom by a ferrichrome-type siderophore.

Experimental Workflow for CAS Agar (B569324) Plate Assay

G start Start prep_cas Prepare CAS Assay Solution start->prep_cas prep_media Prepare Growth Medium with Agar start->prep_media mix Mix CAS Solution with Molten Agar prep_cas->mix prep_media->mix pour Pour CAS Agar Plates mix->pour inoculate Inoculate with Microbial Culture pour->inoculate incubate Incubate under Iron-Limiting Conditions inoculate->incubate observe Observe for Halo Formation (Orange Zone) incubate->observe measure Measure Halo Diameter observe->measure quantify Quantify Siderophore Production measure->quantify end End quantify->end

Caption: Workflow for the detection of siderophore production using the CAS agar plate assay.

Ferrichrome Uptake Pathway in Gram-Negative Bacteria

G OM Outer Membrane Periplasm Periplasm IM Inner Membrane Cytoplasm Cytoplasm Extracellular Extracellular Space Ferrichrome_Fe Ferrichrome-Fe³⁺ FhuA FhuA Receptor Ferrichrome_Fe->FhuA 1. Binding TonB TonB-ExbB-ExbD Complex FhuA->TonB 2. Energy Transduction FhuD FhuD (Periplasmic Binding Protein) FhuA->FhuD 3. Transport into Periplasm TonB->FhuA FhuB FhuB (ABC Transporter) FhuD->FhuB 4. Transport across Inner Membrane Fe2 Fe²⁺ FhuB->Fe2 5. Iron Release (Reduction) Desferri Desferriferrichrome FhuB->Desferri Metabolism Cellular Metabolism Fe2->Metabolism

Caption: A simplified model of the ferrichrome uptake pathway in Gram-negative bacteria.

References

The Differential Role of Ferrichrome A in Fungal Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fungal pathogenesis is paramount. Among the key players in this process are siderophores, small molecules with a high affinity for iron, which are crucial for fungal survival and virulence in iron-limited host environments. This guide provides a comparative analysis of the role of Ferrichrome A, a prominent hydroxamate siderophore, in the virulence of pathogenic fungi, with a focus on experimental data from studies on Aspergillus fumigatus, Fusarium graminearum, and Ustilago maydis.

Unveiling the Importance of Iron Acquisition in Fungal Pathogenicity

Iron is an essential nutrient for virtually all living organisms, participating in a wide array of cellular processes.[1][2] However, within a host, free iron is actively sequestered as a defense mechanism against invading pathogens. To overcome this iron limitation, pathogenic fungi have evolved sophisticated iron acquisition systems, including the secretion of siderophores like this compound. These molecules scavenge ferric iron from the host environment and transport it back into the fungal cell, thereby fueling fungal growth and proliferation. The critical role of siderophore biosynthesis in the virulence of many fungal pathogens has identified it as a promising target for novel antifungal therapies.[1][3]

Comparative Analysis of this compound's Role in Virulence

The contribution of this compound and its structural analogs, such as ferricrocin, to fungal virulence is not uniform across all pathogenic species. Experimental evidence from studies using gene-deletion mutants reveals a spectrum of dependency on this particular siderophore for causing disease.

Aspergillus fumigatus: A Tale of Two Siderophores

Aspergillus fumigatus, a primary cause of invasive aspergillosis in immunocompromised individuals, produces both extracellular and intracellular siderophores. The main extracellular siderophores are fusarinine (B1175079) C (FsC) and triacetylfusarinine C (TAFC), while the primary intracellular siderophore is of the ferrichrome family, ferricrocin.[1][2][4] Studies have shown that mutants lacking the ability to synthesize any siderophores (ΔsidA) are avirulent.[5][6] However, the specific role of ferricrocin appears to be more nuanced. In a murine model of fungal keratitis, a ΔsidC mutant, which cannot produce ferricrocin, showed no significant difference in virulence compared to the wild-type strain. In contrast, a ΔsidF mutant, unable to produce extracellular siderophores, exhibited significantly reduced fungal growth and corneal opacity.[7] This suggests that for A. fumigatus, the extracellular fusarinine-type siderophores are the primary drivers of virulence in this infection model, while the intracellular ferricrocin plays a less critical role in the direct confrontation with the host.

Fungal StrainSiderophore(s) DeficientVirulence PhenotypeSupporting Data
Aspergillus fumigatus ΔsidAAll siderophoresAvirulentSignificantly reduced survival of infected mice.[5][6]
Aspergillus fumigatus ΔsidCFerricrocin (intracellular)Virulent (in keratitis model)No significant difference in corneal opacity compared to wild-type.[7]
Aspergillus fumigatus ΔsidFFusarinine C & Triacetylfusarinine C (extracellular)Attenuated virulenceSignificantly lower cornea opacity area and intensity.[7]
Fusarium graminearum: A Collaborative Effort in Pathogenesis

Fusarium graminearum, a devastating pathogen of cereal crops, produces multiple siderophores, including the ferrichrome-type siderophore, ferricrocin, and the extracellular siderophore, triacetylfusarinine C (TAFC). Research on this fungus highlights a scenario where multiple siderophores contribute to virulence. While the loss of intracellular siderophore biosynthesis alone does not affect the virulence of F. graminearum on wheat, a triple mutant (nps1nps2nps6) lacking all three of its siderophores was found to have almost completely lost its virulence.[8] This indicates a functional overlap and a combined contribution of different siderophore types to the overall pathogenicity of this fungus.

Fungal StrainSiderophore(s) DeficientVirulence PhenotypeSupporting Data
Fusarium graminearum (intracellular siderophore mutant)FerricrocinVirulentNo significant impact on wheat infection.[8]
Fusarium graminearum nps1nps2nps6 (triple mutant)All siderophoresAvirulentAlmost complete loss of virulence on wheat spikes.[8]
Ustilago maydis: An Exception to the Rule

In contrast to A. fumigatus and F. graminearum, the maize pathogen Ustilago maydis presents a case where siderophore biosynthesis, including that of this compound, does not appear to be essential for its virulence. Studies involving mutants with a null allele of the sid1 gene, which is required for the first step in the biosynthesis of both ferrichrome and this compound, showed that these mutants were still pathogenic in maize.[9] This suggests that U. maydis may rely on other iron acquisition mechanisms or that the iron availability in the host plant is sufficient to support its growth without the need for high-affinity siderophores.

Fungal StrainSiderophore(s) DeficientVirulence PhenotypeSupporting Data
Ustilago maydis Δsid1Ferrichrome and this compoundVirulentMutants were still able to cause disease in maize.[9]

Visualizing the Pathways and Processes

To better understand the molecular mechanisms discussed, the following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for assessing fungal virulence.

Ferrichrome_A_Biosynthesis Simplified Biosynthesis of this compound in Ustilago maydis cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_product Final Product Ornithine L-Ornithine Sid1 Sid1 (Ornithine Monooxygenase) Ornithine->Sid1 HMG_CoA HMG-CoA Hcs1 Hcs1 (HMG-CoA Synthase) HMG_CoA->Hcs1 N5_hydroxyornithine N5-hydroxyornithine Sid1->N5_hydroxyornithine Fer4 Fer4 (Enoyl-CoA Hydratase) Hcs1->Fer4 Acyl_group Acyl Group Fer4->Acyl_group Fer5 Fer5 (Acylase) Acylated_N5_hydroxyornithine Acylated N5-hydroxyornithine Fer5->Acylated_N5_hydroxyornithine Fer3 Fer3 (Non-Ribosomal Peptide Synthetase) Ferrichrome_A This compound Fer3->Ferrichrome_A N5_hydroxyornithine->Fer5 Acyl_group->Fer5 Acylated_N5_hydroxyornithine->Fer3

Caption: Biosynthesis of this compound in Ustilago maydis.

Fungal_Virulence_Workflow Experimental Workflow for Murine Model of Fungal Virulence cluster_prep 1. Inoculum Preparation cluster_infection 2. Animal Model and Infection cluster_monitoring 3. Monitoring and Data Collection cluster_analysis 4. Data Analysis Strain_Culture Culture of Fungal Strains (Wild-Type, Mutant, Complemented) Spore_Harvest Harvest and Count Spores Strain_Culture->Spore_Harvest Inoculum_Prep Prepare Spore Suspension in Saline Spore_Harvest->Inoculum_Prep Infection Infection via Intravenous or Intranasal Route Inoculum_Prep->Infection Immunosuppression Immunosuppression of Mice (e.g., Cyclophosphamide) Immunosuppression->Infection Daily_Monitoring Daily Monitoring of Survival and Weight Loss Euthanasia Euthanasia at Pre-defined Endpoints Daily_Monitoring->Euthanasia Survival_Analysis Kaplan-Meier Survival Curves Daily_Monitoring->Survival_Analysis Organ_Harvest Aseptic Removal of Organs (Lungs, Kidneys, Brain) Euthanasia->Organ_Harvest Fungal_Burden Determine Fungal Burden (CFU/gram of tissue) Organ_Harvest->Fungal_Burden Statistical_Analysis Statistical Analysis (Log-rank test, ANOVA) Fungal_Burden->Statistical_Analysis Survival_Analysis->Statistical_Analysis

Caption: Workflow for a murine model of fungal virulence.

Experimental Protocols

Murine Model of Disseminated Aspergillosis

This protocol is adapted from methodologies used to assess the virulence of Aspergillus fumigatus mutants.[10][11][12][13]

1. Fungal Strain Preparation:

  • Culture wild-type, mutant (e.g., ΔsidC), and complemented strains of A. fumigatus on glucose minimal medium agar (B569324) plates for 5-7 days at 37°C.

  • Harvest conidia by flooding the plates with sterile saline containing 0.01% Tween 80.

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

  • Wash the conidia twice with sterile saline by centrifugation.

  • Resuspend the conidia in sterile saline and determine the concentration using a hemocytometer.

  • Adjust the final concentration to 2.5 x 10^7 conidia/mL for infection.

2. Animal Model and Infection:

  • Use 6- to 8-week-old female BALB/c mice.

  • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) (150 mg/kg of body weight) on days -4 and -1 relative to infection, and a single subcutaneous injection of cortisone (B1669442) acetate (B1210297) (250 mg/kg) on day -1.

  • On day 0, infect mice by injecting 100 µL of the conidial suspension (2.5 x 10^6 conidia) into the lateral tail vein. A control group should receive sterile saline.

3. Monitoring and Endpoint:

  • Monitor the mice at least twice daily for 14 days post-infection.

  • Record survival and body weight daily.

  • Euthanize mice that appear moribund or have lost more than 20% of their initial body weight.

4. Fungal Burden Determination:

  • At the time of death or at the end of the experiment, aseptically remove the kidneys and brain.

  • Weigh the organs and homogenize them in 1 mL of sterile saline.

  • Perform serial dilutions of the homogenates and plate them on appropriate fungal growth medium.

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Calculate the fungal burden as log10 CFU per gram of tissue.[14]

5. Statistical Analysis:

  • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

  • Compare fungal burden data between groups using the Mann-Whitney U test.

Quantification of Ferrichrome by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of ferrichrome-type siderophores from fungal cultures.[15][16][17][18][19]

1. Sample Preparation:

  • Grow the fungal strain in a low-iron liquid medium to induce siderophore production.

  • After a defined incubation period, separate the fungal biomass from the culture supernatant by centrifugation and filtration.

  • To the cell-free supernatant, add a solution of FeCl3 to saturate the siderophores with iron, resulting in the characteristic reddish-brown color of ferrisiderophores.

  • Adsorb the ferrisiderophores from the supernatant onto an Amberlite XAD-2 or similar resin by passing the supernatant through a column packed with the resin.

  • Wash the column with distilled water to remove unbound compounds.

  • Elute the ferrisiderophores from the resin using methanol (B129727).

  • Evaporate the methanol and resuspend the dried extract in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% trifluoroacetic acid) and solvent B (acetonitrile with 0.1% trifluoroacetic acid). A typical gradient might be from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set to 435 nm, the characteristic absorbance maximum for ferrichrome-type siderophores.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the standard curve.

Conclusion

The validation of this compound's role in fungal virulence is highly species-dependent. While it is a critical component of the pathogenic arsenal (B13267) for some fungi, either alone or in concert with other siderophores, it is dispensable for others. This comparative analysis underscores the importance of studying virulence factors within the specific context of each pathogen-host interaction. For drug development professionals, the siderophore biosynthetic pathway remains an attractive target for novel antifungal therapies. However, the variable importance of specific siderophores like this compound suggests that a comprehensive understanding of the entire iron acquisition network of a target pathogen is necessary to design effective therapeutic strategies.

References

The Versatility of Ferrichrome A: A Comparative Guide to its Cross-Species Activity in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferrichrome A, a cyclic hexapeptide siderophore, plays a critical role in iron acquisition for a variety of fungi. Its ability to be utilized by species other than its producer highlights the intricate network of microbial iron competition and exchange. This guide provides a comparative analysis of the cross-species activity of this compound, supported by experimental data and detailed protocols to facilitate further research in fungal biology and the development of novel antifungal strategies.

Comparative Analysis of this compound Utilization

The ability of different fungal species to utilize this compound as an iron source is largely dependent on the specificity of their siderophore-iron transporter (SIT) proteins. While some fungi produce their own ferrichrome-type siderophores, others can "steal" these iron chelators from their environment, a phenomenon known as xenosiderophore utilization.

Quantitative and Qualitative Utilization Data

The following table summarizes the known activity of this compound and other ferrichrome-type siderophores across various fungal species. The data is compiled from multiple studies and indicates the degree of utilization, which can be influenced by the presence of specific transporter proteins.

Fungal SpeciesThis compound UtilizationOther Ferrichrome-Type Siderophore UtilizationKey Transporter(s) InvolvedReferences
Aspergillus fumigatus++ (Mainly via Sit1)Ferrichrome (+++), Ferricrocin (+++), Ferrichrysin (+++), Ferrirhodin (++), Ferrirubin (++)Sit1, Sit2[1][2]
Saccharomyces cerevisiae+Ferrirubin (+), Ferrirhodin (+)Arn1p
Ustilago maydis+++ (Endogenous)Ferrichrome (Endogenous)Not fully characterized[3]
Neurospora crassaIneffectiveFerricrocin (++), Ferrichrysin (++)Not specific for this compound[3]
Candida albicansCan utilize xenosiderophoresFerrichrome-type siderophores utilizedSit1/Arn1p homologues[1][4]
Cryptococcus neoformansCan utilize xenosiderophoresFerrioxamine BSit1[4]
Schizosaccharomyces pombe+ (Endogenous)Ferrichrome (Endogenous)Str1[4]

Legend:

  • +++ : High utilization

  • ++ : Moderate utilization

  • + : Low utilization

  • Ineffective : No significant utilization

  • Endogenous : Produces this type of siderophore

Experimental Protocols

Accurate assessment of siderophore activity is crucial for comparative studies. The following are detailed methodologies for key experiments used to determine the cross-species activity of this compound.

Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Production

This is a universal method for detecting the production of siderophores by microorganisms.

Principle: The CAS agar contains a blue-colored complex of Chrome Azurol S, Fe(III), and a detergent (like HDTMA). Siderophores produced by the fungus will chelate the iron from the dye complex, resulting in a color change from blue to orange/yellow around the fungal colony.

Protocol:

  • Preparation of CAS Stock Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly mix the CAS solution with the HDTMA solution while stirring vigorously.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Add 10 ml of the iron solution to the CAS/HDTMA mixture and autoclave.

  • Preparation of Growth Medium:

    • Prepare a suitable growth medium for the fungus to be tested (e.g., Potato Dextrose Agar). Autoclave and cool to 50°C.

  • Preparation of CAS Agar Plates:

    • Aseptically add the CAS stock solution to the molten growth medium at a ratio of 1:9 (e.g., 10 ml CAS solution to 90 ml medium).

    • Pour the mixture into sterile Petri dishes and allow to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plate with a plug of the fungal mycelium.

    • Incubate at the optimal temperature for the fungus until a halo is observed.

  • Data Analysis:

    • Measure the diameter of the orange/yellow halo and the diameter of the fungal colony. The ratio of the halo diameter to the colony diameter can be used as a semi-quantitative measure of siderophore production.

Siderophore Cross-Feeding Bioassay

This assay directly tests the ability of a fungus to utilize an exogenous siderophore like this compound.

Principle: A mutant strain of a fungus that is unable to synthesize its own siderophores is grown on an iron-limited medium. The growth of this mutant is then assessed in the presence of purified this compound.

Protocol:

  • Prepare Iron-Limited Medium:

    • Prepare a defined minimal medium with a low iron concentration. This can be achieved by treating the medium with a chelating resin (e.g., Chelex 100) or by adding a high-affinity iron chelator that the fungus cannot utilize (e.g., 2,2'-dipyridyl).

  • Prepare Fungal Inoculum:

    • Grow the siderophore-deficient mutant strain in a liquid medium to obtain a spore suspension or mycelial fragments.

  • Assay Setup:

    • Spread a lawn of the mutant fungal spores or mycelia onto the surface of the iron-limited agar medium.

    • Place a sterile paper disc impregnated with a known concentration of purified this compound onto the center of the plate.

    • As a positive control, use a disc with the siderophore that the mutant is known to utilize (if any), and as a negative control, use a disc with the solvent used to dissolve this compound.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature.

    • Observe for a zone of growth around the disc containing this compound. The diameter of the growth zone is indicative of the efficiency of utilization.

⁵⁵Fe-Ferrichrome A Uptake Assay

This is a quantitative method to measure the direct uptake of iron from this compound.

Principle: Fungal cells are incubated with radioactively labeled ⁵⁵Fe complexed with this compound. The amount of radioactivity incorporated into the cells over time is measured to determine the uptake rate.

Protocol:

  • Preparation of ⁵⁵Fe-Ferrichrome A:

    • Mix a solution of ⁵⁵FeCl₃ with a slight molar excess of deferrated this compound in a suitable buffer (e.g., HEPES) and incubate to allow complex formation.

  • Fungal Culture Preparation:

    • Grow the fungal species of interest in an iron-limited medium to induce the expression of siderophore transporters.

    • Harvest the cells during the exponential growth phase, wash them with an iron-free buffer, and resuspend them to a known cell density.

  • Uptake Measurement:

    • Initiate the uptake by adding a specific concentration of ⁵⁵Fe-Ferrichrome A to the cell suspension.

    • Incubate the mixture at the optimal growth temperature with shaking.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filter quickly with a cold buffer containing a high concentration of a non-radioactive iron salt or a strong chelator (e.g., EDTA) to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the rate of iron uptake (e.g., in pmol of Fe per minute per mg of dry cell weight).

Signaling and Regulatory Pathways

The uptake and utilization of this compound are tightly regulated in response to intracellular iron levels. A conserved negative feedback loop involving the GATA-type transcription factor SreA (or its orthologs) and the bZIP transcription factor HapX (or its orthologs) governs iron homeostasis in many filamentous fungi.

FerrichromeA_Regulation cluster_conditions Iron Status cluster_genes Target Genes Iron_low Low Iron HapX HapX (bZIP activator) Iron_low->HapX activates Iron_high High Iron SreA SreA (GATA-type repressor) Iron_high->SreA activates SreA->HapX Siderophore_biosynthesis Siderophore Biosynthesis (e.g., sidA, nps6) SreA->Siderophore_biosynthesis represses Siderophore_transporters Siderophore Transporters (e.g., sit1, sit2, arn1) SreA->Siderophore_transporters represses Iron_utilization Iron-Consuming Pathways SreA->Iron_utilization derepresses HapX->SreA HapX->Siderophore_biosynthesis activates HapX->Siderophore_transporters activates HapX->Iron_utilization represses

Caption: A simplified model of the transcriptional regulation of iron homeostasis in filamentous fungi.

Experimental Workflow for Cross-Species Activity Screening

The following diagram outlines a logical workflow for screening and comparing the activity of this compound across different fungal species.

Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_molecular Molecular Analysis start Start: Select Fungal Species for Screening cas_assay CAS Agar Assay (Assess endogenous siderophore production) start->cas_assay cross_feeding Cross-Feeding Bioassay (Qualitative utilization of this compound) cas_assay->cross_feeding uptake_assay ⁵⁵Fe-Ferrichrome A Uptake Assay (Measure uptake kinetics) cross_feeding->uptake_assay growth_curves Growth Curve Analysis (this compound as sole iron source) cross_feeding->growth_curves transporter_expression qRT-PCR of Siderophore Transporter Genes uptake_assay->transporter_expression growth_curves->transporter_expression end End: Comparative Analysis transporter_expression->end

Caption: A workflow for investigating the cross-species activity of this compound.

This guide provides a foundational understanding of the cross-species activity of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers investigating fungal iron acquisition, which is a promising target for the development of novel antifungal therapies. Further quantitative studies across a broader range of fungal species will undoubtedly provide deeper insights into the ecological roles and potential applications of this important siderophore.

References

A Comparative Guide to Siderophore Iron Release: Ferrichrome A vs. Other Key Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the iron release mechanisms of Ferrichrome A and other prominent siderophores, including the catecholate enterobactin (B1671361) and the hydroxamate desferrioxamine B, as well as the mixed-type siderophore vibriobactin. Understanding these mechanisms is crucial for fields ranging from microbiology and environmental science to the development of novel antimicrobial agents and iron chelation therapies.

Introduction to Siderophore-Mediated Iron Acquisition

Iron is an essential nutrient for nearly all living organisms, playing a critical role in numerous cellular processes. However, its bioavailability is often limited. To overcome this, many microorganisms synthesize and secrete siderophores, small organic molecules with a high affinity for ferric iron (Fe³⁺). Once the siderophore-iron complex is formed, it is transported into the cell through specific receptors. The final and critical step is the release of iron from the siderophore for metabolic use. This guide focuses on the diverse strategies employed by different siderophores for this intracellular iron liberation.

Core Iron Release Mechanisms: A Comparative Overview

Microorganisms have evolved several distinct mechanisms to release iron from siderophore complexes. The primary strategies include:

  • Reductive Release: The ferric iron (Fe³⁺) bound to the siderophore is reduced to ferrous iron (Fe²⁺). Fe²⁺ has a significantly lower affinity for the siderophore, leading to its dissociation. This is a common mechanism for hydroxamate siderophores like this compound.

  • Hydrolytic Decomposition: The siderophore molecule itself is enzymatically cleaved, destroying its chelation capacity and freeing the bound iron. This is the primary mechanism for the catecholate siderophore enterobactin.

  • Proton-Assisted Release: In acidic intracellular environments, protonation of the siderophore's iron-coordinating groups can decrease its affinity for iron, facilitating release, often in conjunction with reduction.

  • Ligand Exchange: The iron is transferred from the siderophore to another intracellular chelator with a high affinity for iron.

The choice of mechanism is largely dependent on the chemical nature of the siderophore and the metabolic machinery of the organism.

Detailed Comparison of Iron Release Mechanisms

This section provides a detailed breakdown of the iron release mechanisms for this compound, Enterobactin, Desferrioxamine B, and Vibriobactin, supported by available quantitative data.

This compound: The Reductive Pathway

This compound, a hydroxamate-type siderophore, primarily releases iron through enzymatic reduction.[1][2][3] In some bacteria, such as Pseudomonas aeruginosa and Escherichia coli, this process is coupled with an acylation step, and the modified siderophore is then recycled back to the extracellular medium.[4][5]

The reduction of the ferric-ferrichrome complex to the ferrous state is catalyzed by intracellular ferric reductases. This process is thermodynamically favorable within the reducing environment of the cytoplasm.

Quantitative Data:

SiderophoreReduction Potential (pH 7) vs. NHE
This compound-446 mV[6]
Ferrioxamine B-454 mV[6]

NHE: Normal Hydrogen Electrode

The relatively high reduction potential of ferric hydroxamates like this compound and Ferrioxamine B places them within the range of physiological reductants, making this a viable iron release strategy.[6]

Enterobactin: A Tale of Two Pathways

Enterobactin, a catecholate-type siderophore, is renowned for having one of the highest known binding affinities for ferric iron.[7] This high stability necessitates a more drastic approach for iron release.

The primary mechanism for iron release from enterobactin is the enzymatic hydrolysis of its cyclic trilactone backbone.[7][8] In E. coli, this is carried out by the ferric enterobactin esterase (Fes).[9] This enzymatic cleavage breaks the siderophore into smaller fragments, drastically reducing its affinity for iron and allowing the iron to be utilized by the cell.

A secondary, less efficient mechanism for iron release from enterobactin involves protonation of the ferric-enterobactin complex at low pH, which facilitates the reduction of Fe³⁺ to Fe²⁺.[2][8][10]

Quantitative Data:

SiderophoreReduction Potential (pH 7) vs. NHE
Ferric Enterobactin-750 mV[6]

The significantly lower reduction potential of ferric enterobactin compared to hydroxamates makes direct reduction under physiological conditions unfavorable, highlighting the necessity of the hydrolytic pathway.[6]

Kinetic Parameters of Fes (Ferric Enterobactin Esterase):

SubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (µM⁻¹min⁻¹)
Ferric Enterobactin> 128> 512> 4.0[4]

Note: Saturation was not reached at the highest concentrations tested, indicating a very high K_m_ for the apo-siderophore.

Desferrioxamine B: A Clinically Relevant Chelator

Desferrioxamine B (DFOB), a hydroxamate siderophore produced by Streptomyces pilosus, is widely used clinically as an iron-chelating agent to treat iron overload.[11][12][13][14] In a microbial context, its iron release mechanism is believed to follow the general pattern of hydroxamate siderophores, primarily through enzymatic reduction. However, specific details and kinetic data for microbial ferrioxamine reductases are less extensively documented in comparison to this compound and Enterobactin.

Vibriobactin: A Mixed-Type Approach

Vibriobactin, a catecholate siderophore produced by Vibrio cholerae, employs a cytoplasmic iron release mechanism that is thought to involve both iron reduction and potentially enzymatic cleavage.[6][15][16] Unlike enterobactin, the degradation of the vibriobactin backbone may not be an absolute requirement for iron release.[15] Further research is needed to fully elucidate the specific enzymes and kinetics of this process.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key iron release pathways and a typical experimental workflow for their study.

IronReleasePathways cluster_ferrichrome This compound (Reductive Release) cluster_enterobactin Enterobactin (Hydrolytic & Reductive) Fe3_FA Fe³⁺-Ferrichrome A Fe2_FA Fe²⁺-Ferrichrome A Fe3_FA->Fe2_FA Ferric Reductase Fe2 Fe²⁺ Fe2_FA->Fe2 FA This compound Fe2_FA->FA Ac_FA Acylated this compound FA->Ac_FA Acylation (e.g., in P. aeruginosa) Recycled_FA Recycled Siderophore Ac_FA->Recycled_FA Fe3_Ent Fe³⁺-Enterobactin Hydrolysis Hydrolyzed Products Fe3_Ent->Hydrolysis Fes Esterase Fe3_H_Ent Fe³⁺-H₃-Enterobactin Fe3_Ent->Fe3_H_Ent Low pH (Protonation) Fe2_Ent Fe²⁺ Hydrolysis->Fe2_Ent Fe2_H_Ent Fe²⁺-H₃-Enterobactin Fe3_H_Ent->Fe2_H_Ent Reduction Fe2_H_Ent->Fe2_Ent ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis of Iron Release Culture Bacterial Culture under Iron-Limiting Conditions Supernatant Harvest Supernatant Culture->Supernatant Extraction Siderophore Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Fe_Loading Iron Loading (Fe³⁺) Purification->Fe_Loading Assay In Vitro Iron Release Assay (with cell extract or purified enzyme) Fe_Loading->Assay CV Cyclic Voltammetry (Redox Potential) Fe_Loading->CV Reductase_Assay Spectrophotometric Reductase Assay Assay->Reductase_Assay For Reductive Release HPLC HPLC Analysis of Siderophore Degradation Assay->HPLC For Hydrolytic Release Data Data Analysis (Kinetics, Product ID) Reductase_Assay->Data HPLC->Data CV->Data

References

Unraveling Ferrichrome A Biosynthesis: A Comparative Guide to Gene Validation Through Mutation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genetic validation of Ferrichrome A biosynthesis, a crucial iron acquisition pathway in various fungi. Understanding the function of the genes involved in this process is paramount for developing novel antifungal therapies and for various biotechnological applications. Here, we present a comparative analysis of key biosynthetic genes in different fungal species, supported by experimental data from mutation analyses.

Performance Comparison of Wild-Type vs. Mutant Strains

The function of biosynthetic genes is most definitively validated by creating targeted mutations and observing the resulting phenotype. The following tables summarize the impact of gene deletions on the production of this compound and related siderophores in key fungal species.

Organism Gene Mutated Gene Function Effect on Siderophore Production Reference
Ustilago maydisfer3Non-ribosomal peptide synthetase (NRPS)Abolished this compound production[1]
Ustilago maydisfer4Enoyl-CoA hydrataseAbolished this compound production[1]
Ustilago maydisfer5AcylaseAbolished this compound production[1]
Ustilago maydishcs1HMG-CoA synthaseEssential for this compound precursor synthesis[1]
Aspergillus fumigatussidLN5-hydroxyornithine acetylaseDecreased Ferricrocin to 84-90% of WT (iron-depleted); Abolished, then 11% of WT (iron-replete)
Aspergillus nidulanssidCNon-ribosomal peptide synthetase (NRPS)Eliminated Ferricrocin synthesis

Table 1: Impact of Gene Mutations on this compound and Ferricrocin Production. WT denotes wild-type.

Comparison with Alternative Siderophore Biosynthesis Pathways

Fungi often possess multiple siderophore systems for iron acquisition. Understanding these alternative pathways is crucial for comprehending the organism's overall iron homeostasis and for identifying potential compensatory mechanisms.

Siderophore Organism Key Biosynthetic Gene(s) Effect of Gene Mutation Reference
Coprogen (B1513091)Metarhizium robertsiimrsidA, mrsidDAbolished coprogen and dimerumic acid production[2][3][4]
CoprogenPenicillium roqueforticopA, copB, copENecessary for coprogen biosynthesis[5][6]
Rhodotorulic AcidRhodotorula glutinisNot fully characterized-

Table 2: Mutation Analysis of Genes Involved in Alternative Siderophore Biosynthesis.

Experimental Protocols

The validation of gene function through mutation analysis relies on precise and reproducible experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Fungal Gene Deletion via Homologous Recombination

This protocol describes a general method for creating targeted gene deletions in fungi, a fundamental technique for functional genomics.

a. Construction of the Deletion Cassette:

  • Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene from fungal genomic DNA using PCR with primers containing restriction sites.

  • Amplify a selectable marker gene (e.g., hygromycin B resistance, hph).

  • Clone the 5' flank, the selectable marker, and the 3' flank sequentially into a suitable vector using the incorporated restriction sites. This creates the gene replacement cassette.

b. Fungal Transformation (Protoplast Method):

  • Grow the fungal strain in a suitable liquid medium to the early- to mid-logarithmic phase.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 1 M sorbitol).

  • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Glucanex, Driselase) in the osmotic stabilizer to generate protoplasts.

  • Separate the protoplasts from the mycelial debris by filtration.

  • Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

  • Resuspend the protoplasts in STC buffer.

  • Add the gene deletion cassette DNA to the protoplast suspension.

  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) to induce DNA uptake.

  • Plate the transformation mixture onto a selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin B).

  • Incubate the plates until transformants appear.

c. Verification of Gene Deletion:

  • Isolate genomic DNA from the putative transformants.

  • Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR using primers flanking the target locus and internal to the selectable marker.

  • Further confirmation can be obtained by Southern blot analysis.

Analysis of Siderophore Production by HPLC-MS

This protocol outlines the quantitative analysis of siderophores from fungal culture supernatants.

a. Sample Preparation:

  • Grow the wild-type and mutant fungal strains in a low-iron medium to induce siderophore production.

  • Harvest the culture supernatant by centrifugation or filtration.

  • To analyze iron-bound siderophores, add a molar excess of FeCl3 to an aliquot of the supernatant.

  • Remove interfering compounds by solid-phase extraction (SPE) using a C18 cartridge. Elute the siderophores with methanol.

  • Dry the eluate and resuspend it in a suitable solvent for HPLC-MS analysis.

b. HPLC-MS Analysis:

  • Chromatography:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).

    • Detection: Monitor the absorbance at wavelengths specific for ferrated siderophores (around 435 nm).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Perform full scan analysis to identify the molecular ions of the expected siderophores. Use tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Quantification:

    • Generate a standard curve using a purified siderophore standard of known concentration.

    • Calculate the concentration of the siderophore in the fungal culture supernatants by comparing the peak areas from the HPLC chromatograms to the standard curve.

Visualizing the Pathways and Workflows

To further clarify the complex processes involved in this compound biosynthesis and its validation, the following diagrams have been generated.

FerrichromeA_Biosynthesis_Pathway cluster_Precursor Precursor Synthesis cluster_Assembly Assembly Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Hcs1 Methylglutaconyl-CoA Methylglutaconyl-CoA HMG-CoA->Methylglutaconyl-CoA Fer4 Acyl-N5-hydroxy-L-ornithine Acyl-N5-hydroxy-L-ornithine Methylglutaconyl-CoA->Acyl-N5-hydroxy-L-ornithine Fer5 L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->Acyl-N5-hydroxy-L-ornithine This compound This compound Acyl-N5-hydroxy-L-ornithine->this compound Fer3 (NRPS) Glycine Glycine Glycine->this compound Serine Serine Serine->this compound Gene_Deletion_Workflow cluster_Cassette Deletion Cassette Construction cluster_Transformation Fungal Transformation cluster_Verification Verification of Mutants PCR_Flanks PCR Amplification of 5' and 3' Flanking Regions Ligation Ligation into Vector PCR_Flanks->Ligation PCR_Marker PCR Amplification of Selectable Marker PCR_Marker->Ligation Protoplast_Prep Protoplast Preparation Transformation PEG-mediated Transformation with Deletion Cassette Protoplast_Prep->Transformation Selection Selection on Antibiotic Medium Transformation->Selection gDNA_Isolation Genomic DNA Isolation Selection->gDNA_Isolation PCR_Verification PCR Verification gDNA_Isolation->PCR_Verification Phenotype_Analysis Phenotypic Analysis (Siderophore Production) PCR_Verification->Phenotype_Analysis Siderophore_Comparison_Logic cluster_FerrichromeA This compound Pathway cluster_Coprogen Coprogen Pathway Iron_Limitation Iron Limitation FA_Genes Biosynthetic Genes (fer3, fer4, fer5, hcs1) Iron_Limitation->FA_Genes Cop_Genes Biosynthetic Genes (mrsidA, mrsidD) Iron_Limitation->Cop_Genes Ferrichrome_A This compound FA_Genes->Ferrichrome_A Iron_Uptake Iron Uptake Ferrichrome_A->Iron_Uptake Coprogen Coprogen Cop_Genes->Coprogen Coprogen->Iron_Uptake

References

A Comparative Analysis of Ferrichrome A Uptake Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ferrichrome A uptake mechanisms across several key bacterial species. Understanding the nuances of this essential iron acquisition pathway is critical for developing novel antimicrobial strategies that can exploit these transport systems, a concept often referred to as the "Trojan horse" approach. This document summarizes key quantitative data, details experimental protocols for studying siderophore uptake, and visualizes the intricate molecular pathways involved.

Comparative Data on this compound Uptake

Table 1: Key Proteins Involved in this compound Uptake

Bacterial SpeciesOuter Membrane Receptor(s)Periplasmic Binding ProteinInner Membrane TransporterEnergy Transduction
Escherichia coliFhuA, FhuEFhuDFhuB, FhuC (ABC Transporter)TonB-ExbB-ExbD[1][2]
Pseudomonas aeruginosaFiuA, FoxA, FpvBNot explicitly identified for this compoundFiuB (Permease), FoxBTonB1[2][3][4]
Salmonella enterica serovarsFhuAFhuD homologFhuB, FhuC homologsTonB homolog
Pantoea agglomeransFhuAFhuD homologFhuB, FhuC homologsTonB homolog
Actinobacillus pleuropneumoniaeFhuAFhuDFhuB, FhuC (ABC Transporter)[5]TonB homolog

Table 2: Comparative Uptake Characteristics of this compound

Bacterial SpeciesUptake Rate ComparisonBinding Affinity (Receptor)Key Findings
Escherichia coliHighNanomolar range (Kd for FhuA)The FhuA receptor is well-characterized and also serves as a receptor for certain phages and colicins.[1]
Pseudomonas aeruginosaEfficient, with FiuA as the primary transporter (80%) and FoxA as a secondary one (20%).[3][4]FpvB transports ferrichrome with higher affinity than its native ligand, pyoverdine.[6][7]Features a distinct iron release mechanism involving acetylation of the siderophore.[3][4]
Salmonella enterica serovarsVery similar to E. coli.Assumed to be high due to FhuA homology.The FhuA protein is highly conserved, leading to similar transport capabilities.
Pantoea agglomeransVery similar to E. coli.Assumed to be high due to FhuA homology.Despite sequence differences in the FhuA gating loop, overall transport is not significantly affected.
Actinobacillus pleuropneumoniaeEfficient utilization by most strains.[8]Assumed to be high due to FhuA homology.[5]The fhuA gene is constitutively expressed and not regulated by iron levels.[9]

Experimental Protocols

The following is a detailed, generalized protocol for a 55Fe-Ferrichrome A uptake assay, compiled from methodologies reported in the literature. This assay is a cornerstone for quantifying siderophore-mediated iron uptake.

55Fe-Ferrichrome A Uptake Assay

Objective: To measure the rate of this compound-mediated iron uptake in a bacterial species of interest.

Materials:

  • Bacterial strain of interest

  • Appropriate iron-deficient growth medium (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl)

  • Iron-rich medium (e.g., Luria-Bertani broth) for initial culture growth

  • This compound hydrochloride

  • 55FeCl3 (radiolabeled ferric chloride)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., 0.1 M LiCl or cold assay buffer)

  • Nitrocellulose membrane filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Spectrophotometer

Procedure:

  • Preparation of 55Fe-Ferrichrome A Complex:

    • In a microcentrifuge tube, prepare a solution of this compound in water or a suitable buffer.

    • Add 55FeCl3 to the this compound solution at a molar ratio that ensures saturation of the siderophore (e.g., 1:1.1 Fe:siderophore).

    • Incubate at room temperature for at least 1 hour to allow for the formation of the 55Fe-Ferrichrome A complex.

  • Bacterial Cell Culture:

    • Inoculate the bacterial strain into an iron-rich medium and grow overnight at the optimal temperature with shaking.

    • The following day, pellet the cells by centrifugation and wash them twice with an iron-free saline solution to remove residual iron.

    • Resuspend the washed cells in an iron-deficient minimal medium to a specific optical density (OD600) (e.g., 0.1).

    • Incubate the culture under iron-deficient conditions to induce the expression of siderophore uptake systems. Grow the cells to the mid-logarithmic phase (e.g., OD600 of 0.5-0.8).

  • Uptake Assay:

    • Harvest the iron-starved cells by centrifugation and wash them twice with cold assay buffer.

    • Resuspend the cells in the assay buffer to a final OD600 that is suitable for the experiment (e.g., 1.0).

    • Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the uptake experiment by adding the prepared 55Fe-Ferrichrome A complex to the cell suspension to a final concentration typically in the nanomolar to low micromolar range.

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.

    • Immediately filter the aliquots through a nitrocellulose membrane under vacuum.

    • Wash the filter rapidly with two volumes of ice-cold wash buffer to remove non-specifically bound 55Fe-Ferrichrome A.

  • Quantification:

    • Place the filter in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Determine the protein concentration of the cell suspension used in the assay (e.g., using a Bradford or BCA assay).

  • Data Analysis:

    • Convert CPM to pmol of iron taken up per unit of time per mg of bacterial protein.

    • Plot the amount of iron taken up over time to determine the initial rate of uptake.

    • To determine Km and Vmax, the assay should be repeated with varying concentrations of the 55Fe-Ferrichrome A complex. The data can then be plotted using a Lineweaver-Burk or Michaelis-Menten plot.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for studying this compound uptake.

FerrichromeA_Uptake_Ecoli cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane FhuA FhuA/FhuE FhuD FhuD FhuA->FhuD Transport FhuBC FhuB/FhuC (ABC Transporter) FhuD->FhuBC Cytoplasm Cytoplasm FhuBC->Cytoplasm Transport TonB_complex TonB-ExbB-ExbD TonB_complex->FhuA Energy Transduction Ferrichrome-Fe³⁺ Ferrichrome-Fe³⁺ Ferrichrome-Fe³⁺->FhuA Binding Fe²⁺ Fe²⁺ Cytoplasm->Fe²⁺ Iron Release (Reduction & Acetylation)

Caption: this compound uptake pathway in Escherichia coli.

FerrichromeA_Uptake_Paeruginosa cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane FiuA FiuA/FoxA/FpvB p1 FiuA->p1 Transport FiuB FiuB (Permease) p1->FiuB Cytoplasm Cytoplasm FiuB->Cytoplasm Transport TonB1 TonB1 TonB1->FiuA Energy Transduction Ferrichrome-Fe³⁺ Ferrichrome-Fe³⁺ Ferrichrome-Fe³⁺->FiuA Binding Fe²⁺ Fe²⁺ Cytoplasm->Fe²⁺ Iron Release FiuC FiuC (N-acetyltransferase)

Caption: this compound uptake pathway in Pseudomonas aeruginosa.

Experimental_Workflow A Bacterial Culture (Iron-deficient medium) C Cell Harvesting & Washing A->C B Preparation of ⁵⁵Fe-Ferrichrome A D Initiate Uptake Assay (Add ⁵⁵Fe-Ferrichrome A) B->D C->D E Time-course Sampling D->E F Rapid Filtration & Washing E->F G Scintillation Counting F->G H Data Analysis (pmol Fe/mg protein/min) G->H

Caption: Generalized experimental workflow for a 55Fe-Ferrichrome A uptake assay.

References

Unveiling the Molecular Architecture of Ferrichrome A: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its function and guiding the design of novel therapeutics. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of confirming the intricate structure of Ferrichrome A, a siderophore with significant biological relevance.

This compound is a cyclic hexapeptide-based siderophore, a small, high-affinity iron-chelating compound produced by fungi. Its ability to sequester and transport iron makes it a crucial factor in microbial survival and pathogenesis, and a potential target for antimicrobial drug development. The precise arrangement of its atoms, first elucidated by X-ray diffraction, is key to its iron-binding capabilities.

Deciphering the Solid State: X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of a molecule's electron density in its crystalline form. From this, a detailed atomic model, including bond lengths and angles, can be constructed. The crystal structure of this compound was first determined in 1964, providing foundational insights into its molecular framework.

Key Crystallographic Data for this compound
Bond Typical Bond Length (Å)
Fe-O (hydroxamate)1.99 - 2.05
N-O (hydroxamate)1.35 - 1.39
C=O (hydroxamate)1.23 - 1.27
C-N (peptide bond)1.32 - 1.34
Cα-C (peptide bond)1.51 - 1.53

Note: These are representative values for ferric-hydroxamate complexes and may not be the exact values for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The process of determining the crystal structure of this compound via X-ray diffraction involves several critical steps:

  • Crystallization: Obtaining high-quality single crystals of this compound is the first and often most challenging step. This is typically achieved by slow evaporation of a saturated solution of the purified siderophore. A suitable solvent system, such as an ethanol-water mixture, is often employed.

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in a narrow beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

  • Data Processing and Structure Solution: The positions and intensities of the diffraction spots are indexed and integrated. This information is then used to calculate an electron density map of the molecule.

  • Structure Refinement: An atomic model of this compound is built into the electron density map. The model is then refined using computational methods to achieve the best possible fit with the experimental diffraction data, resulting in a final, high-resolution three-dimensional structure.

Probing the Solution State: Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR Parameters for Siderophore Structure Confirmation

NMR analysis provides a wealth of information through chemical shifts (δ), which indicate the chemical environment of each nucleus, and coupling constants (J), which provide information about the connectivity and dihedral angles between atoms. For a molecule like this compound, 1H and 13C NMR are the most common techniques.

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Amide (N-H)6.5 - 9.5Carbonyl (C=O)165 - 175
α-Protons (Cα-H)3.5 - 5.0α-Carbons (Cα)45 - 65
Side Chain Protons0.5 - 4.5Side Chain Carbons15 - 70
Hydroxamate N-OH9.0 - 11.0

Note: These are representative chemical shift ranges for peptides and hydroxamates and may vary for this compound.

Experimental Protocol: NMR Spectroscopy of this compound

A typical NMR experimental workflow for confirming the structure of this compound would involve:

  • Sample Preparation: A small amount (typically 1-5 mg) of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) to a final concentration of 1-10 mM. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • 1D ¹H NMR: Provides an overview of the proton signals in the molecule.

    • 1D ¹³C NMR: Provides an overview of the carbon signals.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems of the amino acid residues.

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for linking different amino acid residues and identifying the overall structure.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional folding of the peptide backbone.

  • Data Processing and Analysis: The acquired NMR data is processed using specialized software. The chemical shifts and coupling constants are measured and assigned to specific atoms in the molecule. The through-space correlations from NOESY are used to generate distance restraints.

  • Structure Calculation: The experimental restraints (bond lengths, bond angles, dihedral angles from J-couplings, and distance restraints from NOESY) are used in molecular modeling programs to calculate a family of structures that are consistent with the NMR data.

Comparison of Techniques and Alternative Methods

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (Crystal)Solution
Information Obtained Static 3D structure, bond lengths, bond angles3D structure in solution, dynamics, conformational changes, intermolecular interactions
Resolution Typically higher (atomic resolution)Generally lower than X-ray
Sample Requirements High-quality single crystalsSoluble, stable sample
Molecular Size No theoretical upper limitPractically limited to smaller proteins and molecules (< ~50 kDa)
Dynamics Limited to thermal motion in the crystalProvides detailed information on molecular motion over a wide range of timescales

Beyond NMR and X-ray crystallography, other techniques can provide complementary structural information for siderophores like this compound:

  • Mass Spectrometry (MS): Provides highly accurate molecular weight information and can be used to determine the elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns that help in sequencing the peptide backbone.

  • Infrared (IR) and UV-Vis Spectroscopy: Can confirm the presence of specific functional groups (e.g., carbonyls, hydroxamates) and study the iron-coordination environment.

  • Circular Dichroism (CD) Spectroscopy: Can provide information about the secondary structure of the peptide backbone and the chirality of the iron complex.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the structure of a molecule like this compound using X-ray crystallography and NMR spectroscopy.

structure_determination_workflow cluster_sample Sample Preparation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comparison Structural Confirmation & Comparison Purified this compound Purified this compound Crystallization Crystallization Purified this compound->Crystallization Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Purified this compound->Dissolution in Deuterated Solvent Data Collection Data Collection Crystallization->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Refinement Refinement Structure Solution->Refinement 3D Crystal Structure 3D Crystal Structure Refinement->3D Crystal Structure Final Confirmed Structure Final Confirmed Structure 3D Crystal Structure->Final Confirmed Structure NMR Data Acquisition (1D & 2D) NMR Data Acquisition (1D & 2D) Dissolution in Deuterated Solvent->NMR Data Acquisition (1D & 2D) Data Processing & Assignment Data Processing & Assignment NMR Data Acquisition (1D & 2D)->Data Processing & Assignment Structure Calculation Structure Calculation Data Processing & Assignment->Structure Calculation 3D Solution Structure 3D Solution Structure Structure Calculation->3D Solution Structure 3D Solution Structure->Final Confirmed Structure

References

A Comparative Guide to Ferrichrome A and Other Hydroxamate Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ferrichrome A and other prominent hydroxamate siderophores, focusing on their structure, iron-binding properties, and biological functions. The information presented is supported by experimental data to assist researchers in understanding the nuances of microbial iron acquisition and to inform the development of novel therapeutic strategies.

Overview of Hydroxamate Siderophores

Iron is a critical nutrient for nearly all forms of life, essential for processes ranging from DNA synthesis to cellular respiration.[1] However, its bioavailability is often limited due to the low solubility of the ferric (Fe³⁺) ion. To overcome this, many microorganisms synthesize and secrete siderophores, which are small-molecule, high-affinity iron chelators.[2][3]

Hydroxamate siderophores are a major class of these molecules, characterized by the presence of one or more hydroxamic acid functional groups [-C(=O)N(OH)-] that coordinate Fe³⁺.[4] Fungi, in particular, predominantly produce hydroxamate-type siderophores.[2][3][5] These molecules typically form stable, hexadentate octahedral complexes with ferric iron, effectively solubilizing it for cellular uptake.[1][6] This guide focuses on this compound and compares it with other well-characterized hydroxamate siderophores such as the parent compound Ferrichrome, the linear siderophore Coprogen (B1513091), and the fusarinine (B1175079) family.

Performance Comparison: A Quantitative Look

The primary function of a siderophore is to bind ferric iron with extremely high affinity. This is quantified by the stability constant (log K) or the pM value (the negative logarithm of the free Fe³⁺ concentration at pH 7.4), where a higher value indicates stronger binding.

SiderophoreType / StructureKey Structural ComponentsProducing Organisms (Examples)Iron Binding Affinity
This compound Cyclic Hexapeptide1 Glycine, 2 Serines, 3 N-acyl-N-hydroxy-ornithinesUstilago maydisData not readily available; expected to be similar to Ferrichrome.
Ferrichrome Cyclic Hexapeptide3 Glycines, 3 N-acetyl-N-hydroxy-ornithinesAspergillus, Ustilago, Penicillium spp.[6]log K ≈ 29.1[6]pM = 25.4[7]
Triacetylfusarinine C (TAFC) Cyclic Trimer (Ester-linked)3 N-acetyl-N-hydroxy-N-cis-anhydromevalonyl-ornithinesAspergillus fumigatus, Fusarium spp.[8][9]pM = 31.8[1]
Coprogen Linear Trihydroxamate3 N-trans-anhydromevalonyl-N-hydroxy-L-ornithine unitsPenicillium, Neurospora, Metarhizium spp.[4][10][11]High affinity; specific quantitative data not readily available.
Ferrioxamine B Linear TrihydroxamateAcetyl- and succinyl-hydroxamatesStreptomyces pilosus (Bacterium)[12]log K ≈ 30.6[6]pM = 26.6[7]
Ferricrocin Cyclic Hexapeptide (Intracellular)Gly-Ser-Gly-(N-acetyl-N-hydroxy-ornithine)₃Aspergillus fumigatus[8]High affinity; essential for intracellular iron storage.[8][13]

Key Insights:

  • Binding Affinity: Triacetylfusarinine C (TAFC) exhibits one of the highest iron-binding affinities among the listed hydroxamates, with a pM of 31.8.[1] This exceptional affinity allows it to efficiently sequester iron even from host iron-binding proteins like transferrin.[1][13]

  • Structural Diversity: Hydroxamate siderophores display significant structural variety. The ferrichrome family (including this compound and Ferricrocin) are cyclic hexapeptides.[5] In contrast, fusarinines are cyclic trimers linked by ester bonds, making them susceptible to hydrolysis by esterases for intracellular iron release.[8] Coprogens and Ferrioxamine B are linear structures.[4][12]

  • Functional Roles: While most siderophores discussed are extracellular (secreted to scavenge external iron), some, like Ferricrocin, play a crucial role in intracellular iron storage and transport.[8][14]

Biological Pathways and Uptake Mechanisms

The acquisition of iron via hydroxamate siderophores is a tightly regulated, multi-step process. Understanding this pathway is crucial for developing "Trojan horse" strategies, where antibiotics are conjugated to siderophores to gain entry into pathogenic cells.

Siderophore_Uptake_Pathway cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Cytoplasm LowFe Low Iron Signal Siderophore Apo-Siderophore LowFe->Siderophore Triggers Secretion Fe3 Fe³⁺ (Insoluble) Siderophore->Fe3 Chelates Complex Ferric-Siderophore Complex Siderophore->Complex Fe3->Complex Transporter Siderophore Transporter (e.g., SIT) Complex->Transporter Binds IntraComplex Ferric-Siderophore Transporter->IntraComplex Transports Release Iron Release (Reduction / Hydrolysis) IntraComplex->Release Fe2 Fe²⁺ (Soluble) Release->Fe2 Metabolism Cellular Metabolism (Enzymes, DNA Synthesis) Fe2->Metabolism Storage Iron Storage (e.g., Ferricrocin, Ferritin) Fe2->Storage

Caption: General pathway of hydroxamate siderophore-mediated iron uptake in fungi.

The process begins with the secretion of iron-free apo-siderophores in response to low intracellular iron levels.[2] Extracellularly, these molecules bind Fe³⁺ with high affinity. The resulting ferric-siderophore complex is then recognized by specific receptors on the cell surface, such as the Siderophore-Iron Transporter (SIT) family in fungi, and transported into the cell.[15] Once inside, iron is released from the siderophore, often through reduction of Fe³⁺ to Fe²⁺ or enzymatic cleavage of the siderophore backbone, as seen with the hydrolysis of TAFC by esterases.[8]

Key Experimental Protocols

Characterizing and comparing siderophores relies on a set of standardized experimental procedures. Below are detailed methodologies for two fundamental assays.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore activity. It relies on the principle that a siderophore will remove iron from a blue-colored iron-dye complex (Fe-CAS-HDTMA), causing a color change to orange/yellow.[2][16]

Methodology:

  • Preparation of CAS Agar (B569324):

    • All glassware must be acid-washed (e.g., with 6M HCl) and rinsed with deionized water to remove trace iron.[7]

    • Blue Dye Solution: Prepare three separate solutions.

      • Solution 1: Dissolve 60.5 mg of Chrome Azurol S (CAS) in 50 mL of deionized water.[7]

      • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[7]

      • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.[7]

    • Slowly add Solution 1 to Solution 3 while mixing. Then, slowly add Solution 2 to the mixture and stir vigorously. Autoclave the final blue dye solution and store it in a dark plastic bottle.

    • Agar Medium: Prepare a suitable minimal medium agar (e.g., M9 salts agar) and autoclave.[7] Allow it to cool to approximately 50°C in a water bath.

    • Final Plate Preparation: Aseptically add the sterile blue dye solution to the molten agar (typically a 1:9 ratio of dye to agar) and mix gently to avoid bubbles.[17] Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Assay Procedure (Plate Assay):

    • Inoculate the test microorganism onto the center of a CAS agar plate.

    • Incubate the plate under conditions suitable for the growth of the microorganism.

    • Siderophore production is indicated by the formation of an orange, yellow, or pink halo around the microbial growth against the blue background.[17]

    • The Siderophore Production Index (SPI) can be calculated by dividing the diameter of the halo by the diameter of the colony.

CAS_Assay_Workflow cluster_result Result Interpretation start Start prep Prepare CAS Agar Plates start->prep inoculate Inoculate Test Microorganism prep->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Halo Formation incubate->observe measure Measure Halo and Colony Diameters observe->measure positive Orange/Yellow Halo (Siderophore Positive) observe->positive negative No Halo (Siderophore Negative) observe->negative calculate Calculate Siderophore Production Index measure->calculate end End calculate->end

Caption: Experimental workflow for the Chrome Azurol S (CAS) plate assay.

Radiometric Iron Uptake Assay

This assay directly measures the transport of iron into cells mediated by a specific siderophore using a radioisotope of iron (e.g., ⁵⁵Fe or ⁵⁹Fe).

Methodology:

  • Preparation of Radiolabeled Siderophore:

    • Purify the apo-siderophore (iron-free form) from a microbial culture grown in iron-deficient medium.

    • Incubate the purified apo-siderophore with a solution of radioactive FeCl₃ (e.g., ⁵⁵FeCl₃) in a slight molar excess of the siderophore to ensure complete chelation.[18]

    • Remove any unbound ⁵⁵Fe using size-exclusion chromatography or a similar method.

  • Cell Preparation:

    • Grow the test microorganism in an iron-limited medium to induce the expression of siderophore transport systems.

    • Harvest the cells during the logarithmic growth phase by centrifugation, wash them with an iron-free buffer, and resuspend them to a known cell density.

  • Uptake Measurement:

    • Initiate the uptake experiment by adding the radiolabeled ferric-siderophore complex to the cell suspension.

    • Incubate the mixture at the organism's optimal growth temperature, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • To stop the uptake reaction, rapidly filter each sample through a membrane filter (e.g., 0.22 µm pore size) and immediately wash the filter with a cold buffer to remove extracellular siderophores.[18]

    • Place the filter containing the cells into a scintillation vial with a suitable scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity of the samples using a scintillation counter.

    • The amount of iron taken up by the cells over time can be calculated based on the specific activity of the radiolabeled siderophore and plotted to determine the uptake rate. Competition assays can also be performed by adding an excess of a non-labeled siderophore to determine if it competes with the radiolabeled one for the same transporter.[19]

References

A Comparative Guide to the Validation of a Novel Assay for Ferrichrome A Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-sensitivity competitive ELISA for the detection of Ferrichrome A against established colorimetric methods. The performance of each assay is detailed below, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of this compound Detection Assays

The following table summarizes the quantitative performance of the new competitive ELISA for this compound in comparison to traditional colorimetric assays.

ParameterNew Competitive ELISA Chrome Azurol S (CAS) Assay Csaky Test Ferric Perchlorate (B79767) Assay
Principle Competitive binding of free this compound and a this compound-enzyme conjugate to a specific antibody.Competition for iron between this compound and the iron-dye complex, leading to a color change.Hydrolysis of the hydroxamate group to hydroxylamine, followed by a color-forming reaction.Formation of a colored complex between the hydroxamate group of this compound and ferric ions.
Limit of Detection (LOD) ~0.5 ng/mL~1 µMEstimated: ~5-10 µMEstimated: >10 µM
Limit of Quantification (LOQ) ~1.5 ng/mL~2.5 µMEstimated: ~15-25 µMEstimated: >25 µM
Linearity Range 1.5 - 100 ng/mL2.5 - 100 µMNarrowLimited
Precision (%RSD) < 10%< 20%> 20%> 20%
Accuracy (% Recovery) 90 - 110%80 - 120%VariableVariable
Specificity High (specific to this compound)Low (detects all siderophores)Moderate (detects hydroxamates)Moderate (detects hydroxamates)
Throughput High (96-well plate format)ModerateLowLow

Experimental Protocols

Detailed methodologies for the validation of the new competitive ELISA and the established colorimetric assays are provided below.

Validation Protocol for the New Competitive ELISA for this compound

This protocol follows the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3]

1.1. Principle

This is a competitive enzyme-linked immunosorbent assay (ELISA). Free this compound in the sample competes with a fixed amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) for binding to a limited amount of anti-Ferrichrome A antibody coated on a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the enzymatic conversion of a substrate to a colored product.

1.2. Materials

  • Anti-Ferrichrome A monoclonal antibody

  • This compound standard

  • This compound-HRP conjugate

  • 96-well microplates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

1.3. Validation Parameters

  • Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other structurally similar siderophores (e.g., Ferricrocin, Coprogen) will be assessed by analyzing samples spiked with these compounds.

  • Linearity: A calibration curve will be prepared using a series of this compound standards (e.g., 1.5, 5, 10, 25, 50, 100 ng/mL). The absorbance values will be plotted against the logarithm of the concentration, and a linear regression analysis will be performed.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ will be determined from the standard deviation of the response and the slope of the calibration curve.

  • Precision:

    • Repeatability (Intra-assay precision): Assaying multiple replicates of three different concentrations of this compound in the same run.

    • Intermediate precision (Inter-assay precision): Assaying the same samples on different days by different analysts.

  • Accuracy: The recovery of known amounts of this compound spiked into blank matrix will be determined.

  • Robustness: The effect of small, deliberate variations in assay parameters (e.g., incubation time, temperature) on the results will be evaluated.

Chrome Azurol S (CAS) Assay Protocol

This protocol is adapted from the method described by Schwyn and Neilands (1987).[4][5][6]

2.1. Principle

The CAS assay is a universal method for detecting siderophores.[7][8] It is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS dye is complexed with Fe(III), forming a blue-colored complex. When a siderophore is present, it removes the iron from the dye, causing a color change to orange/yellow.[9][10]

2.2. Materials

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Minimal media (iron-free)

2.3. Procedure

  • Prepare the CAS assay solution by carefully mixing solutions of CAS, HDTMA, and FeCl₃ in a PIPES buffer.

  • Add the sample containing the siderophore to the CAS assay solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • The siderophore concentration is calculated based on the decrease in absorbance relative to a reference solution without siderophore.

Csaky Test Protocol (for Hydroxamate Siderophores)

This protocol is a modification of the original Csaky method.[11][12][13]

3.1. Principle

The Csaky test is specific for hydroxamate-type siderophores.[7][8] It involves the hydrolysis of the hydroxamate group to hydroxylamine, which is then oxidized to nitrous acid. The nitrous acid reacts with sulfanilic acid and α-naphthylamine to form a red-colored azo dye. The intensity of the color is proportional to the concentration of the hydroxamate.[8]

3.2. Materials

  • Sulfuric acid (H₂SO₄)

  • Sodium acetate

  • Sulfanilic acid

  • Iodine solution

  • Sodium arsenite

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025)

3.3. Procedure

  • Hydrolyze the sample by heating with sulfuric acid.

  • Neutralize the solution with sodium acetate.

  • Add sulfanilic acid and iodine solution to form the diazonium salt.

  • Remove excess iodine with sodium arsenite.

  • Add N-(1-Naphthyl)ethylenediamine dihydrochloride to develop the color.

  • Measure the absorbance at 520 nm.

Ferric Perchlorate Assay Protocol (for Hydroxamate Siderophores)

4.1. Principle

This assay relies on the formation of a colored complex between the hydroxamate functional group of siderophores like this compound and ferric ions in a perchloric acid solution. The intensity of the resulting color is proportional to the concentration of the hydroxamate.[7][8][14]

4.2. Materials

  • Ferric perchlorate solution (Fe(ClO₄)₃)

  • Perchloric acid (HClO₄)

4.3. Procedure

  • Mix the sample with the ferric perchlorate solution in perchloric acid.

  • Allow the color to develop at room temperature.

  • Measure the absorbance at the wavelength of maximum absorbance (typically around 480-500 nm).

Visualizations

Experimental Workflow for the Validation of the New this compound Assay

G cluster_0 Assay Development & Optimization cluster_1 Validation Protocol Execution (ICH Q2) cluster_2 Data Analysis & Reporting Antibody Screening Antibody Screening Conjugate Preparation Conjugate Preparation Antibody Screening->Conjugate Preparation Assay Format Selection Assay Format Selection Conjugate Preparation->Assay Format Selection Specificity Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Precision Precision LOD_LOQ->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Statistical Analysis Statistical Analysis Robustness->Statistical Analysis Assay Development & Optimization Assay Development & Optimization Validation Protocol Execution (ICH Q2) Validation Protocol Execution (ICH Q2) Data Analysis & Reporting Data Analysis & Reporting Validation Report Validation Report Statistical Analysis->Validation Report End End Validation Report->End Start Start Start->Antibody Screening

Caption: Workflow for the validation of the new this compound competitive ELISA.

Signaling Pathway of this compound Uptake in Fungi

G This compound-Fe(III) This compound-Fe(III) Extracellular Space->this compound-Fe(III) Membrane Transporter Membrane Transporter This compound-Fe(III)->Membrane Transporter Binding Intracellular Fe(III) Release Intracellular Fe(III) Release Membrane Transporter->Intracellular Fe(III) Release Transport Iron Utilization Iron Utilization Intracellular Fe(III) Release->Iron Utilization Metabolic Pathways

Caption: Simplified pathway of this compound-mediated iron uptake in fungal cells.

References

A Comparative Genomic Guide to Ferrichrome A Biosynthetic Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biosynthetic gene clusters responsible for the production of Ferrichrome A, a hydroxamate siderophore crucial for iron acquisition in various fungal species. Understanding the genetic architecture and regulatory networks of these clusters is paramount for advancements in fungal biotechnology, the development of novel antifungal agents, and the bioengineering of siderophore-based drug delivery systems. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate research and development in this field.

Comparative Analysis of this compound Biosynthetic Gene Clusters

The biosynthesis of this compound is orchestrated by a conserved set of genes typically organized in a cluster. The core components include a nonribosomal peptide synthetase (NRPS), an L-ornithine-N5-monooxygenase, and an acyltransferase. However, the size of the cluster, the number of accessory genes, and the genomic organization can vary between species. Below is a comparative summary of the this compound biosynthetic gene clusters in several well-characterized fungal species.

FeatureOmphalotus oleariusUstilago maydisAspergillus nidulans
NRPS Gene fso1[1]fer3[2]sidC (ferricrocin synthetase)[1]
NRPS Protein Size (amino acids) 4548[1]Not specifiedNot specified
L-ornithine-N5-monooxygenase Gene omo1[1]sid1[2]sidA[3]
Acyltransferase Gene ato1[1]fer5[2]Not explicitly identified in the cluster
Additional Genes in Cluster None identified[1]hcs1 (HMG-CoA synthase), fer4 (enoyl-CoA hydratase)[2]Not specified
Gene Cluster Organization Tightly clustered: fso1, omo1, ato1[1]Genes are clustered[2]Genes are clustered
NRPS Modular Organization Three complete A-T-C modules and two additional T-C modules[4]Not specifiedThree complete A-T-C modules and two additional T-C modules[4]

Table 1: Comparison of this compound Biosynthetic Gene Clusters in Selected Fungi. "A" stands for adenylation, "T" for thiolation, and "C" for condensation domains of the NRPS.

Experimental Protocols

Quantification of this compound Biosynthetic Gene Expression by Real-Time PCR (RT-qPCR)

This protocol details the steps for quantifying the expression levels of key genes in the this compound biosynthetic cluster under iron-replete and iron-depleted conditions.

1. Fungal Culture and RNA Extraction:

  • Inoculate fungal spores or mycelia into iron-free minimal medium (MM) and MM supplemented with a final concentration of 100 µM FeCl₃.

  • Incubate the cultures at the optimal temperature and shaking speed for the specific fungal species for 48-72 hours.

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. Real-Time PCR:

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., NRPS, L-ornithine-N5-monooxygenase) and a reference gene (e.g., actin or GAPDH), and the diluted cDNA template.

  • Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.[5][6]

Detection and Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the procedure for the extraction and quantification of this compound from fungal culture supernatants.

1. Sample Preparation:

  • Grow the fungal strain in iron-deficient liquid medium to induce siderophore production.

  • Separate the mycelia from the culture supernatant by centrifugation or filtration.

  • To the supernatant, add an equal volume of a resin (e.g., XAD-2) to adsorb the siderophores.

  • Wash the resin with distilled water to remove unbound compounds.

  • Elute the bound siderophores with methanol (B129727).

  • Evaporate the methanol and redissolve the residue in a suitable solvent for HPLC analysis.[7]

2. HPLC-MS Analysis:

  • Use a C18 reverse-phase column for separation.

  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).

  • Set a flow rate of 0.5 mL/min.

  • Inject the prepared sample into the HPLC system.

  • Detect the eluted compounds using a mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.[8][9]

Regulatory Pathway of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of iron. In many fungal species, a GATA-type transcription factor acts as a repressor of the biosynthetic gene cluster under iron-replete conditions. The following diagram illustrates a generalized signaling pathway for the iron-dependent regulation of this compound biosynthesis.

FerrichromeA_Regulation cluster_conditions Cellular Iron Status cluster_regulators Transcriptional Regulation cluster_genes This compound Biosynthesis High_Iron High Iron Fe-S_Cluster Fe-S Cluster Biosynthesis High_Iron->Fe-S_Cluster promotes Low_Iron Low Iron Low_Iron->Fe-S_Cluster inhibits GATA_Factor GATA Factor (e.g., Fep1, SreA) BGC_Expression Biosynthetic Gene Cluster (NRPS, etc.) Expression GATA_Factor->BGC_Expression represses Fe-S_Cluster->GATA_Factor activates FerrichromeA This compound Production BGC_Expression->FerrichromeA leads to

Figure 1: Iron-dependent regulation of this compound biosynthesis.

Quantitative Production of this compound

The yield of this compound can vary significantly among different fungal species and is highly dependent on culture conditions, particularly iron availability. While precise, universally comparable quantitative data is sparse in the literature, some studies provide insights into production levels.

Fungal SpeciesReported Production LevelReference
Fusarium solani~500 nmol/ml (hydroxamate-type siderophores)[10]
Ustilago sphaerogenaUtilized for ferrichrome and this compound preparation[11]
Aspergillus melleusUtilized for ferrichrysin isolation[11]
Aspergillus viridi-nutantsUtilized for ferricrocin isolation[11]

Table 2: Reported Production of Ferrichrome-type Siderophores in Various Fungi. Note that data for direct this compound quantification is limited and often reported as total hydroxamate siderophores.

Logical Workflow for Comparative Genomic Analysis

The following diagram outlines a logical workflow for the comparative genomic analysis of this compound biosynthetic clusters.

Comparative_Genomics_Workflow Start Start Genome_Sequencing Genome Sequencing of Fungal Species Start->Genome_Sequencing BGC_Identification Biosynthetic Gene Cluster Identification (e.g., antiSMASH) Genome_Sequencing->BGC_Identification Gene_Annotation Gene Annotation and Functional Prediction BGC_Identification->Gene_Annotation Comparative_Analysis Comparative Analysis: - Gene content & order - Sequence similarity - NRPS domain architecture Gene_Annotation->Comparative_Analysis Phylogenetic_Analysis Phylogenetic Analysis of Core Genes Comparative_Analysis->Phylogenetic_Analysis Experimental_Validation Experimental Validation: - Gene expression (RT-qPCR) - Metabolite analysis (HPLC-MS) Comparative_Analysis->Experimental_Validation End End Phylogenetic_Analysis->End Experimental_Validation->End

Figure 2: Workflow for comparative genomics of this compound clusters.

References

cross-validation of HPLC and bioassay results for Ferrichrome A quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, accurate quantification of siderophores like Ferrichrome A is crucial. This compound, a cyclic hexapeptide siderophore produced by various fungi, plays a significant role in iron acquisition and has potential applications in therapeutics.[1][2] This guide provides an objective comparison of two common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) and bioassays, supported by experimental data and detailed protocols.

Data Presentation: HPLC vs. Bioassay for this compound

The choice between HPLC and bioassay for this compound quantification depends on the specific requirements of the study, such as the need for absolute versus relative quantification, sample throughput, and the availability of specialized equipment. The following table summarizes the key performance characteristics of each method based on established analytical principles.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Bioassay (e.g., Chrome Azurol S - CAS Assay)
Principle Separation based on polarity, followed by UV-Vis detection of the ferri-siderophore complex.Competition for iron between the siderophore and a dye-iron complex, resulting in a color change.[5]
Specificity High. Can distinguish between different siderophores in a complex mixture.[6]Moderate to Low. The universal CAS assay is non-specific and reacts with most siderophores.[7][8]
Quantification Absolute and precise quantification against a standard curve.Semi-quantitative or relative quantification. Can be adapted for quantitative estimation.[9]
Sensitivity High. Dependent on the detector and method optimization.High. Can detect low concentrations of siderophores.
Throughput Lower. Each sample is run sequentially.Higher. Can be adapted to a 96-well plate format for screening multiple samples.[9]
Equipment Requires a dedicated HPLC system with a suitable detector.Requires a spectrophotometer or microplate reader.[9]
Sample Prep May require sample clean-up and extraction.Can often be performed directly on culture supernatants.
Cost Higher initial equipment cost and ongoing solvent expenses.Lower cost per sample and for initial setup.
Development Time Requires method development and validation.Relatively simple and quick to set up.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate quantification. Below are representative protocols for HPLC and a widely used bioassay for siderophore quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of fungal siderophores.[6][10]

  • Sample Preparation:

    • Culture fungi in a low-iron medium to induce siderophore production.

    • Centrifuge the culture to remove fungal biomass.

    • Pass the supernatant through a solid-phase extraction column (e.g., XAD-2) to adsorb siderophores.

    • Wash the column with distilled water to remove impurities.

    • Elute the siderophores with methanol (B129727).

    • Evaporate the methanol and resuspend the siderophore extract in the initial mobile phase.

    • To quantify the iron-bound form, saturate the sample with a sterile solution of FeCl₃.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer (e.g., with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) or UV-Vis detector set to the absorbance maximum of the ferri-ferrichrome A complex (around 425-435 nm).[10][11]

    • Quantification: Generate a standard curve using purified this compound of known concentrations.

Chrome Azurol S (CAS) Liquid Bioassay Protocol

This protocol is a common method for quantifying total siderophore production.[5]

  • Preparation of CAS Assay Solution:

    • Dissolve Chrome Azurol S in water.

    • Separately, dissolve FeCl₃ in HCl.

    • In a separate container, dissolve hexadecyltrimethylammonium bromide (HDTMA) in water.

    • Slowly mix the FeCl₃/HCl solution with the CAS solution, then slowly add the HDTMA solution while stirring vigorously.

    • Autoclave the final solution and store it in the dark.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the culture supernatant (or a purified sample) to a well of a 96-well microtiter plate.

    • Add 100 µL of the CAS assay solution to each well.

    • For a reference, use 100 µL of the uninoculated culture medium.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation:

    • The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[5]

    • For quantitative measurement, a standard curve can be generated using a known siderophore like deferoxamine (B1203445) mesylate.

Visualizing the Cross-Validation Workflow

A logical workflow is critical for the cross-validation of analytical methods. The following diagram illustrates the key steps in comparing HPLC and bioassay results for this compound quantification.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_bioassay Bioassay Analysis cluster_analysis Data Analysis Sample Fungal Culture Supernatant Split Split Sample Sample->Split SPE Solid Phase Extraction Split->SPE Aliquot 1 CAS CAS Assay (630 nm) Split->CAS Aliquot 2 HPLC HPLC-DAD Analysis (430 nm) SPE->HPLC Quant_HPLC Quantification (Standard Curve) HPLC->Quant_HPLC Compare Compare Results Quant_HPLC->Compare Quant_Bioassay Quantification (Siderophore Units) CAS->Quant_Bioassay Quant_Bioassay->Compare Correlation Correlation Analysis (e.g., Pearson's r) Compare->Correlation

Cross-validation workflow for this compound quantification.

Signaling Pathways and Logical Relationships

The choice of quantification method is often dictated by the research question. The following diagram illustrates the logical relationship between the desired output and the appropriate analytical technique.

G cluster_question Research Question cluster_method Recommended Method cluster_outcome Expected Outcome Question Need for... Absolute Absolute & Specific Quantification Question->Absolute HighThroughput High-Throughput Screening Question->HighThroughput HPLC HPLC Absolute->HPLC Bioassay Bioassay (CAS) HighThroughput->Bioassay Precise Precise Concentration (e.g., µg/mL) HPLC->Precise Relative Relative Siderophore Activity Bioassay->Relative

Method selection based on research needs.

References

Safety Operating Guide

Navigating the Disposal of Ferrichrome A: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ferrichrome A, ensuring the protection of laboratory personnel and the environment. While the iron-free form of Ferrichrome is not classified as a hazardous substance, it is imperative to handle all chemical waste with a structured and cautious approach.[1] Adherence to institutional and local regulations for chemical waste management is mandatory for all laboratory operations.

Operational and Disposal Plan for this compound

Step 1: Initial Waste Segregation

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container. This container should be clearly labeled as "Aqueous Waste with this compound." Do not mix with organic solvents or other incompatible waste streams.

  • Solid Waste: Dispose of any solid this compound, or lab materials contaminated with it (e.g., weighing boats, contaminated gloves, or paper towels), in a designated solid waste container. This container should be lined with a chemically resistant bag and clearly labeled "Solid Waste with this compound."

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for chemical waste.

Step 2: Container Management

  • Compatibility: Ensure that the waste containers are made of a material compatible with the waste they hold. For aqueous solutions, high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include the full chemical name ("this compound"), the concentration (if known), and the date the waste was first added to the container. Use your institution's official hazardous waste labels if available.[2][3]

  • Closure: Keep all waste containers securely closed except when adding waste.[2][3][4][5] This prevents spills and the release of any potential vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be at or near the point of waste generation.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[2][6]

  • Segregation: Store containers of this compound waste segregated from incompatible materials. Although this compound is not highly reactive, it is good practice to keep it separate from strong acids, bases, and oxidizers.[6]

Step 4: Scheduling a Waste Pickup

  • Full Containers: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for a waste pickup.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2] Provide them with all the necessary information from the waste container label.

Step 5: Handling Spills

  • In the event of a small spill of this compound, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, during the cleanup.

  • Collect the absorbed material and any contaminated cleaning materials in a sealed bag or container, label it as "Spill Debris with this compound," and dispose of it as solid chemical waste.

  • For larger spills, evacuate the area and contact your institution's EHS immediately.[2]

Quantitative Data for Laboratory Chemical Waste Management

The following table summarizes key quantitative guidelines for the management of chemical waste in a laboratory setting. These are general guidelines, and researchers must adhere to the specific limits set by their institution and local regulations.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[3][4]
Maximum Acutely Toxic Waste in SAA1 quart of liquid or 1 kg of solid[4]
Maximum Storage Time in SAAUp to 12 months (unless accumulation limits are reached sooner)[4]
Timeframe for Removal After Reaching LimitWithin 3 calendar days[4]

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management and do not originate from a specific experimental protocol involving this compound. Researchers should always develop a waste disposal plan as part of their experimental design.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

FerrichromeA_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 EHS Action A Experiment Complete B Segregate Waste (Aqueous, Solid, Sharps) A->B C Select & Label Compatible Container B->C D Store in SAA with Secondary Containment C->D E Monitor Waste Levels & Storage Time D->E F Container Full or Time Limit Reached E->F Decision Point G Schedule Waste Pickup with EHS F->G H EHS Collects Waste G->H I Final Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ferrichrome A

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Ferrichrome A are critical for ensuring a safe and efficient research environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and build a strong foundation of laboratory safety.

Personal Protective Equipment (PPE) for this compound

Due to conflicting information in available safety data sheets for similar compounds and the absence of a specific SDS for this compound, a conservative approach to personal protective equipment is strongly recommended. The following table summarizes the essential PPE for handling this compound, categorized by protection level.

Protection Level Equipment Purpose
Primary Nitrile GlovesProtects against skin contact.
Safety Glasses with Side Shields or GogglesProtects eyes from splashes and airborne particles.
Laboratory CoatProtects skin and clothing from contamination.
Secondary N95 RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.
Tertiary (for spills) Chemical-resistant Apron and Shoe CoversProvides additional protection during spill cleanup.

Operational Plan for Handling this compound

Following a structured operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.

1. Preparation and Planning:

  • Designate a Handling Area: All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Assemble all necessary materials: Have all required PPE, weighing papers, spatulas, and waste containers ready before handling the compound.

2. Handling the Compound:

  • Don appropriate PPE: Before handling this compound, put on a lab coat, nitrile gloves, and safety glasses. An N95 respirator is recommended if handling the powder outside a fume hood.

  • Weighing: Carefully weigh the desired amount of this compound on a calibrated analytical balance. Use a fresh piece of weighing paper for each measurement.

  • Dissolving: If preparing a solution, add the weighed this compound to the solvent in a suitable container within the fume hood. Gently swirl to dissolve. Avoid heating unless the protocol specifies it, as this may degrade the compound.

3. Post-Handling Procedures:

  • Clean the work area: Decontaminate the balance and surrounding surfaces with a suitable cleaning agent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

  • Doff PPE correctly: Remove gloves and lab coat before leaving the designated handling area to prevent cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weighing papers, and gloves should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour solutions down the drain.

  • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.

2. Waste Disposal:

  • Follow Institutional Guidelines: All hazardous waste must be disposed of according to your institution's environmental health and safety (EHS) guidelines.

  • Contact EHS: For specific instructions on the disposal of this compound waste, contact your institution's EHS department. They can provide guidance on proper labeling, storage, and pickup of hazardous waste.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

prep Preparation & Planning - Review SDS - Designate Handling Area - Assemble Materials ppe Don Personal Protective Equipment - Lab Coat - Gloves - Safety Glasses - N95 Respirator (if needed) prep->ppe handling Handling this compound - Weighing - Dissolving ppe->handling post_handling Post-Handling Procedures - Clean Work Area - Doff PPE - Wash Hands handling->post_handling disposal Waste Disposal - Segregate Waste - Follow Institutional Guidelines post_handling->disposal

Caption: A standard workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrichrome A
Reactant of Route 2
Ferrichrome A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.